Imazapic-ammonium
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
azane;5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3.H3N/c1-7(2)14(4)13(20)16-11(17-14)10-9(12(18)19)5-8(3)6-15-10;/h5-7H,1-4H3,(H,18,19)(H,16,17,20);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJUTZMAUXJMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Imazapic-Ammonium in Plants
Abstract
Imazapic-ammonium, a prominent member of the imidazolinone herbicide family, exerts its phytotoxic effects through a highly specific and potent mechanism of action. This technical guide provides a comprehensive exploration of the molecular and physiological processes that underpin the herbicidal activity of imazapic-ammonium in susceptible plant species. We will delve into the intricacies of its interaction with the target enzyme, acetolactate synthase (ALS), the consequential disruption of branched-chain amino acid biosynthesis, and the subsequent physiological cascade leading to plant mortality. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this widely utilized herbicide.
Introduction: Imazapic-Ammonium as a Selective Herbicide
Imazapic-ammonium is a selective, systemic herbicide with both pre- and post-emergence activity against a broad spectrum of annual and perennial grasses and broadleaf weeds.[1] Its utility lies in its effectiveness at low application rates and its favorable toxicological profile in non-plant organisms, which is a direct consequence of its highly specific mode of action.[1][2] The herbicidal efficacy of imazapic-ammonium is intrinsically linked to its ability to be absorbed by both the roots and foliage of plants and subsequently translocated to regions of active growth.[3]
The Core Mechanism: Inhibition of Acetolactate Synthase (ALS)
The primary molecular target of imazapic-ammonium is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme is pivotal in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[1][3][5] As animals obtain these amino acids through their diet, they lack the ALS enzyme, rendering them insensitive to the direct effects of imazapic-ammonium.[1]
The Branched-Chain Amino Acid Biosynthetic Pathway
The biosynthesis of valine, leucine, and isoleucine is a fundamental metabolic pathway in plants, originating from pyruvate and α-ketobutyrate. ALS catalyzes the initial committed step in this pathway. Specifically, it facilitates the condensation of two molecules of pyruvate to form α-acetolactate (a precursor to valine and leucine) and the condensation of one molecule of pyruvate with one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).
Figure 1: Simplified schematic of the branched-chain amino acid biosynthetic pathway and the inhibitory action of imazapic-ammonium on acetolactate synthase (ALS).
Molecular Interaction and Inhibition Kinetics
Imazapic-ammonium acts as a non-competitive, slow-binding inhibitor of the ALS enzyme.[6] This means that it does not directly compete with the enzyme's substrates (pyruvate and α-ketobutyrate) for the active site. Instead, it binds to a different site on the enzyme, inducing a conformational change that ultimately blocks the substrate's access to the active site.[6]
Molecular docking studies have provided insights into the binding of imidazolinone herbicides to the ALS enzyme. These studies suggest that the imidazolinone moiety interacts with residues near the protein's surface, within a channel leading to the active site.[3] Key amino acid residues have been identified as crucial for this interaction, and mutations in these residues can confer resistance to imazapic-ammonium.[3]
The inhibition by imazapic is characterized by a slow-binding mechanism, which involves a two-step process.[7] Initially, a rapid, reversible binding event occurs, followed by a slower isomerization of the enzyme-inhibitor complex to a more stable, tightly bound state.[7] This slow, tight-binding nature contributes to the high potency of imazapic-ammonium.
Physiological Consequences of ALS Inhibition
The inhibition of ALS by imazapic-ammonium sets off a cascade of physiological events that culminate in the death of the plant.
Depletion of Branched-Chain Amino Acids and Cessation of Growth
The immediate consequence of ALS inhibition is a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. These amino acids are essential building blocks for protein synthesis.[1] Without a continuous supply of these BCAAs, protein synthesis is halted, leading to an immediate cessation of cell division and growth, particularly in the meristematic regions (e.g., shoot and root tips) where growth is most active.[1]
Downstream Metabolic Disruptions
The lack of BCAAs has broader implications for plant metabolism. Beyond their role in protein synthesis, BCAAs and their catabolic products act as important signaling molecules.[8] Their depletion can disrupt various metabolic pathways, including those involved in energy production and the synthesis of other essential compounds.[5] Studies have shown that treatment with imidazolinone herbicides can lead to significant changes in the plant's metabolome, affecting carbohydrate, lipid, and amino acid metabolism.[9]
Visual Symptoms of Phytotoxicity
The physiological disruptions manifest as a series of visual symptoms in susceptible plants. Typically, within days to weeks of exposure, plants will exhibit stunting, followed by chlorosis (yellowing) and necrosis (tissue death), particularly in the newer growth.[3] The slow development of these symptoms is attributed to the plant initially utilizing its stored reserves of BCAAs.[1]
Factors Influencing Imazapic-Ammonium Efficacy
The effectiveness of imazapic-ammonium in controlling weed populations is influenced by several factors at the physiological and environmental levels.
Uptake and Translocation
Imazapic-ammonium is readily absorbed by both the leaves and roots of plants.[3] Following absorption, it is translocated throughout the plant via both the xylem and phloem, accumulating in the meristematic tissues where its inhibitory effects are most pronounced.[3] The efficiency of uptake and translocation can be influenced by environmental conditions and the formulation of the herbicide.
Plant Selectivity and Metabolism
The selectivity of imazapic-ammonium, its ability to control certain plant species while leaving others unharmed, is primarily due to differences in the rate of herbicide metabolism. Tolerant plant species can rapidly metabolize imazapic-ammonium into non-toxic compounds, preventing it from reaching inhibitory concentrations at the ALS enzyme. In contrast, susceptible species metabolize the herbicide much more slowly, allowing it to accumulate and exert its phytotoxic effects.
Herbicide Resistance
The widespread use of ALS-inhibiting herbicides has led to the evolution of resistance in numerous weed populations. The primary mechanism of resistance is target-site modification, where a mutation in the ALS gene results in an altered enzyme that is less sensitive to inhibition by imazapic-ammonium.[2][3] These mutations often occur at specific amino acid residues within the herbicide-binding site.
Experimental Protocols for Studying the Mechanism of Action
A thorough understanding of the mechanism of action of imazapic-ammonium relies on a suite of established experimental protocols.
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This assay directly measures the inhibitory effect of imazapic-ammonium on the activity of the ALS enzyme.
Principle: The activity of ALS is determined by measuring the formation of its product, acetolactate. Acetolactate is unstable and is decarboxylated to acetoin under acidic conditions. Acetoin then reacts with creatine and α-naphthol to form a colored complex that can be quantified spectrophotometrically at 525 nm.
Step-by-Step Methodology:
-
Enzyme Extraction:
-
Harvest fresh, young leaf tissue from the plant of interest.
-
Grind the tissue to a fine powder in liquid nitrogen.
-
Homogenize the powdered tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM MgCl2, 10% (v/v) glycerol, and 1 mM dithiothreitol).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
The resulting supernatant contains the crude ALS enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0), 20 mM MgCl2, 100 mM sodium pyruvate, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.
-
Add varying concentrations of imazapic-ammonium to the reaction mixture.
-
Initiate the reaction by adding the crude enzyme extract.
-
Incubate the reaction at a suitable temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
-
Color Development and Measurement:
-
Stop the reaction by adding sulfuric acid (e.g., 6 N H2SO4).
-
Incubate at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.
-
Add a solution of creatine followed by a solution of α-naphthol.
-
Incubate at 60°C for another 15 minutes to allow for color development.
-
Measure the absorbance at 525 nm using a spectrophotometer or microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each imazapic-ammonium concentration relative to a control without the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Quantification of Branched-Chain Amino Acids (BCAAs) by HPLC
This method allows for the measurement of the in vivo impact of imazapic-ammonium on BCAA levels in plant tissues.
Principle: Free amino acids are extracted from plant tissue and derivatized to make them detectable by UV or fluorescence detectors in a High-Performance Liquid Chromatography (HPLC) system. The derivatized amino acids are then separated on a reverse-phase column and quantified by comparing their peak areas to those of known standards.
Step-by-Step Methodology:
-
Sample Preparation and Extraction:
-
Harvest and freeze-dry plant tissue treated with imazapic-ammonium and untreated control tissue.
-
Grind the dried tissue to a fine powder.
-
Extract the free amino acids by homogenizing the powder in a suitable solvent, such as a mixture of methanol, chloroform, and water.
-
Centrifuge the homogenate and collect the aqueous phase containing the amino acids.
-
-
Derivatization:
-
Derivatize the amino acids in the extract using a reagent such as o-phthalaldehyde (OPA) for primary amino acids or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for both primary and secondary amino acids.[10]
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a reverse-phase C18 column.
-
Separate the amino acids using a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Detect the derivatized amino acids using a fluorescence or UV detector.
-
-
Quantification:
-
Identify and quantify the peaks corresponding to valine, leucine, and isoleucine by comparing their retention times and peak areas to those of a standard mixture of amino acids.
-
Compare the BCAA levels in treated and untreated plants to determine the effect of imazapic-ammonium.
-
Herbicide Uptake and Translocation Studies using Radiolabeling
This technique provides a quantitative and visual assessment of how imazapic-ammonium moves within a plant.
Principle: Plants are treated with a radiolabeled form of imazapic-ammonium (e.g., containing 14C). The distribution of the radioactivity within the plant is then determined using techniques such as liquid scintillation counting and autoradiography.
Step-by-Step Methodology:
-
Plant Treatment:
-
Grow plants to the desired stage.
-
Apply a known amount of 14C-labeled imazapic-ammonium to a specific location on the plant (e.g., a single leaf for foliar uptake or the rooting medium for root uptake).[11]
-
-
Harvest and Sectioning:
-
After a designated time period, harvest the plant.
-
Wash the treated area to remove any unabsorbed herbicide.
-
Section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).
-
-
Quantification of Radioactivity:
-
Dry and combust each plant section in a biological oxidizer to convert the 14C to 14CO2.
-
Trap the 14CO2 in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of imazapic-ammonium in each plant part.
-
-
Autoradiography (Visualization):
-
Press and dry the whole plant.
-
Expose the dried plant to X-ray film or a phosphor imager for a period of time.
-
The resulting image will show the distribution of the radiolabeled herbicide throughout the plant.
-
Figure 2: General workflow for studying herbicide uptake and translocation using radiolabeling.
Conclusion
The mechanism of action of imazapic-ammonium is a well-defined and highly specific process centered on the inhibition of the acetolactate synthase enzyme. This targeted disruption of branched-chain amino acid biosynthesis provides a potent and selective means of weed control. A thorough understanding of this mechanism, from the molecular interactions at the enzyme level to the resulting physiological consequences in the plant, is crucial for the effective and sustainable use of this herbicide, as well as for the development of new herbicidal molecules and strategies to manage herbicide resistance. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of imazapic-ammonium's mode of action and its impact on plant biology.
References
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Push It to the Limit: Identification of Novel Amino Acid Changes on the Acetolactate Synthase Enzyme of Rice That Putatively Confer High Level of Tolerance to Different Imidazolinones. (2020). Frontiers in Plant Science. Retrieved January 23, 2026, from [Link]
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Metabolomic Changes in Rice (Oryza sativa L.) Subjected to Herbicide Application through HPLC-HRMS and Chemometrics Approaches. (2022). Journal of Agricultural and Food Chemistry. Retrieved January 23, 2026, from [Link]
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Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana. (2010). The Arabidopsis Book. Retrieved January 23, 2026, from [Link]
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Characterization of the Branched-Chain Amino Acid Aminotransferase Enzyme Family in Tomato. (2012). Plant Physiology. Retrieved January 23, 2026, from [Link]
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985 IMAZAPIC (266). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 23, 2026, from [Link]
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Imazapic (Ref: AC 263222). (n.d.). AERU, University of Hertfordshire. Retrieved January 23, 2026, from [Link]
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Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana. (2010). ResearchGate. Retrieved January 23, 2026, from [Link]
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Image showing the final molecular model of the sugarcane functional ALS... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase. (2006). Proceedings of the National Academy of Sciences. Retrieved January 23, 2026, from [Link]
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Development and validation of a liquid chromatographic method for the determination of branched-chain amino acids in new dosage forms. (2006). ResearchGate. Retrieved January 23, 2026, from [Link]
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Detection of the effects of the herbicide Imazapyr on plant metabolism... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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The absorption and translocation of imazaquin in green manures. (2014). Redalyc. Retrieved January 23, 2026, from [Link]
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4.4. In Vitro ALS Assay. (2025). Bio-protocol. Retrieved January 23, 2026, from [Link]
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The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion. (1987). Biochemical Journal. Retrieved January 23, 2026, from [Link]
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An in vivo Acetolactate Synthase Assay. (2017). Weed Technology. Retrieved January 23, 2026, from [Link]
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Transcriptomic and metabolomic analysis provides insight into imazethapyr toxicity to non-target plants. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]
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Figure 4. Molecular-docking simulation of acetolactate synthase (ALS)... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Amino Acid Substitutions in the Acetolactate Synthase Gene of Red Rice (Oryza sativa) Confer Resistance to Imazethapyr. (2017). Weed Science. Retrieved January 23, 2026, from [Link]
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Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. (2017). Proceedings of the National Academy of Sciences. Retrieved January 23, 2026, from [Link]
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Determination of amino acids of plants from Angelica L. genus by HPLC method. (2022). Semantic Scholar. Retrieved January 23, 2026, from [Link]
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A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. (2023). MDPI. Retrieved January 23, 2026, from [Link]
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Autoradiography indicating the absorption and translocation of... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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IMAZAPIC. (n.d.). Northwest Coalition for Alternatives to Pesticides. Retrieved January 23, 2026, from [Link]
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Translating slow-binding inhibition kinetics into cellular and in vivo effects. (2015). Nature Chemical Biology. Retrieved January 23, 2026, from [Link]
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Analysis of Amino Acids by HPLC. (2010). Agilent. Retrieved January 23, 2026, from [Link]
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Protocol for analyzing the movement and uptake of isotopically labeled signaling molecule azelaic acid in Arabidopsis. (2024). STAR Protocols. Retrieved January 23, 2026, from [Link]
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How Molecular Topology Can Help in Amyotrophic Lateral Sclerosis (ALS) Drug Development: A Revolutionary Paradigm for a Merciless Disease. (2022). International Journal of Molecular Sciences. Retrieved January 23, 2026, from [Link]
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Effects of imazapic over four years post-treatment. (2014). YouTube. Retrieved January 23, 2026, from [Link]
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5K3S: Crystal structure of Arabidopsis thaliana acetohydroxyacid synthase in complex with a pyrimidinyl-benzoate herbicide, bispyribac-sodium. (2017). RCSB PDB. Retrieved January 23, 2026, from [Link]
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Acetolactate Synthase (ALS) Activity Assay Kit (NMSAA-K005S). (n.d.). Profacgen. Retrieved January 23, 2026, from [Link]
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The Impact of the Branched-Chain Ketoacid Dehydrogenase Complex on Amino Acid Homeostasis in Arabidopsis. (2019). The Plant Cell. Retrieved January 23, 2026, from [Link]
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Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus. (2021). Applied and Environmental Microbiology. Retrieved January 23, 2026, from [Link]
-
Identifying Therapeutic Targets for Amyotrophic Lateral Sclerosis Through Modeling of Multi-Omics Data. (2023). International Journal of Molecular Sciences. Retrieved January 23, 2026, from [Link]
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Branched-chain amino acid biosynthesis and degradation and putative... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Slow-binding inhibition: the general case. (1988). Biochemical Journal. Retrieved January 23, 2026, from [Link]
-
Determination of amino acids of plants from Angelica L. genus by HPLC method. (2022). Semantic Scholar. Retrieved January 23, 2026, from [Link]
-
Morphological and Metabolic Changes in Soybean Plants Cultivated in Irrigated Rice Rotation and as Affected by Imazapyr and Imazapic Herbicides Carryover. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]
-
1Z8N: Crystal structure of Arabidopsis thaliana Acetohydroxyacid synthase In Complex With An Imidazolinone Herbicide, Imazaquin. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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- 4. Imazapic (Ref: AC 263222) [sitem.herts.ac.uk]
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An In-Depth Technical Guide to the Chemical and Physical Properties of Imazapic-Ammonium
Introduction: Understanding Imazapic-Ammonium in Context
Imazapic-ammonium is the ammonium salt of imazapic, a selective, systemic herbicide belonging to the imidazolinone chemical family.[1][2] While the active herbicidal component is the imazapic acid, the ammonium salt form is frequently used in commercial formulations, such as Plateau® and Cadre®, to enhance solubility and facilitate application as a soluble concentrate (SL) or water-dispersible granule (DG).[1] This guide provides a comprehensive overview of the essential chemical and physical properties of imazapic, offering insights into its behavior, mechanism of action, analytical determination, and environmental fate, tailored for researchers and drug development professionals.
From a formulation perspective, the choice of the ammonium salt over the free acid is a critical experimental decision. The salt form readily dissociates in water, ensuring a homogenous application spray and efficient uptake by the target weeds through both foliage and roots.[1] This guide will primarily reference the properties of the imazapic free acid, as this is the moiety responsible for biological activity and the form most commonly characterized in scientific literature.
Core Chemical and Physical Characteristics
The fundamental properties of a molecule dictate its behavior in both laboratory and environmental settings. For imazapic, these characteristics influence its efficacy as a herbicide, its persistence in the environment, and the methods required for its accurate analysis.
Structural and General Properties
Imazapic is a complex organic molecule featuring a pyridinecarboxylic acid group linked to an imidazolinone ring.[3] This structure is central to its mode of action.
| Property | Value | Source(s) |
| IUPAC Name | 5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | [3] |
| CAS Number (Imazapic Acid) | 104098-48-8 | [3] |
| CAS Number (Imazapic-Ammonium) | 104098-49-9 | |
| Molecular Formula | C₁₄H₁₇N₃O₃ | [3] |
| Molecular Weight | 275.30 g/mol | [3] |
| Appearance | Off-white to tan powder | [3] |
| Odor | Odorless | [3] |
| Melting Point | 204-206 °C | [3] |
Solubility and Partitioning Behavior
The solubility of imazapic is a key determinant of its environmental mobility and biological availability. Its amphiprotic nature, due to the presence of both acidic (carboxylic acid) and basic (pyridine and imidazole) functional groups, means its solubility is highly pH-dependent.
| Property | Value | Conditions | Source(s) |
| Water Solubility | 2200 mg/L | 25 °C | [1] |
| Acetone Solubility | 18.9 mg/mL | 25 °C | [3] |
| Vapor Pressure | 7.7 x 10⁻¹² mm Hg | Estimated | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 0.393 | pH 4, 5, 6 buffer, 25 °C | [3] |
| Dissociation Constants (pKa) | pKa1 = 2.0, pKa2 = 3.6, pKa3 = 11.1 | [3] |
The low vapor pressure indicates that imazapic is not volatile, meaning it is unlikely to be lost to the atmosphere from soil or water surfaces.[2] The multiple pKa values highlight the molecule's ability to exist in different ionic states depending on the environmental pH, which significantly impacts its adsorption to soil particles and its potential for leaching.[3]
Mechanism of Action: Inhibition of Branched-Chain Amino Acid Synthesis
Imazapic, like other imidazolinone herbicides, functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[1][2] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1] As these amino acids are essential for protein synthesis and cell growth, the inhibition of AHAS leads to a cessation of growth and eventual death of the plant.[1][3] This biochemical pathway is unique to plants and microorganisms, which explains the low direct toxicity of imazapic to animals, as they obtain these essential amino acids through their diet.[1]
Caption: Inhibition of the AHAS enzyme by Imazapic blocks branched-chain amino acid synthesis.
Environmental Fate and Behavior
Understanding the environmental persistence and degradation pathways of imazapic is crucial for assessing its ecological impact.
-
Soil Persistence and Degradation: Imazapic is moderately persistent in soil, with a typical half-life of about 120 days, though this can range from 31 to 233 days depending on soil type and environmental conditions.[1] The primary mechanism of degradation in soil is microbial activity.[1] Its mobility in soil is generally low, but leaching can occur in permeable soils, particularly where the water table is shallow.[2]
-
Aquatic Degradation: In aqueous solutions, imazapic is rapidly broken down by sunlight through photodegradation, with a half-life of just one to two days.[1][2] However, it is stable to hydrolysis.[1]
Caption: Major degradation pathways for Imazapic in soil and water environments.
Toxicological Profile
Imazapic exhibits low acute toxicity to a wide range of non-target animal species.
| Organism/Test | Value | Classification | Source(s) |
| Rat (Oral LD₅₀) | >5,000 mg/kg | Practically Non-toxic | [1] |
| Rabbit (Dermal LD₅₀) | >5,000 mg/kg | Practically Non-toxic | |
| Bobwhite Quail (LD₅₀) | >2,150 mg/kg | Practically Non-toxic | [2] |
| Bluegill Sunfish (LC₅₀, 96-hr) | >100 mg/L | Practically Non-toxic | [1][2] |
| Rainbow Trout (LC₅₀, 96-hr) | >100 mg/L | Practically Non-toxic | [2] |
| Daphnia magna (LC₅₀, 48-hr) | >100 mg/L | Practically Non-toxic |
The primary risk associated with imazapic is its potential to harm non-target plants.[2] Studies have shown that it does not bioaccumulate in animals and is rapidly excreted if ingested.[3]
Analytical Methodology: A Self-Validating Protocol for Quantification
Accurate quantification of imazapic residues in environmental matrices is essential for regulatory compliance and research. High-Performance Liquid Chromatography (HPLC) is the method of choice, often coupled with UV or mass spectrometry detectors.
Principle of the Method
Reverse-phase HPLC is ideally suited for a molecule like imazapic. A non-polar stationary phase (like C18) is used with a polar mobile phase. Imazapic, being a moderately polar molecule, will have a sufficient affinity for the stationary phase to allow for separation from more polar matrix components, while still eluting in a reasonable time frame. Acidifying the mobile phase (e.g., to pH 3.0) is a critical step; it ensures that the carboxylic acid group on the imazapic molecule is protonated, leading to a consistent charge state and, therefore, a sharp, reproducible chromatographic peak.
Step-by-Step Experimental Protocol (HPLC-UV)
This protocol is designed as a self-validating system, incorporating calibration, quality control, and recovery checks.
-
Preparation of Standards and Reagents:
-
Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of analytical grade imazapic standard into a 10 mL volumetric flask. Dissolve in and bring to volume with HPLC-grade methanol. This stock should be stored at -20°C.
-
Working Standard Solutions (0.1 to 10 mg/L): Prepare a series of calibration standards by serial dilution of the primary stock solution with the mobile phase.
-
Mobile Phase: A mixture of acetonitrile and acidified water (pH 3.0 with acetic acid) in a 45:55 (v/v) ratio.[4] All solvents must be HPLC grade and degassed before use.
-
-
Sample Preparation (Water Sample Example):
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge, which is effective for extracting moderately polar analytes like imazapic from a water matrix.
-
Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water (pH 3.0). Do not allow the cartridge to go dry.
-
Loading: Pass 100 mL of the water sample through the cartridge at a slow, steady flow rate (approx. 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.
-
Elution: Elute the trapped imazapic with 5 mL of methanol into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.
-
-
Chromatographic Conditions:
-
Validation and Quality Control:
-
Calibration Curve: Inject the working standards in triplicate to generate a calibration curve. A linear regression with a correlation coefficient (r²) of >0.99 is required.
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) from low-concentration standards.
-
Recovery Study: Spike a blank water sample (known to be free of imazapic) with a known concentration of imazapic (e.g., 5 mg/L). Process this spiked sample alongside the unknown samples. The calculated recovery should be within an acceptable range (e.g., 80-120%).
-
Method Blank: Process a blank sample with each batch to check for contamination.
-
Continuing Calibration Verification (CCV): Inject a mid-range calibration standard every 10-15 samples to ensure the instrument's response remains stable.
-
Caption: A self-validating workflow for the quantitative analysis of Imazapic using HPLC-UV.
Conclusion
Imazapic-ammonium is a potent and effective herbicide whose chemical and physical properties are well-suited for its intended application. Its formulation as an ammonium salt enhances its utility, while its specific mechanism of action provides selectivity. A thorough understanding of its solubility, partitioning behavior, and environmental degradation pathways is essential for its responsible use and for the development of robust analytical methods for its detection. The methodologies outlined in this guide provide a framework for the accurate and defensible quantification of imazapic, ensuring data integrity for both research and regulatory purposes.
References
-
Pennsylvania Department of Conservation and Natural Resources. (2020). Environmental and Social Risk Assessment for Imazapic. Available at: [Link]
-
Cox, C. (2003). Imazapic. Journal of Pesticide Reform, 23(3), 10-15. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91770, Imazapic. PubChem. Retrieved from [Link]
-
Washington State Department of Transportation. (n.d.). Imazapic Roadside Vegetation Management Herbicide Fact Sheet. Retrieved from [Link]
-
Anis Zakiah, M. N., et al. (2015). Analytical Method Development for Imazapic Herbicide Using High Performance Liquid Chromatography. Malaysian Journal of Analytical Sciences, 19(4), 715-721. Available at: [Link]
-
Shaifuddin, S. N. M., et al. (2017). Degradation of imazapyr and imazapic in aqueous solutions and soil under direct sunlight. Malaysian Journal of Analytical Sciences, 21(5), 1074-1079. Available at: [Link]
-
Assalin, M. R., et al. (2014). A Method for Determination of Imazapic and Imazethapyr Residues in Soil Using an Ultrasonic Assisted Extraction and LC-MS/MS. Bulletin of environmental contamination and toxicology, 94(1), 110-5. Available at: [Link]
Sources
An In-Depth Technical Guide to the Solubility and Stability of Imazapic-Ammonium for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Physicochemical Properties in Formulation and Efficacy
In the realm of agricultural science and environmental management, the efficacy and safety of a herbicide are intrinsically linked to its fundamental physicochemical properties. For researchers and formulation scientists, a deep understanding of a compound's solubility and stability is not merely academic; it is the bedrock upon which successful product development, effective application strategies, and robust environmental risk assessments are built. This guide provides a comprehensive technical overview of the solubility and stability of imazapic-ammonium, a widely used herbicide for the control of a broad spectrum of weeds.
As a senior application scientist, it is my experience that a nuanced appreciation of how a molecule behaves in different solvent systems and under various environmental stressors is paramount. This document moves beyond a simple recitation of data points. Instead, it aims to provide a causal understanding of the observed properties of imazapic-ammonium, empowering the reader to make informed decisions in their research and development endeavors. We will delve into the theoretical underpinnings of its solubility, explore its degradation pathways, and provide actionable experimental protocols for in-house validation.
Imazapic-Ammonium: A Molecular Overview
Imazapic-ammonium is the ammonium salt of imazapic, a member of the imidazolinone family of herbicides. Its mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] This targeted mode of action provides selective weed control. The formation of the ammonium salt enhances the water solubility of the parent imazapic acid, a critical attribute for its formulation as a soluble concentrate (SL) or water-dispersible granule (DG).
Chemical Structure:
-
Imazapic (acid): (±)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-methyl-3-pyridinecarboxylic acid
-
Imazapic-Ammonium: The ammonium salt of the aforementioned acid.
Solubility Profile of Imazapic-Ammonium
The solubility of an active pharmaceutical ingredient (API) or an agrochemical active ingredient is a critical parameter that influences its formulation, bioavailability, and environmental fate. The conversion of imazapic acid to its ammonium salt is a deliberate strategy to enhance its aqueous solubility.
Aqueous Solubility
The Causality Behind Aqueous Solubility: The carboxylic acid moiety of imazapic has a pKa value of approximately 3.6.[2] In aqueous solutions with a pH above this value, the carboxylic acid will be deprotonated, forming a carboxylate anion. The presence of the ammonium cation (NH₄⁺) from the salt further enhances its interaction with polar water molecules through ion-dipole interactions, leading to greater solubility compared to the less polar free acid.
pH-Dependent Solubility
The solubility of imazapic-ammonium is intrinsically linked to the pH of the aqueous medium. As a salt of a weak acid, its solubility is expected to be higher in neutral to alkaline conditions where the parent acid is in its ionized form. Conversely, in highly acidic conditions (pH < 2), the equilibrium will shift towards the less soluble free acid form, potentially leading to precipitation.
Field and greenhouse studies on the efficacy of imazapic have indicated that the optimal performance is observed when the carrier water pH is between 6 and 8.[3] This suggests that within this pH range, imazapic is sufficiently soluble and in a form that is readily absorbed by the target weeds. Reduced efficacy has been observed at both lower (pH 5) and higher (pH 9) pH values, which may be related to changes in solubility and uptake.[3]
Solubility in Organic Solvents
Quantitative solubility data for imazapic-ammonium in a broad range of organic solvents is not extensively reported in publicly available literature. However, based on the properties of the parent acid and the ionic nature of the ammonium salt, a qualitative assessment can be made.
| Solvent | Imazapic (Acid) Solubility (at 25°C) | Expected Imazapic-Ammonium Solubility | Rationale |
| Acetone | 18.9 mg/mL[4] | Moderate | Acetone is a polar aprotic solvent capable of some hydrogen bonding, which would allow for some dissolution of the salt. |
| Methanol | Data not readily available | High | As a polar protic solvent, methanol can effectively solvate both the cation and anion of the salt through hydrogen bonding and dipole-dipole interactions. |
| Ethanol | Data not readily available | High | Similar to methanol, ethanol is a polar protic solvent and is expected to be a good solvent for imazapic-ammonium. |
| Acetonitrile | Data not readily available | Moderate to Low | Acetonitrile is a polar aprotic solvent but is less effective at solvating ions compared to protic solvents. |
| Ethyl Acetate | Data not readily available | Low | Ethyl acetate is a moderately polar solvent with limited ability to solvate ionic compounds. |
Expert Insight: The lack of comprehensive public data on the organic solvent solubility of imazapic-ammonium highlights a critical knowledge gap. For formulation development, particularly for co-formulations with other active ingredients or for analytical method development, experimental determination of these values is essential.
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines a standardized approach for determining the equilibrium solubility of imazapic-ammonium in various solvents, adhering to principles outlined in OECD Test Guideline 105.
Objective: To determine the saturation concentration of imazapic-ammonium in a given solvent at a specified temperature.
Materials:
-
Imazapic-ammonium (analytical standard)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of imazapic-ammonium to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Place the containers in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the containers to stand undisturbed to allow for the settling of excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of imazapic-ammonium of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions by a validated HPLC method. A typical method for imazapic involves a C18 column with a mobile phase of acetonitrile and acidified water.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of imazapic-ammonium in the filtered sample.
-
Self-Validation: To ensure equilibrium has been reached, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility is considered to be at equilibrium when consecutive measurements are in agreement.
Workflow Diagram for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile of Imazapic-Ammonium
The stability of a herbicide is a critical factor determining its shelf-life, efficacy under field conditions, and its environmental persistence. Imazapic-ammonium is susceptible to degradation through several pathways, with photodegradation being a particularly important consideration.
Photodegradation
Imazapic is known to be rapidly degraded by sunlight in aqueous solutions, with a reported half-life of just one to two days.[1][5] This rapid degradation is a key factor in its environmental fate in aquatic systems.
The Causality of Photodegradation: The imidazolinone and pyridine rings in the imazapic molecule contain chromophores that absorb ultraviolet (UV) radiation from sunlight. This absorption of energy can excite the molecule to a higher energy state, making it more susceptible to chemical reactions, including cleavage and rearrangement of the molecular structure.
Illustrative Degradation Pathway
Caption: Simplified Photodegradation Pathway of Imazapic-Ammonium.
Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For imazapic, hydrolysis is not considered a significant degradation pathway under normal environmental conditions.[1] The molecule does not contain functional groups that are readily susceptible to hydrolysis at neutral pH. However, at extreme pH values, the stability may be affected, although specific data for imazapic-ammonium is lacking.
Thermal Stability
Information on the thermal decomposition of imazapic-ammonium is not well-documented in the available literature. For the parent acid, the melting point is reported to be in the range of 204-206°C, suggesting a relatively high thermal stability. However, the ammonium salt may exhibit different thermal behavior.
Expert Insight: The lack of thermal stability data for imazapic-ammonium is a significant data gap. For manufacturing, storage, and transportation, understanding the onset of decomposition and the nature of the decomposition products is crucial for safety and quality control. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended to determine these properties.
Stability in Soil
In the soil environment, the primary degradation mechanism for imazapic is microbial degradation.[1] The half-life in soil can vary widely, from 31 to 233 days, depending on soil type, organic matter content, pH, and microbial activity.[1] Adsorption to soil particles is also influenced by pH, with increased adsorption at lower pH values.[1]
Experimental Protocol: Accelerated Stability Study
This protocol provides a framework for assessing the stability of imazapic-ammonium under accelerated conditions, which can be used to predict its long-term stability and identify potential degradation products.
Objective: To evaluate the stability of imazapic-ammonium under conditions of elevated temperature and humidity.
Materials:
-
Imazapic-ammonium (analytical standard)
-
Stability chambers with controlled temperature and humidity
-
Appropriate sample containers that mimic the final packaging
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Sample Preparation and Storage:
-
Place samples of imazapic-ammonium in the designated containers.
-
Store the samples in stability chambers at accelerated conditions (e.g., 40°C / 75% RH).
-
-
Time Points for Analysis:
-
Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
-
Analysis:
-
At each time point, analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact imazapic-ammonium from any potential degradation products.
-
Quantify the amount of imazapic-ammonium remaining and identify and quantify any degradation products.
-
Self-Validation: The stability-indicating nature of the analytical method must be demonstrated through forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to ensure that all potential degradation products are resolved from the parent compound.
Workflow Diagram for Accelerated Stability Study
Caption: Workflow for an Accelerated Stability Study.
Analytical Methodologies for Quantification
Accurate and precise analytical methods are essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantification of imazapic-ammonium.
Key Parameters for HPLC Method Development:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with phosphoric acid or formic acid to a pH of around 3) is a common mobile phase.
-
Detection: UV detection at a wavelength of approximately 240 nm is suitable for quantification.
-
Validation: The analytical method should be fully validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the current knowledge on the solubility and stability of imazapic-ammonium. While significant information is available for the parent acid, imazapic, there are notable data gaps for the ammonium salt, particularly concerning its solubility in organic solvents, the temperature dependence of its aqueous solubility, and its thermal decomposition profile.
For researchers and formulation scientists working with imazapic-ammonium, it is strongly recommended that these properties be determined experimentally to ensure the development of robust and effective products. The protocols and workflows provided in this guide offer a starting point for these essential investigations. A deeper understanding of these fundamental physicochemical properties will undoubtedly contribute to the continued successful and responsible use of this important herbicide.
References
-
PubChem. (n.d.). Imazapic. National Center for Biotechnology Information. Retrieved from [Link]
-
Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for Imazapic. Retrieved from [Link]
- de Medeiros, A. C., et al. (2021). Influence of carrier water pH and hardness on imazapic efficacy for sicklepod (Senna obtusifolia L.) control in peanut. Weed Technology, 35(1), 123-129.
-
AERU. (n.d.). Imazapic (Ref: AC 263222). University of Hertfordshire. Retrieved from [Link]
-
AERU. (n.d.). Imazapic-ammonium. University of Hertfordshire. Retrieved from [Link]
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- 4. Imazapic | C14H17N3O3 | CID 91770 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Synthesis and Chemical Structure of Imazapic-Ammonium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and structure of Imazapic-ammonium, a widely used herbicide. As a senior application scientist, this document is structured to deliver not just a protocol, but a deeper understanding of the chemical logic and experimental considerations inherent in the synthesis of this important molecule.
Chemical Identity and Structural Elucidation
Imazapic is a member of the imidazolinone family of herbicides.[1] Its chemical structure is characterized by a pyridine ring linked to an imidazolinone ring.
IUPAC Name: (±)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-methyl-3-pyridinecarboxylic acid[2][3]
Chemical Formula: C₁₄H₁₇N₃O₃[4]
Molecular Weight: 275.31 g/mol [4]
For practical applications, Imazapic is commonly formulated as its ammonium salt, Imazapic-ammonium, to enhance its solubility and herbicidal efficacy.[2][3]
IUPAC Name (Ammonium Salt): Ammonium (±)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-methyl-3-pyridinecarboxylate[2]
Chemical Structure of Imazapic-Ammonium
Caption: Chemical structure of Imazapic-ammonium.
Retrosynthetic Analysis and Synthesis Pathway Overview
The synthesis of Imazapic can be conceptually broken down into the formation of two key intermediates, followed by their condensation and subsequent cyclization.
Caption: Retrosynthetic analysis of Imazapic.
The overall synthesis pathway involves three main stages:
-
Synthesis of 5-Methyl-pyridine-2,3-dicarboxylic Anhydride: This intermediate provides the pyridine core of the final molecule.
-
Synthesis of 2-Amino-2,3-dimethylbutanamide: This chiral amine derivative forms the imidazolinone ring.
-
Condensation, Cyclization, and Salt Formation: The two intermediates are reacted to form the Imazapic acid, which is then converted to its ammonium salt.
Detailed Synthesis Protocols
Synthesis of 5-Methyl-pyridine-2,3-dicarboxylic Anhydride
This critical intermediate is typically prepared from the corresponding diester through saponification followed by dehydration. A representative procedure is detailed in patent literature.[5]
Experimental Protocol:
-
Saponification: Diethyl 5-methyl-pyridine-2,3-dicarboxylate is hydrolyzed to the corresponding dicarboxylic acid using a strong base, such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures (e.g., 60-70 °C).
-
Acidification: The resulting disodium salt is then acidified with a strong mineral acid (e.g., sulfuric acid) to precipitate the 5-methyl-pyridine-2,3-dicarboxylic acid.
-
Dehydration and Cyclization: The isolated dicarboxylic acid is then subjected to dehydration to form the cyclic anhydride. This is commonly achieved by heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride.
Causality of Experimental Choices:
-
The use of a strong base in the saponification step ensures complete hydrolysis of the ester groups.
-
Careful control of pH during acidification is crucial for the efficient precipitation and isolation of the dicarboxylic acid.
-
Acetic anhydride is an effective and commonly used reagent for the cyclization of dicarboxylic acids to their corresponding anhydrides.
Synthesis of 2-Amino-2,3-dimethylbutanamide
This chiral intermediate can be synthesized through both chemical and enzymatic methods. The enzymatic route is often preferred in industrial settings due to its milder reaction conditions and higher selectivity.
Chemical Synthesis Protocol:
A common chemical route involves the hydrolysis of 2-amino-2,3-dimethylbutyronitrile using a strong acid.
-
Hydrolysis: 2-Amino-2,3-dimethylbutyronitrile is treated with a strong acid, such as concentrated sulfuric acid, at elevated temperatures.
-
Neutralization and Extraction: The reaction mixture is then neutralized with a base (e.g., sodium hydroxide) to a specific pH, and the product is extracted with an organic solvent.
-
Purification: The crude product is then purified by crystallization.
Enzymatic Synthesis Protocol:
A more environmentally friendly approach utilizes nitrile hydratase enzymes to convert the nitrile to the amide.[6]
-
Biocatalysis: 2-Amino-2,3-dimethylbutyronitrile is incubated with a culture of microorganisms known to produce nitrile hydratase, such as certain species of Rhodococcus or Nocardia.[6] The reaction is typically carried out in an aqueous buffer at a controlled temperature and pH.
-
Product Isolation: After the reaction is complete, the product is isolated from the reaction mixture through extraction and purified by crystallization.
Causality of Experimental Choices:
-
The chemical method's harsh conditions can sometimes lead to side reactions, making the enzymatic route's milder conditions advantageous for achieving higher purity.
-
The choice of microorganism in the enzymatic synthesis is critical, as different strains will have varying levels of activity and selectivity for the desired transformation.
Condensation, Cyclization, and Formation of Imazapic-Ammonium
The final steps of the synthesis involve the condensation of the two key intermediates to form the imidazolinone ring, followed by the formation of the ammonium salt. This process is detailed in foundational patents for imidazolinone herbicides, such as U.S. Patent 4,798,619.[7]
Experimental Protocol:
-
Condensation: 5-Methyl-pyridine-2,3-dicarboxylic anhydride is reacted with 2-amino-2,3-dimethylbutanamide in a suitable aprotic solvent (e.g., toluene or methylene chloride). The reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the reaction.[7]
-
Cyclization and Dehydration: The intermediate formed undergoes an intramolecular cyclization and dehydration to form the imidazolinone ring of Imazapic acid. This is often achieved by heating the reaction mixture.
-
Isolation of Imazapic Acid: The Imazapic acid is then isolated from the reaction mixture by acidification, which causes it to precipitate. The solid is then collected by filtration and washed.
-
Formation of Imazapic-Ammonium: The purified Imazapic acid is then suspended in a suitable solvent (e.g., water or an alcohol/water mixture) and treated with a stoichiometric amount of an ammonium source, such as aqueous ammonia or ammonium hydroxide. The resulting solution is then typically concentrated to yield Imazapic-ammonium as a solid or a concentrated aqueous solution.
Causality of Experimental Choices:
-
The use of an aprotic solvent in the condensation step prevents unwanted side reactions with water.
-
The base acts as a catalyst and a scavenger for the acid produced during the reaction, driving the reaction to completion.
-
The final salt formation step with an ammonium source is a straightforward acid-base reaction that improves the handling and formulation properties of the final product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Imazapic | ||
| Molecular Formula | C₁₄H₁₇N₃O₃ | [4] |
| Molecular Weight | 275.31 g/mol | [4] |
| Imazapic-Ammonium | ||
| Molecular Formula | C₁₄H₂₀N₄O₃ | N/A |
| Molecular Weight | 292.34 g/mol | N/A |
Conclusion
The synthesis of Imazapic-ammonium is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide has detailed a plausible and scientifically sound pathway based on available literature and patent information. The key transformations involve the formation of a pyridine anhydride and a chiral amino amide, followed by their condensation and cyclization to form the core imidazolinone structure. The final conversion to the ammonium salt enhances its utility as a commercial herbicide. The principles and protocols outlined herein provide a solid foundation for researchers and professionals involved in the synthesis and development of this important class of agrochemicals.
References
-
Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for Imazapic 2020. [Link]
-
Alligare. IMAZAPYR 4 SL. [Link]
- Los, M. (1989). U.S. Patent No. 4,798,619. Washington, DC: U.S.
- Ammar, Y. A., Mohamed, Y. A., El-Sharief, A. M., & El-Gaby, M. S. A. (2011).
- Google Patents. (2012). CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.
- Shaner, D. L., & O'Connor, S. L. (Eds.). (1991). The Imidazolinone Herbicides. CRC Press.
- Google Patents. (1993). EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
- Chen, H. P. (1997). Synthesis and characterization of chiral imidazolinones. Rochester Institute of Technology.
- Google Patents. (1999).
-
Semantic Scholar. Imidazolinone herbicides: Synthesis and novel chemistry. [Link]
- Northwest Coalition for Altern
- MDPI. (2019).
- MDPI. (2018). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)
- National Center for Biotechnology Information. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. PubMed Central.
- Google Patents. (1986).
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- 5. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
- 6. CA2307391A1 - A process for the preparation of chiral imidazolinone herbicides - Google Patents [patents.google.com]
- 7. US4798619A - 2-(2-imidazolin-2-yl)-pyridines and quinolines and use of said compounds as herbicidal agents - Google Patents [patents.google.com]
A Technical Guide to the Mode of Action of Imazapic-Ammonium on Acetolactate Synthase
Abstract
Imazapic-ammonium, a member of the imidazolinone chemical family, is a widely utilized herbicide for the selective pre- and post-emergence control of various annual and perennial weeds.[1][2] Its efficacy stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme found only in plants and microorganisms.[3] This guide provides a detailed technical examination of the molecular interactions between imazapic and ALS. It will cover the targeted biochemical pathway, the enzymatic mechanism of inhibition, the molecular basis of target-site resistance, and validated experimental protocols for studying these interactions in a research setting. This document is intended for researchers, scientists, and professionals in drug and herbicide development seeking a comprehensive understanding of this important herbicidal mode of action.
Introduction: The Central Role of Acetolactate Synthase
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the pivotal enzyme catalyzing the initial step in the biosynthesis of the branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[4][5] These amino acids are essential for protein synthesis and, consequently, for cell growth and division.[3] In plants, this biosynthetic pathway occurs within the plastids.[6] Because animals lack the ALS enzyme, they must obtain BCAAs through their diet, making this enzyme an ideal target for herbicides with low toxicity to mammals, birds, and insects.[3][7]
Imazapic is absorbed through the roots, stems, and foliage and is translocated throughout the plant, accumulating in the meristematic regions where cell division is most active.[1][3] Upon inhibition of ALS, the plant is starved of essential amino acids, leading to a cessation of growth.[8] Visual symptoms, such as chlorosis (yellowing) of new leaves and eventual necrosis, typically appear over several weeks as the plant's reserves of BCAAs are depleted.[3][9]
The Branched-Chain Amino Acid Biosynthesis Pathway
The synthesis of valine, leucine, and isoleucine is a multi-step process that begins with simple precursors. ALS catalyzes two parallel reactions: the condensation of two pyruvate molecules to form 2-acetolactate (the precursor to valine and leucine) and the condensation of one molecule of pyruvate with one molecule of 2-oxobutanoate to form 2-aceto-2-hydroxybutyrate (the precursor to isoleucine).[10][11] The inhibition of this single enzymatic step creates a bottleneck, halting the production of all three essential BCAAs.
Diagram 1: Branched-Chain Amino Acid Biosynthesis Pathway
Caption: Inhibition of ALS by Imazapic blocks the first committed step for all three BCAAs.
Molecular Mechanism of ALS Inhibition by Imazapic
From a biochemical standpoint, the interaction between imazapic and ALS is a classic example of potent, specific enzyme inhibition.
Binding Site and Inhibition Kinetics
Contrary to a competitive inhibition model where the inhibitor vies for the active site, imidazolinone herbicides like imazapic bind to a different location on the enzyme.[12] This allosteric binding occurs within a channel that provides access for the substrate to reach the catalytic active site.[4][13] By binding within this channel, the herbicide effectively acts as a gate, physically blocking the substrate from reaching the active site.[10]
This mechanism results in slow-binding, tight inhibition. The inhibitor binds weakly at first, followed by a conformational change in the enzyme-inhibitor complex that leads to a more tightly bound state. This explains the high efficacy of these herbicides at low concentrations. The reported I50 value (the concentration required to inhibit 50% of enzyme activity) for imazapic is approximately 1 µM.[9]
Diagram 2: Mechanism of Imazapic Inhibition of ALS
Caption: Imazapic binds in the substrate channel, allosterically blocking substrate access.
Target-Site Resistance: The Molecular Arms Race
The extensive use of ALS-inhibiting herbicides has led to the evolution of resistance in numerous weed species.[12] The most common mechanism is target-site resistance (TSR), which involves specific point mutations in the ALS gene.[4]
Key Mutations Conferring Resistance
These mutations result in amino acid substitutions in the ALS enzyme that reduce the binding affinity of the herbicide without significantly compromising the enzyme's catalytic function.[4] While numerous mutations have been identified, certain positions are more frequently associated with imidazolinone resistance.
| Amino Acid Position (A. thaliana ref.) | Common Substitution | Conferred Resistance To |
| Alanine-122 | Threonine | Sulfonylureas, Imidazolinones |
| Proline-197 | Serine, Leucine, Alanine, etc. | Broad spectrum to multiple ALS classes |
| Alanine-205 | Valine | Imidazolinones, Sulfonylureas |
| Tryptophan-574 | Leucine | Imidazolinones, Sulfonylureas |
| Serine-653 | Asparagine | Primarily Imidazolinones |
| Glycine-654 | Tyrosine | Broad spectrum to multiple ALS classes |
Data compiled from multiple sources.[4][14][15][16]
The Serine to Asparagine substitution at position 653 (Ser-653-Asn) is particularly noteworthy as it confers a high level of resistance specifically to the imidazolinone class of herbicides, including imazapic and imazapyr.[14][16] This specificity is a critical diagnostic marker in resistance management. The mutation prevents the herbicide from binding effectively, allowing the enzyme to continue producing BCAAs even in the presence of the chemical.[17]
Experimental Protocols for In-Vitro Analysis
Investigating the interaction between imazapic and ALS requires robust, validated laboratory methods. The following protocols provide a framework for extracting the enzyme and assaying its activity and inhibition.
Protocol: Extraction of Active ALS from Plant Tissue
Rationale: This protocol is designed to rapidly extract active ALS enzyme from young, meristematic plant tissue while minimizing proteolytic degradation and inactivation. The inclusion of cofactors in the extraction buffer is critical for maintaining enzyme stability and activity.
Materials:
-
Fresh, young leaf tissue (1.0 g)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Buffer (chilled to 4°C): 0.1 M K2HPO4/KH2PO4 buffer (pH 7.5), 1 mM sodium pyruvate, 0.5 mM MgCl2, 10% (v/v) glycerol, 1 mM DTT, 10 µM FAD.
-
Refrigerated centrifuge
Procedure:
-
Harvest 1.0 g of young leaf tissue from actively growing plants.
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add 3 mL of ice-cold Extraction Buffer to the powder and homogenize thoroughly.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract. Keep on ice at all times.
-
(Optional) Determine the protein concentration of the extract using a standard method like the Bradford assay for later normalization of activity.[18]
Protocol: In-Vitro ALS Activity and Inhibition Assay
Rationale: This is a colorimetric assay based on the method first described by Westerfeld.[19] ALS produces 2-acetolactate, which is unstable and can be quantitatively converted to acetoin by acid decarboxylation. Acetoin then reacts with creatine and α-naphthol to produce a red-colored complex, which can be measured spectrophotometrically at 525 nm.[20][21] The intensity of the color is directly proportional to the ALS activity.
Materials:
-
Crude enzyme extract (from Protocol 5.1)
-
Assay Buffer: 20 mM K2HPO4/KH2PO4 buffer (pH 7.0), 20 mM sodium pyruvate, 0.5 mM MgCl2, 1 mM TPP, 10 µM FAD.
-
Imazapic-ammonium stock solution (e.g., 1 mM in DMSO, serially diluted)
-
Stop Solution: 6 N H2SO4
-
Color Reagent A: 0.5% (w/v) creatine
-
Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare reaction mixtures in a 96-well plate. For each reaction, add:
-
50 µL Assay Buffer
-
10 µL of imazapic dilution (or DMSO for control)
-
30 µL of distilled water
-
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the crude enzyme extract to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 25 µL of 6 N H2SO4 to each well. This also begins the conversion of acetolactate to acetoin.
-
Incubate the plate at 60°C for 15 minutes to ensure complete decarboxylation.
-
Cool the plate to room temperature.
-
Add 100 µL of pre-mixed Color Reagent (equal parts A and B, mixed just before use) to each well.
-
Incubate at room temperature for 30 minutes to allow color development.
-
Read the absorbance at 525 nm using a microplate reader.[20]
-
Calculate the percent inhibition for each imazapic concentration relative to the control (no inhibitor) and plot the data to determine the I50 value.
Diagram 3: Workflow for In-Vitro ALS Inhibition Assay
Caption: Step-by-step workflow for determining the I50 of imazapic on ALS activity.
Conclusion
Imazapic-ammonium's mode of action is a highly specific and potent process centered on the inhibition of the acetolactate synthase enzyme. This targeted disruption of the branched-chain amino acid biosynthesis pathway is lethal to susceptible plants while maintaining a favorable toxicological profile for non-target organisms. Understanding the precise molecular interactions, including the allosteric binding mechanism and the genetic basis for target-site resistance, is paramount for the development of new herbicidal molecules and for implementing effective, sustainable weed management strategies. The experimental protocols detailed herein provide a validated foundation for further research into this critical herbicidal mode of action.
References
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Chemical Warehouse. (n.d.). Imazapic - Active Ingredient Page. Retrieved from [Link]
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Sinovid International Co., Ltd. (n.d.). Imazapic/Imazameth. Retrieved from [Link]
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Profacgen. (n.d.). Acetolactate Synthase (ALS) Activity Assay Kit (NMSAA-K006M). Retrieved from [Link]
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Titan Ag. (n.d.). IMAZAPIC 525 + IMAZAPYR 175 WG. Retrieved from [Link]
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Spark. (n.d.). IMAZAPIC Broad-spectrum residual herbicide. Retrieved from [Link]
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Neal, J., & Senesac, A. (2015). Acetolactate Synthase (ALS) Inhibitors. NC State Extension Publications. [Link]
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Washington State Department of Transportation. (n.d.). Imazapic Roadside Vegetation Management Herbicide Fact Sheet. Retrieved from [Link]
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Guo, W., Zhao, N., Liu, W., & Wang, J. (2020). Unravelling the effect of two herbicide resistance mutations on acetolactate synthase kinetics and growth traits. Journal of Experimental Botany, 71(11), 3357–3367. [Link]
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Zhou, Q., Liu, W., Zhang, Y., & Wang, J. (2007). Action mechanisms of acetolactate synthase-inhibiting herbicides. Pesticide Biochemistry and Physiology, 89(2), 89-96. [Link]
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Durigon, M. R., Mariani, F., dos Santos, F. M., Vargas, L., & Chavarria, G. (2017). Properties of the enzyme acetolactate synthase in herbicide resistant canola. Planta Daninha, 35. [Link]
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Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for Imazapic. Retrieved from [Link]
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Durigon, M. R., Mariani, F., dos Santos, F. M., Vargas, L., & Chavarria, G. (2017). Properties of the enzyme acetolactate synthase in herbicide resistant canola. Planta Daninha, 35. [Link]
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Sathasivan, K., Haughn, G. W., & Murai, N. (1990). Molecular Basis of Imidazolinone Herbicide Resistance in Arabidopsis thaliana var Columbia. Plant Physiology, 94(3), 1078–1084. [Link]
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Wikipedia. (n.d.). Acetolactate synthase. Retrieved from [Link]
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Gonzalez, N., et al. (2020). Push It to the Limit: Identification of Novel Amino Acid Changes on the Acetolactate Synthase Enzyme of Rice That Putatively Confer High Level of Tolerance to Different Imidazolinones. International Journal of Molecular Sciences, 21(4), 1313. [Link]
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Binder, S. (2010). Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana. The Arabidopsis Book, 8, e0137. [Link]
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Bestvital. (n.d.). Acetolactate Synthase Microplate Assay Kit User Manual. Retrieved from [Link]
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McCourt, J. A., Pang, S. S., King-Scott, J., Guddat, L. W., & Duggleby, R. G. (2006). Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase. Proceedings of the National Academy of Sciences, 103(3), 569-573. [Link]
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Riar, D. S., et al. (2021). Amino Acid Substitutions in the Acetolactate Synthase Gene of Red Rice (Oryza sativa) Confer Resistance to Imazethapyr. Journal of Agricultural and Food Chemistry, 69(44), 12259-12267. [Link]
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Maloney, G. S., et al. (2010). Characterization of the Branched-Chain Amino Acid Aminotransferase Enzyme Family in Tomato. Plant Physiology, 153(2), 925-936. [Link]
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Sathasivan, K., Haughn, G. W., & Murai, N. (1990). Molecular Basis of Imidazolinone Herbicide Resistance in Arabidopsis thaliana var Columbia. Plant Physiology, 94(3), 1078-1084. [Link]
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Fang, J., et al. (2024). The Pro-197-Thr mutation in the ALS gene confers novel resistance patterns to ALS-inhibiting herbicides in Bromus japonicus in China. Frontiers in Plant Science, 15. [Link]
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Sun, G., et al. (2023). Target Site–resistance Mechanisms to Imazamox in Imidazolinone Herbicide-Resistant Weedy Rice (Oryza sativa f. spontanea) in China. Weed Science, 71(5), 401-409. [Link]
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Gherekhloo, J., et al. (2023). Diagnosis of mutations in the ALS and ACCase genes in Loluim weed. Research Square. [Link]
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Beck, A. K., et al. (2023). An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step. Analytical Biochemistry, 660, 114980. [Link]
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Sarsenbayeva, A., et al. (2022). Imidazolinone Resistance in Oilseed Rape (Brassica napus L.): Current Status, Breeding, Molecular Markers and Prospects for Application in Hybrid Seed Purity Improvement. Plants, 11(23), 3254. [Link]
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Wikipedia. (n.d.). Branched-chain amino acid. Retrieved from [Link]
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Koetle, M. J., et al. (2020). Relationships of the three ALS mutations to the active site. ResearchGate. [Link]
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Tranel, P. J., & Wright, T. R. (2002). Resistance of weeds to ALS-inhibiting herbicides: what have we learned?. Weed Science, 50(6), 700-712. [Link]
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Simpson, D. M., Stoller, E. W., & Wax, L. M. (1995). An in vivo Acetolactate Synthase Assay. Weed Technology, 9(1), 17-22. [Link]
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Chen, H., et al. (2010). Genetic analysis of pathway regulation for enhancing branched-chain amino acid biosynthesis in plants. The Plant Journal, 63(4), 573-583. [Link]
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Yu, Q., et al. (2013). ALS herbicide resistance mutations in Raphanus raphanistrum: evaluation of pleiotropic effects on vegetative growth and ALS activity. Pest Management Science, 69(7), 808-815. [Link]
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Sathasivan, K., Haughn, G. W., & Murai, N. (1990). Molecular Basis of Imidazolinone Herbicide Resistance in Arabidopsis thaliana var Columbia. ResearchGate. [Link]
-
Neinast, M., et al. (2019). Branched Chain Amino Acids. Annual Review of Physiology, 81, 139-164. [Link]
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Prepared for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Environmental Fate and Degradation of Imazapic-Ammonium
Abstract
Imazapic-ammonium, a member of the imidazolinone herbicide family, is a selective, systemic herbicide utilized for both pre- and post-emergent control of a variety of annual and perennial grasses and broadleaf weeds.[1][2] Its mode of action involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids essential for protein synthesis and cell growth in susceptible plants.[1][2][3] While valued for its efficacy, particularly in peanut cultivation and the management of natural landscapes, a comprehensive understanding of its environmental fate is critical for assessing its ecological risk profile and ensuring its responsible use. This guide provides a detailed examination of the physicochemical properties of Imazapic-ammonium and synthesizes current knowledge on its degradation pathways in soil and aquatic environments, the factors influencing its persistence, and its ultimate environmental distribution.
Physicochemical Characteristics: The Foundation of Environmental Behavior
The environmental behavior of any chemical compound is fundamentally governed by its intrinsic physicochemical properties. These parameters dictate its solubility, mobility, volatility, and susceptibility to various degradation processes. The key properties of Imazapic are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₇N₃O₃ (Imazapic Acid) | [3] |
| Molar Mass | 275.30 g/mol (Imazapic Acid) | [3] |
| Water Solubility | 2200 mg/L at 25°C | [1] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 0.393 (at pH 4, 5, 6) | [3] |
| pKa (Dissociation Constant) | pKa1 = 2.0; pKa2 = 3.6; pKa3 = 11.1 | [3] |
| Vapor Pressure | Low; considered non-volatile | [1] |
| K_oc_ (Soil Organic Carbon Partition Coeff.) | 206 mL/g (average) | [4] |
The high water solubility and low Log K_ow_ indicate that Imazapic is hydrophilic and has a low potential for bioaccumulation in animal tissues.[1][5] Its multiple pKa values suggest that its ionic state, and therefore its environmental behavior (particularly soil adsorption), is highly dependent on environmental pH. The low vapor pressure confirms that volatilization from soil or water surfaces is not a significant dissipation pathway.[1]
Core Degradation Pathways and Environmental Fate
Imazapic-ammonium dissipates in the environment through a combination of biotic and abiotic processes, with its fate being highly dependent on the environmental compartment. The primary routes of degradation are microbial metabolism in soil and photodegradation in water.[1]
Fate and Degradation in Soil
Soil is the primary receiving compartment for Imazapic. Its behavior here is a complex interplay of degradation, adsorption, and mobility.
Primary Degradation Pathway: Microbial Metabolism The principal mechanism for Imazapic degradation in soil is microbial action.[1][6] Studies comparing sterilized and unsterilized soil demonstrate significantly longer persistence in the absence of microbial activity, confirming that soil microorganisms are the key drivers of its breakdown.[6][7]
Persistence and Half-Life (DT₅₀) Imazapic is characterized as being moderately persistent in the soil environment.[1] Its soil half-life (DT₅₀) can vary widely, ranging from 31 to 233 days, with an average often cited around 120 days.[1][3] This variability is a direct result of several influencing environmental factors.[1]
Factors Influencing Soil Degradation Rate:
-
Temperature and Moisture: Higher temperatures and moist soil conditions stimulate microbial activity, thereby accelerating the rate of Imazapic degradation.[6][7] Conversely, cool, dry conditions can significantly prolong its persistence.
-
Soil pH: Soil pH has a dual effect. It influences microbial community structure and directly affects the herbicide's chemical form and bioavailability. Imazapic degradation rates have been shown to increase with higher soil pH.[6][7] Adsorption of Imazapic to soil colloids increases as pH decreases.[1]
-
Organic Matter and Clay Content: Adsorption of Imazapic increases with higher organic matter and clay content, which can reduce its bioavailability for microbial degradation.[1] Some studies have found that Imazapic degrades faster in soils with lower organic matter content.[6][7]
-
Soil Amendments: The addition of organic amendments like biogas slurry has been shown to accelerate Imazapic degradation, likely by enhancing microbial populations and activity.[6][7]
Mobility and Leaching Potential With a relatively low K_oc_ value and high water solubility, Imazapic has a low to moderate potential for adsorption in many soil types.[1][3] This suggests a potential for leaching, particularly in permeable, sandy soils where the water table is shallow.[4] Its mobility is generally limited to the upper soil layers (6 to 12 inches), but it can leach deeper under specific conditions.[1] The potential for runoff is higher in clay soils or poorly draining areas, especially following significant rainfall events after application.[4]
Fate and Degradation in Aquatic Systems
While not registered for direct aquatic use, Imazapic can enter water bodies through runoff or leaching.[1][4]
Primary Degradation Pathway: Aqueous Photodegradation In stark contrast to its persistence in soil, Imazapic is rapidly degraded in water by sunlight.[1] The primary mechanism of dissipation in aqueous solutions is photolysis.[5]
Persistence and Half-Life (DT₅₀) The photolytic half-life of Imazapic in water is very short, typically reported to be only one to two days.[1][4] This rapid breakdown significantly mitigates the risk of persistence in surface waters exposed to sunlight.
Hydrolysis Hydrolysis is not considered a significant degradation pathway for Imazapic in the environment.[1][3]
Ecotoxicological Summary
An evaluation of environmental fate must be paired with an understanding of potential impacts on non-target organisms.
-
Mammals and Birds: Imazapic exhibits low toxicity to mammals and birds, with high LD₅₀ values.[1] It does not bioaccumulate and is rapidly excreted.[1]
-
Aquatic Life: While toxicity to fish and aquatic invertebrates is low (LC₅₀ > 100 mg/L), some aquatic plants, such as duckweed, are sensitive to low concentrations of Imazapic.[4]
-
Insects: Studies indicate low toxicity to honeybees at typical field application rates.[4]
Standardized Protocols for Environmental Fate Assessment
To ensure data is reliable and comparable, environmental fate studies for pesticides follow standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are conceptual frameworks for key experiments.
Protocol: Aerobic Soil Degradation
Objective: To determine the rate of aerobic degradation of Imazapic in soil and identify major metabolites. This protocol is conceptually based on the OECD 307 guideline.
Methodology:
-
Soil Selection & Characterization: Collect fresh, sieved soil from a representative location. Characterize it for texture, pH, organic carbon content, and microbial biomass.
-
Test Substance Application: Prepare a stock solution of Imazapic (ideally ¹⁴C-radiolabeled for metabolite tracking). Apply the solution evenly to the soil samples to achieve the desired concentration.
-
Incubation: Place the treated soil samples into incubation vessels within a temperature-controlled chamber (e.g., 20°C). Maintain soil moisture at a constant level (e.g., 40-60% of maximum water holding capacity) and ensure continuous aeration with CO₂-trapping solutions to monitor mineralization.
-
Sampling: Collect triplicate samples at defined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days). Immediately freeze samples to halt microbial activity.
-
Extraction & Analysis: Extract Imazapic and its degradation products from the soil using an appropriate solvent mixture (e.g., acetonitrile/water). Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radiodetector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the concentration of the parent Imazapic against time. Calculate the dissipation time for 50% (DT₅₀) and 90% (DT₉₀) using appropriate kinetic models (e.g., Single First-Order or Gustafson and Holden).
Protocol: Aqueous Photolysis
Objective: To determine the rate of photodegradation of Imazapic in an aqueous solution under simulated sunlight. This protocol is conceptually based on the OECD 316 guideline.
Methodology:
-
Solution Preparation: Prepare a sterile, buffered aqueous solution (e.g., pH 7) to eliminate biotic degradation.
-
Test Substance Application: Add Imazapic to the solution to achieve a known starting concentration. Use of a photosensitizer like acetone may be included if indirect photolysis is being investigated.
-
Irradiation: Place the test solutions in photochemically transparent vessels (e.g., quartz). Expose them to a calibrated, polychromatic light source (e.g., a Xenon arc lamp) that simulates the solar spectrum. Maintain a constant temperature (e.g., 25°C).
-
Dark Controls: Prepare identical samples that are kept in the dark at the same temperature to account for any non-photolytic degradation (e.g., hydrolysis).
-
Sampling: Collect samples from both the irradiated and dark control vessels at various time points.
-
Analysis: Directly analyze the concentration of Imazapic in the aqueous samples using a suitable method like HPLC-UV or LC-MS/MS.
-
Data Analysis: Calculate the first-order rate constant and the photolytic half-life (DT₅₀) from the decline in concentration in the irradiated samples after correcting for any loss observed in the dark controls.
Conclusion
The environmental fate of Imazapic-ammonium is a tale of two compartments. In soil, it is moderately persistent, with its degradation primarily governed by the activity of soil microorganisms and influenced by a suite of environmental factors including temperature, moisture, and soil pH.[1][6] Its properties suggest a potential for leaching in vulnerable soil types.[4][8] In contrast, in aquatic environments, Imazapic is highly susceptible to rapid photodegradation, with a half-life of only a few days in the presence of sunlight.[1][4] This comprehensive understanding of its degradation pathways and persistence is essential for developing best management practices that maximize its agricultural utility while minimizing unintended environmental impact.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91770, Imazapic. Retrieved from [Link]
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Cox, C. (2003). Imazapic Herbicide Factsheet. Northwest Coalition for Alternatives to Pesticides (NCAP). Retrieved from [Link]
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University of Hertfordshire. (n.d.). Imazapic-ammonium. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]
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Wang, F., et al. (2019). Adsorption and degradation of imazapic in soils under different environmental conditions. PLOS ONE. Retrieved from [Link]
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Marinho, M. L., et al. (2020). Imazapic interaction and mobility in soil cultivated with sugarcane in northeast Brazil. Revista Caatinga. Retrieved from [Link]
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University of Hertfordshire. (n.d.). Imazapic (Ref: AC 263222). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]
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Imazapic-ammonium CAS number and molecular formula
An In-Depth Technical Guide to Imazapic-Ammonium
Prepared by: Gemini, Senior Application Scientist
Introduction
Imazapic-ammonium is a selective, systemic herbicide belonging to the imidazolinone chemical family, widely utilized for its efficacy in controlling a broad spectrum of annual and perennial grasses and broadleaf weeds.[1][2][3] It is effective for both pre- and post-emergent applications in various settings, including pasturelands, rangelands, and certain crop cultivations.[2][3][4] This guide provides a comprehensive technical overview of Imazapic-ammonium, detailing its chemical identity, mechanism of action, validated analytical methodologies, and toxicological profile, tailored for researchers and professionals in drug development and agricultural science.
Chemical Identity and Physicochemical Properties
The foundational step in any rigorous scientific investigation is the unambiguous identification of the compound of interest. Imazapic-ammonium is the ammonium salt of imazapic acid. It is crucial to distinguish between the different registered CAS numbers, where 115136-53-3 is the primary identifier for the ammonium salt.[1][5]
Core Identifiers
-
Chemical Name: ammonium 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinate[1]
-
Superseded CAS Number: 104098-49-9[5]
Physicochemical Data
The behavior, fate, and efficacy of a herbicide are dictated by its physical and chemical properties. These parameters are critical for formulation development, environmental modeling, and analytical method design.
| Property | Value | Source |
| Physical State | Off-white to tan powder | [9] |
| Melting Point | 204-206 °C (for Imazapic acid) | [9][10] |
| Water Solubility | 2200 mg/L at 25°C (for Imazapic acid) | [2] |
| Vapor Pressure | <1 x 10⁻⁷ mmHg at 60°C | [10] |
| Dissociation Constants (pKa) | pKa1 = 2.0, pKa2 = 3.6, pKa3 = 11.1 | [9] |
| Octanol-Water Partition Coefficient (Log P) | 0.393 (at pH 7) | [4] |
Mechanism of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)
Imazapic-ammonium's herbicidal activity stems from its function as a potent and specific inhibitor of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[2][4][7][9] This enzyme is pivotal in the plant-specific biosynthetic pathway for the branched-chain amino acids: valine, leucine, and isoleucine.
Causality of Action:
-
Absorption and Translocation: The herbicide is readily absorbed through the foliage and roots of the target weed and is translocated systemically via the xylem and phloem to the plant's meristematic tissues.[3]
-
Enzyme Inhibition: Within the plant cells, imazapic binds to the AHAS enzyme, blocking its catalytic activity.
-
Biosynthesis Disruption: The inhibition of AHAS halts the production of the essential branched-chain amino acids. These amino acids are fundamental building blocks for protein synthesis and are critical for cell division and overall plant growth.[2][9]
-
Plant Demise: Deprived of these vital amino acids, the plant's growth ceases, followed by a gradual onset of senescence, characterized by reddening of the tips and eventual death over several weeks.[11]
This mode of action confers a high degree of selectivity, as the AHAS enzyme pathway is unique to plants and microorganisms, rendering imazapic of low acute toxicity to mammals, birds, and fish.[2]
Caption: Mechanism of action of Imazapic via inhibition of the AHAS enzyme.
Analytical Methodologies for Quantification
Accurate quantification of Imazapic-ammonium in environmental and biological matrices is essential for regulatory compliance, environmental monitoring, and residue analysis. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for this purpose.
Workflow for Imazapic Analysis in Water Samples
The following diagram outlines a self-validating workflow, from sample collection to final quantification. Each step is designed to ensure accuracy and reproducibility.
Caption: General workflow for the analysis of Imazapic in water samples.
Detailed Protocol: HPLC-UV Analysis
This protocol is synthesized from validated methods for the determination of imazapic in water and soil samples.[10][12]
Objective: To quantify imazapic concentration using reversed-phase HPLC with UV detection.
Instrumentation & Reagents:
-
HPLC system with UV Detector (e.g., Agilent 1200 Series)[12]
-
Reversed-Phase C18 Column (e.g., Zorbax StableBond, 4.6mm x 250mm, 5µm)[12]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid or Acetic Acid
-
Ultra-pure water
-
Imazapic analytical standard
-
Solid Phase Extraction (SPE) C18 cartridges
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a 100 µg/mL primary stock solution of imazapic in methanol. Store at 4°C.[10]
-
Perform serial dilutions from the stock solution with the mobile phase to create a calibration curve (e.g., 1, 2, 5, 10 µg/mL).[10] This range is critical for establishing linearity and the limit of quantification (LOQ).
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge by passing methanol followed by ultra-pure water. This step activates the stationary phase for optimal analyte retention.
-
Load the aqueous sample (e.g., supernatant from centrifuged water/soil extract) onto the cartridge.
-
Wash the cartridge with ultra-pure water to remove interferences. This wash step is crucial for a clean chromatogram, as it removes polar impurities that are not retained on the C18 phase.
-
Elute the retained imazapic using a small volume of methanol or acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Formic Acid in water. A typical starting ratio is 20:80 (v/v).[10] The acidic modifier (pH ~3.0) is essential to suppress the ionization of imazapic's carboxylic acid group, ensuring good peak shape and retention on the nonpolar C18 column.[12]
-
Flow Rate: 0.3 - 1.2 mL/min.[10][12] A lower flow rate (0.3 mL/min) can improve peak resolution and sensitivity.[10]
-
Column Temperature: 25°C (ambient).[10]
-
Injection Volume: 20 µL.[12]
-
UV Detection Wavelength: 255 nm.[10] This wavelength provides maximum absorbance for both imazapic and its close relative, imazapyr, making it suitable for simultaneous analysis.[10]
-
-
Data Analysis & Validation:
-
Generate a calibration curve by plotting the peak area against the concentration of the prepared standards.
-
Calculate the concentration of imazapic in the sample by interpolating its peak area onto the linear regression of the calibration curve.
-
Validate the method by assessing linearity (R² > 0.99), precision (%RSD < 10%), and recovery (typically 80-110%).[10]
-
Toxicological and Environmental Profile
A comprehensive understanding of a herbicide includes its interaction with non-target organisms and its environmental persistence.
Toxicological Summary
-
Mammalian Toxicity: Imazapic exhibits low acute toxicity to mammals. The oral LD₅₀ for rats is >5,000 mg/kg, and the dermal LD₅₀ for rabbits is also >5,000 mg/kg.[2]
-
Bioaccumulation: The compound does not bioaccumulate in animals; if ingested, it is rapidly metabolized and excreted, primarily through urine.[2][9]
-
Human Health: While generally of low toxicity, direct contact may cause eye irritation.[2][13] Long-term laboratory studies on rats and mice at the highest tested doses did not show adverse health effects.[2]
Environmental Fate
-
Soil: The primary degradation mechanism in soil is microbial action.[2] Imazapic is moderately persistent, with a soil half-life (DT₅₀) ranging from 31 to over 200 days, depending on soil type and climate conditions.[2] It has limited horizontal mobility in soil but can be moderately mobile vertically, with a potential to leach in sandy soils.[2][4]
-
Water: Imazapic is highly soluble in water.[4] In aquatic environments, its primary degradation pathway is rapid photolysis (breakdown by sunlight).[2][4]
-
Aquatic Life: The compound is considered very toxic to aquatic life with long-lasting effects under GHS classification.[9]
References
-
IMAZAPIC-AMMONIUM. (n.d.). Global Substance Registration System (GSRS). Retrieved from [Link]
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(S)-imazapic-ammonium | C14H20N4O3 | CID 76959820. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Imazapyr chemical fact sheet. (n.d.). Wisconsin Department of Natural Resources. Retrieved from [Link]
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Imazapic - Active Ingredient Page. (n.d.). Chemical Warehouse. Retrieved from [Link]
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Safety Data Sheet - Imazapic 240 SL Herbicide. (n.d.). Sabakem Pty Ltd. Retrieved from [Link]
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Imazapic (Ref: AC 263222). (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]
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Imazapic | C14H17N3O3 | CID 91770. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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IMAZAPIC. (n.d.). Northwest Coalition for Alternatives to Pesticides. Retrieved from [Link]
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Imazapic-ammonium. (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]
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Zauyah, S., & Khairuddin, A. R. (2015). ANALYTICAL METHOD DEVELOPMENT FOR IMAZAPIC HERBICIDE USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Malaysian Journal of Analytical Sciences. Retrieved from [Link]
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Lee, S., et al. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. Foods. Retrieved from [Link]
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Ismail, B. S., et al. (2017). Optimization method for simultaneous extraction and detection of imazapic and imazapyr herbicides in soil and water using HPLC-UV. Sains Malaysiana. Retrieved from [Link]
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An In-depth Technical Guide on the Absorption, Translocation, and Metabolism of Imazapic-Ammonium in Weeds
Abstract
This technical guide provides a comprehensive overview of the physiological and biochemical processes governing the efficacy of the herbicide imazapic-ammonium in weeds. As a member of the imidazolinone family, imazapic's mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), a critical component in the biosynthesis of branched-chain amino acids.[1][2] However, for the herbicide to exert its phytotoxic effects, it must first be efficiently absorbed by the weed, translocated to its sites of action in meristematic tissues, and remain in its active form. This document delves into the intricate details of these three key processes: absorption, translocation, and metabolism. Furthermore, it explores the experimental methodologies used to study these phenomena, the factors influencing them, and the mechanisms by which weeds can develop resistance. This guide is intended for researchers, scientists, and professionals in the field of weed science and herbicide development, providing both foundational knowledge and practical insights into the complex interactions between imazapic-ammonium and target weed species.
Introduction: Mechanism of Action of Imazapic-Ammonium
Imazapic-ammonium is a selective, systemic herbicide with both pre- and post-emergence activity against a range of annual and perennial grasses and broadleaf weeds.[1] Its herbicidal activity stems from the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[1][2] As these amino acids are essential for protein synthesis and cell growth, the inhibition of AHAS leads to a cessation of growth in susceptible plants.[1] Symptoms, such as chlorosis in new leaves and subsequent necrosis, may take several weeks to become fully apparent, as the plant's existing pool of amino acids is depleted.[1] A key advantage of imazapic from a toxicological perspective is that the AHAS enzyme is unique to plants and microorganisms, rendering it of low toxicity to mammals, birds, and fish.[1]
The overall efficacy of imazapic-ammonium is a multi-step process, beginning with its application and culminating in the inhibition of the target enzyme in the plant's growing points. The journey of the herbicide from the leaf or root surface to the meristematic tissues is governed by the processes of absorption, translocation, and metabolism, which are the focus of this guide.
Absorption: The Gateway to Herbicidal Activity
Absorption is the initial and critical step where the herbicide enters the plant. Imazapic can be taken up by both the foliage (leaves and stems) and the roots.[1]
Foliar Absorption
For post-emergence applications, foliar uptake is the primary route of entry. The process involves the movement of the herbicide from the leaf surface, through the cuticle, and into the underlying plant tissues.
-
Causality Behind Experimental Choices: To quantify foliar absorption, radiolabeled herbicides, typically with Carbon-14 (¹⁴C), are employed. This allows for the precise tracking and measurement of the herbicide molecule. The unabsorbed herbicide is washed from the leaf surface at various time points after application, and the amount of radioactivity in the plant tissue is quantified to determine the absorption rate.
Root Absorption
In pre-emergence applications or when the herbicide reaches the soil, root absorption becomes significant. Imazapic present in the soil solution is taken up by the roots along with water and nutrients. The herbicide then moves into the vascular system for transport throughout the plant.
-
Key Insight: While imazapic is absorbed by the roots, its movement across the Casparian strip, a waxy layer in the root endodermis, can be limited.[1] This anatomical feature can influence the efficiency of root uptake and subsequent translocation.
Factors Influencing Absorption
The rate and extent of imazapic absorption are not constant but are influenced by a variety of factors:
-
Weed Species: The morphology and composition of the leaf cuticle, such as wax content and thickness, vary significantly among weed species, leading to differences in absorption rates.
-
Environmental Conditions:
-
Temperature and Humidity: Higher temperatures and humidity generally enhance foliar absorption.[3][4] Warmer temperatures can increase the fluidity of the leaf cuticle, while high humidity slows the drying of spray droplets, allowing more time for absorption.[3][4]
-
Soil Moisture: Adequate soil moisture is crucial for root absorption, as it facilitates the movement of the herbicide to the root surface and its subsequent uptake.[5]
-
-
Adjuvants: The addition of surfactants or crop oil concentrates to the spray solution can significantly enhance foliar absorption by improving spray retention, spreading on the leaf surface, and penetration of the cuticle.
Translocation: Movement to the Site of Action
Once absorbed, imazapic must be transported to the meristematic regions (e.g., shoot tips, root tips, and developing buds), where cell division and growth are most active.[1] This long-distance transport occurs via the plant's vascular systems: the xylem and the phloem.
-
Xylem Transport: Following root uptake, imazapic enters the xylem, the primary water-conducting tissue, and is transported upwards with the transpiration stream to the shoots and leaves.
-
Phloem Transport: After foliar absorption, imazapic is loaded into the phloem, which transports sugars and other organic molecules from the leaves (sources) to areas of active growth (sinks). This source-to-sink movement is critical for delivering the herbicide to the meristematic tissues.
The ability of imazapic to move in both the xylem and phloem contributes to its systemic activity, allowing it to control both aerial and underground parts of perennial weeds.[1]
Visualizing and Quantifying Translocation
-
Autoradiography: This technique provides a qualitative visualization of herbicide movement. Plants are treated with ¹⁴C-imazapic, and after a set period, they are pressed, dried, and placed on X-ray film. The radiation from the ¹⁴C-herbicide exposes the film, creating an image that reveals the distribution of the herbicide throughout the plant.
-
Quantitative Analysis: To quantify translocation, plants treated with ¹⁴C-imazapic are harvested and dissected into different parts (e.g., treated leaf, other leaves, stem, roots). The amount of radioactivity in each part is measured using liquid scintillation counting. This allows for the calculation of the percentage of the absorbed herbicide that has been translocated to various tissues.
Metabolism: Detoxification and Resistance
Plant metabolism can play a dual role in the efficacy of imazapic. While some metabolic processes may be necessary for bioactivation, more commonly, metabolic pathways serve to detoxify the herbicide, rendering it non-phytotoxic. This is a key mechanism of selectivity in tolerant crops and a significant driver of herbicide resistance in weeds.
Metabolic Pathways of Imazapic in Plants
The primary metabolic pathway for imazapic in plants involves oxidation followed by conjugation.
-
Phase I Metabolism (Oxidation): The initial step is the hydroxylation of the methyl group on the pyridine ring of the imazapic molecule. This reaction is catalyzed by cytochrome P450 monooxygenases (P450s) and results in the formation of 5-hydroxymethyl imazapic (Metabolite CL 263 ,284).
-
Phase II Metabolism (Conjugation): The hydroxylated metabolite is then conjugated with glucose to form a glucose conjugate (Metabolite CL 189 ,215). This step is facilitated by glycosyltransferases (GTs).
These metabolic transformations increase the water solubility of the herbicide and facilitate its sequestration into vacuoles or cell walls, effectively removing it from the sites of action.
Metabolic Resistance in Weeds
Enhanced metabolism is a major non-target-site resistance (NTSR) mechanism.[6][7] Weed biotypes can evolve the ability to metabolize imazapic more rapidly than susceptible biotypes, preventing the herbicide from reaching lethal concentrations at the target site.
-
Causality and Evidence: This increased metabolic capacity is often due to the overexpression or increased activity of P450s and other detoxifying enzymes.[7][8][9] For instance, studies on other ALS-inhibiting herbicides like imazamox have shown that P450-mediated metabolism is a key resistance mechanism in weeds like Papaver rhoeas.[2] This enhanced metabolism can lead to cross-resistance, where the weed becomes resistant to multiple herbicides with different modes of action that are detoxified by the same enzyme system.[7]
Experimental Protocols and Methodologies
Protocol for ¹⁴C-Imazapic Absorption and Translocation Study
This protocol outlines a standard method for quantifying the foliar absorption and translocation of imazapic in weeds using a radiolabeled compound.
1. Plant Material and Growth Conditions:
- Grow weed seedlings to a uniform growth stage (e.g., 4-6 leaf stage) in a controlled environment.
- Ensure consistent light, temperature, and humidity to minimize variability.
2. Preparation of Treatment Solution:
- Prepare a stock solution of ¹⁴C-imazapic of known specific activity.
- Dilute the stock solution with a formulated, non-radiolabeled imazapic solution (to mimic field application) and any required adjuvants to achieve the desired final concentration and radioactivity per plant (e.g., 1-2 kBq).
3. Herbicide Application:
- Apply a small, precise volume (e.g., 1-2 µL) of the ¹⁴C-imazapic treatment solution to the adaxial surface of a fully expanded leaf using a microsyringe.
4. Harvest and Sample Processing:
- Harvest plants at predetermined time intervals after treatment (e.g., 6, 24, 48, 72 hours).
- At each harvest, carefully excise the treated leaf.
- Wash the surface of the treated leaf with a solution (e.g., 10% methanol with a non-ionic surfactant) to remove any unabsorbed ¹⁴C-imazapic. The radioactivity in this leaf wash is quantified by liquid scintillation counting (LSC).
- Dissect the remaining plant material into different parts: tissue above the treated leaf, tissue below the treated leaf, and roots.
5. Quantification of Radioactivity:
- Dry and combust each plant part in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail.
- Quantify the radioactivity in the trapped CO₂ and the leaf wash using LSC.
6. Data Analysis:
- Absorption: Calculate as the total radioactivity recovered in all plant parts (excluding the leaf wash) as a percentage of the total radioactivity applied.
- Translocation: Calculate as the radioactivity in all plant parts except the treated leaf as a percentage of the total absorbed radioactivity.
Analytical Method for Imazapic and its Metabolites
Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method for the simultaneous quantification of imazapic and its metabolites in plant tissues due to its high sensitivity and selectivity.
1. Sample Extraction:
- Homogenize frozen plant tissue in an acidic extraction solvent (e.g., methanol/water/phosphoric acid) to ensure the stability of the acidic imazapic molecule.
- Centrifuge the homogenate and collect the supernatant.
2. Solid-Phase Extraction (SPE) Cleanup:
- Pass the crude extract through an SPE cartridge (e.g., C18) to remove interfering matrix components.
- Wash the cartridge and elute the analytes with an appropriate solvent.
3. UPLC-MS/MS Analysis:
- Chromatography: Separate the parent imazapic and its metabolites using a reverse-phase C18 column with a gradient mobile phase (e.g., water with formic acid and methanol).
- Mass Spectrometry: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for imazapic, 5-hydroxymethyl imazapic, and its glucose conjugate for accurate quantification.
Data Summary and Interpretation
The following table provides an illustrative example of the type of quantitative data that can be obtained from absorption and translocation studies. Note that these values are hypothetical and will vary depending on the weed species, environmental conditions, and experimental parameters.
| Weed Species | Time (HAT) | Absorption (% of Applied) | Translocation (% of Absorbed) |
| Susceptible Palmer Amaranth | 24 | 45 | 30 |
| (Amaranthus palmeri) | 72 | 65 | 50 |
| Resistant Palmer Amaranth | 24 | 35 | 15 |
| (Amaranthus palmeri) | 72 | 50 | 25 |
| Purple Nutsedge | 24 | 55 | 40 |
| (Cyperus rotundus) | 72 | 75 | 60 |
HAT: Hours After Treatment
Interpretation: In this hypothetical dataset, the resistant Palmer amaranth biotype shows both reduced absorption and impaired translocation compared to the susceptible biotype, which could contribute to its resistance. Purple nutsedge, a perennial weed, demonstrates efficient absorption and translocation, which is necessary for the herbicide to reach its underground tubers.
Conclusion and Future Directions
The efficacy of imazapic-ammonium is a complex interplay of absorption, translocation, and metabolism. A thorough understanding of these processes is essential for optimizing its use in weed management programs and for proactively managing the evolution of herbicide resistance. Future research should focus on:
-
Comparative Studies: Generating more quantitative data on the absorption, translocation, and metabolism of imazapic in a wider range of economically important weed species.
-
Metabolic Resistance Mechanisms: Identifying the specific cytochrome P450 enzymes responsible for imazapic metabolism in resistant weed populations to develop molecular markers for rapid resistance detection.
-
Environmental Influences: Quantifying the impact of various environmental factors on the physiological processes that determine imazapic efficacy to refine application recommendations.
By continuing to unravel the intricate details of how imazapic interacts with weeds at a physiological and biochemical level, the scientific community can develop more sustainable and effective weed management strategies.
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Torra, J., et al. (2021). Cytochrome P450 metabolism-based herbicide resistance to imazamox and 2,4-D in Papaver rhoeas. Plant Physiology and Biochemistry. [Link]
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Andrade, G. F., et al. (2018). Fitness of Echinochloa crusgalli var. mitis biotypes susceptible and resistant to imazapyr + imazapic herbicide. Planta Daninha. [Link]
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Palma-Bautista, C., et al. (2019). Reduced Absorption and Impaired Translocation Endows Glyphosate Resistance in Amaranthus Palmeri Harvested in Glyphosate-Resistant Soybean From Argentina. Journal of Agricultural and Food Chemistry. [Link]
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de Moraes, D., et al. (2023). Absorption, Translocation, and Metabolism of Glyphosate and Imazethapyr in Smooth Pigweed with Multiple Resistance. Plants. [Link]
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Devkota, P. (2019). How Hot and Dry Conditions Affect Herbicide Performance. Panhandle Agriculture, University of Florida. [Link]
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Palma-Bautista, C., et al. (2020). Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection. Frontiers in Plant Science. [Link]
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Yu, Q., & Powles, S. (2014). Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production. Plant Physiology. [Link]
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Nandula, V. K. (2015). Herbicide Absorption and Translocation in Plants using Radioisotopes. Weed Science. [Link]
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Jabbar, A., et al. (2017). A simple method for determination and characterization of imidazolinone herbicide (Imazapyr/imazapic) residues in Clearfield® rice soil. Applied Ecology and Environmental Research. [Link]
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Cecchini, N. M., et al. (2024). Protocol for analyzing the movement and uptake of isotopically labeled signaling molecule azelaic acid in Arabidopsis. STAR Protocols. [Link]
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Imazapic-ammonium effects on non-target plant species
An In-Depth Technical Guide on the Effects of Imazapic-Ammonium on Non-Target Plant Species
This guide provides a comprehensive technical overview of the herbicide imazapic-ammonium, focusing on its effects on non-target plant species. It is intended for researchers, scientists, and environmental professionals seeking to understand the mechanism, impact, and assessment of this widely used chemical.
Introduction to Imazapic-Ammonium
Imazapic-ammonium is a salt formulation of imazapic, a selective, systemic herbicide belonging to the imidazolinone chemical family.[1] It is utilized for both pre- and post-emergent control of a variety of annual and perennial grasses and broadleaf weeds.[2][3] Its applications are common in settings such as rangeland management, grassland restoration, and in the cultivation of certain herbicide-tolerant crops like peanuts.[1][2] While effective for its intended purpose, its potency and persistence in the environment raise significant concerns regarding its impact on unintended, non-target plant species.[1] The herbicide is known for its soil residual activity, with factors like soil pH and organic matter content significantly influencing its persistence and potential for carryover effects on subsequent crops.[4][5]
Core Mechanism of Action: AHAS Inhibition
The herbicidal activity of imazapic stems from its ability to inhibit a critical plant enzyme, acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][3][6][7] This enzyme is pivotal as it catalyzes the first step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1][6]
Causality of Phytotoxicity:
-
Enzyme Inhibition: Imazapic binds to the AHAS enzyme, blocking its function.
-
Amino Acid Depletion: The inhibition of AHAS leads to a rapid depletion of the essential amino acids valine, leucine, and isoleucine.
-
Protein Synthesis Halts: These amino acids are fundamental building blocks for proteins, which are required for all aspects of cell growth and division.[2] Without them, protein synthesis ceases.
-
Growth Arrest and Death: The plant's growth stops, particularly in the meristematic tissues (actively growing parts). This leads to a cascade of symptoms, including chlorosis (yellowing) of new leaves, followed by necrosis (tissue death), and ultimately the death of the entire plant.[2] The process can take several weeks to complete.[2]
This mechanism is highly specific to plants, fungi, and bacteria, as mammals do not possess the AHAS enzyme and obtain these essential amino acids through their diet.[1] This metabolic difference is the basis for imazapic's low direct toxicity to mammals.[2]
Caption: Mechanism of Imazapic-Ammonium action via inhibition of the AHAS enzyme.
Effects on Non-Target Terrestrial Plant Species
The high potency of imazapic means that even minute amounts can cause significant damage to susceptible non-target plants.[1] This is a critical consideration in land management practices, such as grassland restoration, where desirable native species may be inadvertently harmed.[1]
Phytotoxicity and Species Susceptibility
Studies have shown that extremely low concentrations of imazapic can negatively impact various crop species that are not its intended target. For example, a 25% reduction in seedling weight has been observed in cabbage at application rates equivalent to less than 1% of the lowest recommended rate.[1] Other sensitive species include onions, tomatoes, cucumbers, and ryegrass, which showed similar reductions at 2-3% of the lowest recommended application rate.[1]
When used for restoring native prairie grasses, product labels often warn that some injury and loss of native wildflowers should be expected and tolerated.[1] Research has confirmed that imazapic application can lead to pronounced injury in some grass species and lower species diversity compared to non-herbicide treatments.[1]
Table 1: Documented Phytotoxicity of Imazapic on Non-Target Terrestrial Plants
| Plant Species | Effect | Effective Concentration / Rate | Source |
|---|---|---|---|
| Cabbage | 25% reduction in seedling weight | 0.007 oz/acre (<1% of lowest recommended rate) | [1] |
| Onion, Tomato, Cucumber, Ryegrass | 25% reduction in seedling weight | 2-3% of lowest recommended application rate | [1] |
| Prairie Wildflower Mix | Reduced stands and lower species diversity | Standard application rates for grass establishment | [1] |
| Various Native Trees & Shrubs | Variable tolerance and potential damage | General application |[8] |
Soil Persistence and Carryover
Imazapic has an average soil half-life of 120 days, indicating significant persistence.[2] This persistence can lead to "carryover," where residues in the soil from a previous application damage a subsequent, susceptible rotational crop. Damage to crops has been reported up to 40 months after the initial application.[1] The behavior of imazapic in soil is heavily influenced by:
-
Soil pH: Adsorption to soil particles is stronger in acidic (low pH) soils, making it less available for plant uptake or microbial degradation. In neutral to alkaline (high pH) soils, binding is weaker, increasing its mobility and availability.[5][9]
-
Organic Matter: Soils with high organic matter can bind imazapic, reducing its availability for breakdown and increasing persistence. Conversely, very low organic matter may not support a sufficient microbial population for effective degradation.[5]
Effects on Non-Target Aquatic Plant Species
Imazapic is highly toxic to aquatic plants, even at very low concentrations.[1] Although not registered for direct use in aquatic systems, runoff from treated terrestrial areas poses a significant risk to aquatic ecosystems.[2][8]
The aquatic macrophyte duckweed (Lemna gibba), a standard indicator species used by the EPA, is particularly sensitive.[1][10]
Table 2: Documented Ecotoxicity of Imazapic on Non-Target Aquatic Plants
| Plant Species | Endpoint | Effective Concentration | Source |
|---|---|---|---|
| Duckweed (Lemna gibba) | Damage observed | 4 parts per billion (ppb) or µg/L | [1] |
| Duckweed (Lemna gibba) | LC₅₀ (50% Lethal Concentration) | 6.1 µg/L | [8][10] |
| Duckweed (Lemna gibba) | LC₂₅ (25% Lethal Concentration) | 4.23 µg/L |[10] |
While microbial action is the primary degradation mechanism in soil, photodegradation (breakdown by sunlight) can be a significant pathway for degradation in clear water.[2][9] However, this process can be hindered in turbid water, potentially extending the herbicide's presence and impact.[11]
Experimental Protocols for Assessing Non-Target Effects
To ensure scientific integrity, the assessment of herbicide effects on non-target species must follow standardized, replicable protocols. These methods are designed to provide quantifiable data on phytotoxicity.
Protocol: Terrestrial Plant Vegetative Vigor Test
This protocol is designed to assess the pre- and post-emergent effects of imazapic-ammonium on a range of non-target terrestrial plant species.
Objective: To determine the dose-response relationship of imazapic-ammonium on the growth and health of selected terrestrial plants.
Methodology:
-
Species Selection: Select at least six species from different plant families, including both monocots and dicots (e.g., corn, oat, soybean, tomato, cucumber, cabbage).
-
Planting:
-
Use a sterile, uniform soil mix (e.g., sandy loam).
-
Plant seeds at a consistent depth in individual pots.
-
For pre-emergent tests, apply the herbicide within 24 hours of planting.
-
For post-emergent tests, grow plants until they have 2-4 true leaves.
-
-
Herbicide Preparation & Application:
-
Prepare a stock solution of imazapic-ammonium in deionized water.
-
Create a series of dilutions to achieve a range of application rates, including a control (water only) and rates that bracket the expected environmental concentrations and recommended field rates.
-
Apply the herbicide uniformly using a calibrated laboratory sprayer that simulates field application.
-
-
Growth Conditions:
-
Maintain plants in a controlled environment (growth chamber or greenhouse) with consistent temperature (e.g., 25°C day/20°C night), light (e.g., 16-hour photoperiod), and humidity.
-
Water plants as needed, avoiding overwatering and runoff.
-
-
Data Collection (21 Days Post-Treatment):
-
Phytotoxicity Rating: Visually assess each plant for injury using a 0-100% scale (0 = no effect, 100 = plant death), noting symptoms like chlorosis, necrosis, and stunting.
-
Plant Height: Measure the height of each plant from the soil surface to the apical meristem.
-
Biomass Measurement: Carefully remove the plant from the soil, wash the roots, and separate the shoot from the root. Dry the shoot and root material in an oven at 70°C until a constant weight is achieved. Record the dry weight for both.
-
-
Statistical Analysis:
-
Analyze the data using regression analysis to determine the application rate that causes a 25% or 50% reduction in growth (ER₂₅ or ER₅₀) compared to the control group.
-
Caption: Workflow for a standard terrestrial plant vegetative vigor test.
Protocol: Aquatic Plant Toxicity Test with Lemna gibba
This protocol follows established guidelines for assessing the toxicity of substances to aquatic floating macrophytes.
Objective: To determine the concentration of imazapic-ammonium that inhibits the growth of Lemna gibba.
Methodology:
-
Culture Preparation:
-
Maintain an axenic (pure) culture of Lemna gibba in a sterile growth medium (e.g., 20X-AAP medium).
-
Culture under continuous cool-white fluorescent lighting at a constant temperature (25°C ± 1°C).
-
-
Test Solution Preparation:
-
Prepare a range of test concentrations of imazapic-ammonium in the sterile growth medium. Include a minimum of five concentrations and a negative control.
-
Measure the pH of each solution and adjust if necessary.
-
-
Test Initiation:
-
Randomly select healthy Lemna colonies, each consisting of 3-4 fronds.
-
Place one colony into each test vessel (e.g., 250 mL glass beaker) containing 100 mL of the test solution. Use at least three replicate vessels per concentration.
-
-
Incubation:
-
Incubate the test vessels for 7 days under the same light and temperature conditions as the stock culture.
-
Randomize the position of the vessels daily to minimize spatial variation in light or temperature.
-
-
Data Collection:
-
At the end of the 7-day period, count the number of fronds in each vessel.
-
Alternatively, for a more precise measurement, harvest all fronds, blot them dry, and measure their total dry weight after drying at 60-70°C.
-
-
Statistical Analysis:
-
Calculate the percent inhibition of the growth rate for each concentration relative to the control.
-
Use statistical software to determine the ECₓ values (the concentration causing x% inhibition), such as the EC₅₀.
-
Conclusion
Imazapic-ammonium is a potent and persistent herbicide whose mechanism of action, while effective for weed control, poses a significant risk to non-target terrestrial and aquatic plants. Its ability to inhibit the AHAS enzyme disrupts essential amino acid synthesis, leading to growth cessation and death in susceptible species at concentrations far below standard application rates. The herbicide's persistence in soil can lead to carryover effects, damaging subsequent crops, while its high toxicity to aquatic macrophytes like Lemna gibba highlights the potential for ecological damage from runoff. A thorough understanding of its environmental behavior and standardized toxicological testing are crucial for developing management practices that mitigate these unintended consequences.
References
-
Northwest Coalition for Alternatives to Pesticides. (n.d.). IMAZAPIC. NationBuilder. [Link]
-
Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for Imazapic. [Link]
-
Pesticide Research Institute & San Luis Obispo County Dept. of Agriculture. (n.d.). Minimizing non-target effects of herbicide use. Cal-IPC. [Link]
-
University of Hertfordshire. (n.d.). Imazapic (Ref: AC 263222). Agriculture and Environment Research Unit (AERU). [Link]
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National Center for Biotechnology Information. (n.d.). Imazapic. PubChem. [Link]
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University of Hertfordshire. (n.d.). Imazapic-ammonium. Agriculture and Environment Research Unit (AERU). [Link]
-
USDA Forest Service. (2004). Imazapic - Human Health and Ecological Risk Assessment. [Link]
-
Inoue, M. H., et al. (2006). Persistence and Carryover Effect of Imazapic and Imazapyr in Brazilian Cropping Systems. Weed Technology, 20(3), 625-631. [Link]
-
Miljøstyrelsen. (2012). Effects of herbicides on non-target plants: How do effects in standard plant test relate to effects in natural habitats?. [Link]
-
Singh, S., et al. (2022). Impact of post-emergent imazethapyr on morpho-physiological and biochemical responses in lentil (Lens culinaris Medik.). Journal of Plant Biochemistry and Biotechnology, 32, 143–155. [Link]
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ADAMA. (n.d.). Impose Herbicide. [Link]
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ResearchGate. (2012). Impact of Herbicides on Non-Target Organisms in Sustainable Irrigated Rice Production Systems: State of Knowledge and Future Prospects. [Link]
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Biondi, A., et al. (2012). Meta-Analysis of Herbicide Non-Target Effects on Pest Natural Enemies. Insects, 3(4), 1130-1152. [Link]
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Du Preez, P. J., et al. (2020). Residues and Dissipation of the Herbicide Imazapyr after Operational Use in Irrigation Water. Water, 12(10), 2736. [Link]
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Toxicological Profile of Imazapic-Ammonium in Environmental Organisms: An In-Depth Technical Guide
Introduction
Imazapic-ammonium is a selective, systemic herbicide belonging to the imidazolinone chemical family. It is widely utilized for the pre- and post-emergent control of a variety of annual and perennial grasses and broadleaf weeds in diverse settings, including pastures, rangelands, and in the cultivation of certain crops.[1] Its herbicidal efficacy stems from the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[2][3][4] While this mode of action provides selectivity towards plants, understanding the toxicological profile of imazapic-ammonium in non-target environmental organisms is paramount for a comprehensive risk assessment and the implementation of stewardship practices that safeguard ecosystem health.
This technical guide provides a detailed examination of the toxicological effects of imazapic-ammonium on a range of environmental organisms, including aquatic and terrestrial fauna, soil microorganisms, and non-target flora. It is intended for researchers, scientists, and environmental professionals engaged in the assessment and management of agricultural chemicals.
Mechanism of Action
The primary mode of action of imazapic-ammonium is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[2][3] This enzyme catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. As these amino acids are vital for protein synthesis and cell growth, the inhibition of AHAS leads to a cessation of plant development and ultimately, mortality.[4] This enzymatic pathway is unique to plants and microorganisms, which accounts for the selective herbicidal activity of imazapic-ammonium and its comparatively low direct toxicity to animals.[1]
Caption: Generalized workflow for aquatic toxicity testing.
1. Fish Acute Toxicity Test (OECD 203 / OCSPP 850.1075)
-
Objective: To determine the median lethal concentration (LC50) of imazapic-ammonium to fish over a 96-hour exposure period.
-
Test Species: Rainbow Trout (Oncorhynchus mykiss) or other standard species.
-
Methodology:
-
Prepare a series of test solutions of imazapic-ammonium in water, including a control group.
-
Acclimate the test fish to the experimental conditions (temperature, water quality).
-
Introduce a specified number of fish into each test chamber.
-
Maintain the exposure for 96 hours under controlled conditions (e.g., temperature, light, dissolved oxygen).
-
Observe and record mortality at 24, 48, 72, and 96 hours.
-
Calculate the 96-hour LC50 using appropriate statistical methods.
-
2. Daphnia sp. Acute Immobilisation Test (OECD 202 / OCSPP 850.1010)
-
Objective: To determine the concentration of imazapic-ammonium that immobilizes 50% of the Daphnia (EC50) within a 48-hour period.
-
Test Species: Daphnia magna.
-
Methodology:
-
Culture Daphnia magna under controlled laboratory conditions.
-
Prepare a range of test concentrations of imazapic-ammonium.
-
Expose young daphnids (less than 24 hours old) to the test solutions.
-
Incubate for 48 hours under defined conditions.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours.
-
Calculate the 48-hour EC50 for immobilization.
-
3. Algal Growth Inhibition Test (OECD 201 / OCSPP 850.5400)
-
Objective: To determine the effect of imazapic-ammonium on the growth of a unicellular green alga.
-
Test Species: Pseudokirchneriella subcapitata or other relevant species.
-
Methodology:
-
Prepare a sterile culture medium and a series of test concentrations.
-
Inoculate each test flask with a known density of algal cells.
-
Incubate the flasks for 72 hours under continuous illumination and controlled temperature.
-
Measure the algal growth (e.g., by cell counts or fluorescence) at 24, 48, and 72 hours.
-
Calculate the EC50 for growth inhibition based on the observed growth rates.
-
Terrestrial Toxicity Testing
1. Earthworm Acute Toxicity Test (OECD 207 / OCSPP 850.6200)
-
Objective: To assess the acute toxicity of imazapic-ammonium to earthworms.
-
Test Species: Eisenia fetida.
-
Methodology:
-
Prepare an artificial soil substrate.
-
Incorporate a range of concentrations of imazapic-ammonium into the soil.
-
Introduce adult earthworms into the test containers with the treated soil.
-
Maintain the test for 14 days under controlled temperature and humidity.
-
Assess mortality and observe any sublethal effects (e.g., behavioral changes, weight loss).
-
Determine the LC50 and No-Observed-Effect Concentration (NOEC).
-
2. Soil Microorganisms: Nitrogen Transformation Test (OECD 216)
-
Objective: To evaluate the potential impact of imazapic-ammonium on nitrogen transformation processes in soil.
-
Methodology:
-
Collect and prepare a representative soil sample.
-
Treat the soil with different concentrations of imazapic-ammonium.
-
Amend the soil with a nitrogen source (e.g., ammonium sulfate).
-
Incubate the soil under controlled conditions for a specified period (e.g., 28 days).
-
Periodically measure the concentrations of ammonium and nitrate in the soil.
-
Compare the rates of nitrification in the treated soils to the control to determine any inhibitory effects.
-
Conclusion
Imazapic-ammonium exhibits a toxicological profile characterized by high efficacy against target plants and generally low acute toxicity to a wide range of non-target environmental organisms, including fish, aquatic invertebrates, mammals, and birds. This selectivity is a direct consequence of its specific mode of action, which targets an enzyme pathway absent in animals. However, the high toxicity of imazapic-ammonium to non-target aquatic plants, such as duckweed, underscores the importance of minimizing its entry into aquatic ecosystems. Furthermore, while the acute risks to soil fauna may be low, the potential for sublethal and chronic effects on soil microbial communities and their functions warrants careful consideration in long-term environmental risk assessments. The application of standardized ecotoxicological testing protocols is essential for generating the robust data needed to inform regulatory decisions and promote the sustainable use of this herbicide.
References
-
Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for Imazapic 2020. [Link]
- Tu, M., Hurd, C., & Randall, J. M. (2001). Weed Control Methods Handbook: Tools and Techniques for Use in Natural Areas.
-
AERU, University of Hertfordshire. Imazapic-ammonium. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 91770, Imazapic. [Link]
-
Washington State Department of Transportation. Imazapic Roadside Vegetation Management Herbicide Fact Sheet. [Link]
-
U.S. Environmental Protection Agency. (2018). Imidazolinone Herbicides: Draft Human Health Risk Assessment for Registration Review. [Link]
- Borgert, C. J., et al. (2017). The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits. Food and Chemical Toxicology, 106, 348-360.
- York, R. G., et al. (2001). Two-generation reproduction study of ammonium perchlorate in drinking water in rats evaluates thyroid toxicity. International Journal of Toxicology, 20(4), 183-197.
-
FAO AGRIS. Effects of Imazapic on Soil Microbial Communities and Soil Enzyme Activities in Paddy Fields. [Link]
-
U.S. Environmental Protection Agency. (2013). Imazapyr; Pesticide Tolerances. [Link]
- Hoshi, N., et al. (2011). Evaluation of the reproductive and developmental toxicity of aluminium ammonium sulfate in a two-generation study in rats. Food and Chemical Toxicology, 49(5), 1097-1104.
- Pérez, J., et al. (2011). Growth rate of Pseudokirchneriella subcapitata exposed to herbicides found in surface waters in the Alqueva reservoir (Portugal): A bottom-up approach using binary mixtures. Ecotoxicology, 20(4), 755-766.
-
U.S. Environmental Protection Agency. (2013). Glufosinate-Ammonium; Pesticide Tolerances. [Link]
- Charles, G. D., et al. (2024). An oral developmental toxicity study of generic pesticide pinoxaden in rabbits. Regulatory Toxicology and Pharmacology, 150, 105634.
- Wolterbeek, A., et al. (2015). Oral two-generation reproduction toxicity study with NM-200 synthetic amorphous silica in Wistar rats. Reproductive Toxicology, 56, 147-154.
- Takagi, H., et al. (1999). [13-week subchronic oral toxicity study of ammonium sulfate in rats]. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku, (117), 108-114.
- York, R. G., et al. (2004). Oral (drinking water) developmental toxicity study of ammonium perchlorate in New Zealand White rabbits. International Journal of Toxicology, 23(4), 227-237.
- Zhang, C., et al. (2022). Toxicity of 11 herbicide groups to green algae: EC50 values (n = 36). Ecotoxicology and Environmental Safety, 241, 113795.
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- 4. Two-generation reproduction study of ammonium perchlorate in drinking water in rats evaluates thyroid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoisomerism and Enantiomers of Imazapic
Foreword
In the domain of modern agrochemicals, the specificity of a molecule's three-dimensional structure is paramount to its biological function. For herbicides like imazapic, a member of the imidazolinone family, this specificity extends to the level of stereoisomerism. Imazapic possesses a single chiral center, giving rise to two non-superimposable mirror-image forms known as enantiomers.[1] While commercially available as a racemic mixture (an equal blend of both enantiomers), emerging research into chiral pesticides reveals that biological systems, from target weeds to non-target organisms, often interact differently with each enantiomer.
This guide provides a comprehensive technical overview of the stereochemistry of imazapic. It is designed for researchers, chemists, and drug development professionals dedicated to advancing crop protection technologies. We will delve into the molecular basis of imazapic's chirality, the profound implications of this stereoisomerism on its herbicidal efficacy, the analytical methodologies required to resolve and quantify these enantiomers, and the corresponding environmental and toxicological considerations. Our objective is to furnish a document that is not merely descriptive but also deeply explanatory, grounding key concepts in established scientific principles and validated experimental protocols.
The Molecular Architecture of Imazapic: A Foundation in Chirality
Stereoisomers are compounds that share the same molecular formula and atomic connectivity but differ in the spatial arrangement of their atoms.[2] Enantiomers are a specific class of stereoisomers that are non-superimposable mirror images of each other, much like a pair of hands.[3][4] This phenomenon, known as chirality, arises from the presence of a chiral center—typically a carbon atom bonded to four different substituent groups.[2]
Imazapic, with the chemical formula C₁₄H₁₇N₃O₃, possesses such a chiral center.[1] Its structure is formally named (±)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-methyl-3-pyridinecarboxylic acid.[5] The source of its chirality is the quaternary carbon atom at the C4 position of the imidazolinone ring, which is bonded to four distinct groups:
-
An isopropyl group
-
A methyl group
-
The nitrogen atom of the imidazolinone ring
-
The carbonyl carbon (C5) of the ring
This specific arrangement means that imazapic exists as two distinct enantiomers, conventionally designated as the (+) and (-) forms, or by the Cahn-Ingold-Prelog priority rules as (R)- and (S)-imazapic. Commercially, the herbicide is produced and sold as a racemic mixture.[1]
Caption: The enantiomers of imazapic are non-superimposable mirror images.
Stereoselective Bioactivity: The Eutomer and its Mechanism
The herbicidal action of imazapic stems from its ability to inhibit acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][5] This enzyme is critical in plants for catalyzing the initial step in the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[5] By blocking AHAS, imazapic starves the plant of these vital building blocks for protein synthesis and cell growth, leading to eventual death.[6]
Crucially, the interaction between a chiral molecule and a biological receptor, such as an enzyme's active site, is often highly stereospecific. The active site of AHAS is itself a complex, chiral environment. Consequently, the two enantiomers of a chiral herbicide are unlikely to bind with equal affinity and efficacy. This leads to the phenomenon of enantioselectivity, where one enantiomer (the eutomer ) exhibits significantly higher biological activity than the other (the distomer ).
While specific studies on imazapic's enantiomers are less prevalent in public literature, extensive research on the closely related imidazolinone herbicide, imazapyr, provides a compelling and authoritative model. Studies on Arabidopsis thaliana demonstrated that the herbicidal toxicity of imazapyr is enantioselective, with the (+)-enantiomer showing significantly greater inhibitory effects than the racemic mixture or the (-)-enantiomer.[7]
The greater efficacy of the (+)-enantiomer was observed across multiple physiological markers of herbicide-induced stress:
-
Greater reduction in total chlorophyll content. [7]
-
Higher accumulation of proline and malondialdehyde (biomarkers of stress). [7]
-
Significantly stronger inhibition of the target AHAS enzyme. [7]
This evidence strongly suggests that for imidazolinone herbicides, the (+)-enantiomer is the eutomer, responsible for the majority of the herbicidal activity. The distomer, or (-)-enantiomer, contributes little to the desired effect but still adds to the total chemical load in the environment.
Caption: Differential binding of imazapic enantiomers to the AHAS enzyme.
Quantitative Comparison of Enantiomeric Effects (Modeled on Imazapyr Data)
The following table summarizes the differential impact of imazapyr enantiomers on the AHAS enzyme in A. thaliana, illustrating the concept of a eutomer and distomer.[7] It is highly probable that imazapic exhibits a similar enantioselective profile.
| Parameter | (-)-Imazapyr | (±)-Imazapyr (Racemic) | (+)-Imazapyr (Eutomer) |
| AHAS Enzyme Activity (%) at 100 mg/L | 78% | 43% | 19% |
| Interpretation | Weak Inhibition | Moderate Inhibition | Strong Inhibition |
This data clearly demonstrates that the (+)-enantiomer is responsible for the bulk of the enzyme inhibition. The activity of the racemic mixture is, as expected, intermediate between the two pure enantiomers.
Analytical Workflow: Enantioselective Separation by Chiral HPLC
To study the distinct properties of imazapic's enantiomers, their separation and quantification are essential. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose.[8] The causality behind this choice lies in the use of a Chiral Stationary Phase (CSP), which contains a chiral selector that interacts diastereomerically (i.e., with different binding energies) with each enantiomer, allowing them to be resolved as separate peaks.
A study on related imidazolinone herbicides found that a Chiralcel OJ column, which is based on cellulose tris(4-methylbenzoate) coated on a silica gel support, provided the best chiral resolving capacity.[8]
Protocol: Enantioselective HPLC Method for Imazapic
This protocol is a self-validating system adapted from established methods for imidazolinone herbicides.[8][9]
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Circular Dichroism (CD) detector.
-
Analytical Column: Chiralcel OJ (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Guard Column: A compatible guard column is recommended to protect the analytical column.
2. Mobile Phase Preparation (Justification):
-
Solvent System: A mixture of a nonpolar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol). Ethanol has been shown to be a superior polar modifier for this class of compounds compared to other alcohols like isopropanol.[8]
-
Acidic Modifier: Addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or acetic acid (e.g., 0.1% v/v), is critical. While it doesn't typically influence the chiral recognition itself, it serves two vital functions:
-
It protonates the carboxylic acid and pyridine nitrogen moieties of imazapic, reducing ionic interactions with the stationary phase.
-
This suppression of ionic interactions leads to shorter retention times and significantly improved peak shape (i.e., less tailing).[8]
-
-
Example Mobile Phase: n-Hexane / Ethanol / TFA (85:15:0.1, v/v/v). The exact ratio should be optimized for the best resolution and run time.
-
Preparation: All solvents must be HPLC grade. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed (e.g., by sonication) before use to prevent pump and detector issues.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Controlled, typically between 20-40°C. Thermodynamic evaluations suggest the separation is an enthalpy-driven process, so temperature control is key for reproducibility.[8]
-
Detection: UV detection at 251 nm provides good sensitivity for the imidazolinone chromophore.[9] For distinguishing enantiomers without pure standards, a CD detector is invaluable, as enantiomers will produce mirror-image spectra.[8]
4. Sample Preparation:
-
Prepare a stock solution of racemic imazapic in a suitable solvent (e.g., DMSO or the mobile phase).
-
Dilute to the desired concentration for analysis within the linear range of the detector.
-
Filter the final sample through a 0.22 µm syringe filter before injection to remove particulates.
Caption: Workflow for enantioselective analysis of imazapic via chiral HPLC.
Environmental Fate and Toxicological Profile
Understanding the stereochemistry of imazapic is not only crucial for optimizing its efficacy but also for accurately assessing its environmental impact. Since enantiomers can have different degradation rates and toxicities, evaluating the racemic mixture alone may provide an incomplete picture.
Environmental Persistence and Degradation: Racemic imazapic is primarily degraded in the environment through microbial action and photodegradation.[5] Its soil half-life can range from 31 to over 233 days, depending on soil type and conditions, with an average often cited around 120 days.[5][10] In aqueous solutions, it degrades rapidly via photolysis, with a half-life of just one to two days.[5]
While data specific to the individual enantiomers of imazapic is not widely available, research on other chiral herbicides like imazaquin has shown that dissipation in soil can be enantioselective, though sometimes only slightly.[11] The potential for enantioselective degradation means one enantiomer may persist longer in the environment than the other. If the more persistent enantiomer is also more toxic to non-target organisms (ecotoxicity), the overall environmental risk could be underestimated by studying only the racemic mixture.
Toxicological Profile of Racemic Imazapic: Toxicological studies on racemic imazapic have generally found it to be of low acute toxicity to mammals and birds.[1][12] The mechanism of action, targeting an enzyme unique to plants, contributes to this selectivity.[5] However, it is considered more toxic to aquatic life, particularly aquatic plants.[10][12][13]
| Organism Group | Toxicity Metric | Value (mg/kg or mg/L) | Toxicity Level |
| Mammals (Rat, oral) | LD₅₀ | >5,000 mg/kg | Low |
| Mammals (Rabbit, dermal) | LD₅₀ | >5,000 mg/kg | Low |
| Birds (Bobwhite Quail) | LD₅₀ | >2,150 mg/kg | Low / Practically Non-toxic |
| Fish (Bluegill Sunfish) | LC₅₀ | >100 mg/L | Low / Slightly Toxic |
| Aquatic Invertebrates | LC₅₀ | >100 mg/L | Low / Slightly Toxic |
| Aquatic Plants (Lemna gibba) | EC₅₀ | 0.0061 mg/L | Very High |
Data compiled from sources[5][12][14].
The key takeaway is that while the distomer may have minimal herbicidal effect, it is not necessarily devoid of ecotoxicological effects. Therefore, developing single-enantiomer (eutomer-only) formulations could be a viable strategy to reduce the environmental chemical load and mitigate risks to non-target species without compromising weed control efficacy.
Conclusion and Future Directions
The stereoisomerism of imazapic is a defining feature that dictates its biological activity. The existence of two enantiomers, only one of which (the eutomer) is primarily responsible for the herbicidal effect, has profound implications for both agricultural productivity and environmental stewardship. The ability to analytically separate and quantify these enantiomers using techniques like chiral HPLC is fundamental to advancing our understanding.
Future research should focus on three core areas:
-
Definitive Efficacy Studies: Directly comparing the herbicidal efficacy of the purified (+)- and (-)-enantiomers of imazapic against a broad spectrum of weed species.
-
Enantioselective Environmental Fate: Investigating the differential degradation rates and mobility of imazapic enantiomers in various soil and aquatic environments.
-
Stereospecific Ecotoxicology: Assessing the toxicity of individual enantiomers to a range of non-target organisms to build a more accurate and comprehensive environmental risk profile.
By embracing the principles of stereochemistry, the agrochemical industry can move towards the development of more refined, potent, and environmentally responsible herbicides, a critical step in securing a sustainable future for global agriculture.
References
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Imazapic (Ref: AC 263222) - AERU - University of Hertfordshire. [Link]
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Imazapyr Roadside Vegetation Management Herbicide Fact Sheet - wsdot. [Link]
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Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli - NIH. [Link]
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Enantioselective effects of herbicide imazapyr on Arabidopsis thaliana - PubMed. [Link]
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Environmental and Social Risk Assessment for Imazapic 2020 - Wisconsin DNR. [Link]
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Behavior of the enantiomers of the herbicide imazaquin in agricultural soils under different application regimes | Request PDF - ResearchGate. [Link]
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An In-depth Technical Guide to the Soil Half-Life and Mobility Potential of Imazapic-Ammonium
Introduction
Imazapic-ammonium, the ammonium salt of imazapic, is a selective, pre- and post-emergent herbicide widely utilized for the control of annual and perennial grasses and broadleaf weeds.[1] As a member of the imidazolinone family, its mode of action involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS), which is critical for the synthesis of branched-chain amino acids essential for protein synthesis and cell growth in susceptible plants.[1] While effective in weed management, particularly in crops like peanuts, the environmental fate of imazapic-ammonium, specifically its persistence (quantified by soil half-life) and mobility, is of paramount importance for risk assessment, ensuring crop safety for rotational planting, and safeguarding non-target ecosystems.[2][3]
This technical guide provides a comprehensive overview of the soil half-life and mobility potential of imazapic-ammonium, designed for researchers, environmental scientists, and agricultural professionals. It delves into the core chemical properties of the molecule, the key environmental factors governing its behavior in the terrestrial environment, and the standardized methodologies for its evaluation.
Section 1: Soil Persistence and Half-Life (DT50)
The persistence of a herbicide in soil is commonly expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate. Imazapic is characterized as being moderately persistent, with a wide range of reported half-life values reflecting the diversity of environmental conditions under which it is studied. Field dissipation studies have reported DT50 values ranging from as short as 31 days to as long as 410 days.[4][5][6] A frequently cited average or typical soil half-life is approximately 120 days.[1][7] This variability underscores the critical role of specific soil and climatic factors in the degradation process.
Primary Degradation Pathway: Microbial Metabolism
The principal mechanism for imazapic degradation in soil is microbial metabolism.[1][2][8] This is substantiated by laboratory studies comparing sterilized and unsterilized soil. In one such study, the half-life of imazapic in unsterilized soil was 138.6 days, whereas in sterilized soil, the half-life extended dramatically to 364.7 days, confirming that soil microorganisms are the primary drivers of its breakdown.[3] Abiotic degradation pathways, such as hydrolysis, are not significant for imazapic.[1] While photodegradation can be rapid in aqueous solutions (half-life of 1-2 days), its contribution to degradation on the soil surface is considered limited, with one study calculating a photolytic half-life on soil of 85.6 days.[1][9]
Influential Factors on Imazapic Degradation
The rate of microbial degradation, and thus the soil half-life of imazapic, is not static. It is a dynamic process influenced by a confluence of soil physicochemical properties and climatic conditions. Understanding these factors is crucial for predicting persistence and managing potential carryover to subsequent crops.
-
Temperature: Higher temperatures generally accelerate microbial activity, leading to faster degradation of imazapic. A laboratory study demonstrated this relationship clearly, with the half-life decreasing from 161.2 days at 15°C to 138.6 days at 25°C, and further to 119.5 days at 35°C.[3]
-
Soil Moisture: Adequate soil moisture is essential for microbial function. Imazapic degradation is enhanced in moist soils compared to dry conditions. The half-life was found to be 161.2 days at 20% water content, which shortened to 138.6 days at 40% and 126.0 days at 60% water content.[3]
-
Soil pH: Soil pH has a significant impact on both the availability of imazapic to microorganisms and microbial activity itself. Degradation is faster in neutral to alkaline soils. The half-life of imazapic was recorded as 165.0 days in acidic soil (pH 5.5), decreasing to 138.6 days in neutral soil (pH 7.0) and 123.8 days in alkaline soil (pH 8.5).[3] This is contrary to some other herbicide families like sulfonylureas, which persist longer in higher pH soils.[10]
-
Organic Matter: The effect of soil organic matter (OM) is complex. While OM can support a larger microbial community, it also strongly adsorbs herbicide molecules, potentially making them less available for microbial degradation.[8] Studies show that imazapic degradation is slower in soils with high organic matter content. For instance, the half-life was 165.0 days in soil with 4.0% OM, compared to 128.3 days in soil with 1.0% OM.[2][3]
Data Summary: Imazapic Soil Half-Life under Various Conditions
| Parameter | Condition | Imazapic Half-Life (DT50) in Days | Source |
| General Range | Various Field/Lab Conditions | 31 - 410 | [4][5][6] |
| Typical Value | Average Field Conditions | ~120 | [1][7] |
| Temperature | 15°C | 161.2 | [3] |
| 25°C | 138.6 | [3] | |
| 35°C | 119.5 | [3] | |
| Soil Moisture | 20% Water Content | 161.2 | [3] |
| 40% Water Content | 138.6 | [3] | |
| 60% Water Content | 126.0 | [3] | |
| Soil pH | 5.5 (Acidic) | 165.0 | [3] |
| 7.0 (Neutral) | 138.6 | [3] | |
| 8.5 (Alkaline) | 123.8 | [3] | |
| Organic Matter | 0.55% | 138.6 | [2][3] |
| 1.0% | 128.3 | [2][3] | |
| 2.5% | 157.5 | [2][3] | |
| 4.0% | 165.0 | [2][3] | |
| Microbial Role | Unsterilized Soil | 138.6 | [3] |
| Sterilized Soil | 364.7 | [3] |
Section 2: Soil Mobility Potential
The mobility of a herbicide governs its potential to move within the soil profile, either leaching downwards towards groundwater or moving off-site via surface runoff. The mobility of imazapic is generally classified as low to moderate, but with a high potential for leaching under specific conditions.[4][5] Its movement is intrinsically linked to its chemical structure and its interaction with soil colloids (clay and organic matter).
Chemical Properties Governing Mobility
Imazapic is a weak acid with multiple pKa values (2.0, 3.6, and 11.1). This means its charge is highly dependent on the soil pH. In most agricultural soils (pH 5-8), the carboxylic acid group will be deprotonated, resulting in an anionic (negatively charged) form of the molecule. Since soil colloids (clay and organic matter) are also predominantly negatively charged, there is electrostatic repulsion, which limits adsorption and increases the amount of imazapic that remains dissolved in the soil solution, making it more susceptible to leaching.[10]
Key Factors Influencing Imazapic Mobility
The potential for imazapic to move through the soil is dictated by the balance between its persistence in the soil solution and its adsorption to soil particles.
-
Soil pH: This is a dominant factor. Adsorption of imazapic increases as soil pH decreases.[1] In acidic soils (pH < 5), a greater proportion of imazapic molecules are neutral, reducing electrostatic repulsion and allowing for stronger adsorption to soil colloids.[11] Conversely, in neutral to alkaline soils, imazapic is more anionic and thus more mobile.[10]
-
Organic Matter and Clay Content: Soil organic matter and clay content are the primary binding sites for herbicides.[8] Adsorption of imazapic increases with higher organic matter and clay content.[1] Therefore, soils with low organic matter and low clay content (e.g., sandy soils) present a higher risk for imazapic leaching.[5]
-
Soil Texture: Coarse-textured soils, such as sands and sandy loams, have large pore spaces and low surface area, facilitating rapid water percolation and offering fewer binding sites. In these soils, imazapic can leach to greater depths, potentially reaching 18 inches.[1] Fine-textured soils like clays and clay loams have a higher adsorption capacity and restrict water movement, thus limiting mobility.
Quantitative Mobility Indicators
-
Soil Organic Carbon-Water Partitioning Coefficient (Koc): This coefficient normalizes the soil-water distribution coefficient (Kd) to the organic carbon content of the soil, providing a measure of a chemical's tendency to bind to soil organic matter. A higher Koc value indicates stronger binding and lower mobility. Imazapic has a relatively low Koc value, with reported estimates around 112-206 mL/g, suggesting it binds weakly to moderately with most soil types.[6][8] A Koc value estimated from its log Kow is as low as 3, which suggests very high mobility.[7] This variability highlights the influence of factors beyond just organic carbon, such as pH and clay mineralogy.
-
Groundwater Ubiquity Score (GUS): The GUS is a calculated index used to estimate the leaching potential of a pesticide. It is derived from the pesticide's half-life (DT50) and its Koc value. A GUS score greater than 2.8 indicates a high leaching potential. Imazapic has been assigned a GUS of 4.41, classifying it as having a high leachability potential.[4]
Data Summary: Imazapic Mobility Indicators
| Parameter | Value | Interpretation | Source |
| Soil Sorption (Koc) | ~112 - 206 mL/g | Weak to Moderate Adsorption | [6][8] |
| GUS Leaching Potential | 4.41 | High Leachability | [4] |
| Adsorption vs. pH | Adsorption increases as pH decreases | Lower mobility in acidic soils | [1] |
| Adsorption vs. OM/Clay | Adsorption increases with OM/Clay content | Lower mobility in high OM/clay soils | [1] |
Section 3: Standardized Experimental Protocols
To ensure data consistency and regulatory acceptance, the assessment of a pesticide's soil half-life and mobility follows internationally recognized guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Protocol for Determining Soil Half-Life (DT50)
The laboratory soil metabolism or transformation study is designed to determine the rate of degradation and identify major transformation products under controlled, reproducible conditions. The primary guideline is OECD Test Guideline 307: "Aerobic and Anaerobic Transformation in Soil." [12][13][14] The corresponding EPA guideline is OCSPP 835.4100 (Aerobic Soil Metabolism) .[15][16]
-
Soil Selection and Preparation:
-
Select at least one, but typically multiple, fresh agricultural soils with varying characteristics (e.g., pH, organic carbon, texture) relevant to the intended use areas.[13][14]
-
Characterize the soil thoroughly (texture, pH, %OC, cation exchange capacity, microbial biomass).
-
Sieve the fresh soil (<2 mm) and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).
-
Pre-incubate the soil for several days in the dark at the test temperature to allow microbial populations to stabilize.
-
-
Test Substance Application:
-
Use radiolabeled (typically ¹⁴C) test substance to facilitate a mass balance and tracking of transformation products.
-
Apply the test substance to the soil samples at a rate relevant to its field application rate. Ensure a homogenous distribution.
-
-
Incubation:
-
Incubate the treated soil samples in the dark in a flow-through system or biometer flasks at a constant temperature (e.g., 20 ± 2°C).[17]
-
Maintain aerobic conditions by supplying a stream of carbon dioxide-free, humidified air.
-
For anaerobic studies, establish anaerobic conditions by flooding the soil after an initial aerobic phase and purging with an inert gas like nitrogen.
-
-
Sampling and Analysis:
-
Collect triplicate samples at appropriate time intervals over a period that typically does not exceed 120 days.[13][14]
-
Trap volatile organic compounds and ¹⁴CO₂ (from mineralization) produced during the incubation.
-
Extract the soil samples at each time point using an appropriate solvent system (e.g., ultrasonic-assisted extraction with a methanol-acid solution).[18]
-
Analyze the extracts for the parent compound and transformation products using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (LC-MS/MS).[18][19]
-
-
Data Analysis:
-
Quantify the concentration of the parent imazapic and its transformation products at each time point.
-
Calculate the mass balance at each interval to ensure data validity (typically >90% recovery of applied radioactivity).
-
Determine the dissipation kinetics (DT50 and DT90 values) for the parent compound by plotting concentration versus time and fitting to an appropriate kinetic model (e.g., Single First-Order, SFO).
-
-
Radiolabeling: Using ¹⁴C-imazapic is critical for a self-validating system. It allows for a complete mass balance, ensuring that loss of the parent compound is accounted for through degradation (transformation products, non-extractable residues) and mineralization (¹⁴CO₂), rather than experimental error.
-
Controlled Environment: Incubating in the dark at a constant temperature and moisture isolates microbial degradation from other processes like photodegradation and ensures reproducibility.
-
Sterile Controls (Optional but Recommended): Including a sterilized soil control definitively proves that the observed degradation is microbially mediated, as seen in the imazapic studies where the half-life increased nearly threefold.[3]
Protocol for Determining Soil Mobility Potential
Soil mobility is assessed by measuring the adsorption and desorption of the chemical to soil particles. The standard method is the OECD Test Guideline 106: "Adsorption - Desorption Using a Batch Equilibrium Method." [4][5][7]
-
Soil and Solution Preparation:
-
Select a minimum of three to five different soil types with varying textures, organic carbon content, and pH.[4][11]
-
Air-dry and sieve (<2 mm) the soils. Characterize them fully.
-
Prepare a stock solution of the test substance (radiolabeled preferred) in a 0.01 M CaCl₂ solution. The CaCl₂ solution mimics the ionic strength of natural soil water and helps to standardize the test by minimizing cation exchange variability.[11]
-
-
Preliminary Tests (Tier 1):
-
Determine the optimal soil-to-solution ratio.
-
Establish the time required to reach adsorption equilibrium by agitating soil-solution mixtures for various durations (e.g., 2, 4, 8, 24, 48 hours) and measuring the concentration in the aqueous phase.
-
Check for adsorption to the test vessel walls (by running a control without soil) and the stability of the test substance over the equilibration period.[4]
-
-
Adsorption Phase (Tier 2/3):
-
Add known volumes of the test solution (typically at five different concentrations for a full isotherm) to centrifuge tubes containing a weighed amount of soil.[4]
-
Agitate the tubes on a shaker in the dark at a constant temperature (e.g., 20-25°C) for the pre-determined equilibration time.[5]
-
Separate the solid and liquid phases by centrifugation.[20]
-
Analyze the supernatant (aqueous phase) for the concentration of the test substance.
-
-
Desorption Phase (Optional but Recommended):
-
After the adsorption phase, decant a known volume of the supernatant and replace it with an equal volume of fresh 0.01 M CaCl₂ solution.
-
Resuspend the soil and agitate for the same equilibration time.
-
Centrifuge and analyze the supernatant to determine the amount of substance that has desorbed from the soil. This can be repeated for multiple desorption steps.
-
-
Data Analysis and Calculation:
-
Calculate the amount of imazapic adsorbed to the soil by subtracting the amount remaining in the solution from the initial amount.
-
Calculate the soil-water distribution coefficient (Kd) for each concentration.
-
Plot the amount adsorbed to soil versus the concentration in solution at equilibrium to generate an adsorption isotherm.
-
Determine the Freundlich Adsorption Coefficient (Kf) and the Freundlich exponent (1/n) from the isotherm.
-
Normalize the Kd or Kf value to the soil's organic carbon content to calculate the Koc or Kfoc.
-
Koc = (Kd / % Organic Carbon) * 100
-
-
-
Batch Equilibrium: This method is a robust and reproducible way to quantify the partitioning of a chemical between the solid (soil) and liquid (water) phases under equilibrium conditions, which is the fundamental basis of mobility.
-
Multiple Soil Types: Using soils with a range of properties (especially pH and OM) is essential because, as established for imazapic, these factors dramatically influence adsorption.[4] This allows for the development of a predictive understanding of its mobility across different environments.
-
0.01 M CaCl₂: This background electrolyte solution creates a more realistic soil solution environment than pure water and helps to flocculate clay particles, making the centrifugation step more effective.
Section 4: Visualization of Key Processes
Diagram 1: Factors Influencing Imazapic Soil Fate
This diagram illustrates the interplay of key factors that determine whether imazapic persists or moves in the soil environment.
Caption: Workflow for determining imazapic soil half-life via OECD Guideline 307.
Diagram 3: Experimental Workflow for Soil Mobility (OECD 106)
This workflow details the process for assessing the adsorption-desorption characteristics of imazapic.
Caption: Workflow for assessing imazapic soil mobility via OECD Guideline 106.
Conclusion
The environmental fate of imazapic-ammonium is a complex interplay between its inherent chemical properties and the specific characteristics of the soil environment. Its persistence is moderate, primarily dictated by the rate of microbial degradation, which is accelerated by warmer temperatures, adequate moisture, and neutral-to-alkaline pH. Its mobility is generally low but possesses a high potential for leaching in soils that are coarse-textured, low in organic matter, and alkaline—conditions that favor its anionic form and limit its adsorption. A thorough understanding of these dynamics, guided by standardized testing protocols, is essential for the responsible and sustainable use of this herbicide, allowing for effective weed control while minimizing unintended environmental impact and ensuring the safety of rotational crops.
References
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Zhang, J., Wang, J., Liu, T., Wang, J., & Wang, Q. (2019). Adsorption and degradation of imazapic in soils under different environmental conditions. PLoS ONE, 14(7), e0219242. [Link]
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AERU. (n.d.). Imazapic (Ref: AC 263222). University of Hertfordshire. [Link]
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Peterson, D. E. (n.d.). Importance of soil characteristics on herbicide performance. USDA ARS. [Link]
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Washington State Department of Transportation. (n.d.). Imazapic Roadside Vegetation Management Herbicide Fact Sheet. wsdot.wa.gov. [Link]
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ECETOC. (n.d.). Appendix C: Measurement of Sorption (Kd). ecetoc.org. [Link]
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Hingston, J., & Gibson, R. (n.d.). An aid to consistent conduct, reporting and evaluation of adsorption / desorption studies that use a batch equilibrium method. Health and Safety Executive. [Link]
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National Center for Biotechnology Information. (n.d.). Imazapic. PubChem Compound Database. [Link]
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U.S. Environmental Protection Agency. (2025). Series 835 - Fate, Transport and Transformation Test Guidelines. epa.gov. [Link]
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Thurston County Health Department. (2009). Imazapic Review. Amazon S3. [Link]
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OECD. (2000). OECD Guideline for the Testing of Chemicals 106: Adsorption - Desorption Using a Batch Equilibrium Method. oecd-ilibrary.org. [Link]
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Assalin, M. R., et al. (2014). A method for determination of imazapic and imazethapyr residues in soil using an ultrasonic assisted extraction and LC-MS/MS. PubMed. [Link]
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Dom, N. C., et al. (2017). Degradation of imazapyr and imazapic in aqueous solutions and soil under direct sunlight. ResearchGate. [Link]
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Melo, T. S., et al. (2022). Cumulative potential and half-life of [imazapic + imazapyr] in lowland soils of Rio Grande Do Sul grown with clearfield® rice. PubMed. [Link]
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U.S. Environmental Protection Agency. (n.d.). Guidance for Reviewing Environmental Fate Studies. epa.gov. [Link]
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Bajrai, F. S. M., Ismail, B. S., & Mardiana-Jansar, K. (n.d.). Optimization Method for Simultaneous Extraction and Detection of Imazapic and Imazapyr Herbicides in Soil and Water Using HPLC-UV with Verification of LC-MS. Universiti Kebangsaan Malaysia. [Link]
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Situ Biosciences. (n.d.). OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method. situbiosciences.com. [Link]
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ibacon GmbH. (n.d.). OECD 106: Adsorption – Desorption using a Batch Equilibrium Method. ibacon.com. [Link]
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ibacon GmbH. (n.d.). OECD 307: Aerobic and Anaerobic Transformation in Soil. ibacon.com. [Link]
-
Fera Science Ltd. (n.d.). Aerobic and Anaerobic Transformation in Soil. fera.co.uk. [Link]
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Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for Imazapic 2020. dnr.wi.gov. [Link]
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Zhang, J., et al. (2019). Adsorption and degradation of imazapic in soils under different environmental conditions. PLOS ONE. [Link]
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Oklahoma State University Extension. (n.d.). How Does Soil pH Impact Herbicides?. extension.okstate.edu. [Link]
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Situ Biosciences. (n.d.). OECD 307: Aerobic and Anaerobic Transformation in Soil. situbiosciences.com. [Link]
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Charles River. (n.d.). OECD 307: Aerobic and anaerobic transformation in soil. criver.com. [Link]
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Biotecnologie BT. (n.d.). Environmental fate. biotecnologiebt.it. [Link]
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Methodological & Application
Protocol for Imazapic-Ammonium Application in Greenhouse Studies: A Detailed Guide for Researchers
This document provides a comprehensive, technically grounded protocol for the application of the herbicide imazapic-ammonium in controlled greenhouse research environments. Designed for researchers, scientists, and professionals in drug and herbicide development, this guide emphasizes scientific integrity, experimental reproducibility, and a deep understanding of the principles behind the procedural steps.
Introduction: Understanding Imazapic-Ammonium
Imazapic-ammonium is a selective, systemic herbicide belonging to the imidazolinone chemical family. It is effective for both pre- and post-emergence control of a range of annual and perennial grasses and broadleaf weeds.[1] Its utility in research settings is significant for studies involving herbicide tolerance, weed management strategies, and physiological responses of plants to herbicide stress.
Mechanism of Action
The herbicidal activity of imazapic-ammonium stems from its inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is critical in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. As these amino acids are essential for protein synthesis and cell growth, the inhibition of ALS leads to a cessation of plant growth, followed by chlorosis (yellowing) and necrosis (tissue death), ultimately resulting in plant mortality.[1] This targeted mode of action is specific to plants and microorganisms, conferring low direct toxicity to mammals, birds, and fish.[1]
// Nodes Imazapic [label="Imazapic-Ammonium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ALS [label="Acetolactate Synthase\n(ALS/AHAS Enzyme)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BCAA [label="Branched-Chain Amino Acids\n(Valine, Leucine, Isoleucine)", fillcolor="#FBBC05", fontcolor="#202124"]; Protein [label="Protein Synthesis\n&\nCell Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; PlantDeath [label="Plant Death", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Imazapic -> ALS [label="Inhibits"]; ALS -> BCAA [label="Catalyzes\nSynthesis of"]; BCAA -> Protein [label="Essential for"]; Protein -> PlantDeath [label="Cessation leads to"]; }
Figure 1: Simplified signaling pathway of Imazapic-Ammonium's mode of action.
Pre-Application Protocol: Preparation and Calibration
Meticulous preparation is paramount to the success and reproducibility of greenhouse herbicide trials. This section details the necessary steps for preparing imazapic-ammonium solutions and calibrating application equipment.
Preparation of Imazapic-Ammonium Stock and Working Solutions
Accurate preparation of herbicide solutions is critical for dose-response studies. The following protocol outlines the preparation of a stock solution and subsequent dilutions. This procedure should be performed in a well-ventilated area, ideally within a fume hood, while wearing appropriate personal protective equipment (PPE).
Materials:
-
Analytical grade imazapic (e.g., 98.5% purity)
-
Methanol or Acetonitrile (HPLC grade)
-
Distilled or deionized water
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Magnetic stirrer and stir bars
-
Analytical balance
Protocol for Stock Solution (1000 mg/L):
-
Accurately weigh 101.5 mg of imazapic (assuming 98.5% purity) using an analytical balance.
-
Transfer the weighed imazapic into a 100 mL volumetric flask.
-
Add approximately 50 mL of methanol or acetonitrile to the flask.
-
Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the imazapic is completely dissolved.
-
Once dissolved, bring the solution to the 100 mL mark with the same solvent.
-
Stopper the flask and invert several times to ensure thorough mixing.
-
Label the flask clearly as "Imazapic-Ammonium Stock Solution (1000 mg/L)" with the date of preparation and store at 4°C in the dark.
Protocol for Working Solutions:
Working solutions should be prepared fresh on the day of application. The following table provides dilutions for a range of concentrations. The formula C1V1 = C2V2 can be used for calculating dilutions, where C1 is the concentration of the stock solution, V1 is the volume of the stock solution to be used, C2 is the desired concentration of the working solution, and V2 is the final volume of the working solution.
| Desired Concentration (mg/L) | Volume of Stock Solution (1000 mg/L) to use (mL) | Final Volume of Working Solution (mL) |
| 1 | 0.1 | 100 |
| 5 | 0.5 | 100 |
| 10 | 1.0 | 100 |
| 25 | 2.5 | 100 |
| 50 | 5.0 | 100 |
| 100 | 10.0 | 100 |
Adjuvant Selection and Integration
For post-emergence applications, the use of an adjuvant is crucial to enhance the efficacy of imazapic-ammonium.[2] Adjuvants improve spray coverage, droplet retention on leaf surfaces, and herbicide penetration.
-
Nonionic Surfactants (NIS): These are the most commonly recommended adjuvants for use with imazapic-ammonium.[3] They reduce the surface tension of spray droplets, leading to better spreading on the leaf surface.
-
Ammonium-based Fertilizers: The addition of urea ammonium nitrate (UAN) or ammonium sulfate (AMS) can further enhance the uptake and translocation of weak acid herbicides like imazapic.[4][5]
Recommendation: For most applications, a nonionic surfactant at a concentration of 0.25% v/v (volume/volume) is recommended. The adjuvant should be added to the working solution just before application and mixed thoroughly.
Sprayer Calibration for Greenhouse Applications
Uniform application is essential for reliable results.[6] A research track sprayer is ideal for greenhouse studies to ensure consistent speed and nozzle height.[7] If a backpack sprayer is used, meticulous calibration is required.
Calibration Protocol (Backpack Sprayer):
-
Determine Nozzle Output:
-
Fill the sprayer with water.
-
Maintain a constant pressure and spray into a measuring container for one minute.
-
Record the volume collected in liters per minute (L/min).
-
-
Determine Walking Speed:
-
Mark a known distance (e.g., 10 meters) in an area similar to the greenhouse environment.
-
Time how long it takes to walk this distance at a comfortable and consistent pace while simulating spraying.
-
Calculate your speed in meters per minute (m/min).
-
-
Determine Spray Width:
-
Spray onto a dry surface (e.g., concrete or cardboard) and measure the width of the spray pattern in meters (m).
-
-
Calculate Application Rate:
-
Use the following formula: Application Rate (L/ha) = (Nozzle Output (L/min) x 10,000) / (Walking Speed (m/min) x Spray Width (m))
-
-
Adjust as Needed:
-
Adjust pressure, walking speed, or nozzle size to achieve the desired application rate. Re-calibrate after any adjustments.
-
Application Protocol
The following steps should be followed on the day of herbicide application.
// Nodes Prep [label="Prepare Working Solutions\nand Add Adjuvant", fillcolor="#F1F3F4", fontcolor="#202124"]; Calibrate [label="Calibrate Sprayer", fillcolor="#F1F3F4", fontcolor="#202124"]; Apply [label="Apply Herbicide to Plants", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Allow Plants to Dry", fillcolor="#FBBC05", fontcolor="#202124"]; Return [label="Return Plants to\nGreenhouse Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="Monitor and Collect Data", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Prep -> Calibrate; Calibrate -> Apply; Apply -> Dry; Dry -> Return; Return -> Monitor; }
Figure 2: General workflow for the application of Imazapic-Ammonium in a greenhouse setting.
-
Environmental Conditions: Conduct applications under controlled greenhouse conditions. Ideal conditions include temperatures between 20-30°C and a relative humidity of 50-70%.[1][8] Avoid application when plants are under drought stress.
-
Plant Growth Stage: For post-emergence applications, treat plants when they are actively growing and at the recommended growth stage for the specific research question.
-
Application:
-
Wear appropriate PPE, including chemical-resistant gloves, long sleeves, pants, and eye protection.
-
Apply the prepared working solutions evenly to the target plants, ensuring thorough coverage of the foliage without excessive runoff.
-
Include a non-treated control group and a vehicle control group (sprayed with water and adjuvant only) for comparison.
-
-
Post-Application:
-
Allow the plants to dry completely before overhead watering to prevent washing the herbicide off the foliage.
-
Return the plants to the greenhouse and maintain optimal growing conditions.
-
Clearly label all treated plants with the treatment, concentration, and date of application.
-
Post-Application Assessment: Quantifying Efficacy
The effects of imazapic-ammonium are typically slow to appear, with visible symptoms developing over several days to weeks.[7] A combination of visual assessment and quantitative measurements should be used to evaluate herbicide efficacy.
Visual Injury Assessment
Visual assessment of phytotoxicity is a rapid and effective method for evaluating herbicide efficacy. Ratings should be conducted at regular intervals (e.g., 7, 14, and 21 days after treatment).
0-100% Visual Injury Scale:
This scale is widely used in weed science research.[9]
| Rating (%) | Description |
| 0 | No visible injury. |
| 1-10 | Slight discoloration or stunting. |
| 11-30 | Some chlorosis and necrosis, stunting is apparent. |
| 31-60 | Significant chlorosis and necrosis, plants are stunted. |
| 61-90 | Severe stunting, extensive necrosis, some plant death. |
| 91-99 | Only a few plants or parts of plants are still alive. |
| 100 | Complete plant death. |
European Weed Research Council (EWRC) 1-9 Scale:
This is another commonly used scale for assessing phytotoxicity.[10]
| Rating | Description |
| 1 | No effect. |
| 2 | Slight symptoms, barely visible. |
| 3 | Minor symptoms, some discoloration. |
| 4 | Visible damage, some stunting. |
| 5 | Moderate damage, significant stunting and chlorosis. |
| 6 | Severe damage, necrosis is widespread. |
| 7 | Very severe damage, plant survival is unlikely. |
| 8 | Only a few green plant parts remaining. |
| 9 | Plant completely dead. |
Quantitative Efficacy Measurements
To complement visual ratings, quantitative measurements provide objective data on the physiological impact of the herbicide.
Biomass Reduction:
-
At a predetermined time point after application (e.g., 21 or 28 days), harvest the above-ground biomass of both treated and control plants.
-
Place the harvested biomass in labeled paper bags and dry in an oven at 60-70°C until a constant weight is achieved.
-
Record the dry weight of each sample.
-
Calculate the percent biomass reduction relative to the non-treated control.
Chlorophyll Content and Fluorescence:
Changes in chlorophyll content and fluorescence can be early indicators of herbicide-induced stress.[11][12][13]
-
Chlorophyll Content: A handheld chlorophyll meter can be used for non-destructive measurements at various time points after application. Alternatively, chlorophyll can be extracted from leaf tissue using solvents like acetone or ethanol and quantified spectrophotometrically.[14]
-
Chlorophyll Fluorescence: A portable fluorometer can measure parameters such as the maximum quantum yield of photosystem II (Fv/Fm), which is a sensitive indicator of photosynthetic stress. A decrease in the Fv/Fm ratio can indicate damage to the photosynthetic apparatus.[15]
Safety Precautions
Adherence to safety protocols is non-negotiable when handling herbicides.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, a long-sleeved shirt, long pants, and closed-toe shoes.
-
Ventilation: Prepare and handle imazapic-ammonium in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store imazapic-ammonium in its original container in a cool, dry, and secure location, away from food and feed. Herbicides should be stored separately from other pesticides like insecticides and fungicides.[16]
-
Disposal: Dispose of unused herbicide and empty containers in accordance with local and institutional regulations.
References
-
Canadian Weed Science Society. (2018). Description of 0-100 rating scale for herbicide efficacy and crop phytotoxicity. Retrieved from [Link]
- Cui, H., et al. (2018). Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301. PLoS ONE, 13(5), e0197663.
- European Weed Research Council. (n.d.).
- Ferrell, J. A., & Vencill, W. K. (2003). Effect of Adjuvants and Urea Ammonium Nitrate on Bispyribac Efficacy, Absorption, and Translocation in Barnyardgrass (Echinochloa crus-galli). I. Efficacy, Rainfastness, and Soil Moisture. Weed Science, 51(5), 700-704.
-
Grains Research and Development Corporation. (n.d.). Adjuvants. Retrieved from [Link]
- Hess, F. D. (2000). Light-dependent herbicides: an overview. Weed Science, 48(2), 160-170.
- Ibrahim, N. A., et al. (2017). A simple method for determination and characterization of imidazolinone herbicide (Imazapyr/imazapic) residues in Clearfield® rice soil. Applied Ecology and Environmental Research, 15(4), 891-903.
- Knezevic, S. Z. (n.d.). A Simple Method To Calibrate Sprayers. University of Nebraska–Lincoln Extension.
- Kudsk, P., & Mathiassen, S. K. (2020). Herbicide Bioassay. IntechOpen.
- Matzen, N., et al. (2019). Impact of Climate Change Factors on Weeds and Herbicide Efficacy. Advances in Agronomy, 155, 155-201.
- Mohammed, G. H., Colombo, S. J., & Noland, T. L. (2019).
-
North Carolina State Extension. (n.d.). Pesticide Application – Calibrating Chemical Application Equipment. Retrieved from [Link]
- Ralph, P. J., & Gademann, R. (2005). Rapid light curves: a powerful tool to assess photosynthetic activity.
- Senseman, S. A. (Ed.). (2007). Herbicide Handbook (9th ed.). Weed Science Society of America.
- Shaner, D. L. (2014). Herbicide Handbook (10th ed.). Weed Science Society of America.
- Talgre, L., et al. (2011). The effect of the European Weed Research Council (EWRC) scale on the interpretation of herbicide trial results. Acta Agriculturae Scandinavica, Section B — Soil & Plant Science, 61(8), 742-747.
- Tu, M., Hurd, C., & Randall, J. M. (2001). Weed Control Methods Handbook: Tools and Techniques for Use in Natural Areas.
- University of Georgia Extension. (2020).
-
University of Massachusetts Amherst. (n.d.). Sprayers and Spray Application Techniques: Greenhouse & Floriculture. Retrieved from [Link]
-
Varick, J., & Varick, J. (2021, November 4). Measuring and Mixing Herbicides for Woodland Management PLUS A Table of Common Dilutions. YouTube. Retrieved from [Link]
-
Weed Science Society of America. (n.d.). Adjuvants with Herbicides. When and Why They Are Needed. Retrieved from [Link]
- Zobiole, L. H. S., et al. (2010). Glyphosate affects chlorophyll, chlorophyll fluorescence and antioxidant enzymes in glyphosate-resistant and -susceptible soybean. Journal of Agricultural and Food Chemistry, 58(8), 4517-4523.
- Zollinger, R. K. (2002). Adjuvants. In North Dakota Weed Control Guide (pp. 75-81).
- Zand, E., et al. (2007).
- Abdul-Wahab, O. M., & Al-Khafaji, A. A. (2013). Effect of Herbicides on Chlorophyll-a, β- Caroten, Phycocyanin and Allophyocyanin Content of Anabaena sp. Journal of Applied Biological Sciences, 7(3), 19-24.
- Anonymous. (n.d.).
-
Apparent Ag. (n.d.). Rate Calculator. Retrieved from [Link]
-
Crop Protection Network. (2024). Adjuvants with Herbicides. When and Why They Are Needed. Retrieved from [Link]
-
Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
- Hasan, M. M., et al. (2022). Physiological and biochemical responses of selected weed and crop species to the plant-based bioherbicide WeedLock. Scientific Reports, 12(1), 19639.
-
Kamkar, B., & Shokri, S. (2018). European Weed Research Council (EWRC) rating scale used to score the... ResearchGate. Retrieved from [Link]
-
UNH Extension. (2024). Pesticide Sprayer Calibration, Use and Care. Retrieved from [Link]
Sources
- 1. Effect of Different Temperatures on Herbicide Efficacy for the Management of the Invasive Weed Solanum rostratum Dunal (Family: Solanaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. invasive.org [invasive.org]
- 4. grdc.com.au [grdc.com.au]
- 5. Crop Protection Network [cropprotectionnetwork.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hh-ra.org [hh-ra.org]
- 9. weedscience.ca [weedscience.ca]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
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- 14. jabsonline.org [jabsonline.org]
- 15. mdpi.com [mdpi.com]
- 16. openagrar.de [openagrar.de]
Application Note: A Robust HPLC-UV Method for the Quantification of Imazapic-Ammonium in Environmental Samples
Abstract
This application note details a reliable and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Imazapic-ammonium. Imazapic is a widely used imidazolinone herbicide for the control of broadleaf weeds and some grasses in various agricultural and non-crop settings[1][2]. Consequently, the development of a robust analytical method for its monitoring in environmental matrices is of significant importance. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation, intended for researchers, environmental scientists, and quality control analysts.
Introduction: The Analytical Imperative for Imazapic Monitoring
Imazapic functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants[1]. Its persistence in soil and potential for leaching into water sources necessitates sensitive and specific analytical methods to ensure environmental safety and regulatory compliance[3]. High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector offers a cost-effective, selective, and accurate approach for the determination of Imazapic residues. The method described herein is optimized for the analysis of Imazapic-ammonium in water and soil samples, providing a detailed workflow from sample collection to final quantification.
Chromatographic Principles and Method Optimization
The developed method utilizes reversed-phase chromatography, which is ideal for separating moderately polar compounds like Imazapic. The choice of a C18 stationary phase provides excellent retention and separation of the analyte from potential matrix interferences.
Causality of Method Parameters:
-
Mobile Phase pH: The mobile phase is acidified to a pH of approximately 3.0. Imazapic is an acidic compound, and maintaining a low pH suppresses the ionization of its carboxylic acid group. This increases its hydrophobicity and enhances its retention on the nonpolar C18 column, leading to sharper peaks and improved chromatographic performance[4].
-
Organic Modifier: Acetonitrile is selected as the organic component of the mobile phase due to its low viscosity and UV transparency at the detection wavelength. The ratio of acetonitrile to acidified water is optimized to achieve a suitable retention time and resolution[4][5].
-
Detection Wavelength: The UV detection wavelength is set at 252 nm, which corresponds to a region of high absorbance for Imazapic, thereby maximizing the sensitivity of the method[4].
Experimental Workflow
The overall analytical process, from sample preparation to data analysis, is depicted in the following workflow diagram.
Caption: Overall workflow for the analysis of Imazapic-ammonium by HPLC-UV.
Detailed Protocols
Reagents and Materials
-
Imazapic-ammonium analytical standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Methanol (HPLC grade)
-
Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)
-
Syringe filters (0.45 µm, PTFE or nylon)
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Imazapic-ammonium standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with the mobile phase. These will be used to construct the calibration curve.
Sample Preparation
4.3.1. Water Samples
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water (pH adjusted to 3.0 with acetic acid)[4].
-
Sample Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any polar impurities.
-
Elution: Elute the retained Imazapic with 5 mL of acetonitrile into a clean collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
4.3.2. Soil Samples
-
Extraction: To 10 g of soil in a centrifuge tube, add 20 mL of a 10 µM ammonium acetate solution[6].
-
Shaking: Shake the mixture vigorously for 30 minutes on a mechanical shaker.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Concentration and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Operating Conditions
The following table summarizes the optimized HPLC parameters for the analysis of Imazapic-ammonium.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1200 Series or equivalent | A standard HPLC system with a UV detector is sufficient. |
| Column | C18, 4.6 x 250 mm, 5 µm (e.g., Zorbax StableBond)[4][7] | Provides good retention and resolution for Imazapic. |
| Mobile Phase | Acetonitrile : Water (acidified to pH 3.0 with acetic acid) (45:55, v/v)[4] | Optimized for efficient elution and peak shape. |
| Flow Rate | 1.2 mL/min[4] | Ensures a reasonable analysis time without excessive backpressure. |
| Injection Volume | 20 µL[4] | A standard injection volume for good sensitivity. |
| Column Temperature | 30°C | Maintains stable retention times. |
| Detection | UV at 252 nm[4] | Maximizes the signal for Imazapic. |
| Run Time | Approximately 10 minutes | Allows for the elution of Imazapic and any late-eluting compounds. |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose[8]. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 2% |
| Specificity | No interference from blank matrix |
System Suitability
To ensure the continued performance of the HPLC system, system suitability tests should be performed before each analytical run. This includes injecting a standard solution multiple times and evaluating parameters such as retention time, peak area, tailing factor, and theoretical plates.
Conclusion
The HPLC-UV method described in this application note provides a reliable, sensitive, and robust approach for the quantitative analysis of Imazapic-ammonium in environmental samples. The detailed protocols for sample preparation and chromatographic analysis, along with the comprehensive validation data, demonstrate the method's suitability for routine monitoring and research applications.
References
-
Analytical Method Development for Imazapic Herbicide Using High Performance Liquid Chromatography. (2015). Malaysian Journal of Analytical Sciences, 19(4), 715-721. Available at: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific Pharmaceutical Sciences, 4(4), 86-95. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Optimization method for simultaneous extraction and detection of imazapic and imazapyr herbicides in soil and water using HPLC-UV. (2017). Sains Malaysiana, 46(10), 1895-1903. Available at: [Link]
-
Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography. (2014). International Conference on Chemical, Environment & Biological Sciences (CEBS-2014). Available at: [Link]
-
A simple method for determination and characterization of imidazolinone herbicide (Imazapyr/imazapic) residues in Clearfield® rice soil. (2017). Applied Ecology and Environmental Research, 15(4), 891-903. Available at: [Link]
-
Imazapic. (n.d.). PubChem. Retrieved from [Link]
-
Environmental and Social Risk Assessment for Imazapic 2020. (2020). Wisconsin Department of Natural Resources. Available at: [Link]
Sources
- 1. invasive.org [invasive.org]
- 2. Imazapic | C14H17N3O3 | CID 91770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dnr.wisconsin.gov [dnr.wisconsin.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. iicbe.org [iicbe.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. actascientific.com [actascientific.com]
Application Note: Quantitative Analysis of Imazapic-Ammonium Residues by LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of Imazapic-ammonium residues in environmental matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Imazapic, a selective herbicide from the imidazolinone family, is utilized for the control of a variety of grasses and broadleaf weeds.[1] Its persistence in soil and potential for leaching into water systems necessitates a sensitive and robust analytical method for monitoring its residues.[2] This guide details a complete workflow, from sample preparation using a modified QuEChERS protocol to optimized LC-MS/MS parameters and method validation, designed for researchers, scientists, and professionals in environmental monitoring and food safety.
Introduction: The Analytical Challenge
Imazapic acts by inhibiting the acetohydroxyacid synthase (AHAS) enzyme in plants, which is crucial for the synthesis of essential branched-chain amino acids.[1][3] As a member of the imidazolinone class, Imazapic is a weakly acidic, polar compound, making it amenable to analysis by reversed-phase liquid chromatography.[4] Its chemical properties, including a molecular weight of approximately 275.30 g/mol for the acid form and multiple pKa values (2.0, 3.6, 11.1), dictate the analytical strategy, particularly for extraction and chromatographic separation.[5]
The primary analytical challenge lies in achieving low detection limits in complex matrices such as soil, water, and agricultural products, which may contain numerous interfering substances. LC-MS/MS, with its inherent selectivity and sensitivity, is the ideal technology for this application. The Multiple Reaction Monitoring (MRM) mode, in particular, ensures reliable quantification and confirmation of the analyte's identity.[6]
Principle of the Method
The analytical workflow is designed to ensure high recovery, accuracy, and precision. It begins with an efficient extraction of Imazapic from the sample matrix, followed by a cleanup step to remove interferences. The purified extract is then subjected to LC-MS/MS analysis.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption: "Overall analytical workflow for Imazapic residue analysis."
The core of this method is the tandem mass spectrometry which provides two points of identification for the target analyte: the precursor ion (the ionized molecule of Imazapic) and a specific product ion (a fragment of the precursor). This high specificity minimizes the risk of false positives.
Materials and Reagents
-
Standards: Imazapic-ammonium analytical standard (≥95% purity).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥98%), acetic acid, ammonium acetate, magnesium sulfate (anhydrous), sodium chloride, and potassium phosphate dibasic.
-
SPE/Cleanup: Dispersive SPE (dSPE) tubes containing magnesium sulfate and C18 sorbent.
Sample Preparation: A Modified QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that has proven effective for a wide range of pesticide residues.[7] For imidazolinone herbicides like Imazapic, pH adjustment during extraction is critical to ensure the molecule is in a neutral or charged state that favors partitioning into the extraction solvent.[4]
Protocol for Soil Samples:
-
Weighing: Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.[6]
-
Hydration & pH Adjustment: Add 5 mL of 0.1 M potassium phosphate dibasic solution and shake for 10 minutes. This step helps to hydrate the sample and buffer the pH.[6]
-
Acidification: Add 0.5 mL of 6 N HCl to acidify the sample. Imidazolinones are weakly acidic, and this step ensures they are in a suitable state for extraction.[6]
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 10 minutes. Acetonitrile is selected for its ability to extract a broad range of pesticides and its miscibility with water, which is overcome by the subsequent addition of salts.
-
Salting Out: Add a QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.[6] The magnesium sulfate absorbs excess water, while the salt mixture induces phase separation between the aqueous and organic layers.
-
Centrifugation: Shake vigorously for 1 minute and then centrifuge at 3,000 x g for 10 minutes.[6]
-
Cleanup (Dispersive SPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO₄ and 25 mg C18 sorbent.[6] The C18 sorbent helps to remove non-polar interferences like lipids.
-
Final Centrifugation: Vortex the dSPE tube for 1 minute and centrifuge at 13,000 x g for 5 minutes.[6]
-
Filtration: Filter the supernatant through a 0.2 µm syringe filter into an LC vial for analysis.
dot graph G { graph [fontname="Arial", layout=dot]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Step-by-step QuEChERS protocol for soil samples."
LC-MS/MS Instrumental Analysis
Liquid Chromatography (LC)
The goal of the chromatographic separation is to resolve Imazapic from matrix components to minimize ion suppression and ensure accurate quantification. A reversed-phase C18 column is well-suited for this purpose.
-
Rationale for Parameter Selection:
-
Column: A C18 stationary phase provides excellent retention for moderately polar compounds like Imazapic.
-
Mobile Phase: A gradient of acetonitrile and water is used. The addition of a small amount of acid (e.g., formic or acetic acid) to the aqueous phase is crucial.[8] It helps to protonate the carboxylic acid group of Imazapic, leading to better peak shape and retention on the reversed-phase column.
-
Gradient Elution: A gradient program allows for efficient elution of the target analyte while also cleaning the column of more strongly retained matrix components.
-
| Parameter | Recommended Condition |
| LC System | UHPLC/HPLC system |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
Mass Spectrometry (MS)
Tandem mass spectrometry in MRM mode is used for detection. Due to its chemical structure, Imazapic ionizes efficiently in positive electrospray ionization (ESI+) mode.[4]
-
Rationale for Parameter Selection:
-
Ionization Mode: ESI in positive mode is chosen because the basic nitrogen atoms in the imidazole and pyridine rings can be readily protonated.
-
MRM Transitions: The precursor ion corresponds to the protonated molecule [M+H]⁺. For Imazapic (C₁₄H₁₇N₃O₃, Mol. Wt. 275.3), the expected precursor ion is m/z 276.1.[2] Product ions are generated by fragmentation of the precursor ion in the collision cell. At least two product ions should be monitored: one for quantification (quantifier) and one for confirmation (qualifier). While specific collision energies must be optimized for each instrument, vendor-supplied pesticide MRM libraries are an excellent resource for starting conditions.[7][9]
-
| Parameter | Recommended Setting |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 300 °C |
| Desolvation Temp. | 400 °C |
| Nebulizing Gas | 3 L/min |
| Drying Gas | 10 L/min |
Table of MRM Transitions for Imazapic:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Imazapic | 276.1 | To be determined empirically | To be determined empirically | To be optimized |
Note: Product ions and collision energies are instrument-dependent and require optimization. A common fragmentation pathway for imidazolinones involves the loss of the carboxylic acid group or cleavage of the ring structure.
Method Validation
A critical component of any quantitative method is its validation to ensure that the results are reliable.[6] The following parameters should be assessed:
-
Linearity: A calibration curve should be prepared using matrix-matched standards over the expected concentration range (e.g., 0.5 - 50 µg/kg). The coefficient of determination (R²) should be >0.99.[6]
-
Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at multiple concentration levels (e.g., low, medium, and high). Recoveries should typically be within 70-120%.[4]
-
Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate measurements. The RSD should be ≤20%.[4]
-
Limit of Quantification (LOQ): The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision. For Imazapic in soil, an LOQ of 0.2 µg/kg has been reported.[10]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is demonstrated by the absence of interferences at the retention time of Imazapic in blank matrix samples.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Accuracy (Recovery) | 70 - 120% | 85 - 110% |
| Precision (RSD) | ≤ 20% | < 15% |
| LOQ | S/N ≥ 10 | 0.2 - 1.0 µg/kg |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive protocol for the quantitative determination of Imazapic-ammonium residues. The combination of a modified QuEChERS sample preparation procedure with the high selectivity of tandem mass spectrometry allows for reliable analysis in complex matrices. Proper method validation is essential to ensure data quality and regulatory compliance. This guide serves as a comprehensive starting point for laboratories tasked with monitoring this important herbicide.
References
-
Kim, H. J., et al. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. Foods, 11(12), 1789. Available at: [Link]
-
Kim, H. J., et al. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. National Center for Biotechnology Information. Available at: [Link]
-
Shaifuddin, S. N. M., et al. (2015). Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography. World Academy of Science, Engineering and Technology, International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 9(10), 1148-1151. Available at: [Link]
-
Ismail, B. S., et al. (2015). ANALYTICAL METHOD DEVELOPMENT FOR IMAZAPIC HERBICIDE USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Malaysian Journal of Analytical Sciences, 19(5), 987 – 995. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Imazapic. PubChem. Available at: [Link]
-
Shimadzu. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. Shimadzu. Available at: [Link]
-
Tadeo, J. L., et al. (2012). A Method for Determination of Imazapic and Imazethapyr Residues in Soil Using an Ultrasonic Assisted Extraction and LC-MS/MS. ResearchGate. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (2012). IMAZAPIC (266). FAO. Available at: [Link]
-
Restek. (n.d.). QuEChERS Sample Preparation Procedures. Restek. Available at: [Link]
-
University of Hertfordshire. (n.d.). Imazapic-ammonium. AERU. Available at: [Link]
-
Baker, D. R., et al. (n.d.). Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. Shimadzu. Available at: [Link]
-
Ismail, B. S., et al. (2017). Optimization Method for Simultaneous Extraction and Detection of Imazapic and Imazapyr Herbicides in Soil and Water Using HPLC-UV with Verification of LC-MS. Sains Malaysiana, 46(1), 1-8. Available at: [Link]
-
Assalin, M. R., et al. (2014). A method for determination of imazapic and imazethapyr residues in soil using an ultrasonic assisted extraction and LC-MS/MS. Bulletin of environmental contamination and toxicology, 93(3), 360–364. Available at: [Link]
Sources
- 1. fao.org [fao.org]
- 2. ukm.my [ukm.my]
- 3. Imazapic-ammonium [sitem.herts.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Imazapic | C14H17N3O3 | CID 91770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. iicbe.org [iicbe.org]
- 9. shimadzu.com [shimadzu.com]
- 10. A method for determination of imazapic and imazethapyr residues in soil using an ultrasonic assisted extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Imazapic-Ammonium Stock Solutions for In Vitro Assays
Abstract
Imazapic-ammonium is a selective, systemic herbicide widely utilized in agricultural and environmental research. As a member of the imidazolinone family, its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, making it a key target for herbicidal action.[1][2][3] The accuracy and reproducibility of in vitro assays involving Imazapic-ammonium are fundamentally dependent on the correct preparation, storage, and handling of stock solutions. This guide provides a detailed, field-proven protocol for preparing high-concentration stock solutions and subsequent aqueous working solutions, with a focus on ensuring solution integrity, stability, and experimental validity.
Physicochemical Properties & Reagent Specifications
A precise understanding of the physicochemical properties of Imazapic-ammonium is the cornerstone of effective stock solution preparation. The compound is most commonly supplied as the ammonium salt to improve aqueous solubility over its parent acid form.
Table 1: Key Physicochemical Data for Imazapic and Imazapic-Ammonium
| Property | Imazapic (Parent Acid) | Imazapic-Ammonium | Data Source |
| Appearance | Off-white to tan powder | White to off-white solid | [4][5] |
| CAS Number | 104098-48-8 | 104098-49-9 | [4][5] |
| Molecular Formula | C₁₄H₁₇N₃O₃ | C₁₄H₂₀N₄O₃ | [4][5] |
| Molecular Weight | ~275.31 g/mol | ~292.33 g/mol | [4][5] |
| Aqueous Solubility | ~2200 mg/L (2.2 g/L) at 25°C | Higher than parent acid | [1][6] |
| DMSO Solubility | ≥ 100 mg/mL | High (expected to be similar) | [4] |
| Acetone Solubility | 18.9 mg/mL | Not specified | [5][6] |
Causality Behind Experimental Choice: The selection of the correct molecular weight is critical for accurate molarity calculations. When preparing a stock solution from Imazapic-ammonium salt, always use the molecular weight of the salt (~292.33 g/mol ) , not the parent acid. Using the wrong molecular weight is a common source of significant error in final assay concentrations.
Pre-Protocol Considerations & Safety
Solvent Selection: A Critical Decision
The choice of solvent is dictated by the desired stock concentration and the tolerance of the downstream in vitro assay system.
-
Dimethyl Sulfoxide (DMSO): Due to its ability to dissolve Imazapic at very high concentrations (≥100 mg/mL), DMSO is the recommended solvent for preparing a high-concentration primary stock solution.[4] This allows for minimal volumes to be added to the final assay, thereby reducing potential solvent-induced artifacts.
-
Aqueous Buffers (e.g., PBS, Cell Culture Media): Direct dissolution in aqueous buffers is challenging for achieving high concentrations. The solubility of the parent acid is approximately 2.2 mg/mL.[1][6] While the ammonium salt is more soluble, creating a concentrated stock (e.g., >10 mM) directly in aqueous media is often not feasible and can lead to precipitation. Aqueous solutions should be prepared fresh by diluting a high-concentration DMSO stock.
Safety Precautions
Adherence to safety protocols is non-negotiable for ensuring researcher well-being and a safe laboratory environment.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling Imazapic-ammonium powder and its solutions.[7][8][9]
-
Handling: Weigh and handle the powder in a chemical fume hood or a well-ventilated area to avoid inhalation of fine particulates.[7][8][10]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[7] Avoid contact with skin and eyes.[7][10] In case of accidental contact, rinse the affected area with copious amounts of water.[9]
Protocol: High-Concentration Primary Stock (100 mM in DMSO)
This protocol describes the preparation of a 100 mM primary stock solution, which serves as a stable, long-term source for generating working solutions.
Materials and Reagents
-
Imazapic-ammonium (MW: 292.33 g/mol )
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, conical-bottom polypropylene tubes (e.g., 15 mL or 50 mL)
-
Sterile, single-use cryovials for aliquoting
-
Vortex mixer
-
(Optional) 0.22 µm syringe filter (PTFE or other DMSO-compatible material)
Step-by-Step Methodology
-
Calculation: Determine the mass of Imazapic-ammonium required.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Example for 10 mL of a 100 mM stock: Mass = 0.1 mol/L x 0.010 L x 292.33 g/mol = 0.2923 g (29.23 mg)
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of Imazapic-ammonium powder into a sterile conical tube.
-
Expert Insight: Weighing directly into the dissolution tube minimizes material loss during transfer.
-
-
Dissolution: Add the required volume of high-purity DMSO to the tube. For the example above, add 10 mL of DMSO.
-
Trustworthiness Check: Use a calibrated pipette to ensure volume accuracy. The final concentration is dependent on both accurate weighing and accurate volume addition.
-
-
Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
Expert Insight: If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid the process.[4] Always inspect the final solution visually against a bright background.
-
-
Sterile Filtration (Optional but Recommended): For cell-based assays, sterility is paramount. Draw the DMSO stock solution into a sterile syringe, attach a 0.22 µm DMSO-compatible syringe filter, and dispense the solution into a new sterile tube. This step removes any potential microbial contaminants or undissolved microparticulates.
-
Aliquoting and Storage: Dispense the primary stock solution into smaller, single-use, light-protecting (amber) or covered cryovials. This is the most critical step for maintaining long-term stability.
-
Expert Insight: Aliquoting prevents the degradation that can occur from repeated freeze-thaw cycles and minimizes the risk of contamination of the entire stock.[4]
-
Protocol: Aqueous Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the primary DMSO stock into the appropriate assay buffer or cell culture medium.
Step-by-Step Methodology
-
Thawing: Thaw a single aliquot of the 100 mM primary stock at room temperature. Once thawed, briefly vortex to ensure homogeneity.
-
Dilution Calculation: Perform serial dilutions to reach the final desired concentration.
-
Example: To prepare a 100 µM working solution in a final assay volume of 1 mL, you would perform a 1:1000 dilution of the 100 mM primary stock. This requires adding 1 µL of the 100 mM stock to 999 µL of assay buffer.
-
Expert Insight: To avoid pipetting errors with very small volumes, it is best practice to perform an intermediate dilution. For example, dilute the 100 mM stock 1:100 in DMSO to create a 1 mM intermediate stock. Then, you can add 100 µL of this 1 mM stock to 900 µL of assay buffer to achieve a final 100 µM concentration.
-
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your assay. Most cell-based assays are sensitive to DMSO concentrations above 0.5% (v/v). Ensure your vehicle control wells contain the exact same final concentration of DMSO as your experimental wells.
Quality Control, Storage, and Stability
Proper storage is essential to preserve the chemical integrity of Imazapic-ammonium.
-
Primary Stock (in DMSO): Store aliquots at -20°C for up to 1 year or at -80°C for up to 2 years .[4]
-
Solid Compound: The solid powder is stable for at least 24 months when stored at room temperature (25°C).[5]
-
Light Sensitivity: Imazapic is rapidly degraded by photolysis in aqueous solutions, with a half-life of only one to two days.[1][7] It is imperative to protect all prepared solutions from light by using amber tubes or wrapping tubes in aluminum foil.
-
Aqueous Working Solutions: Due to lower stability and risk of photodegradation, always prepare aqueous working solutions fresh on the day of the experiment.[4] Do not store them.
Troubleshooting
Table 2: Common Issues and Solutions
| Problem | Possible Cause | Recommended Solution |
| Powder will not dissolve in DMSO | Low-quality or hydrated DMSO; incorrect solvent volume. | Use fresh, anhydrous DMSO.[4] Ensure the correct volume of solvent was added. Gentle warming or sonication may assist. |
| Precipitation upon dilution into aqueous buffer | Exceeded aqueous solubility limit; buffer incompatibility (pH). | Decrease the final concentration. Ensure the primary stock is fully dissolved before dilution. Check the pH of your final buffer. |
| Inconsistent or non-reproducible assay results | Stock solution degradation (freeze-thaw, light exposure); inaccurate pipetting; stock concentration error. | Use a fresh, single-use aliquot for each experiment. Protect solutions from light. Calibrate pipettes regularly. Re-calculate and re-prepare the primary stock solution, verifying the correct molecular weight was used. |
Workflow Visualization
The following diagram outlines the logical flow for the preparation of Imazapic-ammonium stock and working solutions.
Caption: Workflow for preparing stable, accurate Imazapic-ammonium solutions.
References
-
Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for Imazapic 2020. Retrieved from [Link]
-
Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (n.d.). Imazapic (Ref: AC 263222). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91770, Imazapic. PubChem. Retrieved from [Link]
-
Sarmidi, M. R., & Abdullah, M. P. (2015). ANALYTICAL METHOD DEVELOPMENT FOR IMAZAPIC HERBICIDE USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. Retrieved from [Link]
- Zhou, Q., Liu, W., Zhang, Y., & Liu, G. (2007). Action mechanisms of acetolactate synthase-inhibiting herbicides. Pesticide Biochemistry and Physiology, 89(2), 89-96.
-
GDS Corp. (2015). Safety Precautions For Workers Who Handle Ammonia. Retrieved from [Link]
- Zain, N. M. M., et al. (2016). Optimization method for simultaneous extraction and detection of imazapic and imazapyr herbicides in soil and water using HPLC-UV. Sains Malaysiana, 45(6), 935-943.
-
Cox, C. (2001). Imazapic Herbicide Factsheet. Journal of Pesticide Reform. Retrieved from [Link]
-
North Carolina State Extension. (2015). Acetolactate Synthase (ALS) Inhibitors. NC State Extension Publications. Retrieved from [Link]
- dos Santos, T. S., et al. (2020). Push It to the Limit: Identification of Novel Amino Acid Changes on the Acetolactate Synthase Enzyme of Rice That Putatively Confer High Level of Tolerance to Different Imidazolinones. Frontiers in Plant Science, 11, 105.
-
University of California Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. UC IPM. Retrieved from [Link]
Sources
- 1. invasive.org [invasive.org]
- 2. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. Push It to the Limit: Identification of Novel Amino Acid Changes on the Acetolactate Synthase Enzyme of Rice That Putatively Confer High Level of Tolerance to Different Imidazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Imazapic | C14H17N3O3 | CID 91770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imazapic (Ref: AC 263222) [sitem.herts.ac.uk]
- 7. dnr.wisconsin.gov [dnr.wisconsin.gov]
- 8. gdscorp.com [gdscorp.com]
- 9. s29.q4cdn.com [s29.q4cdn.com]
- 10. fishersci.com [fishersci.com]
Application Note: High-Recovery Solid-Phase Extraction (SPE) Protocol for Imazapic-Ammonium from Aqueous Samples
Abstract
This application note provides a detailed, scientifically-grounded protocol for the extraction and concentration of imazapic-ammonium from water samples using solid-phase extraction (SPE). Imazapic, a member of the imidazolinone herbicide family, is utilized for controlling a variety of weeds.[1][2] Its potential for persistence and mobility in soil and water necessitates robust monitoring methods to ensure environmental safety.[3][4] This guide explains the underlying chemical principles for method optimization, details a step-by-step workflow using octadecyl (C18) silica-based sorbents, and presents validation data to ensure trustworthiness and reproducibility for researchers and analytical scientists.
Introduction: The Analytical Challenge
Imazapic is a selective, systemic herbicide that functions by inhibiting the synthesis of essential branched-chain amino acids in plants.[1][5] As the ammonium salt, its solubility in water is high (2200 mg/L at 25°C), which contributes to its potential to contaminate surface and groundwater through runoff and leaching.[1][4] The detection of imazapic at trace levels requires a sample preparation step that can effectively isolate the analyte from complex aqueous matrices and concentrate it to levels suitable for modern chromatographic analysis.[6]
Solid-phase extraction (SPE) is an established and highly effective technique for this purpose, offering significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract cleanliness.[7] The success of an SPE method hinges on the rational selection of the sorbent and optimization of the extraction parameters (e.g., sample pH, solvents) based on the physicochemical properties of the target analyte.
Principle and Method Rationale: Why C18 is the Sorbent of Choice
Physicochemical Properties of Imazapic
Imazapic is an amphoteric molecule, containing both a carboxylic acid group and basic nitrogen atoms within its imidazolinone and pyridine rings.[8] This structure means its charge state is highly dependent on pH.
-
At neutral or high pH: The carboxylic acid group deprotonates (-COO⁻), making the molecule anionic and highly polar. In this state, it has a low affinity for nonpolar (reversed-phase) sorbents like C18.
-
At acidic pH (e.g., pH 2-3): The carboxylic acid group is protonated (-COOH), rendering it largely neutral. This uncharged state significantly increases the molecule's hydrophobicity, allowing for strong retention on a reversed-phase sorbent via van der Waals forces.
This pH-dependent behavior is the cornerstone of a successful reversed-phase SPE method. By acidifying the water sample, we "switch" the imazapic molecule to its most nonpolar form, maximizing its retention on the C18 stationary phase.
The SPE Mechanism: A Four-Step Process
The extraction process relies on the principle of partitioning the analyte between the liquid sample (mobile phase) and the solid sorbent (stationary phase).[9]
-
Conditioning: The sorbent is treated first with a water-miscible organic solvent (e.g., methanol) to wet the hydrophobic C18 chains and then with acidified water to prepare the sorbent surface for optimal interaction with the sample.[9] This step is critical for activating the stationary phase and ensuring reproducible retention.
-
Sample Loading: The acidified water sample is passed through the cartridge. The neutralized imazapic molecules adsorb onto the C18 sorbent, while more polar, water-soluble matrix components pass through to waste.
-
Washing: The cartridge is washed with a weak solvent (acidified water) to remove any remaining weakly-bound, hydrophilic interferences without prematurely eluting the target analyte.
-
Elution: A strong, nonpolar organic solvent (e.g., acetonitrile or methanol) is used to disrupt the hydrophobic interactions between imazapic and the C18 chains, eluting the concentrated analyte into a collection vessel.
Detailed Experimental Protocol
This protocol is optimized for high-recovery extraction of imazapic from surface and groundwater samples.
Required Materials and Reagents
-
SPE Cartridges: Octadecyl/Silica Bond Elut C18, 500 mg, 6 mL (or equivalent)
-
Chemicals: Imazapic-ammonium analytical standard, HPLC-grade Methanol (MeOH), HPLC-grade Acetonitrile (ACN), Formic Acid or Hydrochloric Acid (HCl), and Ultra-pure water.
-
Equipment: SPE vacuum manifold, vacuum pump, sample collection tubes (15 mL), pH meter, analytical balance, volumetric flasks, and a nitrogen evaporator (optional).
Sample Pre-treatment
-
Collect water samples in clean glass or polypropylene containers.
-
Filter the sample through a 0.45 µm glass fiber filter to remove suspended particulate matter. This prevents clogging of the SPE cartridge.
-
For a 100 mL water sample, add concentrated Formic Acid or HCl dropwise to adjust the sample pH to 3.0. Verify with a calibrated pH meter. This step is crucial for the protonation of imazapic.
Solid-Phase Extraction Workflow
The following steps should be performed using an SPE vacuum manifold.
-
Conditioning:
-
Pass 5 mL of Methanol through the C18 cartridge. Do not allow the sorbent to go dry.
-
Pass 5 mL of ultra-pure water (pH 3.0) through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the 100 mL acidified water sample onto the cartridge.
-
Maintain a slow and steady flow rate of approximately 5 mL/min. A consistent flow rate ensures optimal interaction between the analyte and the sorbent.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultra-pure water (pH 3.0) to remove co-adsorbed impurities.
-
Dry the cartridge under full vacuum for 10-15 minutes to remove residual water, which can interfere with the subsequent elution and evaporation steps.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the retained imazapic by passing 2 x 4 mL aliquots of Acetonitrile through the cartridge. Allow the solvent to soak for 1 minute before applying vacuum for each aliquot.
-
Post-Elution Processing
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase used for the analytical determination (e.g., 45:55 Acetonitrile:Water at pH 3.0).[7]
-
Vortex the sample for 30 seconds and transfer it to an autosampler vial for analysis by HPLC-UV or LC-MS/MS.
Visualization of the Workflow
// Waste Streams node [shape=none, style="", fillcolor=none, fontcolor="#5F6368"]; Waste1 [label="Waste"]; Waste2 [label="Waste"]; Load -> Waste1 [label="Polar Interferences"]; Wash -> Waste2 [label="Salts & Interferences"]; } }
Caption: Solid-Phase Extraction workflow for imazapic from water samples.
Performance and Validation
The efficacy of an SPE method is determined by its recovery—the percentage of the analyte that is successfully extracted from the sample. Studies have demonstrated the superiority of C18 cartridges for imazapic extraction compared to other sorbents.
| Sorbent Type | Analyte Concentration | Average Recovery (%) | Reference |
| Octadecyl (C18) | 2 mg/L | 112% | Mazlan et al., 2015[7] |
| Octadecyl (C18) | 10 mg/L | 73% | Mazlan et al., 2015[7] |
| Styrene-divinylbenzene (PPL) | 2 mg/L | 10.35% | Mazlan et al., 2015[7] |
| Styrene-divinylbenzene (PPL) | 10 mg/L | 10.14% | Mazlan et al., 2015[7] |
Analysis of Performance Data: The data clearly indicates that C18 provides significantly higher and more reliable recoveries for imazapic compared to polymeric sorbents like PPL under the tested conditions.[7][10] The high recovery at the 2 mg/L level demonstrates the method's effectiveness for trace analysis.[7] The slightly lower recovery at 10 mg/L may suggest that for very high concentrations, cartridge capacity should be considered, but it remains well within an acceptable range for quantitative analysis.[7]
For subsequent analysis, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method.[3][11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3][7]
-
Mobile Phase: Isocratic mixture of Acetonitrile and acidified water (pH 3.0) in a 45:55 (v/v) ratio.[7]
-
Flow Rate: 1.2 mL/min.[7]
-
Detection Wavelength: 252 nm.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | 1. Incorrect sample pH (too high).2. Sorbent bed dried out during conditioning or loading.3. Inappropriate elution solvent.4. Sample loading flow rate too high. | 1. Ensure sample pH is accurately adjusted to 3.0 before loading.2. Maintain a layer of liquid above the sorbent bed at all times before the drying step.3. Confirm use of a strong organic solvent like ACN or MeOH for elution.4. Reduce flow rate to ≤ 5 mL/min. |
| Poor Reproducibility | 1. Inconsistent flow rates between samples.2. Incomplete or inconsistent cartridge drying.3. Variable conditioning steps. | 1. Use a vacuum manifold with flow control valves to ensure uniform flow.2. Apply vacuum for a consistent duration for all samples.3. Standardize conditioning volumes and ensure sorbent is fully wetted. |
| Clogged Cartridge | 1. Particulate matter in the sample. | 1. Ensure all samples are filtered through a 0.45 µm filter prior to pH adjustment. |
Conclusion
The protocol described provides a validated and reliable method for the solid-phase extraction of imazapic-ammonium from water samples. The strategic acidification of the sample to leverage the pH-dependent hydrophobicity of imazapic, combined with the use of a C18 sorbent, ensures high recovery and a clean extract suitable for sensitive chromatographic analysis. This application note serves as a comprehensive guide for environmental and analytical laboratories tasked with monitoring imidazolinone herbicides in aqueous matrices.
References
-
Ismail, B. S., et al. (2016). "Optimization method for simultaneous extraction and detection of imazapic and imazapyr herbicides in soil and water using HPLC-U." Sains Malaysiana, 45(1), 55-63. [Link]
-
Shaifuddin, S. N. M., et al. (2014). "Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography." International Journal of Environmental, Chemical, Ecological, Geological and Geophysical Engineering, 8(11), 743-746. [Link]
-
Mazlan, A. Z., et al. (2015). "Analytical method development for Imazapic herbicide using high performance liquid chromatography." ResearchGate. [Link]
-
Mazlan, A. Z., et al. (2015). "ANALYTICAL METHOD DEVELOPMENT FOR IMAZAPIC HERBICIDE USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY." Malaysian Journal of Analytical Sciences, 19(4), 715-721. [Link]
-
Wisconsin Department of Natural Resources. (2020). "Environmental and Social Risk Assessment for Imazapic 2020." Wisconsin DNR. [Link]
-
HELCOM. "Guidelines for sampling and determination of ammonium." HELCOM. [Link]
-
Jo, H., et al. (2021). "Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS." Foods, 10(10), 2351. [Link]
-
University of Hertfordshire. "Pesticide Properties Database: Imazapic-ammonium." AERU. [Link]
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PubChem. "Imazapic." National Center for Biotechnology Information. [Link]
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Nele, S., et al. (2019). "Solid-phase extraction as sample preparation of water samples for cell-based and other in vitro bioassays." Environmental Science: Processes & Impacts, 21(11), 1787-1802. [Link]
-
Sorbent Technologies, Inc. (2022). "SPE Cartridges." [Link]
-
Almasoud, A., et al. (2015). "Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography." ResearchGate. [Link]
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Application Notes and Protocols for the Selection of Herbicide-Resistant Plant Cells Using Imazapic-Ammonium
Introduction
Imazapic-ammonium, a member of the imidazolinone family of herbicides, is a potent inhibitor of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell growth in plants.[1][2] The inhibition of ALS leads to a depletion of these vital amino acids, causing a cessation of growth and eventual death of susceptible plants.[1] Due to its specific mode of action, imazapic-ammonium serves as a highly effective selective agent for identifying and isolating plant cells that have acquired resistance to this class of herbicides, either through spontaneous mutation, induced mutagenesis, or genetic transformation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for utilizing imazapic-ammonium in the in vitro selection of herbicide-resistant plant cells. The protocols detailed herein are designed to be adaptable to a variety of plant species and cell culture systems.
Mechanism of Action: The Scientific Basis for Selection
Imazapic-ammonium is readily absorbed by plant roots and foliage and is translocated throughout the plant to the meristematic regions where cell division is active.[1] Its herbicidal activity stems from the specific inhibition of the ALS enzyme.[1][2] As animals obtain branched-chain amino acids from their diet and lack the ALS enzyme, imidazolinone herbicides exhibit low toxicity to mammals and other animals.[1]
Resistance to imazapic-ammonium in plants primarily arises from mutations in the nuclear gene encoding the ALS enzyme. These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect while maintaining the enzyme's catalytic function. This genetic basis of resistance allows for its stable inheritance to subsequent generations, making it a valuable trait in crop improvement programs.
Workflow for In Vitro Selection of Imazapic-Ammonium Resistant Plant Cells
Caption: A generalized workflow for the in vitro selection of imazapic-ammonium resistant plant cells.
Pre-Selection Protocol: Determining Optimal Imazapic-Ammonium Concentration
Prior to initiating a large-scale selection experiment, it is crucial to determine the minimal lethal concentration of imazapic-ammonium for the specific plant species and cell type. This is achieved by establishing a "kill curve."
Objective: To identify the lowest concentration of imazapic-ammonium that effectively inhibits the growth of wild-type (non-resistant) cells.
Protocol:
-
Prepare Callus Cultures: Initiate and establish healthy, friable callus cultures from the desired plant explants on a standard growth medium (e.g., Murashige and Skoog (MS) medium) supplemented with appropriate plant growth regulators.
-
Prepare Imazapic-Ammonium Stock Solution:
-
Dissolve imazapic-ammonium in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide (DMSO)) to create a concentrated stock solution (e.g., 1 mM).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Prepare Selection Media:
-
Autoclave the callus growth medium.
-
Allow the medium to cool to approximately 50-55°C.
-
Add the filter-sterilized imazapic-ammonium stock solution to the medium to achieve a range of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µM).
-
Pour the media into sterile petri dishes.
-
-
Inoculate Plates:
-
Transfer small, uniform pieces of callus (approximately 100-200 mg) onto the surface of the prepared media with varying imazapic-ammonium concentrations.
-
Use at least 3-5 replicates for each concentration.
-
-
Incubation and Observation:
-
Culture the plates under standard growth conditions (e.g., 25 ± 2°C, 16-hour photoperiod).
-
Observe the cultures weekly for 4-6 weeks, noting any differences in growth, color, and morphology.
-
-
Data Analysis:
-
After the incubation period, measure the fresh weight of the callus for each treatment.
-
Calculate the growth inhibition percentage relative to the control (0 µM imazapic-ammonium).
-
The optimal selection concentration is typically the lowest concentration that causes significant growth inhibition or death of the wild-type callus.
-
| Imazapic-Ammonium (µM) | Expected Observation on Susceptible Callus |
| 0 | Healthy, proliferative growth |
| 0.01 - 0.1 | Reduced growth, potential slight discoloration |
| 0.5 - 1.0 | Severe growth inhibition, browning, and necrosis |
| > 1.0 | Complete inhibition of growth and cell death |
Note: These concentrations are indicative and should be optimized for each specific plant system. A study on sugarcane using the related imidazolinone herbicide imazapyr found effective selection concentrations in the range of 0.08 to 0.16 µM.[3]
Protocol for In Vitro Selection of Imazapic-Ammonium Resistant Callus
Objective: To select for and isolate callus lines that can proliferate in the presence of a lethal concentration of imazapic-ammonium.
Protocol:
-
Initiate Large-Scale Callus Cultures: Generate a substantial amount of healthy, friable callus from the desired plant material. If inducing mutations, this would be the stage to treat the explants or callus with a mutagen (e.g., ethyl methanesulfonate - EMS).
-
Initial Selection:
-
Subculture the callus onto a medium containing a sub-lethal concentration of imazapic-ammonium, as determined from the kill curve. This allows for the survival and initial proliferation of potentially resistant cells.
-
Incubate under standard growth conditions for 3-4 weeks.
-
-
Stepwise Selection:
-
Transfer the surviving callus to a fresh medium with a slightly higher concentration of imazapic-ammonium. A gradual, stepwise increase in the selective pressure is more effective than a single high-concentration step.[3]
-
Repeat this subculturing process every 3-4 weeks, progressively increasing the imazapic-ammonium concentration until the target lethal concentration is reached.
-
-
Isolation of Resistant Clones:
-
After several rounds of selection, observe the plates for any actively growing, healthy-looking callus sectors amidst the necrotic, non-resistant tissue.
-
Aseptically isolate these putative resistant calli and transfer them to fresh selection medium with the same high concentration of imazapic-ammonium to confirm their stability.
-
-
Maintenance of Resistant Lines:
-
Maintain the selected resistant callus lines by regular subculturing on the selection medium. It is also advisable to maintain a parallel culture on a herbicide-free medium.
-
Protocol for Selection in Cell Suspension Cultures
Objective: To select for herbicide-resistant cells in a liquid culture system, which can offer more uniform exposure to the selective agent.
Protocol:
-
Establish Suspension Cultures: Initiate a fine, rapidly growing cell suspension culture from friable callus in a liquid growth medium.[4][5]
-
Introduce Selective Pressure:
-
After the suspension culture is well-established, add filter-sterilized imazapic-ammonium to the liquid medium at a sub-lethal concentration.
-
Maintain the culture on a gyratory shaker (100-120 rpm) under standard growth conditions.
-
-
Subculture and Increase Concentration:
-
Subculture the suspension every 7-14 days by transferring an aliquot of the cell suspension to fresh liquid medium containing a progressively higher concentration of imazapic-ammonium.
-
-
Identify Resistant Cells:
-
Monitor the viability of the cells using methods such as fluorescein diacetate (FDA) staining.
-
Resistant cell lines will maintain a high growth rate and viability in the presence of the herbicide.
-
-
Plating and Callus Recovery:
-
Once a resistant cell line is established in liquid culture, plate the cells onto a semi-solid selection medium to recover resistant calli for plant regeneration.
-
Protocol for Regeneration of Plants from Resistant Callus
Objective: To regenerate whole, fertile plants from the selected herbicide-resistant callus lines.
Protocol:
-
Shoot Induction:
-
Transfer the stable, resistant callus to a shoot regeneration medium. The composition of this medium, particularly the cytokinin-to-auxin ratio, is species-dependent and needs to be optimized. A common approach is to use MS medium with a higher concentration of a cytokinin like 6-benzylaminopurine (BAP) and a lower concentration of an auxin like α-naphthaleneacetic acid (NAA).
-
Maintain the cultures under a 16-hour photoperiod to promote shoot development.
-
-
Shoot Elongation and Multiplication:
-
Once shoot primordia appear, transfer them to a medium that promotes elongation, which may have a reduced cytokinin concentration.
-
Individual shoots can be separated and subcultured for multiplication.
-
-
Root Induction:
-
Excise well-developed shoots (2-3 cm in length) and transfer them to a rooting medium. This is often a half-strength MS medium supplemented with a rooting auxin like indole-3-butyric acid (IBA) or NAA.[6]
-
-
Acclimatization:
-
Once a healthy root system has developed, carefully remove the plantlets from the agar, wash the roots to remove any remaining medium, and transfer them to a sterile potting mix.
-
Maintain high humidity for the first 1-2 weeks by covering the plantlets with a transparent lid or plastic bag, and gradually acclimate them to ambient conditions.
-
-
Confirmation of Resistance:
-
Once the regenerated plants are well-established, their resistance to imazapic-ammonium should be confirmed by spraying a leaf with a dilute solution of the herbicide and observing for any signs of phytotoxicity compared to wild-type control plants.
-
Data Presentation: Key Parameters for Imazapic-Ammonium Selection
| Parameter | Recommended Range/Value | Rationale |
| Imazapic-Ammonium Stock Solution | 1-10 mM in sterile water or DMSO | A concentrated stock allows for accurate dilution into the culture medium without significantly altering the medium's volume or composition. |
| Initial Selection Concentration | 10-25% of the lethal dose | A lower initial concentration prevents the immediate death of all cells and allows for the recovery of cells with low to moderate resistance. |
| Final Selection Concentration | The minimal concentration that completely inhibits wild-type cell growth | Ensures that only truly resistant cells survive and proliferate. |
| Subculture Interval (Callus) | 3-4 weeks | Allows sufficient time for resistant cells to proliferate while preventing nutrient depletion and the accumulation of toxic metabolites in the medium.[7][8][9][10] |
| Subculture Interval (Suspension) | 7-14 days | Suspension cultures have a faster growth rate and require more frequent subculturing to maintain cell viability. |
Visualizing the Molecular Mechanism of Imazapic-Ammonium Action
Caption: The inhibitory action of Imazapic-Ammonium on the ALS enzyme, leading to the cessation of plant cell growth.
References
-
Washington State Department of Transportation. (n.d.). Imazapic Roadside Vegetation Management Herbicide Fact Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanisms of evolved herbicide resistance. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Imidazolinone-resistant crops: History, current status, and future. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An efficient plant regeneration protocol from callus cultures of Citrus jambhiri Lush. Retrieved from [Link]
-
Max Planck Institute for Plant Breeding Research. (n.d.). Establishment and Maintenance of Cell Suspension Cultures. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, September 30). Induction, Subculture Cycle, and Regeneration of Callus in Safed Musli (Chlorophytum borivilianum) using Different Types of Phytohormones. Retrieved from [Link]
-
Genfarm. (n.d.). IMAZAPIC. Retrieved from [Link]
-
International Scholars Journals. (n.d.). Biotechnology approaches to developing herbicide tolerance/selectivity in crops. Retrieved from [Link]
-
ResearchGate. (2020, October 30). Effective callus induction and plant regeneration in callus and protoplast cultures of Nigella damascena L.. Retrieved from [Link]
-
PubMed. (2008, November 1). Advances in selectable marker genes for plant transformation. Retrieved from [Link]
-
Taylor & Francis eBooks. (n.d.). Imidazolinone-Resistant Crops: Selection, Characterization, and Manage. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Tolerance of Native Wildflower Seedlings to Imazapic. Retrieved from [Link]
-
PubMed. (n.d.). Imidazolinone-tolerant crops: history, current status and future. Retrieved from [Link]
-
MDPI. (2021, June 12). The Development of Herbicide Resistance Crop Plants Using CRISPR/Cas9-Mediated Gene Editing. Retrieved from [Link]
-
Lab Associates. (2021, August 10). Cell suspension culture: an overview. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Advances in selectable marker genes for plant transformation. Retrieved from [Link]
-
IJARBS. (n.d.). High efficient protocol for Callus induction and Regeneration of a medicinal plant Orthosiphon stamineus. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Retrieved from [Link]
-
Academic Journals. (2012, January 15). Current progress of biosafe selectable markers in plant transformation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Plant regeneration from embryogenic callus derived from shoot apices and production of transgenic plants by particle inflow gun in dwarf napier grass (Pennisetum purpureum Schumach.). Retrieved from [Link]
-
NationBuilder. (n.d.). IMAZAPIC. Retrieved from [Link]
-
BASF Agricultural Solutions Canada. (n.d.). Clearfield Innovations. Retrieved from [Link]
-
ResearchGate. (2023, November 16). Protocol to establish a cell suspension Arabidopsis culture?. Retrieved from [Link]
-
Biology Discussion. (n.d.). Callus Culture: Initiation and Maintenance | Biotechnology. Retrieved from [Link]
-
YouTube. (2025, September 10). How to Subculture Tissue Culture Plants. Retrieved from [Link]
- Google Patents. (n.d.). EP0171970A2 - Preparation of plant cell suspension cultures.
-
MDPI. (n.d.). Imidazolinone Resistance in Oilseed Rape (Brassica napus L.): Current Status, Breeding, Molecular Markers and Prospects for Application in Hybrid Seed Purity Improvement. Retrieved from [Link]
-
MDPI. (n.d.). De Novo Regeneration of Cannabis sativa cv. Cheungsam and Evaluation of Secondary Metabolites of Its Callus. Retrieved from [Link]
-
Global Science Books. (n.d.). In Vitro Mutagenesis and Selection in Plant Tissue Cultures and their Prospects for Crop Improvement. Retrieved from [Link]
-
ResearchGate. (2012, July 10). An in vitro mutagenesis protocol for the production of sugarcane tolerant to the herbicide imazapyr. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Selectable Markers: Antibiotic and Herbicide Resistance. Retrieved from [Link]
-
Washington State Department of Transportation. (n.d.). Imazapyr Roadside Vegetation Management Herbicide Fact Sheet. Retrieved from [Link]
-
UT Institute of Agriculture. (n.d.). UPDATE ON ROUNDUP-BRANDED HERBICIDES FOR CONSUMERS. Retrieved from [Link]
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Topic: Field Trial Design for Testing Imazapic-ammonium Efficacy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale for Herbicide Efficacy Testing
Imazapic-ammonium is a selective, systemic herbicide belonging to the imidazolinone chemical family.[1][2] Its herbicidal activity stems from the inhibition of the acetohydroxyacid synthase (AHAS) enzyme (also known as acetolactate synthase or ALS).[2][3][4][5] This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[2][5] Because mammals obtain these amino acids from their diet, the herbicide has low toxicity to non-plant organisms, forming the basis of its selectivity.[2]
The efficacy of Imazapic-ammonium can be influenced by a multitude of factors, including application rate, weed species and growth stage, and environmental conditions such as soil type, pH, organic matter content, and rainfall following application.[6][7] Therefore, rigorous, well-designed field trials are indispensable for determining its effectiveness under real-world conditions. This document provides a comprehensive, field-proven guide for designing and executing scientifically valid field trials to assess the efficacy of Imazapic-ammonium. The principles outlined here ensure that the data generated are robust, reproducible, and suitable for regulatory submission and scientific publication.
Core Principles of Efficacy Trial Design
Before initiating a field trial, it is imperative to establish a clear framework grounded in sound scientific principles. When designing efficacy trials, several key factors must be considered to generate reliable and robust data.
-
Objectives and Scope : Clearly define the primary questions the trial seeks to answer.
-
Design and Analysis : Select an experimental design that allows for valid statistical analysis.
-
Treatments and Controls : Include appropriate rates and control groups for comparison.
-
Randomization and Replication : These are essential for minimizing bias and accounting for experimental error.
-
Statistical Power : Ensure the trial is large enough to detect meaningful differences between treatments.
-
Plot and Sample Size : Determine appropriate dimensions to represent field conditions accurately.
The following workflow provides a high-level overview of the entire field trial process, from initial planning to the final analysis and reporting.
Caption: High-level workflow for an Imazapic-ammonium efficacy field trial.
Experimental Design and Layout
The choice of experimental design is critical for the statistical validity of the trial.[8] Field conditions are rarely uniform; variations in soil type, moisture, slope, and weed pressure can create environmental gradients.
Randomized Complete Block Design (RCBD)
For herbicide field trials, the Randomized Complete Block Design (RCBD) is generally superior to a completely randomized design. The RCBD groups plots into blocks, where conditions within each block are as uniform as possible. Treatments are then randomly assigned to plots within each block. This design effectively isolates variability between blocks from the experimental error, increasing the statistical power to detect treatment differences.[8] A minimum of 12 residual degrees of freedom (rdf) is generally required for a trial to be considered statistically adequate.
Caption: Example layout of a 4-treatment, 4-replicate RCBD.
Treatments and Controls
A well-designed trial includes multiple treatments to allow for robust comparisons. The inclusion of both negative and positive controls is essential for validating the trial results.
| Treatment No. | Treatment Description | Active Ingredient(s) | Rate (g a.i./ha)¹ | Purpose |
| 1 | Untreated Control | None | 0 | Establishes baseline weed pressure and crop performance without intervention. |
| 2 | Imazapic-ammonium (1X) | Imazapic-ammonium | 70 | Proposed label rate for target weed spectrum. |
| 3 | Imazapic-ammonium (2X) | Imazapic-ammonium | 140 | Assesses crop safety/phytotoxicity at an exaggerated rate. |
| 4 | Commercial Standard | e.g., Glyphosate | Varies | Provides a benchmark against a known, effective herbicide. |
| ¹Note: Application rates are examples. Actual rates should be based on product labels and trial objectives. Imazapic application rates can range from 2.0 to 12.0 ounces per acre (approx. 140 to 840 g/ha) for broadcast treatments in rangeland.[4] For specific crops like peanuts, rates of 300 to 400 mL/ha of a 240 g/L formulation (72 to 96 g a.i./ha) are used.[3] |
Plot Dimensions
Plot size must be large enough to be representative and allow for accurate application and assessment while minimizing edge effects.
-
Plot Size : A common size is 3 meters wide by 10 meters long.
-
Buffer Zones : A minimum of a 1-meter buffer should be left between plots to prevent spray drift.
-
Replicates : A minimum of 3-4 replicates (blocks) is standard practice to ensure sufficient statistical power.[8]
Protocol: Herbicide Application
Accurate and uniform application is paramount. The goal is to ensure that the only variable differing between plots is the intended treatment.
Objective: To apply the designated herbicide treatments accurately and uniformly to the correct plots.
Materials:
-
Calibrated research plot sprayer (e.g., CO2-pressurized backpack sprayer)
-
Personal Protective Equipment (PPE) as per product label
-
Measuring cylinders and containers
-
Clean water
-
Weather monitoring device (anemometer, thermometer)
Procedure:
-
Pre-Application Site Check : Verify that all plots are clearly staked and labeled according to the randomized design map.
-
Sprayer Calibration :
-
Causality: Calibration is essential to ensure the precise application rate is delivered. Incorrect calibration is a major source of experimental error.
-
Fill the sprayer with a known volume of water.
-
Spray a test area of known size (e.g., the area of one plot) at the intended pressure and travel speed.
-
Measure the amount of water used.
-
Calculate the application volume (Liters per hectare). Adjust pressure, speed, or nozzles as needed to achieve the target volume (typically 100-200 L/ha).
-
-
Herbicide Preparation :
-
For each treatment, calculate the precise amount of Imazapic-ammonium formulation needed for the total area of all its replicate plots.
-
Measure the product carefully and mix with the calculated amount of water to achieve the target application volume.
-
Always mix the lowest concentration first and thoroughly rinse the mixing vessel and sprayer between treatments to prevent cross-contamination. Start with the untreated control (water only), followed by the experimental treatments, and finally the commercial standard.
-
-
Application :
-
Record environmental conditions (temperature, humidity, wind speed, and direction) immediately before application. Do not spray if wind speeds are high enough to cause drift.[7]
-
Begin spraying just before entering the plot and stop just after leaving to ensure complete coverage. Maintain constant pressure and speed.
-
Use shields if necessary to prevent drift onto adjacent plots.
-
-
Post-Application :
-
Thoroughly clean the sprayer with a tank-cleaning agent.
-
Document the date, time, environmental conditions, and any deviations from the protocol in the trial logbook.
-
Protocol: Efficacy and Crop Tolerance Assessment
Data collection should be performed at standardized time intervals to track the progression of herbicidal effects.
Visual Weed Control Ratings
Objective: To visually assess the percentage of weed control for each species relative to the untreated control plots.
Procedure:
-
Timing : Conduct assessments at regular intervals, such as 14, 28, and 56 Days After Treatment (DAT). For residual herbicides like Imazapic, later assessments (e.g., 90 DAT) may also be valuable.
-
Method :
-
The assessor should stand with their back to the sun to ensure consistent lighting.
-
First, observe the untreated control plots for the block to establish the baseline (0% control) for weed pressure and vigor.
-
Assess each treated plot within that block, estimating the overall reduction in weed health, density, and biomass compared to the control.
-
Use a 0-100% scale, where 0% = no effect and 100% = complete death of all weeds. A rating of 80-100% is generally considered commercial control.[9]
-
Rate control for each major weed species present separately.
-
To reduce bias, it is ideal for the same person to conduct all ratings for a given trial, or for ratings to be done by multiple individuals who then average their scores.
-
Weed Biomass Measurement
Objective: To obtain quantitative data on the reduction in weed biomass as a result of the herbicide treatments.
Procedure:
-
Timing : Typically performed once, mid-to-late season, prior to weed senescence.
-
Sampling Frame : Use a quadrat of a known area (e.g., 0.25 m² or 0.5 m²).
-
Method :
-
Randomly place the quadrat in two to three representative locations within each plot. Avoid plot edges.
-
Clip all weeds within the quadrat at the soil surface.[10][11]
-
Separate weeds by species if required by the trial objectives.
-
Place the collected plant material into labeled paper bags.
-
Dry the samples in an oven at 60-70°C until a constant weight is achieved (typically 48-72 hours).
-
Weigh the dried samples to determine the dry biomass.[12]
-
Calculate the average weed biomass per unit area (g/m²) for each plot.
-
Crop Tolerance Assessment
Objective: To evaluate any negative effects (phytotoxicity) of the herbicide treatments on the crop.
Procedure:
-
Timing : Conduct assessments at 7, 14, and 28 DAT, as phytotoxic effects are often most apparent early in the season.
-
Method :
-
Use a visual rating scale of 0-100%, where 0% = no crop injury and 100% = complete crop death. A hand-weeded control plot is the ideal comparator.[9]
-
Look for symptoms such as stunting, chlorosis (yellowing), necrosis (tissue death), and stand reduction.
-
Injury levels of 10% or less are often considered commercially acceptable, as the crop typically recovers without yield loss.[9]
-
-
Crop Yield : If the trial is conducted in a crop, yield should be measured at the end of the season. Harvest a defined area from the center of each plot to determine yield per unit area (e.g., kg/ha ).
Data Analysis and Interpretation
Statistical analysis is required to determine if the observed differences between treatments are scientifically significant.
Data Summary and Analysis:
-
Data Compilation : Organize the collected data (visual ratings, biomass, yield) into a spreadsheet, with each row representing a plot and columns for Block, Treatment, and the measured variables.
-
Statistical Software : Use statistical software (e.g., R, SAS, ARM) for analysis.
-
Analysis of Variance (ANOVA) : ANOVA is the appropriate statistical test for an RCBD. It will determine if there are significant differences among the treatment means while accounting for variability between blocks.
-
Mean Separation : If the ANOVA indicates a significant treatment effect (i.e., p-value < 0.05), a mean separation test (e.g., Tukey's Honestly Significant Difference (HSD) or Fisher's LSD) should be performed. This test compares all treatment means to identify which specific treatments are statistically different from one another.
-
Interpretation : The results should be interpreted in the context of the trial's objectives. Compare the efficacy of different Imazapic-ammonium rates to the untreated control and the commercial standard. Evaluate whether crop injury at the 2X rate was commercially acceptable and if there was any impact on final yield.
References
-
Design and analysis of efficacy evaluation trials. EPPO (European and Mediterranean Plant Protection Organization). [Link]
-
IMAZAPIC. (2003). Northwest Coalition for Alternatives to Pesticides/NCAP. [Link]
-
Environmental and Social Risk Assessment for Imazapic 2020. Wisconsin Department of Natural Resources. [Link]
-
GENFARM IMAZAPIC 240 HERBICIDE. Genfarm. [Link]
-
Efficacy experimental design and analysis. (2014). Australian Pesticides and Veterinary Medicines Authority (APVMA). [Link]
-
Imazapic-ammonium. AERU, University of Hertfordshire. [Link]
-
Imazapic. PubChem, National Institutes of Health (NIH). [Link]
-
Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). Agriculture and Agri-Food Canada. [Link]
-
How to Sample Cover Crop Biomass. (2023). GROW - Getting Rid of Weeds. [Link]
-
A scale of grades for evaluation of herbicide weed control efficiency. (2015). ResearchGate. [Link]
-
PRN 2007-2: Guidance on Small-Scale Field Testing. (2007). U.S. Environmental Protection Agency (EPA). [Link]
-
Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. (2024). Taylor & Francis Online. [Link]
-
Weed growth, herbicide efficacy indices, crop growth and yield of wheat are modified by herbicide and cultivar interaction. (2014). ResearchGate. [Link]
-
Measuring Plant Biomass. K-State Agronomy. [Link]
-
Guidance for Herbicide-Resistance Management, Labeling, Education, Training, and Stewardship. U.S. Environmental Protection Agency (EPA). [Link]
-
Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). Australian Pesticides and Veterinary Medicines Authority (APVMA). [Link]
-
CWSS-SCM Rating Scale. (2018). Canadian Weed Science Society. [Link]
-
Guidelines for Herbicide Registration Trials: Cotton. Department of Agriculture, Forestry and Fisheries, Republic of South Africa. [Link]
-
Weed Sampling Tutorial. (2024). AGROSUS. [Link]
-
Evaluating the Efficacy of Different Herbicides Combinations on Wheat Yield and Weed Density. (2024). ResearchersLinks. [Link]
-
15 Best Practices for Maximizing Herbicide Efficiency and Safety. (2024). Cropaia. [Link]
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Application Notes and Protocols for the Analytical Determination of Imazapic-Ammonium
Introduction: The Analytical Imperative for Imazapic-Ammonium
Imazapic-ammonium is a selective, systemic herbicide belonging to the imidazolinone chemical family.[1][2] It is widely utilized for both pre- and post-emergent control of a variety of annual and perennial grasses and broadleaf weeds in settings such as pastures and rangelands.[3][4] Its herbicidal activity stems from the inhibition of the acetohydroxyacid synthase (AHAS) enzyme (also known as acetolactate synthase or ALS).[5][6] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell growth in plants.[1][3] Since this metabolic pathway is absent in animals, imazapic exhibits low toxicity to mammals, birds, and insects.[1]
Despite its targeted mode of action, the environmental fate and potential for residue accumulation in soil, water, and agricultural products necessitate robust and validated analytical methods. Imazapic has a moderate persistence in soil, with an average half-life of 120 days, and its primary degradation pathway is microbial action.[1][7] In aqueous solutions, it is rapidly degraded by sunlight but can be prone to runoff in certain soil types.[7] Therefore, precise and accurate quantification is critical for environmental monitoring, regulatory compliance, and ensuring the safety of food and feed products.
This document provides a comprehensive guide to the analytical standards for imazapic-ammonium research, detailing validated protocols for sample preparation and instrumental analysis across various matrices. The methodologies are grounded in established scientific principles to ensure reliability and reproducibility for researchers, scientists, and professionals in the field.
Physicochemical and Toxicological Profile
A thorough understanding of the analyte's properties is fundamental to developing effective analytical strategies. The selection of extraction solvents, cleanup sorbents, and chromatographic conditions is directly informed by the physicochemical characteristics of imazapic-ammonium.
| Property | Value | Source |
| IUPAC Name | ammonium 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-5-methylnicotinate | [2] |
| CAS Number | 104098-48-8 (for Imazapic acid) | [3] |
| Chemical Formula | C₁₄H₁₇N₃O₃ (Imazapic Acid) | [3] |
| Molecular Weight | 275.30 g/mol (Imazapic Acid) | [3] |
| Herbicide Family | Imidazolinone | [1] |
| Mode of Action | Acetohydroxyacid synthase (AHAS) inhibitor | [2][6] |
| Water Solubility | 2200 mg/L at 25° C | [1] |
| Soil Half-life | Average 120 days (range 31 to 233 days) | [1] |
| Degradation | Primarily microbial in soil; rapid photodegradation in water. | [1][7] |
| Oral LD50 (rat) | >5,000 mg/kg | [1] |
| LC50 (honey bee) | >100 mg/bee | [1] |
General Analytical Workflow
The quantification of imazapic-ammonium residues follows a structured workflow designed to isolate the analyte from complex sample matrices and measure it with high precision and accuracy. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) or its ultra-high-performance variant (UHPLC), often coupled with a mass spectrometer (MS/MS) for enhanced sensitivity and specificity, though a UV detector can also be used.[8][9]
Caption: General workflow for Imazapic-ammonium residue analysis.
Sample Preparation Protocols
Sample preparation is the most critical stage in residue analysis. The objective is to efficiently extract imazapic-ammonium from the matrix while minimizing co-extraction of interfering compounds. The choice of protocol is matrix-dependent.
Protocol 1: Analysis in Water Samples via Solid-Phase Extraction (SPE)
This protocol is suitable for clarifying and concentrating imazapic from aqueous matrices like groundwater or surface water prior to HPLC-UV analysis.[10]
Causality: SPE is employed because imazapic may be present at low concentrations in water. A C18 sorbent is effective at retaining the moderately polar imazapic from a polar water matrix. Acidification of the sample ensures that the carboxylic acid group on the imazapic molecule is protonated, increasing its retention on the nonpolar C18 phase. Eluting with an organic solvent like acetonitrile or methanol reverses this process, releasing the analyte for analysis.
Caption: Solid-Phase Extraction (SPE) workflow for water samples.
Step-by-Step Methodology:
-
Sample Pre-treatment: Collect 100-500 mL of water. Adjust the pH to approximately 2.8-3.0 using acetic or formic acid. This step is crucial for ensuring efficient retention on the SPE cartridge.
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH ~3) without allowing the cartridge to go dry.
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of acidified deionized water to remove any remaining polar interferences. Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the trapped imazapic with 5-10 mL of acetonitrile or methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitution: Reconstitute the dry residue in a known volume (e.g., 1 mL) of the HPLC mobile phase. Vortex to mix and transfer to an autosampler vial for analysis.
Protocol 2: Analysis in Biological Samples via QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for complex biological matrices like livestock products, crops, or soil.[8] This protocol is adapted from a validated method for imidazolinone herbicides in livestock products and is best paired with UHPLC-MS/MS due to the complexity of the final extract.[8]
Causality: The QuEChERS process begins with an extraction step using acetonitrile, which can efficiently extract a wide range of pesticides. The addition of salts (MgSO₄ and NaCl) induces liquid-liquid partitioning, separating the acetonitrile layer from the aqueous/solid fraction and driving the analyte into the organic phase. The subsequent dispersive SPE (dSPE) step is for cleanup. Anhydrous MgSO₄ removes residual water, while C18 sorbent removes non-polar interferences like fats and lipids, which are common in biological samples.
Caption: QuEChERS workflow for biological matrices.
Step-by-Step Methodology:
-
Sample Homogenization: Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
-
Initial Extraction: Add 5 mL of 0.1 M potassium phosphate dibasic solution and shake for 10 minutes. Following this, add 0.5 mL of 6 N HCl and 5 mL of acetonitrile, and shake for another 10 minutes.[8]
-
Salting-Out Extraction: Add QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl). Seal the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 10 minutes. This will result in a clean separation of the upper acetonitrile layer.
-
Dispersive SPE Cleanup: Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a 2 mL dSPE tube containing 150 mg anhydrous MgSO₄ and 25 mg C18 sorbent.
-
Final Centrifugation: Vortex the dSPE tube for 1 minute and then centrifuge at high speed (e.g., ≥13,000 x g) for 5 minutes.
-
Final Extract: The resulting supernatant is ready for direct injection into the UHPLC-MS/MS system.
Instrumental Analysis Protocols
The final prepared extract is analyzed using chromatography. The choice between HPLC-UV and UHPLC-MS/MS depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Protocol 3: HPLC-UV Analysis
This method is robust and suitable for matrices with relatively low interference, such as post-SPE water samples.[9]
Causality: A reversed-phase C18 column is used to separate compounds based on their hydrophobicity. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and acidified water. The acid suppresses the ionization of imazapic's carboxylic acid group, leading to better retention and improved peak symmetry. Detection at 251 nm is chosen as it corresponds to a high absorbance wavelength for imazapic.[9]
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV Detector | Standard, reliable system for routine analysis. |
| Column | C18, 4.6 x 250mm, 5µm | Industry-standard reversed-phase column for retaining moderately polar analytes. |
| Mobile Phase A | Acetonitrile | Organic strong solvent for elution. |
| Mobile Phase B | Water with 0.1% Acetic Acid (pH ~2.8) | Aqueous weak solvent; acid ensures consistent analyte protonation for sharp peaks. |
| Gradient | Isocratic (e.g., 35:65 A:B v/v) | A simple, constant mobile phase composition for consistent retention.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10-20 µL | A typical volume for achieving good sensitivity without overloading the column. |
| Detection | UV at 251 nm | Provides good sensitivity for the imazapic chromophore.[9] |
| Retention Time | ~4.7 minutes (variable by exact system) | [9] |
Protocol 4: UHPLC-MS/MS Analysis
This is the gold standard for trace-level quantification in complex matrices like food, soil, and biological tissues, offering unparalleled sensitivity and selectivity.[8]
Causality: UHPLC with smaller particle columns provides higher resolution and faster analysis times than traditional HPLC. Electrospray Ionization (ESI) in positive mode is effective for protonating the nitrogen atoms in the imazapic structure, creating a stable parent ion ([M+H]⁺). In the mass spectrometer, Multiple Reaction Monitoring (MRM) is used. The precursor ion (the protonated molecule) is selected, fragmented, and specific product ions are monitored. This two-stage filtering (precursor -> product) is highly specific and virtually eliminates matrix interferences, allowing for confident detection at very low levels.
| Parameter | Condition | Rationale |
| Instrument | UHPLC coupled to a Triple Quadrupole MS | High-resolution separation with highly sensitive and specific detection. |
| Column | C18, 2.1 x 100mm, 1.8µm | Sub-2µm particle column for fast, high-efficiency separations. |
| Mobile Phase A | 0.1% Formic Acid in Acetonitrile | Organic phase with acid to aid in ionization. |
| Mobile Phase B | 0.1% Formic Acid in Water | Aqueous phase with acid to aid in ionization and improve peak shape. |
| Gradient | Linear gradient (e.g., 10% A to 90% A over 5 min) | Separates a wider range of analytes and cleans the column effectively. |
| Flow Rate | 0.3-0.4 mL/min | Appropriate for a 2.1 mm ID UHPLC column. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Efficiently forms protonated molecular ions [M+H]⁺ for imazapic. |
| MRM Transitions | Precursor Ion (m/z): 276.0 | Corresponds to [M+H]⁺ for imazapic acid. |
| Product Ion 1 (m/z): 231.1 (Quantifier) | A stable, high-intensity fragment ion for quantification.[8] | |
| Product Ion 2 (m/z): 163.0 (Qualifier) | A second fragment ion to confirm analyte identity.[8] |
Method Validation & Quality Control
Any analytical method must be validated to ensure it is fit for purpose. Key validation parameters, often following guidelines like SANTE/12682/2019, should be established.[8]
| Parameter | Definition | Typical Acceptance Criteria |
| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | R² ≥ 0.99 |
| Accuracy (% Recovery) | The closeness of the mean test result to the true value. Assessed by analyzing spiked samples. | 70 - 120% |
| Precision (% RSD) | The closeness of agreement among a series of measurements. Assessed as repeatability (intra-day) and reproducibility (inter-day). | ≤ 20% |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from background noise (e.g., S/N ≥ 3). | Reportable value |
| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy (e.g., S/N ≥ 10). | Lowest point on the calibration curve. |
Quality Control Practices:
-
Certified Reference Materials (CRMs): Use a CRM of Imazapic-ammonium to prepare stock and working standards.
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the full sample preparation procedure. This compensates for signal suppression or enhancement caused by the matrix.
-
Procedural Blanks: Analyze a blank sample with each batch to check for contamination.
-
Spike Recovery Samples: Include a fortified blank sample (e.g., at the LOQ) with each batch to monitor method performance.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91770, Imazapic. [Link]
-
Jo, E., et al. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. Foods, 11(12), 1789. [Link]
-
Pennsylvania Department of Conservation and Natural Resources. (2020). Environmental and Social Risk Assessment for Imazapic. [Link]
-
Shaifuddin, S. N. M., et al. (2014). Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography. International Journal of Agricultural and Biosystems Engineering, 8(11), 1226-1229. [Link]
-
Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (2025). Pesticide Properties Database: Imazapic-ammonium. [Link]
-
Mazlan, A. N., et al. (2015). Analytical Method Development for Imazapic Herbicide Using High Performance Liquid Chromatography. Malaysian Journal of Analytical Sciences, 19(4), 715-721. [Link]
-
Mahyoub, I. B., et al. (2021). A simple method for determination and characterization of imidazolinone herbicide (Imazapyr/imazapic) residues in Clearfield® rice soil. ResearchGate. [Link]
-
Cox, C. (2001). Journal of Pesticide Reform: Imazapic. Northwest Center for Alternatives to Pesticides (NCAP). [Link]
-
Singh, N., & Singh, S. B. (2003). High-performance liquid chromatographic determination of the herbicide imazapyr residues in water and soil. Journal of Chromatography A, 1013(1-2), 159-163. [Link]
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- 4. assets.nationbuilder.com [assets.nationbuilder.com]
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- 6. No results for search term "3D-FI148158" | CymitQuimica [cymitquimica.com]
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- 10. mjas.analis.com.my [mjas.analis.com.my]
Troubleshooting & Optimization
Technical Support Center: Optimizing Imazapic-Ammonium for Post-Emergent Weed Control
Welcome to the technical support guide for researchers and scientists working with imazapic-ammonium. This document is designed to move beyond basic protocols and provide in-depth, field-proven insights into optimizing its post-emergent application. As specialists in herbicide science, we understand that achieving consistent, reproducible results requires a nuanced understanding of the compound's mechanism, environmental interactions, and experimental variables. This guide is structured as a dynamic resource to address the specific challenges you may encounter in your research.
Section 1: Core Principles of Imazapic-Ammonium Efficacy
A foundational understanding of why imazapic-ammonium works is critical for troubleshooting and optimization. Its efficacy is not merely a function of concentration but a complex interplay of biochemistry and external factors.
Mechanism of Action: The Inhibition of Branched-Chain Amino Acid Synthesis
Imazapic-ammonium is a member of the imidazolinone chemical family, a class of herbicides renowned for their high potency and selectivity.[1] Its mode of action is the specific inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[2][3] This enzyme is the first and rate-limiting step in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2]
Because this pathway is unique to plants and microorganisms, imazapic-ammonium exhibits very low toxicity to mammals, birds, and fish, who obtain these amino acids through their diet.[2][4]
Upon post-emergent application, the herbicide is absorbed through the foliage and roots and is rapidly translocated via the plant's vascular system to the meristematic tissues (areas of active growth).[5] The inhibition of AHAS leads to a rapid cessation of protein synthesis and cell division.[2][5] However, the visual symptoms of this inhibition are characteristically slow to appear. Chlorosis (yellowing) of the newest leaves is typically the first sign, followed by necrosis and eventual plant death over several weeks. This delay is attributed to the plant utilizing its remaining reserves of amino acids before succumbing.[2]
Caption: Mechanism of Action of Imazapic-Ammonium.
Key Factors Influencing Experimental Outcomes
Optimizing concentration is impossible without controlling the variables that affect herbicide performance. The following table summarizes the most critical factors that must be standardized in your experiments.
| Factor | Influence on Efficacy & Causality | Key Considerations for Researchers |
| Weed Growth Stage | High Impact. Smaller, actively growing weeds are more susceptible. They have thinner cuticles for better absorption and are rapidly translocating nutrients (and the herbicide) to their meristems. Larger, more mature plants may require higher rates for effective control.[6] | Standardize experiments by using weeds of a consistent height and leaf stage. Record the growth stage at the time of application. |
| Adjuvant Selection | High Impact. Post-emergent applications of imazapic-ammonium require an adjuvant to overcome the waxy cuticle on the leaf surface. Methylated seed oils (MSO) or crop oil concentrates (COC) are generally more effective than non-ionic surfactants (NIS) for imidazolinone herbicides.[2][7] | Always specify the type and concentration of adjuvant used. For optimization studies, keep the adjuvant constant. MSO is often the preferred choice for maximum efficacy. |
| Carrier Water Quality | Moderate to High Impact. Water hardness (high levels of Ca²⁺, Mg²⁺) can antagonize herbicide activity. The efficacy of imazapic can also be negatively affected by both acidic (pH 5) and alkaline (pH 9) carrier water, with effects being more pronounced on larger weeds.[6] | Use deionized or distilled water for lab/greenhouse studies to ensure reproducibility. For field studies, test the pH and hardness of the source water. Consider using water conditioners like ammonium sulfate (AMS) if hardness is an issue.[7] |
| Environmental Conditions | Moderate Impact. Efficacy is reduced under hot, dry, or drought-stressed conditions, as plants slow their metabolic processes, reducing herbicide uptake and translocation.[7] Adequate soil moisture is crucial for optimal activity. | Conduct experiments under controlled environmental conditions (growth chamber/greenhouse). For field trials, record temperature, humidity, soil moisture, and rainfall pre- and post-application. Avoid applications when rainfall is forecast within a few hours.[8] |
| Herbicide Resistance | High Impact. As an AHAS/ALS inhibitor, imazapic-ammonium is prone to resistance development. Many weed biotypes have naturally occurring resistance to this mode of action.[1] | Source weed populations from areas with a known herbicide history. If resistance is suspected, include a known-susceptible biotype as a positive control. |
Section 2: Experimental Design & Protocols
FAQ: How do I design a dose-response study to determine the optimal imazapic-ammonium concentration?
A dose-response study is fundamental to determining the effective concentration range for a target weed species. The goal is to establish the rate that provides acceptable control (e.g., GR₅₀ or GR₉₀ - the dose required for 50% or 90% growth reduction).
Caption: Workflow for a Dose-Response Experiment.
Step-by-Step Protocol: Greenhouse Dose-Response Assay
-
Plant Propagation:
-
Sow seeds of the target weed species in pots filled with a standardized greenhouse growing medium.
-
Grow plants in a controlled environment (e.g., 25°C/20°C day/night, 16-hour photoperiod).
-
Water and fertilize as needed to ensure healthy, active growth.
-
Select plants of a uniform size and growth stage (e.g., 10-15 cm tall or 4-6 true leaves) for the experiment.
-
-
Treatment Preparation:
-
Determine the range of application rates to test. A good starting point is to bracket the manufacturer's recommended field rate. For example, if the recommended rate is 70 g ai/ha, you might test: 0, 8.75, 17.5, 35, 70, 140, and 280 g ai/ha.
-
Prepare a stock solution of imazapic-ammonium.
-
Perform serial dilutions to create the spray solution for each application rate.
-
To each final spray solution (including the 0-rate control), add your chosen adjuvant (e.g., MSO at 1% v/v) and mix thoroughly.
-
-
Herbicide Application:
-
Use a research-grade cabinet or track sprayer calibrated to deliver a precise spray volume (e.g., 200 L/ha). This ensures uniform application across all treatments.
-
Randomly assign treatments to the experimental units (pots). Include a minimum of four replicates per treatment.
-
Place plants in the sprayer, apply the treatment, and then return them to the controlled environment.
-
-
Data Collection and Analysis:
-
At predetermined intervals (e.g., 7, 14, and 21 days after treatment - DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete plant death).
-
At the final time point (e.g., 21 DAT), harvest the above-ground biomass for each plant.
-
Dry the biomass in an oven at 60°C until a constant weight is achieved.
-
Express the dry weight of each treated plant as a percentage of the average dry weight of the control plants.
-
Use statistical software (e.g., R, SAS) to fit the data to a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the GR₅₀ and GR₉₀ values.
-
| Treatment | Rate (g ai/ha) | Replicate | Visual Injury (21 DAT, %) | Biomass (g, dry wt.) | Growth Reduction (%) |
| 1 | 0 (Control) | 1 | 0 | 0 | |
| 1 | 0 (Control) | 2 | 0 | 0 | |
| 2 | 17.5 | 1 | |||
| 2 | 17.5 | 2 | |||
| ... | ... | ... | |||
| 6 | 280 | 1 | |||
| 6 | 280 | 2 |
Section 3: Troubleshooting Guide
Issue 1: Sub-optimal weed control or lack of efficacy.
-
Question: My imazapic-ammonium application is showing poor weed control. What are the potential causes?
-
Answer: This is the most common issue encountered. A systematic diagnosis is key.
-
Confirm Weed Identity and Susceptibility: First, verify that the target weed is listed as susceptible to imazapic on the product label or in published literature. Species have varying levels of tolerance.[2]
-
Evaluate Application Timing: Were the weeds too large or mature at the time of application? Efficacy drops significantly as weeds increase in size.[6] Review your experimental notes on the weed growth stage.
-
Check Your Adjuvant: Was the correct type and concentration of adjuvant used? Post-emergent applications without an appropriate adjuvant (like MSO or COC) will almost certainly result in reduced performance due to poor absorption.[2]
-
Analyze Your Carrier Water: As detailed in Section 1.2, highly acidic, alkaline, or hard water can reduce efficacy.[6] If you used tap water, its properties could be a significant variable.
-
Consider Herbicide Resistance: The target weed population may have developed resistance to AHAS-inhibiting herbicides, a common issue with this mode of action. If other factors are ruled out, this is a strong possibility.
-
Review Environmental Conditions: Were plants drought-stressed at the time of application? Stress can significantly reduce herbicide uptake and translocation.[7]
-
Issue 2: Inconsistent results across experiments.
-
Question: I'm seeing significant variability in my results between experimental runs. How can I improve consistency?
-
Answer: Variability is the enemy of sound science. To improve reproducibility, focus on rigorous standardization.
-
Standardize Biological Material: Use seeds from the same source/lot for each experiment. Ensure all plants are at a highly uniform growth stage before treatment. Any variation in plant size or health at T=0 will be magnified post-treatment.
-
Control Environmental Parameters: Use a growth chamber with precise control over light, temperature, and humidity. If using a greenhouse, be aware of seasonal and daily fluctuations and record these conditions.
-
Calibrate Application Equipment: Before every single experiment, calibrate your sprayer to ensure the intended rate is being delivered accurately and uniformly. Worn nozzles can drastically alter spray patterns and output.[8]
-
Standardize the Carrier: Use deionized or distilled water for all experiments to eliminate the variable of water quality.
-
Refine Your Technique: Ensure all steps, from solution preparation to plant handling, are performed identically in each run by following a strict Standard Operating Procedure (SOP).
-
Issue 3: Non-target species injury or phytotoxicity.
-
Question: I'm observing damage to desirable plants near my treated plots. What could be the cause and how can I prevent it?
-
Answer: Unintended damage to non-target plants is a serious concern that can invalidate experimental results and has significant environmental implications.
-
Physical Spray Drift: The most common cause is the physical movement of spray droplets during application. This is influenced by wind speed, nozzle type, and boom height.[4] Use drift-reducing nozzles and apply only when wind is minimal.
-
Soil Persistence and Mobility: Imazapic has a moderate to long soil half-life (average of 120 days), and its persistence is affected by soil type and microbial activity.[2] While it has low lateral mobility in soil, it can leach in sandy soils, potentially being taken up by the roots of nearby non-target plants.[2] Be aware of the cropping history and future plans for the experimental area.
-
Species Sensitivity: Many broadleaf crops and native plants are highly sensitive to minute amounts of imazapic.[1] Even low levels of drift or soil residue can cause significant injury to susceptible species. Ensure a sufficient buffer zone is maintained between treated plots and sensitive vegetation.[4]
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the typical visual symptoms of imazapic-ammonium activity, and how long do they take to appear?
-
A: Following application, plant growth stops almost immediately, but this is not visually apparent. The first visible symptoms are typically chlorosis (yellowing) and stunting of the newest growth in the plant's meristematic regions. This may take 7-14 days to become obvious. Necrosis (tissue death) follows, and complete plant death can take several weeks to a month, depending on the weed species and environmental conditions.[2]
-
-
Q: How can I manage or test for potential weed resistance to imazapic-ammonium?
-
A: If you suspect resistance, collect seeds from the surviving plants in your experiment. Grow these seeds out alongside a known susceptible population of the same species. Conduct a dose-response assay (as described in Section 2) on both populations. A significant shift in the GR₅₀ value (e.g., >10-fold) for the suspect population is a strong indicator of resistance. To manage resistance in the field, it is critical to rotate herbicides with different modes of action and utilize integrated weed management practices.
-
-
Q: What are the best practices for tank-mixing imazapic-ammonium with other herbicides?
-
A: Always conduct a jar test for physical compatibility before mixing in a large spray tank. Follow the label instructions for mixing order, which is typically to add dry formulations (like wettable powders) first, followed by liquid formulations, with imazapic-ammonium added before the adjuvant.[7] Be aware of potential antagonism; for example, mixing with phenoxy herbicides like 2,4-D has been shown to reduce the control of some perennial grasses compared to imazapic alone.[2]
-
References
-
Imazapyr | C13H15N3O3 | CID 54738. (n.d.). PubChem, National Institutes of Health. [Link]
-
IMAZAPIC 240 - Genfarm. (n.d.). Genfarm. [Link]
-
Cotton Response to Imazapic and Imazethapyr Applied to a Preceding Peanut Crop. (2001). Peanut Science. [Link]
-
Environmental and Social Risk Assessment for Imazapic 2020. (2020). Wisconsin Department of Natural Resources. [Link]
-
IMAZAPIC - NationBuilder. (2003). Northwest Center for Alternatives to Pesticides. [Link]
-
Imazapic-ammonium. (n.d.). AERU, University of Hertfordshire. [Link]
-
Influence of carrier water pH and hardness on imazapic efficacy for sicklepod (Senna obtusifolia L.) control in peanut. (2024). Weed Technology, Cambridge University Press. [Link]
-
Imazapic Group 2 Herbicide. (n.d.). BASF. [Link]
-
Environmental Implication of Herbicide Use. (2021). MDPI. [Link]
Sources
- 1. assets.nationbuilder.com [assets.nationbuilder.com]
- 2. invasive.org [invasive.org]
- 3. Imazapic-ammonium [sitem.herts.ac.uk]
- 4. dnr.wisconsin.gov [dnr.wisconsin.gov]
- 5. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Influence of carrier water pH and hardness on imazapic efficacy for sicklepod (Senna obtusifolia L.) control in peanut | Weed Technology | Cambridge Core [cambridge.org]
- 7. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 8. genfarm.com.au [genfarm.com.au]
Technical Support Center: Troubleshooting Poor Efficacy of Imazapic-Ammonium in Field Applications
Welcome to the technical support center for Imazapic-ammonium. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to the field application of Imazapic-ammonium, ensuring optimal performance in your weed management programs.
Troubleshooting Guide: A Symptom-Based Approach
When faced with suboptimal results from Imazapic-ammonium applications, a systematic approach to troubleshooting is crucial. This section will guide you through a logical workflow to identify the root cause of poor efficacy.
Initial Observation: Weeds are Unaffected or Showing Minimal Symptoms
If you observe that target weeds are not showing the expected symptoms of Imazapic-ammonium activity (stunting, chlorosis, and necrosis) within a few weeks of application, it is essential to investigate the potential causes methodically.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of Imazapic-ammonium and provides scientifically grounded answers to enhance your understanding of this herbicide.
Product Characteristics and Mode of Action
Q1: How does Imazapic-ammonium work to control weeds?
A1: Imazapic-ammonium is a selective, systemic herbicide belonging to the imidazolinone chemical family.[1][2] Its primary mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][3][4] This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1][4] Without these essential amino acids, protein synthesis and cell growth are halted, leading to the eventual death of susceptible plants.[1] The uptake of Imazapic-ammonium occurs through both the foliage and roots, and it is translocated throughout the plant, accumulating in the meristematic tissues where cell division is most active.[5]
Caption: Mode of action of Imazapic-ammonium.
Application and Environmental Factors
Q2: What are the ideal environmental conditions for Imazapic-ammonium application?
A2: For optimal efficacy, Imazapic-ammonium should be applied when weeds are actively growing. Several environmental factors can influence its performance:
-
Soil Moisture: Adequate soil moisture is crucial for both pre- and post-emergence activity.[5] For pre-emergence applications, moisture is necessary to move the herbicide into the weed seed germination zone. For post-emergence applications, actively growing weeds in moist soil will absorb and translocate the herbicide more effectively.
-
Temperature: High temperatures, in conjunction with adequate soil moisture, can enhance microbial degradation of Imazapic-ammonium in the soil.[6]
-
Rainfall: Imazapic-ammonium is rainfast within one hour after application.[5] However, rainfall forecasted within 40 hours of application can increase the risk of runoff, particularly on poorly draining soils.[7]
-
Sunlight: In aqueous solutions, Imazapic-ammonium is rapidly degraded by sunlight (photodegradation), with a half-life of just one to two days.[1] However, on soil surfaces, photolysis is minimal.[1]
| Environmental Factor | Optimal Condition | Rationale |
| Soil Moisture | Adequate for active weed growth | Enhances uptake and translocation; required for pre-emergence activation. |
| Temperature | Warm | Promotes active weed growth and microbial degradation of soil residues. |
| Rainfall | Avoid within 1 hour of application; be cautious if heavy rain is expected within 40 hours. | Ensures adequate foliar absorption; minimizes runoff potential. |
| Wind Speed | 3-10 mph | Minimizes spray drift to non-target areas.[7] |
Q3: How does soil pH affect the efficacy and persistence of Imazapic-ammonium?
A3: Soil pH plays a significant role in the behavior of Imazapic-ammonium. Adsorption of the herbicide to soil particles increases as the soil pH decreases (becomes more acidic).[1] In higher pH (alkaline) soils, Imazapic-ammonium is more weakly adsorbed and therefore more available for plant uptake, but also more susceptible to leaching.[1] The degradation of Imazapic-ammonium also increases as the soil pH increases.[6]
Q4: Can the quality of the carrier water impact the performance of Imazapic-ammonium?
A4: Yes, the quality of the carrier water, specifically its pH and hardness, can influence the efficacy of Imazapic-ammonium.[8] Studies have shown that both acidic (pH 5) and alkaline (pH 9) carrier water can negatively affect the control of certain weed species.[8] Water hardness, caused by cations like calcium and magnesium, can also potentially reduce the effectiveness of some herbicides.
Weed-Specific Factors
Q5: Why are some weed species controlled by Imazapic-ammonium while others are not?
A5: The selectivity of Imazapic-ammonium is species-dependent.[1] Some plants have a natural tolerance to the herbicide due to their ability to metabolize it into non-toxic compounds more rapidly. The stage of weed growth at the time of application is also a critical factor, with smaller, actively growing weeds being more susceptible.[8]
Q6: Is it possible for weeds to develop resistance to Imazapic-ammonium?
A6: Yes, the development of herbicide resistance is a known issue. Since Imazapic-ammonium targets the AHAS enzyme, weeds with naturally occurring mutations in the gene that codes for this enzyme may not be affected by the herbicide.[5] The repeated use of herbicides with the same mode of action increases the selection pressure for these resistant biotypes. To mitigate this, it is recommended to rotate herbicides with different modes of action and to use tank mixes with herbicides that have a different mechanism of action.[5]
Experimental Protocols
To systematically troubleshoot poor efficacy, the following protocols can be implemented.
Protocol 1: Sprayer Calibration and Application Verification
Objective: To ensure the correct amount of Imazapic-ammonium is being applied uniformly across the target area.
Materials:
-
Measuring tape
-
Stopwatch
-
Collection containers (e.g., graduated cylinders or measuring jugs)
-
Calculator
Procedure:
-
Nozzle Check: Ensure all nozzles are of the same type and size, are clean, and are functioning correctly. Replace any damaged or worn nozzles.
-
Determine Sprayer Speed: Measure a known distance (e.g., 100-200 feet) in the field. Record the time it takes for the sprayer to travel this distance at the intended application speed. Calculate the speed in miles per hour (MPH).
-
Nozzle Flow Rate: Park the sprayer and maintain the desired operating pressure. Place a collection container under each nozzle for a specific amount of time (e.g., 30 or 60 seconds).
-
Calculate Average Nozzle Output: Measure the amount of liquid collected from each nozzle and calculate the average output in gallons per minute (GPM).
-
Calculate Application Rate: Use the following formula to determine the application rate in gallons per acre (GPA): GPA = (GPM per nozzle × 5940) / (MPH × nozzle spacing in inches)
-
Compare and Adjust: Compare the calculated GPA with the target application rate. If the rate is off by more than 5%, adjust the pressure or speed and recalibrate.
Protocol 2: Jar Test for Tank Mix Compatibility
Objective: To determine the physical compatibility of Imazapic-ammonium with other pesticides or adjuvants in a tank mix.
Materials:
-
A clear glass jar with a lid (quart-sized is ideal)
-
Water from the intended spray source
-
Pipettes or measuring spoons for each component of the tank mix
-
The pesticides and adjuvants to be mixed
Procedure:
-
Fill the jar halfway with the carrier water.
-
Add the tank mix components in the proper order. A common mixing order is remembered by the acronym A.P.P.L.E.S.:
-
A gitate
-
P owder solubles (dry fertilizers, etc.)
-
P owders dry (wettable powders, dry flowables)
-
L iquid flowables and suspensions
-
E mulsifiable concentrates
-
S olutions
-
-
After adding each component, cap the jar and shake it well.
-
Observe the mixture for any signs of incompatibility, such as clumping, precipitation, or separation. Let the jar sit for 15-30 minutes and observe again.
-
If any signs of incompatibility are present, do not proceed with the tank mix.
Protocol 3: Soil pH and Organic Matter Analysis
Objective: To determine the soil pH and organic matter content, which can influence the efficacy and persistence of Imazapic-ammonium.
Procedure:
-
Sample Collection: Collect soil samples from the top 4-6 inches of the soil profile from multiple locations within the treatment area. Combine these subsamples to create a representative composite sample.
-
Laboratory Analysis: Send the composite soil sample to a reputable soil testing laboratory for analysis of pH and organic matter content.
-
Interpretation: Compare the results to the known behavior of Imazapic-ammonium. In highly acidic soils with high organic matter, the herbicide may be more strongly adsorbed and less available for weed uptake. In alkaline soils, it will be more available but may also be more prone to leaching.
Logical Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting poor Imazapic-ammonium efficacy.
References
- Current time information in Rotterdam-The Hague, NL. Google.
- IMAZAPIC - Invasive.Org. The Nature Conservancy.
- Environmental and Social Risk Assessment for Imazapic 2020 - Wisconsin DNR. Pennsylvania Department of Conservation and Natural Resources.
- IMAZAPIC - NationBuilder. Northwest Coalition for Alternatives to Pesticides.
- Evaluation of Imazapic and Flumioxazin Carryover Risk for Carinata (Brassica carinata) Establishment - BioOne Complete. Weed Technology.
- Influence of carrier water pH and hardness on imazapic efficacy for sicklepod (Senna obtusifolia L.) control in peanut | Weed Technology - Cambridge University Press & Assessment. Cambridge University Press.
- Imazapic 2SL - Arborchem. Arborchem.
- No evidence of three herbicides and one surfactant impacting biological soil crusts - USDA Forest Service. Restoration Ecology.
- Adsorption and degradation of imazapic in soils under different environmental conditions. PLOS ONE.
- LASTING WEED CONTROL TO HELP NATIVE GRASS ESTABLISHMENT. - Nufarm. Nufarm.
- Imazapic Roadside Vegetation Management Herbicide Fact Sheet - WSdot.com. Washington State Department of Transportation.
- Adjuvant 101 - proper tank mixing order - CHS Agronomy. CHS Agronomy.
- Imazapic | C14H17N3O3 | CID 91770 - PubChem - NIH. National Institutes of Health.
- Adjuvants with Herbicides. When and Why They Are Needed. - Crop Protection Network. Crop Protection Network.
- Proper Tank Mixing Procedures - Penn State Extension. Penn State Extension.
Sources
- 1. invasive.org [invasive.org]
- 2. assets.nationbuilder.com [assets.nationbuilder.com]
- 3. cdn.nufarm.com [cdn.nufarm.com]
- 4. Imazapic | C14H17N3O3 | CID 91770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. arborchem.com [arborchem.com]
- 6. Adsorption and degradation of imazapic in soils under different environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dnr.wisconsin.gov [dnr.wisconsin.gov]
- 8. Influence of carrier water pH and hardness on imazapic efficacy for sicklepod (Senna obtusifolia L.) control in peanut | Weed Technology | Cambridge Core [cambridge.org]
Technical Support Center: Imazapic-Ammonium Photodegradation in Aqueous Solutions
Welcome to the technical support center for researchers studying the aqueous photodegradation of imazapic-ammonium under sunlight. This guide is designed to provide you with in-depth technical knowledge, field-proven insights, and practical troubleshooting advice to ensure the success and integrity of your experiments.
Section 1: Understanding the Photodegradation of Imazapic
Imazapic, a member of the imidazolinone herbicide family, is known for its relatively rapid degradation in water when exposed to sunlight, with a reported half-life of just one to two days in aqueous solutions.[1] This process is primarily a result of photolysis, where the molecule absorbs light energy, leading to its chemical transformation. The degradation follows pseudo-first-order kinetics.[2]
The rate and pathway of this degradation are not static; they are significantly influenced by various environmental factors. A thorough understanding of these factors is critical for designing robust experiments and accurately interpreting your results.
Key Influencing Factors:
-
pH: The pH of the aqueous solution is a critical determinant of the photodegradation rate. Imazapic degradation is significantly faster in neutral to alkaline conditions compared to acidic environments. This is likely due to changes in the molecule's molar absorption coefficients at different pH values.[3]
-
Natural Organic Matter (NOM): The presence of substances like humic and fulvic acids, collectively known as Natural Organic Matter (NOM), can have a dual effect. On one hand, NOM can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals that can accelerate indirect photodegradation. On the other hand, NOM can also act as a light screen, reducing the amount of UV radiation available to the imazapic molecule and thus slowing down direct photolysis.[4]
-
Water Matrix: The composition of your aqueous solution can impact the degradation process. The presence of certain inorganic anions or other dissolved substances may influence the availability of reactive species or interact with the imazapic molecule itself.
Section 2: Experimental Design and Protocols
A well-designed experiment is the cornerstone of reliable and reproducible results. Here, we provide a detailed protocol for a typical aqueous photodegradation study of imazapic-ammonium.
Protocol 2.1: Standard Aqueous Photodegradation Assay
Objective: To determine the photodegradation rate constant and half-life of imazapic-ammonium in an aqueous solution under simulated sunlight.
Materials:
-
Imazapic-ammonium analytical standard
-
HPLC-grade water
-
Buffer solutions (pH 4, 7, and 9)
-
Quartz or borosilicate glass vessels
-
Solar simulator or a controlled UV light source
-
HPLC system with a UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Solution Preparation: Prepare a stock solution of imazapic-ammonium in HPLC-grade water. From this stock, prepare your experimental solutions in the desired buffer at a known concentration (e.g., 10 mg/L).
-
Control Samples: Prepare control samples by wrapping identical vessels containing the imazapic solution in aluminum foil to exclude light. These will account for any non-photolytic degradation.
-
Irradiation: Place the uncovered and control vessels under the light source. Ensure consistent and uniform irradiation across all samples. Maintain a constant temperature throughout the experiment.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each vessel.
-
Sample Preparation for Analysis: Immediately filter the collected samples through a 0.22 µm syringe filter to remove any particulates.
-
HPLC Analysis: Analyze the concentration of imazapic in each sample using a validated HPLC-UV method. A common method utilizes a C18 column with a mobile phase of acetonitrile and acidified water.[3]
-
Data Analysis: Plot the natural logarithm of the imazapic concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Visualization of Experimental Workflow
Caption: Troubleshooting Decision Tree for Photodegradation Experiments.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for imazapic in water under sunlight?
A1: The primary degradation pathway involves the phototransformation of the imidazole ring. [2]More than eight photoproducts have been identified, suggesting a complex series of reactions. The degradation proceeds through direct photolysis, where the imazapic molecule directly absorbs photons, and potentially indirect photolysis mediated by reactive species in the water.
Q2: How does pH affect the half-life of imazapic in aqueous solutions?
A2: The half-life of imazapic is significantly shorter at higher pH values. For example, in one study, the half-life was found to be 32.35 hours at pH 3, but decreased to 10.06 hours at pH 7 and 10.76 hours at pH 9. [3]This highlights the importance of controlling and reporting the pH in your experiments.
| pH | Half-life (hours) |
| 3 | 32.35 |
| 7 | 10.06 |
| 9 | 10.76 |
| Data from Shaifuddin et al. (2017) | |
| [3] | |
| Q3: What are the expected photoproducts of imazapic degradation? |
A3: While the exact structures of all photoproducts are still under investigation, studies have shown that the degradation primarily involves modifications to the imidazole portion of the molecule. [2]Researchers using high-resolution mass spectrometry have identified multiple intermediates, indicating a stepwise degradation process.
Plausible Photodegradation Pathway of Imazapic
Caption: Simplified Photodegradation Pathway of Imazapic.
Q4: Can I use standard laboratory glassware for my photodegradation experiments?
A4: It is not recommended. Standard soda-lime glass absorbs a significant portion of the UV spectrum responsible for photodegradation. For accurate and reproducible results, it is essential to use vessels made of quartz or borosilicate glass, which have high transmittance in the UV range.
Q5: How can I be sure that the degradation I'm observing is due to photolysis and not other factors?
A5: The inclusion of dark controls is a critical component of a self-validating protocol. These are identical samples prepared and maintained under the same conditions as your experimental samples but shielded from light. Any degradation observed in the dark controls can be attributed to other processes like hydrolysis or microbial activity and can be subtracted from the degradation observed in the irradiated samples to isolate the effect of photolysis.
References
-
Shaifuddin, S. N. M., et al. (2017). Degradation of imazapyr and imazapic in aqueous solutions and soil under direct sunlight. Malaysian Journal of Analytical Sciences, 21(5), 1074-1079. [Link]
-
Harir, M., et al. (2007). Photolysis pathway of imazapic in aqueous solution: ultrahigh resolution mass spectrometry analysis of intermediates. Journal of Agricultural and Food Chemistry, 55(24), 9936-9943. [Link]
-
Shaifuddin, S. N. M., et al. (2017). Degradation of imazapyr and imazapic in aqueous solutions and soil under direct sunlight. Malaysian Journal of Analytical Sciences, 21(5), 1074-1079. [Link]
-
Carrier, M., et al. (2006). Kinetics and reactional pathway of Imazapyr photocatalytic degradation Influence of pH and metallic ions. Applied Catalysis B: Environmental, 65(1-2), 11-20. [Link]
-
Shaifuddin, S. N. M., et al. (2014). Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography. International Conference on Chemical, Environment & Biological Sciences (CEBS-2014). [Link]
-
Abit, S. M., et al. (2009). Imazethapyr aqueous photolysis, reaction quantum yield, and hydroxyl radical rate constant. Journal of Agricultural and Food Chemistry, 57(15), 6999-7004. [Link]
-
Grieshop, C. M., et al. (2000). Influence of Humic Substances on the Photolysis of Aqueous Pesticide Residues. Journal of Agricultural and Food Chemistry, 48(7), 2844-2849. [Link]
Sources
- 1. invasive.org [invasive.org]
- 2. Photolysis pathway of imazapic in aqueous solution: ultrahigh resolution mass spectrometry analysis of intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of humic substances on the photolysis of aqueous pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Imazapic-Ammonium in the Soil Matrix: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imazapic-ammonium. This guide is designed to provide in-depth, practical solutions and foundational knowledge for your experimental endeavors. Here, we move beyond simple protocols to explain the causality behind the methods, ensuring your experiments are not only successful but also robust and reproducible.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Imazapic-Soil Interaction
This section addresses the most common questions regarding the behavior of Imazapic-ammonium in soil, providing a solid foundation for your experimental design.
Q1: What are the primary soil factors that influence the adsorption of Imazapic-ammonium?
A1: The adsorption of Imazapic-ammonium is a multifaceted process primarily governed by soil pH, organic matter content, and clay content. Imazapic is a weak acid, and its charge is pH-dependent.
-
Soil pH: This is a critical factor. At a low soil pH (acidic conditions), the carboxylic acid group of the imazapic molecule is less likely to be ionized (negatively charged). This neutrality or slight positive charge (due to the pyridine ring) enhances its adsorption to negatively charged soil colloids (clay and organic matter) through mechanisms like hydrogen bonding and van der Waals forces.[1] Conversely, in high pH (alkaline) soils, the imazapic molecule is predominantly in its anionic (negatively charged) form, leading to electrostatic repulsion from negatively charged soil particles and thus, weaker adsorption and greater mobility.
-
Organic Matter: Soil organic matter (OM) provides a large surface area and numerous functional groups for adsorption. Imazapic can bind to OM through hydrogen bonding and hydrophobic interactions.[1] Generally, higher organic matter content leads to increased adsorption.
-
Clay Content and Type: The type and amount of clay minerals in the soil significantly impact adsorption. Clays have a net negative charge and a large surface area, providing sites for cation exchange and surface complexation with the imazapic molecule, especially at lower pH.[1]
Q2: How do environmental conditions affect the bioavailability and degradation of Imazapic-ammonium?
A2: Bioavailability, or the fraction of Imazapic-ammonium in the soil solution that is available for plant uptake or microbial degradation, is inversely related to adsorption. Key environmental factors include:
-
Temperature: Higher temperatures generally accelerate the microbial degradation of imazapic, which is the primary mechanism of its breakdown in soil.[2] This increased microbial activity leads to a shorter half-life and reduced persistence.
-
Soil Moisture: Adequate soil moisture is crucial for microbial activity.[2] Optimal moisture conditions (typically 50-100% of field capacity) enhance microbial degradation of imazapic. Conversely, very dry or waterlogged conditions can inhibit microbial processes, leading to increased persistence.
-
Microbial Population: A healthy and active microbial community is essential for the breakdown of imazapic.[1] Factors that negatively impact soil microbes, such as extreme pH or the presence of other toxic substances, can slow down its degradation.
Q3: My experimental results for Imazapic adsorption are inconsistent. What could be the cause?
A3: Inconsistent results in adsorption studies can be frustrating. Here are some common culprits to investigate:
-
Inadequate Equilibration Time: Adsorption is not instantaneous. It's crucial to determine the equilibrium time for your specific soil and experimental conditions. A preliminary kinetics study is highly recommended to establish the point at which the concentration of Imazapic-ammonium in the solution phase no longer changes.[3]
-
Improper Soil-to-Solution Ratio: The ratio of soil to the Imazapic-ammonium solution can significantly affect the measured adsorption.[2] If the ratio is too high (too much soil), the concentration change in the solution may be too small to measure accurately. If it's too low, the soil may become saturated, leading to an underestimation of its true adsorption capacity. It is advisable to conduct preliminary tests with different ratios to find the optimal one for your system.[2]
-
pH Fluctuations: As discussed, pH is a major driver of imazapic adsorption. Ensure the pH of your soil slurries is consistent across all replicates and treatments. The addition of the Imazapic-ammonium solution itself can slightly alter the soil pH. It's good practice to measure and record the final pH of the equilibrium solution.
-
Analytical Errors: Inaccurate quantification of Imazapic-ammonium in the solution can lead to significant errors in adsorption calculations. Ensure your analytical method (e.g., HPLC-UV, LC-MS/MS) is properly validated for linearity, accuracy, and precision in the matrix you are working with.[4][5][6]
Section 2: Troubleshooting Guide - Addressing Specific Experimental Challenges
This section provides a problem-and-solution framework for common issues encountered during Imazapic-ammonium soil studies.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no adsorption of Imazapic-ammonium observed. | 1. High soil pH.2. Low organic matter and/or clay content.3. Incorrectly prepared spiking solution.4. Analytical issues underestimating the initial concentration. | 1. Measure the pH of your soil. If it is alkaline (>7), weak adsorption is expected. Consider testing a range of soils with varying pH to see the effect.2. Characterize your soil for organic matter and clay content. Low values will naturally lead to lower adsorption.3. Verify the concentration of your stock and working solutions of Imazapic-ammonium.4. Re-calibrate your analytical instrument and analyze a known standard to confirm its accuracy. |
| High variability between replicates in adsorption experiments. | 1. Non-homogeneous soil sample.2. Inconsistent shaking/agitation during equilibration.3. Pipetting errors.4. Temperature fluctuations during the experiment. | 1. Ensure your soil is thoroughly homogenized (sieved and mixed) before weighing out subsamples.2. Use a shaker that provides consistent and uniform agitation for all samples.3. Use calibrated pipettes and consistent technique for all liquid handling steps.4. Conduct your experiments in a temperature-controlled environment. |
| Difficulty in extracting Imazapic-ammonium from soil for analysis. | 1. Strong binding to soil components (aged residues).2. Inappropriate extraction solvent.3. Insufficient extraction time or energy. | 1. For aged residues, more rigorous extraction methods may be needed. Consider using a stronger solvent or a technique like pressurized liquid extraction.2. The choice of extraction solvent is critical. A common method involves using a mixture of methanol and an acidic aqueous solution (e.g., phosphoric acid) to facilitate the release of the anionic imazapic.[5] 3. Techniques like sonication or shaking for an extended period can improve extraction efficiency.[5] |
| Bioassay shows phytotoxicity, but chemical analysis detects low Imazapic-ammonium concentrations. | 1. The bioassay plant is extremely sensitive to Imazapic-ammonium.2. Presence of phytotoxic metabolites not measured by the analytical method.3. Synergistic effects with other soil constituents. | 1. Ensure the sensitivity of your chosen indicator plant is appropriate for the expected concentration range.2. Your analytical method may only be targeting the parent compound. Consider methods that can also detect known metabolites of imazapic.3. This is a complex issue. A thorough characterization of your soil's chemical properties may provide clues. |
Section 3: Experimental Protocols - Step-by-Step Methodologies
Here, we provide detailed, field-proven protocols for key experiments.
Protocol for Batch Equilibrium Adsorption Study
This protocol is based on the OECD 106 Guideline for the Testing of Chemicals and is designed to determine the adsorption coefficient (Kd) of Imazapic-ammonium in soil.
Materials:
-
Test soil, air-dried and sieved (<2 mm)
-
Imazapic-ammonium analytical standard
-
0.01 M Calcium Chloride (CaCl₂) solution
-
Centrifuge tubes with screw caps (e.g., 50 mL polypropylene)
-
Orbital or reciprocal shaker
-
Centrifuge
-
Analytical instrument for Imazapic-ammonium quantification (e.g., HPLC-UV or LC-MS/MS)[7][8]
Procedure:
-
Preliminary Study (to determine soil-to-solution ratio and equilibration time):
-
Soil-to-Solution Ratio: Test a few ratios, for example, 1:2, 1:5, and 1:10 (grams of soil to mL of solution).[2] Aim for a ratio where 20-80% of the Imazapic-ammonium is adsorbed. A 1:5 ratio is often a good starting point.[2]
-
Equilibration Time: Prepare a set of tubes with the chosen soil-to-solution ratio and a single concentration of Imazapic-ammonium. Shake the tubes for different time intervals (e.g., 2, 4, 8, 12, 24, 48 hours).[2] Analyze the supernatant at each time point. The equilibration time is the point at which the concentration in the solution becomes constant.[2]
-
-
Definitive Adsorption Experiment:
-
Prepare a series of Imazapic-ammonium solutions of known concentrations in 0.01 M CaCl₂.
-
To a set of centrifuge tubes, add a known mass of soil (e.g., 5.0 g).
-
Add a known volume of each Imazapic-ammonium solution to the tubes (e.g., 25 mL for a 1:5 ratio).
-
Include control samples containing the Imazapic-ammonium solution but no soil to account for any potential adsorption to the tube walls.
-
Securely cap the tubes and place them on a shaker at a constant temperature for the predetermined equilibration time.
-
After shaking, centrifuge the tubes at a sufficient speed and duration to pellet the soil particles (e.g., 3000 rpm for 20 minutes).
-
Carefully collect an aliquot of the supernatant for analysis.
-
Analyze the concentration of Imazapic-ammonium in the supernatant (Cₑ).
-
-
Data Analysis:
-
Calculate the amount of Imazapic-ammonium adsorbed to the soil (Cₛ) using the formula: Cₛ = (C₀ - Cₑ) * V / M where C₀ is the initial concentration, Cₑ is the equilibrium concentration, V is the volume of the solution, and M is the mass of the soil.
-
The adsorption coefficient (Kd) is calculated as: Kd = Cₛ / Cₑ
-
To normalize for the organic carbon content of the soil, calculate the organic carbon-water partitioning coefficient (Koc): Koc = (Kd / % Organic Carbon) * 100
-
Diagram of Batch Equilibrium Workflow:
Caption: Workflow for the batch equilibrium adsorption experiment.
Protocol for Plant Bioassay for Bioavailability
A plant bioassay is a simple and effective way to assess the bioavailability of herbicide residues in soil.[9]
Materials:
-
Test soil (collected from the field of interest)
-
Control soil (known to be free of Imazapic-ammonium)
-
Pots or containers for planting
-
Seeds of a sensitive indicator plant (e.g., oats, lentils, or a non-imidazolinone resistant canola variety)
-
Growth chamber or greenhouse with controlled light, temperature, and humidity
Procedure:
-
Soil Collection and Preparation:
-
Collect representative soil samples from the top 10-15 cm of the field .[10]
-
Also, collect a sufficient amount of control soil with similar physical and chemical properties.
-
Air-dry and sieve the soils to ensure homogeneity.
-
-
Planting:
-
Growth and Observation:
-
Data Collection and Analysis:
-
Record germination rates in both test and control pots.
-
At the end of the observation period, carefully harvest the above-ground biomass from each pot.
-
Measure and record plant height, shoot fresh weight, and shoot dry weight.
-
Visually assess and score any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) in the plants grown in the test soil compared to the control plants.
-
A significant reduction in growth parameters or visible injury symptoms in the test plants indicates the presence of bioavailable Imazapic-ammonium.
-
Diagram of Plant Bioassay Workflow:
Caption: Workflow for the plant bioassay to assess bioavailability.
Section 4: Data Interpretation and Visualization
This section provides guidance on interpreting your results and presents data in a clear, comparative format.
Interpreting Adsorption Isotherms
Plotting the amount of adsorbed Imazapic-ammonium (Cₛ) against the equilibrium concentration in solution (Cₑ) generates an adsorption isotherm. The two most common models to fit this data are the Freundlich and Langmuir isotherms.
-
Freundlich Isotherm: Often provides a good fit for heterogeneous surfaces like soil. The equation is: log(Cₛ) = log(Kբ) + (1/n) * log(Cₑ)
-
Kբ (Freundlich constant): Indicates the adsorption capacity. A higher Kբ means greater adsorption.
-
1/n (Freundlich exponent): Relates to the adsorption intensity or surface heterogeneity. A value of 1/n < 1 indicates favorable adsorption.
-
-
Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface. The linearized form is: Cₑ / Cₛ = (1 / (Kₗ * Qₘₐₓ)) + (Cₑ / Qₘₐₓ)
-
Qₘₐₓ (Maximum adsorption capacity): Represents the total number of available adsorption sites.
-
Kₗ (Langmuir constant): Relates to the binding energy of adsorption.
-
Table 1: Hypothetical Adsorption Data for Imazapic-Ammonium in Different Soil Types
| Soil Type | pH | Organic Matter (%) | Clay (%) | Kd (L/kg) | Koc (L/kg) |
| Sandy Loam | 6.8 | 1.2 | 10 | 1.5 | 125 |
| Silt Loam | 6.2 | 2.5 | 20 | 4.2 | 168 |
| Clay | 5.5 | 3.0 | 45 | 9.8 | 327 |
This table clearly demonstrates the trend of increasing adsorption (higher Kd and Koc values) with decreasing pH and increasing organic matter and clay content.
Diagram of Factors Influencing Imazapic-Ammonium Fate in Soil:
Caption: Interplay of factors affecting Imazapic-ammonium's fate in soil.
References
-
Li, H., et al. (2019). Adsorption and degradation of imazapic in soils under different environmental conditions. PLoS ONE, 14(7), e0219462. [Link]
-
Assalin, M. R., et al. (2014). A method for determination of imazapic and imazethapyr residues in soil using an ultrasonic assisted extraction and LC-MS/MS. Bulletin of Environmental Contamination and Toxicology, 93(3), 360-364. [Link]
-
Souza, A. P., et al. (2020). Imazapic interaction and mobility in soil cultivated with sugarcane in northeast Brazil. Revista Caatinga, 33(4), 1095-1105. [Link]
-
U.S. National Library of Medicine. (n.d.). Imazapic. PubChem. Retrieved from [Link]
-
Mahyoub, J. A., et al. (2017). A simple method for determination and characterization of imidazolinone herbicide (imazapyr/imazapic) residues in Clearfield® rice soil. Applied Ecology and Environmental Research, 15(4), 891-903. [Link]
-
Cox, C. (2003). Imazapic. Journal of Pesticide Reform, 23(3), 10-15. [Link]
-
Shaifuddin, S. N. M., et al. (2018). Optimization Method for Simultaneous Extraction and Detection of Imazapic and Imazapyr Herbicides in Soil and Water Using HPLC-UV with Verification of LC-MS. Sains Malaysiana, 47(8), 1835-1842. [Link]
-
Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for Imazapic 2020. [Link]
-
Mazlan, A. Z., et al. (2015). Analytical Method Development for Imazapic Herbicide Using High Performance Liquid Chromatography. Malaysian Journal of Analytical Sciences, 19(4), 715-721. [Link]
-
Becerra-Alvarez, A. (2025). Testing for and Deactivating Herbicide Residues. Oregon State University Extension. [Link]
-
Singh, N. (2018). Collection and preparation of soil, water and plant samples for analysis. International Journal of Chemical Studies, 6(1), 3300-3307. [Link]
-
Szmigielski, A. M. (2005). Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan. [Link]
-
U.S. Environmental Protection Agency. (1996). Residue Chemistry Test Guidelines OPPTS 860.1340 Residue Analytical Method. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]
-
Neal, J., & Senesac, A. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
-
Washington State Department of Transportation. (n.d.). Imazapyr Roadside Vegetation Management Herbicide Fact Sheet. [Link]
-
World Health Organization. (2011). 985 IMAZAPIC (266). [Link]
-
U.S. Environmental Protection Agency. (2014). Guidance for Addressing Unextracted Pesticide Residues in Laboratory Studies. [Link]
-
U.S. Environmental Protection Agency. (1992). Batch-Type Procedures for Estimating Soil Adsorption of Chemicals. [Link]
-
ibacon GmbH. (n.d.). OECD 106: Adsorption – Desorption using a Batch Equilibrium Method. [Link]
-
U.S. Environmental Protection Agency. (1998). Fate, Transport and Transformation Test Guidelines OPPTS 835.1220 Sediment and Soil Adsorption/Desorption Isotherm. [Link]
-
Lancaster, S., & Jones, J. F. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Kansas State University Research and Extension. [Link]
-
Iowa State University. (n.d.). Absorption of Soil-Applied Herbicides. Integrated Crop Management. [Link]
-
European Food Safety Authority. (2021). Guidance on how aged sorption studies for pesticides should be conducted, analysed and used in regulatory assessments. [Link]
-
U.S. Environmental Protection Agency. (1996). Residue Chemistry Test Guidelines OPPTS 860.1300 Nature of the Residue— Plants, Livestock. [Link]
-
Washington State University. (n.d.). A Guide to Collecting Soil Samples. [Link]
-
Schreiber, F. B., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas, 17(1), 71-85. [Link]
-
Rahman, A., et al. (1993). Application of bioassay techniques to herbicide investigations. Weed Technology, 7(4), 934-941. [Link]
-
Derylo-Marczewska, A., et al. (2024). Adsorption of Selected Herbicides on Activated Carbon from Single- and Multi-Component Systems—Error Analysis in Isotherm Measurements. Materials, 17(17), 4232. [Link]
-
YouTube. (2023, August 17). Adsorption Data Analysis || How to Fit Langmuir Isotherm to Experimental Data [Video]. YouTube. [Link]
-
YouTube. (2023, July 22). How to Interpret Freundlich Isotherm Model Parameters [Video]. YouTube. [Link]
-
Hossain, A., et al. (2012). Langmuir, Freundlich, Temkin and Dubinin–Radushkevich Isotherms Studies of Equilibrium Sorption of Zn(II) Unto Phosphoric Acid Modified Rice Husk. IOSR Journal of Applied Chemistry, 3(1), 33-41. [Link]
-
Pusino, A., et al. (1994). High-performance liquid chromatographic determination of the herbicide imazapyr residues in water and soil. Journal of Chromatography A, 660(1-2), 279-283. [Link]
-
U.S. Environmental Protection Agency. (2020). Developing the OECD 106 fate testing protocol for active pharmaceuticals in soil. [Link]
-
Kansas State University Research and Extension. (2024). Conduct soil bioassays to determine herbicide carryover potential. [Link]
-
ResearchGate. (n.d.). What are the top Mistakes and inconsistencies regarding the adsorption of organic contaminants from wastewater by using Activated Carbon? [Discussion]. Retrieved from [Link]
-
Vasanth Kumar, K., & Sivanesan, S. (2020). Interpretation of Isotherm Models for Adsorption of Ammonium onto Granular Activated Carbon. Biointerface Research in Applied Chemistry, 10(5), 6333-6339. [Link]
-
Eurek, A. (2024). Koc and Kd values for herbicides sorption as influenced by different organic amendments. EurekAlert![Link]
-
LCGC International. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International, 41(12). [Link]
-
U.S. Environmental Protection Agency. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central. [Link]
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- 5. A method for determination of imazapic and imazethapyr residues in soil using an ultrasonic assisted extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mjas.analis.com.my [mjas.analis.com.my]
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- 9. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
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- 11. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
Technical Support Center: Optimizing Imazapic-Ammonium Uptake with Adjuvants and Surfactants
As Senior Application Scientists, we understand that achieving consistent and effective results with imazapic-ammonium hinges on a nuanced understanding of its interaction with adjuvants and the experimental environment. This guide is designed to move beyond simple protocols, offering in-depth explanations and troubleshooting frameworks to empower your research.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational principles of using imazapic-ammonium and adjuvants.
Q1: What is the precise mechanism of action for imazapic-ammonium?
A: Imazapic-ammonium is the ammonium salt of imazapic, a selective, systemic herbicide belonging to the imidazolinone chemical family.[1][2] Its mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[2][3][4]
-
Causality: The AHAS enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1][3] These amino acids are fundamental building blocks for proteins, which are essential for cell division and growth. By blocking this enzyme, imazapic halts plant growth.[1][4] The plant is essentially starved of these essential amino acids.
-
Observed Effects: Following application, susceptible plants absorb the herbicide through their leaves, stems, and roots, and it is translocated to the meristematic regions (areas of active growth).[3][4] Growth stops soon after, but visible symptoms like chlorosis (yellowing) in new leaves and subsequent tissue death may take several days to weeks to appear.[4]
Caption: Mechanism of action for imazapic-ammonium.
Q2: Why are adjuvants essential for post-emergent applications of imazapic-ammonium?
A: The leaf surface of a plant is a formidable barrier. It is typically covered by a waxy cuticle that repels water. Since herbicide spray solutions are water-based, they tend to bead up and roll off, minimizing contact and absorption. Adjuvants are critical for overcoming this barrier.[5]
-
Function: Adjuvants, a broad category that includes surfactants, are compounds that modify the properties of the spray solution to improve herbicide performance.[6] For post-emergent applications, they act as "activator adjuvants" to enhance spray retention, droplet spreading, and herbicide penetration through the leaf cuticle.[6][7]
-
Consequence of Omission: Without a suitable adjuvant, the efficacy of a post-emergent imazapic-ammonium application will be significantly reduced, leading to poor weed control.[3]
Q3: What are the primary types of adjuvants used with imazapic-ammonium?
A: While several types of adjuvants exist, the most common and effective for imazapic-ammonium are oil-based adjuvants and water conditioners.
-
Methylated Seed Oils (MSO): These are derived from vegetable oils and are often the preferred adjuvant for imazapic-ammonium.[3][4] MSOs are more aggressive than other surfactants at dissolving the waxy leaf cuticle, which significantly enhances herbicide penetration.[7]
-
Vegetable Oil Concentrates (COC): These are petroleum or vegetable oil-based products containing emulsifiers.[7] They also improve cuticle penetration but are generally considered slightly less aggressive than MSOs.
-
Nonionic Surfactants (NIS): These are all-purpose adjuvants that reduce the surface tension of water, allowing droplets to spread more evenly across the leaf surface.[5][7][8] While they improve coverage, they are generally less effective than MSOs or COCs at enhancing imazapic penetration and are often considered a less effective alternative.[3]
-
Ammonium Sulfate (AMS): This is a water conditioner. Its primary role is to counteract the negative effects of hard water.[7] Hard water contains cations (like calcium, magnesium) that can bind with weak acid herbicides like imazapic, reducing their absorption. AMS prevents this antagonism.[7] The ammonium ions can also facilitate herbicide uptake through the leaf.[7][9]
Section 2: Troubleshooting and Experimental Optimization
This section provides solutions to common problems encountered during research.
Q4: My experiment shows poor weed control. What are the likely causes?
A: Inconsistent or poor efficacy is a common challenge. A systematic approach to troubleshooting is required. The following flowchart outlines the key factors to investigate.
Caption: Troubleshooting workflow for poor imazapic-ammonium efficacy.
-
Water Quality: Both acidic (pH 5) and alkaline (pH 9) carrier water can negatively affect imazapic efficacy.[10] A neutral pH of around 7 is often optimal. Hard water antagonism is a major cause of failure; always use a water conditioner like AMS if your water source is hard.[7]
-
Adjuvant Selection: Using an NIS on a weed with a very thick, waxy cuticle may provide insufficient penetration. For tough-to-control species, an MSO is generally superior.[3][7] Ensure the adjuvant is used at the recommended rate. Typical rates for NIS are 0.25-0.5% v/v, while MSO/COC rates are often 0.5-1% v/v.[7]
-
Environmental Conditions: Plants under drought stress develop a thicker cuticle and have reduced metabolic activity, making them less susceptible to herbicides.[7] Applying to actively growing plants is crucial.
-
Herbicide Resistance: Resistance to ALS-inhibiting herbicides is well-documented in many weed species.[1] If all other factors are optimal, this is a strong possibility.
Q5: How does water quality specifically impact imazapic-ammonium, and how do I correct for it?
A: Water quality is a critical, often overlooked variable.
-
pH: Imazapic efficacy can be reduced in spray solutions with a pH that is too acidic (pH 5) or too alkaline (pH 9).[10] Studies on sicklepod showed the greatest control when the carrier water pH was between 6 and 8.[10]
-
Mechanism: Extreme pH can affect the stability of the herbicide molecule and its ability to be absorbed by the plant. For weak acid herbicides, a more acidic solution can increase absorption in some cases, but for imazapic, a neutral range appears best.[10]
-
Solution: Test your water source's pH. If it is outside the optimal range, use a pH buffer or buffering agent to adjust the spray solution to a near-neutral pH.[7]
-
-
Hardness: Hard water contains dissolved mineral salts, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). These positively charged cations can bind to the negatively charged imazapic molecule, forming a complex that is not readily absorbed by the plant.
Q6: I am observing damage to my desired/non-target plant species. How can I mitigate this phytotoxicity?
A: While imazapic is selective, non-target injury can occur, especially when using aggressive adjuvants.
-
Adjuvant Choice: MSOs, while excellent for efficacy, also increase the risk of crop injury compared to COCs or NIS because they are more effective at breaking down the leaf cuticle.[7]
-
Rate Reduction: If you are observing phytotoxicity, consider reducing the adjuvant rate to the lower end of the recommended range. For HSOCs (High Surfactant Oil Concentrates), the rate should typically be half that of a standard MSO or COC.[7]
-
Environmental Factors: Avoid applications during periods of high heat and humidity, as these conditions can increase the absorption rate of the herbicide and the potential for injury.
-
Species Tolerance: Be aware that tolerance to imazapic varies widely among plant species.[11] What is safe for one species may be damaging to another. Always consult tolerance data for your specific non-target species.
Section 3: Data and Protocols
Table 1: Adjuvant Selection Guide for Imazapic-Ammonium
| Adjuvant Type | Primary Function | Best For... | Considerations / Cautions |
| Methylated Seed Oil (MSO) | Enhances penetration | Controlling weeds with thick, waxy cuticles or hairy surfaces.[7] | Highest efficacy, but also the highest potential for non-target plant injury.[7] Preferred adjuvant for most post-emergent applications.[3][4] |
| Crop Oil Concentrate (COC) | Enhances penetration | General-purpose use when an oil-based adjuvant is needed. | Less aggressive than MSO, providing a moderate balance between efficacy and plant safety.[7] |
| Nonionic Surfactant (NIS) | Spreader/Wetter | Sensitive non-target species where risk of injury is high; easily controlled weeds. | Reduces surface tension for better coverage but provides limited penetration enhancement.[7][8] Generally less effective than MSO/COC for imazapic.[3] |
| Ammonium Sulfate (AMS) | Water Conditioner | Use in all spray solutions where water hardness is known or suspected. | Neutralizes hard water cations.[7] Must be added to the tank and fully dissolved before adding the herbicide. |
Table 2: Typical Application Rates for Adjuvants
| Adjuvant | Typical Rate (% v/v) | Rate per Acre | Notes |
| MSO / COC | 1.0% v/v | 1.5 - 2.0 pints | The % v/v rate is common for higher spray volumes (>30 gal/acre). The per-acre rate is often preferred for lower spray volumes.[4] |
| NIS | 0.25% - 0.5% v/v | N/A | Always follow the specific herbicide label recommendations. |
| AMS | N/A | 2.0 - 3.0 pints (liquid) | Rates can vary; solid AMS is often measured in lbs per 100 gallons. Follow product-specific labels. |
Experimental Protocol: Preparation of Imazapic-Ammonium Spray Solution
This protocol ensures all components are added in the correct order to prevent chemical antagonism and ensure a homogeneous solution.
-
Safety First: Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.
-
Carrier Volume: Fill the spray tank with 50-75% of the total required volume of carrier water. Begin agitation.
-
Water Conditioning (Critical Step): If using Ammonium Sulfate (AMS) or another water conditioner, add it to the tank now. Allow it to dissolve completely before proceeding. This step is crucial for preventing hard water antagonism.
-
Add Imazapic-Ammonium: Add the required amount of the imazapic-ammonium formulation to the tank.
-
Add Other Herbicides (if tank-mixing): If mixing with other compatible herbicides, add them now, following the label's specified mixing order (e.g., dry formulations before liquids).[4]
-
Complete Filling: Add the remaining volume of water to the tank.
-
Add Adjuvant (Final Step): Add the selected adjuvant (MSO, COC, or NIS) last. Adding oil-based adjuvants early can cause compatibility issues with some herbicide formulations.
-
Final Agitation: Maintain agitation for several minutes to ensure the solution is thoroughly mixed. Continue agitation while spraying.
-
UV Sensitivity: Imazapic degrades rapidly in aqueous solutions when exposed to sunlight (photodegradation).[3] Use an opaque mixing container and apply the solution promptly after mixing.[4]
References
-
Pennsylvania Department of Conservation and Natural Resources. "Environmental and Social Risk Assessment for Imazapic 2020." Wisconsin DNR, 2020, [Link].
-
Bussan, A. J., and Balke, N. E. "Effect of Ammonium Sulfate on Absorption of Imazethapyr by Quackgrass (Elytrigia repens) and Maize (Zea mays) Cell Suspension Cultures." Weed Science, vol. 46, no. 4, 1998, pp. 381-388. Cambridge University Press, [Link].
-
Chahal, G.S., et al. "Influence of carrier water pH and hardness on imazapic efficacy for sicklepod (Senna obtusifolia L.) control in peanut." Weed Technology, vol. 38, 2024, pp. 1-7. Cambridge University Press, [Link].
-
Cox, C. "Imazapic." Journal of Pesticide Reform, vol. 23, no. 3, 2003, pp. 10-15. Northwest Coalition for Alternatives to Pesticides, [Link].
-
Young, B., and Johnson, B. "Adjuvants with Herbicides. When and Why They Are Needed." Crop Protection Network, 2024, [Link].
-
Jordan, T.N. "Adjuvant Use With Herbicides: Factors to Consider." Purdue University Cooperative Extension Service, [Link].
-
AERU. "Imazapic-ammonium." University of Hertfordshire, [Link].
-
Chahal, G.S., et al. "Influence of carrier water pH and hardness on imazapic efficacy for sicklepod (Senna obtusifolia L.) control in peanut." ResearchGate, 2024, [Link].
-
FBN. "Surfactants 101: Understanding the Extras in Your Tank Mix." Farmers Business Network, [Link].
-
Lawn Solutions Australia. "How to Help Herbicides Adhere | Surfactants." Lawn Solutions Australia, [Link].
-
von Wirén, N., et al. "The Molecular Physiology of Ammonium Uptake and Retrieval." Annual Review of Plant Physiology and Plant Molecular Biology, vol. 51, 2000, pp. 643-670. PubMed, [Link].
-
Singh, D., et al. "Spray Water Quality and Herbicide Performance – A Review." ResearchGate, 2022, [Link].
-
Gulf Oil International. "Understanding the role of adjuvants in agriculture." Gulf Oil International, [Link].
Sources
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- 2. Imazapic-ammonium [sitem.herts.ac.uk]
- 3. invasive.org [invasive.org]
- 4. arborchem.com [arborchem.com]
- 5. lawnsolutionsaustralia.com.au [lawnsolutionsaustralia.com.au]
- 6. WS-7 [extension.purdue.edu]
- 7. Crop Protection Network [cropprotectionnetwork.org]
- 8. fbn.com [fbn.com]
- 9. Effect of Ammonium Sulfate on Absorption of Imazethapyr by Quackgrass (Elytrigia repens) and Maize (Zea mays) Cell Suspension Cultures | Weed Science | Cambridge Core [cambridge.org]
- 10. Influence of carrier water pH and hardness on imazapic efficacy for sicklepod (Senna obtusifolia L.) control in peanut | Weed Technology | Cambridge Core [cambridge.org]
- 11. dnr.wisconsin.gov [dnr.wisconsin.gov]
Technical Support Center: Addressing Imazapic-Ammonium Phytotoxicity on Non-Target Crops
<_content_type_C_2_thought_and_action>
Welcome to the technical support center for researchers and scientists encountering phytotoxicity from Imazapic-ammonium in non-target plant species. This guide is designed to provide you with an in-depth understanding of the underlying mechanisms of Imazapic phytotoxicity and to offer practical, field-proven troubleshooting guides and protocols to diagnose, mitigate, and prevent unintended crop damage in your experiments.
Section 1: Understanding Imazapic-Ammonium Phytotoxicity
This section provides answers to fundamental questions about how Imazapic-ammonium works and why it can harm non-target plants.
Q1: What is the precise mechanism of action for Imazapic-ammonium, and why is it toxic to sensitive plants?
A1: Imazapic-ammonium belongs to the imidazolinone family of herbicides. Its primary mode of action is the inhibition of a critical plant enzyme called acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2] This enzyme is the first and rate-limiting step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[3][4]
Causality Explained: Plants, unlike animals, must synthesize their own BCAAs, which are fundamental building blocks for proteins and are crucial for cell division and plant growth.[4][5] When a sensitive plant absorbs Imazapic through its roots and leaves, the herbicide is translocated throughout the plant and accumulates in the meristematic tissues (areas of active growth).[2] Here, it binds to the AHAS enzyme, blocking the production of BCAAs. This deficiency halts protein synthesis, leading to a cessation of growth and, ultimately, plant death.[3][6] Because this enzymatic pathway is absent in animals, Imazapic exhibits low mammalian toxicity.[1][7]
Q2: What are the typical visual symptoms of Imazapic phytotoxicity in non-target crops?
A2: Symptoms of Imazapic injury manifest in the newest growth of the plant, as the herbicide's effects are most pronounced in the actively dividing meristematic tissues.[8] The onset of symptoms can be slow, appearing days or even weeks after exposure. Key indicators include:
-
Stunting and Reduced Vigor: This is often the first and most common symptom. The plant's growth rate will be noticeably slower than that of healthy control plants.[9]
-
Chlorosis (Yellowing): New leaves often emerge yellow or show interveinal chlorosis (yellowing between the veins).[8][10]
-
Reddish or Purplish Discoloration: Veins on the leaves may turn red or purple, particularly in younger foliage.[8]
-
Leaf Distortion: Leaves may appear cupped, crinkled, or malformed.[8]
-
Necrosis: In severe cases, the chlorotic tissue will die, turning brown or black (necrosis), starting at the leaf tips and margins.[10]
-
Root System Inhibition: Below ground, root growth is severely inhibited. Affected roots may be short, thickened, and lack fine root hairs.[9]
It is critical to differentiate these symptoms from those caused by nutrient deficiencies, disease, or other environmental stressors. The key diagnostic feature of Imazapic injury is that symptoms are concentrated in the new growth.
Q3: What factors increase the risk and severity of Imazapic phytotoxicity?
A3: The persistence, bioavailability, and subsequent phytotoxicity of Imazapic-ammonium are not constant; they are heavily influenced by a combination of soil properties and environmental conditions.
Scientific Rationale: Imazapic's activity is a function of its concentration in the soil solution, which is available for plant uptake. Factors that keep the herbicide in this bioavailable state for longer periods will increase the risk of injury to subsequent or nearby non-target crops.
| Factor | Influence on Phytotoxicity Risk | Scientific Explanation |
| Soil pH | Increased risk in acidic soils (low pH) | Imazapic adsorption to soil colloids (clay and organic matter) increases as soil pH decreases.[1] This binding reduces leaching but can prolong its persistence, making it available for plant uptake over a longer period. |
| Soil Texture | Increased risk in soils with higher clay content | Clay particles have a high surface area and charge, which promotes the adsorption of Imazapic, leading to longer persistence.[11] Conversely, in sandy soils, it may leach more readily but be less persistent. |
| Organic Matter | Increased risk with higher organic matter | Similar to clay, organic matter binds Imazapic, increasing its persistence in the root zone.[1] |
| Soil Moisture | Increased risk in dry conditions | Microbial degradation is the primary pathway for Imazapic breakdown in soil.[1][12] Dry conditions inhibit microbial activity, significantly slowing degradation and extending the herbicide's half-life.[13] |
| Temperature | Increased risk in cool conditions | Lower temperatures slow down the rate of microbial degradation, leading to longer persistence.[14] |
| Application Rate | Directly proportional risk | Higher application rates result in higher initial soil concentrations, requiring a longer time to degrade to non-phytotoxic levels. |
Section 2: Troubleshooting Guide: Diagnosing Phytotoxicity
Scenario: Your non-target experimental crops are exhibiting stunting and chlorosis in new growth. You suspect off-target movement or soil carryover of Imazapic-ammonium from a nearby application. How do you confirm this?
A: A systematic diagnostic approach is essential to definitively link the observed symptoms to Imazapic exposure and rule out other potential causes.
Protocol: Soil Bioassay for Detecting Phytotoxic Imazapic Residues
A soil bioassay is a cost-effective and functionally relevant method to determine if harmful herbicide residues are present.[15][16][17] It uses highly sensitive plants to act as indicators.
Objective: To determine if Imazapic residues in a soil sample are at a high enough concentration to cause phytotoxicity in a sensitive plant species.
Materials:
-
Soil samples from the affected area.
-
Control soil known to be free of herbicides (e.g., potting mix or soil from an untreated area).
-
Containers with drainage holes (4-6 inch pots).
-
Seeds of a highly sensitive indicator species (e.g., oats, lentils, sugar beets, or tomatoes).[18]
-
Activated carbon (powdered).[15]
-
Water.
-
A warm, well-lit area for plant growth (greenhouse or sunny window).[15]
Methodology:
-
Sample Preparation:
-
Test Soil: Thoroughly mix the composite soil sample collected from the suspect area. Fill at least three pots with this soil.
-
Control Soil: Fill at least two pots with the herbicide-free control soil.
-
Carbon-Deactivated Control: To create a "negative control" using your test soil, add approximately 0.5 grams of activated carbon to 5 lbs of the test soil and mix thoroughly.[15] The carbon will adsorb the herbicide, rendering it inactive.[15][19] Fill two pots with this carbon-treated soil. This step is crucial as it helps confirm that any observed injury is due to the chemical and not another soil factor.
-
-
Planting:
-
Label all pots clearly.
-
Plant 10-15 seeds of the indicator species in each pot at the appropriate depth.
-
Water the pots thoroughly but avoid saturation.[15]
-
-
Incubation and Observation:
-
Place all pots in a warm (70-75°F / 21-24°C) location with ample sunlight.[15]
-
Water as needed to keep the soil moist but not waterlogged.
-
Observe the plants for 3-4 weeks. Look for signs of herbicide injury in the emerging seedlings, comparing the plants in the "Test Soil" to those in the "Control Soil" and "Carbon-Deactivated Control."
-
-
Interpreting Results:
-
No Injury: If plants in the "Test Soil" grow as well as those in both control pots, it is unlikely that phytotoxic levels of Imazapic are present.
-
Injury Observed: If plants in the "Test Soil" show symptoms (stunting, chlorosis) while plants in the "Control Soil" and "Carbon-Deactivated Control" pots are healthy, this is strong evidence of Imazapic carryover.
-
Injury in All Pots (except Control Soil): If plants in the "Test Soil" and "Carbon-Deactivated Control" are both injured, the activated carbon may not have been effective, or another confounding factor is present.
-
Section 3: Mitigation & Remediation Protocols
Scenario: You have confirmed the presence of phytotoxic Imazapic residues in your experimental plots. What can be done to reduce its impact?
A: Remediation focuses on either inactivating the herbicide in the soil or enhancing its degradation.
Protocol: Soil Remediation with Activated Carbon
Activated carbon is highly effective at adsorbing organic molecules like Imazapic, binding them in the soil to reduce their bioavailability to plants.[19][20]
Objective: To reduce the phytotoxicity of Imazapic residues in soil by applying activated carbon.
Methodology:
-
Determine Application Rate: The general recommendation is to apply 100-200 lbs of activated carbon per acre for every 1 lb of herbicide active ingredient (a.i.) suspected to be in the soil.[20][21] For small research plots, a common rate is approximately 5 lbs per 1,000 sq ft.[15]
-
Expert Insight: It is always best to first confirm the effectiveness of this rate using the bioassay protocol described in Section 2 before proceeding with a large-scale application.[21]
-
-
Prepare Slurry: Activated carbon is a fine powder and is difficult to apply evenly. Mix it into a slurry with water to facilitate application.[20] A ratio of 1 lb of carbon in 1-2 gallons of water is a practical starting point.[22]
-
Application:
-
Apply the slurry evenly over the contaminated soil surface using a sprayer with large-capacity nozzles or a watering can for smaller areas.[15] Continuous agitation is required to keep the carbon in suspension.
-
-
Incorporation: This is the most critical step. The activated carbon must be thoroughly mixed into the soil profile to the depth of the expected root zone (typically 4-6 inches).[20] Use a rototiller, disc, or other cultivation equipment to achieve uniform incorporation.
-
Post-Application: Irrigate the area after incorporation. It is advisable to wait several days before planting and to conduct a follow-up bioassay to confirm the remediation's success.[15]
Enhancing Microbial Degradation
Since microbial activity is the primary method of Imazapic breakdown, creating favorable conditions for soil microbes can accelerate its degradation.[12][23]
Strategies:
-
Maintain Optimal Soil Moisture: Keep the soil moist (near field capacity) but not saturated. This can be achieved through managed irrigation.
-
Improve Aeration: Tillage can increase soil oxygen levels, which benefits the aerobic microbes responsible for degradation.
-
Increase Soil Temperature: If feasible, using clear plastic mulch (solarization) can increase soil temperatures, boosting microbial activity.
-
Biostimulation: Adding organic amendments like compost can provide a carbon source for microbes, potentially increasing their populations and metabolic activity.
Section 4: Frequently Asked Questions (FAQs)
-
Q: How long does Imazapic-ammonium persist in the soil?
-
A: The soil half-life of Imazapic can vary widely, from 31 to 233 days.[1] An average half-life is often cited as around 120 days.[1][6] However, persistence is highly dependent on the factors discussed in Section 1 (pH, moisture, temperature, etc.).[1] In cool, dry, or high clay/organic matter soils, phytotoxic residues can persist for more than a year.[13]
-
-
Q: Can foliar nutrient applications help affected crops recover?
-
A: While foliar applications of nutrients, particularly amino acids, might seem logical, their effectiveness is limited. The primary issue is the halt in cell division and growth caused by the lack of BCAA synthesis. Supplying external nutrients does not resolve this fundamental metabolic block. Recovery is primarily dependent on the plant's ability to metabolize the herbicide faster than it causes irreversible damage.
-
-
Q: What is the best analytical method for quantifying Imazapic residues in soil and plant tissue?
References
-
Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for Imazapic 2020. Wisconsin DNR. [Link]
-
Gazziero, D. L. P., et al. (2019). Residues and Dissipation of the Herbicide Imazapyr after Operational Use in Irrigation Water. Water, 11(11), 2296. [Link]
-
Peachey, E. (2018). Testing for and Deactivating Herbicide Residues. Oregon State University Extension. [Link]
-
Cox, C. (2002). Imazapic Herbicide Factsheet. Journal of Pesticide Reform. [Link]
-
Kegley, S., & Lea, M. (n.d.). Minimizing non-target effects of herbicide use. Pesticide Research Institute. [Link]
-
Mohamad Shaifuddin, S. N., et al. (2017). Degradation of imazapyr and imazapic in aqueous solutions and soil under direct sunlight. Malaysian Journal of Analytical Sciences, 21(5), 1074-1079. [Link]
-
Roso, C. A., et al. (2020). Phytoremediation of lowland soil contaminated with a formulated mixture of Imazethapyr and Imazapic. Environmental Science and Pollution Research, 27, 24898–24908. [Link]
-
Bedmar, F., et al. (2011). Persistence and Carryover Effect of Imazapic and Imazapyr in Brazilian Cropping Systems. Planta Daninha, 29, 903-911. [Link]
-
Baghdadi, S., et al. (2022). Development of activated carbon for removal of pesticides from water: case study. Journal of Water and Land Development. [Link]
-
Gal, D., et al. (2017). The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape. Frontiers in Plant Science, 8, 737. [Link]
-
Mohamad Shaifuddin, S. N., et al. (2012). Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography. World Academy of Science, Engineering and Technology, International Journal of Environmental, Chemical, Ecological, Geological and Geophysical Engineering, 6(11), 848-851. [Link]
-
Patton, A., & Beck, L. (2023). Herbicide Injury to Garden Plants. Purdue University Extension. [Link]
-
Whitford, F., et al. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
-
SAGIT. (n.d.). Herbicide residue effects on soil microbial communities in alkaline soils (UA118). [Link]
-
Legleiter, T., & Johnson, B. (n.d.). Herbicide Site of Action and Injury Symptoms. Purdue University. [Link]
-
Singh, B. K., & Shaner, D. L. (1995). Biosynthesis of Branched Chain Amino Acids: From Test Tube to Field. The Plant Cell, 7(7), 935–944. [Link]
-
McCarty, B. (n.d.). Activated charcoal for pesticide deactivation. Clemson University. [Link]
-
Norsworthy, J. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. University of Arkansas System Division of Agriculture. [Link]
-
Avila, L. A., et al. (2022). Understanding the Opportunities to Mitigate Carryover of Imidazolinone Herbicides in Lowland Rice. Agronomy, 12(11), 2639. [Link]
-
Mahyoub, J. A., et al. (2018). A simple method for determination and characterization of imidazolinone herbicide (Imazapyr/imazapic) residues in Clearfield® rice soil. International Journal of Environmental & Agriculture Research, 4(5). [Link]
-
Singh, S., & Singh, N. (2017). Microbial degradation of herbicides. Critical reviews in microbiology, 43(2), 193-210. [Link]
-
Schmidt, A. (n.d.). Herbicide Mode of Action and Injury Symptoms. Iowa State University. [Link]
-
Neinast, M., et al. (2019). Branched Chain Amino Acids. Annual review of physiology, 81, 139-164. [Link]
-
Mahyoub, J. A., et al. (2018). A simple method for determination and characterization of imidazolinone herbicide residues in Clearfield® rice soils. International Journal of Environmental & Agriculture Research. [Link]
-
Sameni, M., et al. (2014). Persistence of Imazapic and Imazapyr in Paddy Soil and Water. International Journal of Environmental, Chemical, Ecological, Geological and Geophysical Engineering, 8(1), 46-50. [Link]
-
General Carbon. (2023). Activated Carbon for Soil Remediation: Cleaning Up Contaminated Land. [Link]
-
Lee, S., et al. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. Foods, 11(12), 1778. [Link]
-
Zhang, C., et al. (2020). Progress in microbial degradation of typical imidazolinone herbicides. Chinese Journal of Applied and Environmental Biology. [Link]
-
Grieger, D., & Stougaard, B. (2001). A Quick Test for Herbicide Carry-over in the Soil. University of Nebraska-Lincoln Extension. [Link]
-
Gimenez, D., et al. (2014). Persistence and Sorption of Imazapyr in Three Argentinean Soils. Environmental toxicology and chemistry, 33(3), 516-22. [Link]
-
The Teaching Doc. (2022, July 20). Mechanism of Branched Chain Amino Acid (BCAA) Metabolism and Maple Syrup Urine Disease (MSUD) [Video]. YouTube. [Link]
-
Ferrell, J. A., & Mudge, C. (2018). Activated Charcoal for Pesticide Inactivation. University of Florida IFAS Extension. [Link]
-
JJ Medicine. (2017, November 25). Branched Chain Amino Acid Metabolism | BCAA Catabolism | Pathway and Regulation [Video]. YouTube. [Link]
-
Smith, M. (n.d.). Herbicide Injury in the Nursery and Landscape. Oklahoma State University Extension. [Link]
-
Pauly, D. (2019, March 18). Check your soil for herbicide residue. Grainews. [Link]
-
Farmonaut. (n.d.). Herbicide Injury Symptoms & Corn Damage: 7 Key Signs. [Link]
Sources
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- 3. The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dnr.wisconsin.gov [dnr.wisconsin.gov]
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- 8. Herbicide Injury to Garden Plants | Yard and Garden [yardandgarden.extension.iastate.edu]
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- 10. Herbicide Injury Symptoms & Corn Damage: 7 Key Signs [farmonaut.com]
- 11. researchgate.net [researchgate.net]
- 12. Residues and Dissipation of the Herbicide Imazapyr after Operational Use in Irrigation Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sagit.com.au [sagit.com.au]
- 14. mdpi.com [mdpi.com]
- 15. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 16. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 17. extensionpubs.unl.edu [extensionpubs.unl.edu]
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- 20. media.clemson.edu [media.clemson.edu]
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Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Imazapic-Ammonium
Welcome to the technical support center for the analysis of Imazapic-ammonium using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and professionals in drug development and environmental analysis who are encountering challenges with matrix effects in their assays. As a Senior Application Scientist, I've structured this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your method development and troubleshooting endeavors.
Understanding the Challenge: What are Matrix Effects?
In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, Imazapic-ammonium.[1] These components can include salts, lipids, proteins, and other endogenous materials from the sample's origin, such as soil, water, or biological tissues.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Imazapic-ammonium in the mass spectrometer's ion source, leading to either suppression or enhancement of its signal.[1][2][3] This phenomenon is a significant concern as it can compromise the accuracy, precision, and sensitivity of quantitative analyses.[2]
Imazapic is an imidazolinone herbicide used to control a variety of weeds.[4] Its chemical properties, including its acidic nature, influence its behavior in different sample matrices and during the analytical process.[5] Understanding these properties is crucial for developing effective sample preparation and LC-MS methods.
This guide will walk you through a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you identify, quantify, and mitigate matrix effects in your Imazapic-ammonium analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Imazapic-ammonium peak area is significantly lower in my sample extracts compared to the standard prepared in a clean solvent, even at the same concentration. What is causing this?
A1: This is a classic sign of ion suppression, a common type of matrix effect.
Causality: Ion suppression happens when co-eluting matrix components compete with Imazapic-ammonium for ionization in the electrospray ionization (ESI) source.[1][6] This competition can reduce the efficiency of droplet formation and the release of gas-phase analyte ions, ultimately leading to a decreased signal.[7] In complex matrices like soil or plant tissue, a host of organic and inorganic compounds can contribute to this effect.
Troubleshooting Steps:
-
Confirm and Quantify the Matrix Effect: It's essential to first confirm that you are observing a matrix effect and to what extent. This can be done by comparing the signal response of Imazapic-ammonium in three different solutions:
-
Set A: A neat standard solution (Imazapic-ammonium in a clean solvent).
-
Set B: A post-extraction spiked sample (a blank matrix extract to which Imazapic-ammonium is added).
-
Set C: A pre-extraction spiked sample (a blank matrix spiked with Imazapic-ammonium before the extraction process).[8]
The matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
-
-
Improve Sample Preparation: The most direct way to combat matrix effects is to remove the interfering components before they reach the LC-MS system.[9]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[10] For an acidic herbicide like Imazapic, a mixed-mode SPE cartridge with both reversed-phase and anion-exchange properties can be highly effective at retaining the analyte while washing away interfering compounds.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is widely used for pesticide residue analysis in various matrices.[11][12][13] It involves a salting-out extraction with acetonitrile followed by a dispersive SPE (d-SPE) cleanup step. For Imazapic analysis, d-SPE with sorbents like C18 and PSA (Primary Secondary Amine) can remove lipids and organic acids, respectively.[14][15]
-
-
Optimize Chromatographic Separation: If sample preparation alone is insufficient, improving the chromatographic separation can help to resolve Imazapic-ammonium from the co-eluting matrix components.[7][16]
-
Gradient Modification: Adjusting the gradient slope or the organic modifier composition can alter the elution profile and move interferences away from the analyte peak.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to achieve better selectivity for Imazapic-ammonium and the matrix components.
-
Experimental Protocol: QuEChERS Sample Preparation for Soil Samples
This protocol is a starting point and may require optimization for your specific soil type.
-
Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Analysis: Take the supernatant for LC-MS analysis.
Q2: I'm observing poor reproducibility and accuracy in my quantitative results, even after implementing a cleanup step. How can I improve the reliability of my assay?
A2: Inconsistent matrix effects across different samples are likely the culprit. The use of a suitable internal standard is the most effective way to correct for this variability.
Causality: The composition of a matrix can vary significantly from sample to sample, leading to different degrees of ion suppression or enhancement.[9] This variability makes it difficult to achieve consistent and accurate quantification using an external standard calibration.
Solution: The Gold Standard - Stable Isotope-Labeled Internal Standards (SIL-IS)
A SIL-IS is a version of the analyte (Imazapic-ammonium) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, or D).[17][18]
-
Why it works: A SIL-IS is chemically and physically almost identical to the unlabeled analyte.[17] This means it will co-elute chromatographically and experience the exact same matrix effects. By measuring the ratio of the analyte to the SIL-IS, any signal suppression or enhancement will affect both compounds equally and be canceled out, leading to highly accurate and precise quantification.[17]
Implementation:
-
Selection: Obtain a certified Imazapic-ammonium SIL-IS. A mass difference of at least 3 Da is generally recommended to avoid isotopic crosstalk.[17]
-
Addition: Spike a known and consistent amount of the SIL-IS into all samples, calibration standards, and quality controls before any sample preparation steps.
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the concentration of the analyte.
Workflow for Analysis with a Stable Isotope-Labeled Internal Standard
Caption: Workflow for accurate quantification using a SIL-IS.
Q3: I don't have access to a stable isotope-labeled internal standard. What are my other options for compensating for matrix effects?
A3: While a SIL-IS is ideal, there are other strategies you can employ, with the understanding that they may not be as robust.
Alternative Strategies:
-
Matrix-Matched Calibration: This is the next best approach.[19]
-
Concept: Prepare your calibration standards in a blank matrix extract that is free of Imazapic-ammonium. This ensures that your standards experience the same matrix effects as your samples.
-
Procedure:
-
Obtain a representative blank matrix (e.g., soil or water from a site known to be free of Imazapic-ammonium).
-
Perform the complete extraction and cleanup procedure on this blank matrix.
-
Use the resulting blank extract as the solvent to prepare your Imazapic-ammonium calibration standards.
-
-
Limitation: This method assumes that the matrix effect is consistent across all your samples, which may not always be the case.[9]
-
-
Standard Addition: This method can be very accurate but is more labor-intensive.[16]
-
Concept: Each sample is analyzed multiple times after being spiked with increasing, known amounts of the analyte. The original concentration is determined by extrapolating the linear regression of the signal response back to the x-intercept.
-
Procedure:
-
Divide a sample extract into several aliquots.
-
Spike each aliquot with a different, known concentration of Imazapic-ammonium (including a zero spike).
-
Analyze each aliquot and plot the peak area against the added concentration.
-
The absolute value of the x-intercept of the regression line is the original concentration in the sample.
-
-
Limitation: This approach is not practical for high-throughput analysis.
-
Data Comparison: Calibration Strategies
| Calibration Method | Pros | Cons |
| External Calibration (in solvent) | Simple and fast. | Does not account for matrix effects, leading to inaccurate results. |
| Matrix-Matched Calibration | Compensates for consistent matrix effects. | Requires a representative blank matrix; may not account for sample-to-sample variability.[9] |
| Standard Addition | Highly accurate for individual samples as it corrects for the specific matrix effect in that sample.[16] | Labor-intensive and not suitable for a large number of samples. |
| Stable Isotope-Labeled Internal Standard | The most robust and reliable method; corrects for extraction variability and sample-specific matrix effects.[17] | Requires the availability of a specific SIL-IS, which can be costly. |
Summary of Key Recommendations
-
Acknowledge and Assess: Always assume that matrix effects are present in your analysis of Imazapic-ammonium, especially in complex matrices. Quantify the effect early in your method development.
-
Prioritize Cleanup: A robust sample preparation method is your first line of defense. Invest time in optimizing your extraction and cleanup procedures.
-
Use the Right Standard: Whenever possible, use a stable isotope-labeled internal standard for the most accurate and reliable quantification.
-
Validate Your Method: Thoroughly validate your analytical method by assessing parameters such as linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects according to established guidelines.[20][21][22][23]
By systematically addressing these potential issues, you can develop a robust and reliable LC-MS method for the analysis of Imazapic-ammonium, ensuring the integrity and quality of your data.
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L. Retrieved from [Link]
-
IMAZAPIC (266). (2012). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
-
Kim, H. Y., et al. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. Foods. Retrieved from [Link]
-
Wang, Y., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Toxins. Retrieved from [Link]
-
Stüber, M., & Reemtsma, T. (2004). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International. Retrieved from [Link]
-
Lee, S., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Foods. Retrieved from [Link]
-
Assalin, M. R., et al. (2014). A method for determination of imazapic and imazethapyr residues in soil using an ultrasonic assisted extraction and LC-MS/MS. Bulletin of Environmental Contamination and Toxicology. Retrieved from [Link]
-
Leito, I. (2016). Practical evaluation of matrix effect, recovery and process efficiency. YouTube. Retrieved from [Link]
-
Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. (2020). Restek. Retrieved from [Link]
-
Imazapic. (n.d.). PubChem. Retrieved from [Link]
-
Patrick, J. S., & Clowers, B. H. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]
-
Analytical Method Development for Imazapic Herbicide Using High Performance Liquid Chromatography. (n.d.). Malaysian Journal of Analytical Sciences. Retrieved from [Link]
-
Tiryaki, O., & Baysoydan, F. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Souverain, S., et al. (2004). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Imazapic-ammonium. (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]
-
Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. (2000). SANCO. Retrieved from [Link]
-
Thüring, K., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes. Retrieved from [Link]
-
Evaluation of various QuEChERS based methods for the analysis of herbicides and other commonly used pesticides in polished rice by LC-MS/MS. (2011). Journal of Chromatography A. Retrieved from [Link]
-
Optimization method for simultaneous extraction and detection of imazapic and imazapyr herbicides in soil and water using HPLC-U. (2017). International Journal of GEOMATE. Retrieved from [Link]
-
Kostiainen, R., & Bruins, A. P. (2002). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC Europe. Retrieved from [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
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10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved from [Link]
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Tackett, B. (n.d.). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Retrieved from [Link]
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Method validation and quality control procedures for pesticide residues analysis in food and feed. (2013). European Commission. Retrieved from [Link]
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Majors, R. E. (2007). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC North America. Retrieved from [Link]
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The characteristics (Molecular and physicochemical) of imazapic and imazapyr and their effect on soil. (2017). ResearchGate. Retrieved from [Link]
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Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. (2018). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC-UV Method for Imazapic-Ammonium Quantification
This guide provides an in-depth, technically-grounded comparison and validation protocol for the quantification of Imazapic-ammonium using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Designed for researchers and analytical scientists, this document moves beyond procedural steps to explain the causality behind methodological choices, ensuring a robust and defensible analytical system.
Introduction: The Analytical Imperative for Imazapic-Ammonium
Imazapic-ammonium is a selective, systemic herbicide belonging to the imidazolinone chemical family.[1][2] It is effective for both pre- and post-emergent control of a variety of broadleaf weeds and grasses.[1][3] Its mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is critical for the synthesis of branched-chain amino acids essential for protein synthesis and cell growth in plants.[1][2][4]
Given its application in agriculture and land management, the presence of Imazapic residues in soil, water, and crops is a significant concern for environmental safety and regulatory compliance.[5][6] Therefore, the development of a precise, accurate, and reliable analytical method for its quantification is not merely an academic exercise—it is a necessity for environmental monitoring, food safety assurance, and toxicological studies.
The Workhorse of Analysis: HPLC-UV for Imazapic Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely accessible technique for quantifying Imazapic. The method's suitability stems from the inherent physicochemical properties of the Imazapic molecule.
Principle of Separation and Detection: The core of the analysis is a reversed-phase chromatographic separation. A non-polar stationary phase, typically a C18 column, is used.[5][7][8] Imazapic, being a moderately polar molecule, is eluted by a polar mobile phase. The retention of Imazapic on the column is meticulously controlled by manipulating the mobile phase composition—typically a mixture of acetonitrile and acidified water.[5][7] The acidification of the aqueous portion of the mobile phase (e.g., with acetic or formic acid to a pH of ~3.0) is a critical choice.[5][7] This suppresses the ionization of the carboxylic acid group on the Imazapic molecule, making it less polar and increasing its retention time, which allows for better separation from more polar, early-eluting matrix components.
Detection is achieved because the pyridine and imidazoline rings within the Imazapic structure act as chromophores, absorbing light in the ultraviolet spectrum. Experimental data shows an optimal absorption maximum around 252-255 nm , making it an ideal wavelength for selective and sensitive detection.[6][7]
Caption: Conceptual workflow of Imazapic separation and detection via HPLC-UV.
A Framework for Trust: Validating the HPLC-UV Method
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[9][10] The framework established by the International Council for Harmonisation (ICH) guideline Q2(R1) provides the authoritative standard for this process.[11][12][13]
The following sections detail the experimental protocols for each critical validation parameter.
Caption: The sequential workflow for HPLC method validation based on ICH Q2(R1).
Specificity / Selectivity
Causality: The purpose of specificity is to prove that the analytical signal is unequivocally from Imazapic and not from other components in the sample matrix (e.g., other herbicides, formulation ingredients, or soil extracts). This ensures that you are measuring only what you intend to measure.
Experimental Protocol:
-
Prepare Samples:
-
A diluent/mobile phase blank.
-
A standard solution of Imazapic-ammonium at a known concentration.
-
A matrix blank (e.g., an extract from a soil sample known to be free of Imazapic).
-
A spiked matrix sample: Fortify the matrix blank with Imazapic-ammonium standard.
-
-
Chromatographic Analysis: Inject all samples into the HPLC system.
-
Evaluation:
-
Confirm that no interfering peaks are observed at the retention time of Imazapic in the blank and matrix blank chromatograms.
-
In the spiked sample, the Imazapic peak should be well-resolved from any other matrix peaks. Peak purity analysis using a photodiode array (PDA) detector, if available, can provide further evidence of specificity.
-
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the concentration of Imazapic and the detector's response (peak area). This relationship is fundamental for calculating the concentration of unknown samples from their instrument response. The range is the interval over which this proportionality is established.
Experimental Protocol:
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting a high-concentration stock solution. A typical range might be 0.1 to 10 mg/L.[6]
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis. The relationship is considered linear if the coefficient of determination (R²) is ≥ 0.99.[6]
-
Table 1: Representative Linearity Data
| Concentration (mg/L) | Mean Peak Area (mAU*s) | Std. Dev. |
| 0.1 | 15.2 | 0.4 |
| 0.5 | 76.1 | 1.1 |
| 1.0 | 151.5 | 2.3 |
| 2.5 | 378.2 | 4.5 |
| 5.0 | 755.9 | 8.1 |
| 10.0 | 1510.3 | 15.6 |
| Linear Regression | y = 150.9x + 0.45 | R² = 0.9998 |
Accuracy (as Recovery)
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed through recovery studies in a relevant matrix. This test validates the method's ability to overcome matrix effects and provide a true measure of the analyte concentration.
Experimental Protocol:
-
Prepare Spiked Samples: Spike a blank matrix with the Imazapic standard at three different concentration levels (e.g., low, medium, and high). Prepare at least three replicates at each level.
-
Analysis: Analyze the spiked samples and determine the concentration using the previously established calibration curve.
-
Evaluation: Calculate the percent recovery for each sample. Acceptable recovery is typically within 80-120%.[8]
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Table 2: Representative Accuracy/Recovery Data
| Spiked Level | Spiked Conc. (mg/L) | Measured Conc. (mg/L) | % Recovery |
| Low | 0.5 | 0.48 | 96.0% |
| Medium | 2.5 | 2.58 | 103.2% |
| High | 7.5 | 7.31 | 97.5% |
| Mean Recovery | 98.9% |
Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze at least six replicates of a sample at a single concentration (e.g., 100% of the target concentration) on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Evaluation: Calculate the Relative Standard Deviation (RSD) for each set of measurements. A typical acceptance criterion for the RSD is ≤ 2%.
Table 3: Representative Precision Data
| Precision Level | Parameter | Replicates (n) | Mean Conc. (mg/L) | Std. Dev. | % RSD |
| Repeatability | Day 1 / Analyst 1 | 6 | 5.02 | 0.04 | 0.80% |
| Intermediate | Day 2 / Analyst 2 | 6 | 4.98 | 0.06 | 1.20% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise):
-
Determine Noise: Inject a blank sample multiple times and measure the magnitude of the baseline noise in a region close to the expected retention time of Imazapic.
-
Determine Signal: Prepare and inject a series of low-concentration standards.
-
Evaluation:
-
LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ should also be verified by demonstrating acceptable precision (e.g., RSD ≤ 10%) at this concentration. Published methods have reported an LOQ for Imazapic as low as 0.74 mg L-1.[6]
-
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce Variations: Deliberately vary critical chromatographic parameters one at a time. Examples include:
-
Analysis: Analyze a standard solution under each varied condition.
-
Evaluation: Assess the impact on retention time, peak shape, and quantitative results. The method is robust if the results remain within acceptable criteria (e.g., system suitability requirements are still met).
Comparative Analysis: HPLC-UV vs. Alternative Methods
While HPLC-UV is a reliable and cost-effective method, it is essential to understand its position relative to other analytical technologies.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification. By using a mass spectrometer as a detector, LC-MS/MS offers superior sensitivity and selectivity compared to UV detection. It can achieve much lower LODs and LOQs, making it ideal for complex matrices or when regulatory limits are extremely low.[14] However, the initial capital investment and operational complexity are significantly higher.
-
Gas Chromatography (GC): GC is generally not suitable for the direct analysis of Imazapic.[6] Imazapic is a non-volatile and thermally labile compound. Analysis by GC would require a derivatization step to convert it into a volatile and thermally stable form, adding complexity and potential sources of error to the workflow.
Table 4: Comparison of Analytical Methods for Imazapic Quantification
| Feature | HPLC-UV | LC-MS/MS | Gas Chromatography (GC) |
| Selectivity | Good | Excellent | Poor (Requires Derivatization) |
| Sensitivity (LOQ) | Moderate (mg/L to high µg/L) | Very High (ng/L)[14] | Moderate (Post-derivatization) |
| Matrix Tolerance | Good | Excellent | Fair |
| Cost per Sample | Low | High | Moderate |
| Initial Investment | Low-Moderate | High | Low-Moderate |
| Ease of Use | High | Moderate-Low | Moderate |
| Best For | Routine QC, high-concentration environmental samples | Trace residue analysis, complex matrices, confirmation | Not recommended for Imazapic |
Conclusion and Expert Recommendations
The validated HPLC-UV method presented here is a robust, reliable, and cost-effective tool for the routine quantification of Imazapic-ammonium. Its performance, characterized by excellent linearity, accuracy, and precision, makes it highly suitable for quality control laboratories and for monitoring environmental samples where analyte concentrations are expected to be within the mg/L range.
Key Recommendations:
-
For Routine Analysis: HPLC-UV is the method of choice due to its simplicity, low operational cost, and sufficient sensitivity for many applications.
-
For Trace-Level Analysis: When sub-µg/L detection limits are required, or for analysis in highly complex matrices (e.g., food products), transitioning to an LC-MS/MS method is strongly advised.
-
Method Transfer: When transferring this validated method to another laboratory, a partial validation including precision, accuracy, and robustness checks should be performed to ensure consistent performance.
This guide provides the scientific rationale and experimental framework to establish a self-validating and trustworthy analytical system, empowering laboratories to generate high-quality, defensible data for Imazapic-ammonium quantification.
References
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ANALYTICAL METHOD DEVELOPMENT FOR IMAZAPIC HERBICIDE USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). Malaysian Journal of Analytical Sciences. [Link]
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Shaifuddin, S. N. M., et al. (2015). Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography. International Journal of Environmental Science and Development. [Link]
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Ismail, B. S., et al. (2016). Optimization method for simultaneous extraction and detection of imazapic and imazapyr herbicides in soil and water using HPLC-UV. Sains Malaysiana. [Link]
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A study was conducted to evaluate residues of imidazolinone (IMI) in soil. (2017). APPLIED ECOLOGY AND ENVIRONMENTAL RESEARCH. [Link]
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Request PDF: Analytical method development for Imazapic herbicide using high performance liquid chromatography. (2015). ResearchGate. [Link]
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Imazapic-ammonium. (n.d.). AERU, University of Hertfordshire. [Link]
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Imazapic | C14H17N3O3. (n.d.). PubChem, National Institutes of Health. [Link]
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Imazapic (Ref: AC 263222). (n.d.). AERU, University of Hertfordshire. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]
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Water testing in marine aquaculture: Method optimization and validation for ammonium quantification. (2023). International Journal of Applied Research. [Link]
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Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/MS. (n.d.). AESAN. [Link]
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Environmental and Social Risk Assessment for Imazapic 2020. (2020). Wisconsin Department of Natural Resources. [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). Request PDF on ResearchGate. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]
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ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures: Text and Methodology. (2005). Scientific Research Publishing. [Link]
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Comparative efficacy of Imazapic-ammonium and Imazapyr herbicides
An In-Depth Comparative Guide to the Efficacy of Imazapic-Ammonium and Imazapyr Herbicides
Introduction: A Tale of Two Imidazolinones
Within the agricultural and land management sectors, the imidazolinone family of herbicides represents a critical tool for vegetation control. These compounds share a common and highly effective mode of action, yet exhibit distinct characteristics that dictate their optimal use. This guide provides a detailed comparative analysis of two prominent members of this family: Imazapic-ammonium and Imazapyr. Both are valued for their systemic and residual activity, but their differences in selectivity, environmental persistence, and target weed spectra are crucial for researchers, land managers, and development professionals to understand.
This document moves beyond a simple side-by-side listing of features. Instead, it delves into the causal mechanisms behind their herbicidal activity, presents supporting experimental data, and offers practical, field-proven insights to guide the selection and application of these potent compounds. By synthesizing technical data with an understanding of their real-world behavior, we aim to provide a self-validating resource for informed decision-making in vegetation management.
The Unifying Mechanism: Inhibition of Acetohydroxyacid Synthase (AHAS)
The herbicidal power of both Imazapic and Imazapyr stems from their shared molecular target: the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2] This enzyme is a critical chokepoint in the biosynthetic pathway for the branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, cell growth and division.[1][3]
Here’s the causality behind their action:
-
Uptake and Translocation: Both herbicides are readily absorbed by plant leaves, stems, and roots and are translocated throughout the plant via the xylem and phloem.[2][4] This systemic movement allows the compounds to accumulate in the meristematic tissues—the regions of active growth.[2]
-
Enzyme Inhibition: Once in the meristems, Imazapic and Imazapyr bind to and inhibit the AHAS enzyme.[3][5][6]
-
Amino Acid Starvation: This inhibition halts the production of valine, leucine, and isoleucine.
-
Cessation of Growth: Deprived of these essential building blocks, protein synthesis and cell division cease. Treated plants stop growing almost immediately.[2]
-
Visual Symptoms and Plant Death: While growth stops quickly, visible symptoms like chlorosis (yellowing) of new leaves, followed by necrosis (tissue death), may take several days to weeks to appear as the plant slowly starves.[2][7]
This mode of action is highly specific to plants and microorganisms, as animals lack the AHAS enzyme and must obtain these branched-chain amino acids from their diet. This biochemical distinction is the primary reason for the low direct toxicity of imidazolinone herbicides to mammals, birds, and fish.[1][7]
Caption: Mechanism of action for Imazapic and Imazapyr.
Comparative Efficacy and Spectrum of Control
While sharing a mode of action, Imazapic and Imazapyr diverge significantly in their selectivity and the breadth of species they control. This is the most critical distinction for practical application.
-
Imazapic-Ammonium: is considered a selective herbicide. Its efficacy is highly dependent on the plant species and the application rate.[1] It is particularly effective for controlling specific annual and perennial grasses and some broadleaf weeds. This selectivity makes it invaluable for use in prairie restoration projects, where it can remove invasive weeds while leaving desirable native grasses and certain legumes unharmed.[1] It is also used for weed control in specific crops like peanuts and imidazolinone-tolerant corn.[1]
-
Key Controlled Species: Johnsongrass (Sorghum halepense), cheatgrass (Bromus tectorum), cocklebur (Xanthium strumarium), bermudagrass (Cynodon dactylon), and leafy spurge (Euphorbia esula).[1]
-
-
Imazapyr: is a non-selective, broad-spectrum herbicide. It is used for the control of a wide array of vegetation, including most annual and perennial grasses, broadleaf weeds, vines, brambles, and woody species.[4][8][9] Its potent, non-selective nature makes it a powerful tool for forestry site preparation, industrial bare-ground applications, and controlling tough invasive woody plants.[10]
Notably, both herbicides can be found in tank mixes, sometimes even with each other, to broaden the spectrum of control for specific applications. For instance, a mix of Imazapic and Imazapyr has been successfully used to control witchweed (Striga spp.) in corn.[1]
Physicochemical Properties and Environmental Fate: A Comparative Analysis
The environmental behavior of a herbicide dictates its persistence, potential for off-target movement, and overall risk profile. Imazapic and Imazapyr show important differences in this regard.
| Property | Imazapic-ammonium | Imazapyr | Citation(s) |
| Primary Degradation | Microbial activity in soil; rapid photodegradation in water. | Microbial activity in soil; rapid photodegradation in water. | [1][7][8] |
| Soil Half-Life (DT50) | Moderately persistent; 7 to 150 days (average ~120 days). | Less persistent; 10 days to 5 months. | [1][7][8] |
| Mobility/Leaching | Low mobility; generally moves 6-12 inches in soil. | High potential for leaching, especially at soil pH > 5. | [1][7][8] |
| Water Solubility | 2200 mg/L at 25°C | 13,470 mg/L | [1][9] |
| Volatility | Low; not volatile. | Low; not volatile. | [1][4] |
Key Insights:
-
Persistence: Imazapic is generally more persistent in the soil than Imazapyr, with an average half-life of around 120 days compared to Imazapyr's typical range of one to five months.[1][7][8] This longer residual activity can be beneficial for extended weed control but also requires longer plant-back intervals for sensitive crops.[11]
-
Mobility: The most striking difference is in their mobility. Imazapyr has a high potential to leach into groundwater, a characteristic that is exacerbated in soils with a pH above 5, where the molecule becomes negatively charged and is repelled by negatively charged soil colloids.[4][8] Imazapic, conversely, has low mobility and tends to bind more readily to soil particles.[1] This makes Imazapyr a higher risk for off-target movement into water resources.[7][10]
-
Aquatic Degradation: Both herbicides are broken down rapidly by sunlight (photodegradation) when in aqueous solutions, with half-lives of just a few days.[1][7][8][12][13] This is a critical degradation pathway that mitigates their persistence in surface waters.
Comparative Toxicological Profile
As previously noted, the plant-specific mode of action results in low acute toxicity for both herbicides in non-plant organisms.
| Metric | Imazapic-ammonium | Imazapyr | Citation(s) |
| Oral LD50 (Rat) | >5,000 mg/kg | >5,000 mg/kg | [1][4] |
| Dermal LD50 (Rabbit) | >5,000 mg/kg | >2,000 mg/kg | [1][4] |
| Avian LD50 (Bobwhite Quail) | >2,150 mg/kg | >2,150 mg/kg | [1][12] |
| Aquatic LC50 (Bluegill Sunfish) | >100 mg/L | >100 mg/L | [1][4] |
| Aquatic LC50 (Daphnia magna) | >100 mg/L | >100 mg/L | [1][4] |
Key Insights:
-
Low Acute Toxicity: Both compounds are classified as having low acute toxicity (Category III or IV) to mammals, birds, and fish.[1][4] They are not considered carcinogenic.[4]
-
Non-Bioaccumulative: Studies show that both Imazapic and Imazapyr are rapidly excreted by animals and do not bioaccumulate in the food chain.[1][4]
-
Non-Target Plants: The primary environmental risk for both herbicides is their potential to harm non-target plants through drift, runoff, or leaching.[10][12] Imazapyr's higher mobility poses a greater risk in this regard, as it can move through the soil and be taken up by the roots of desirable trees and shrubs.[10] Aquatic plants can also be highly sensitive to Imazapic.[11]
Experimental Protocol: Comparative Greenhouse Dose-Response Bioassay
To quantitatively compare the efficacy of Imazapic and Imazapyr, a dose-response bioassay is a standard and robust methodology. This protocol provides a self-validating system for determining the concentration of each herbicide required to achieve a specific level of weed control.
Objective: To determine and compare the effective dose (ED) values, such as the ED50 (dose for 50% growth reduction), of Imazapic-ammonium and Imazapyr on a selected target weed species.
Materials and Methods:
-
Plant Propagation:
-
Grow a target weed species (e.g., Johnsongrass, Sorghum halepense) from seed in 10 cm pots filled with a standard greenhouse potting mix.
-
Thin seedlings to one plant per pot after emergence.
-
Grow plants in a controlled greenhouse environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach a consistent growth stage (e.g., 3-4 leaf stage).
-
-
Herbicide Stock and Dilution Series Preparation:
-
Prepare stock solutions of commercial formulations of Imazapic-ammonium (e.g., Plateau®) and Imazapyr (e.g., Arsenal®).
-
Perform a serial dilution of each herbicide stock solution to create a range of 6-8 application rates. The rates should bracket the expected ED50 dose, from a rate causing no effect to a rate causing complete mortality. Include a non-treated control (0 dose).
-
Incorporate a non-ionic surfactant into the spray solutions as per the product labels.
-
-
Herbicide Application:
-
Use a research-grade cabinet spray chamber calibrated to deliver a consistent volume (e.g., 200 L/ha). This ensures uniform application.
-
Randomly assign treatments to the pots and apply the designated herbicide rate.
-
-
Experimental Design and Data Collection:
-
Arrange the pots in the greenhouse in a completely randomized design with 4-6 replications per treatment.
-
At 21 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete plant death).
-
Harvest the above-ground biomass for each plant, place it in a labeled paper bag, and dry it in an oven at 60°C until a constant weight is achieved.
-
Record the dry weight for each plant.
-
Data Analysis:
-
Convert the dry weight data to a percentage of the non-treated control.
-
Use a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit the dose-response data.
-
From the regression model, calculate the ED50 and ED90 values and their corresponding 95% confidence intervals for each herbicide.
-
Compare the ED50 values to determine the relative potency of Imazapic vs. Imazapyr on the target species.
Caption: Workflow for a comparative dose-response bioassay.
Conclusion and Practical Recommendations
Imazapic-ammonium and Imazapyr are both highly effective herbicides that operate through the potent and plant-specific inhibition of the AHAS enzyme. However, their practical applications are governed by a crucial trade-off between selectivity and spectrum of control.
-
Choose Imazapic-Ammonium for Selective Control: It is the superior choice when targeting specific grass and broadleaf weeds within established stands of tolerant native grasses, legumes, or certain agricultural crops. Its lower soil mobility and higher persistence provide targeted, long-lasting control with a reduced risk of off-site movement through leaching.
-
Choose Imazapyr for Broad-Spectrum, Non-Selective Control: It is the ideal tool for situations requiring the complete removal of a wide range of vegetation, including tough woody species. Its broad-spectrum efficacy is unparalleled for industrial site preparation and invasive species management. However, its high potential for soil mobility necessitates extreme caution during application to prevent damage to non-target plants and contamination of water resources.
The selection between these two herbicides is a clear example of applying scientific understanding to achieve a specific management outcome. By considering the target weed complex, the tolerance of desirable vegetation, and the environmental characteristics of the application site, researchers and land managers can deploy these tools with precision and responsibility.
References
- Washington State Department of Transportation. (n.d.). Imazapyr Roadside Vegetation Management Herbicide Fact Sheet.
- Alligare. (n.d.). Alligare Imazapyr 4 SL Product Label.
- Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for Imazapic 2020.
- Arborchem. (n.d.). Imazapic 2SL Product Label.
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Cox, C. (2003). Imazapic. Journal of Pesticide Reform, 23(3), 10-15. Retrieved from [Link]
- BASF Agricultural Solutions. (n.d.). Imazapyr | A versatile, pre- and post-emergent herbicide.
- AERU, University of Hertfordshire. (n.d.). Pesticide Properties Database: Imazapic-ammonium.
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Wikipedia. (n.d.). Imazapyr. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91770, Imazapic. Retrieved from [Link]
- Albrecht, A. J. P., et al. (2020). Efficacy of imazapic/imazapyr and other herbicides in mixtures for the control of Digitaria insularis prior to soybean sowing. Agronomía Colombiana, 38(3), 350-356.
- Wisconsin Department of Natural Resources. (2022). Imazapyr Chemical Fact Sheet.
- Patten, K. (2003). Persistence and Non-target Impact of Imazapyr Associated with Smooth Cordgrass Control in an Estuary.
- Massachusetts Department of Environmental Protection. (n.d.). Imazapyr: Review for Use in Lakes & Ponds in Massachusetts.
- AERU, University of Hertfordshire. (n.d.). Pesticide Properties Database: Imazapyr.
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Comparative Guide to the Cross-Resistance Profile of ALS-Inhibiting Herbicides with Imazapic-Ammonium
This guide provides a comprehensive analysis of the cross-resistance profiles of various acetolactate synthase (ALS)-inhibiting herbicides in weed populations with confirmed resistance to imazapic-ammonium. It is intended for researchers, scientists, and professionals in the field of weed science and herbicide development. This document delves into the molecular mechanisms of resistance, presents comparative experimental data, and offers detailed protocols for conducting cross-resistance studies.
Introduction: The Challenge of ALS-Inhibitor Resistance
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] Herbicides that inhibit ALS are among the most widely used due to their high efficacy at low application rates and low mammalian toxicity.[2] Imazapic-ammonium belongs to the imidazolinone (IMI) family of ALS-inhibiting herbicides.[3] The recurrent use of these herbicides has led to the evolution of resistant weed biotypes, posing a significant challenge to sustainable agriculture.[2]
Resistance to ALS inhibitors is most commonly conferred by single nucleotide polymorphisms (SNPs) in the ALS gene, leading to amino acid substitutions that reduce the herbicide's binding affinity to the enzyme.[4] This is known as target-site resistance (TSR). Another mechanism, non-target-site resistance (NTSR), involves metabolic detoxification of the herbicide.[4] A crucial aspect of managing ALS inhibitor resistance is understanding the patterns of cross-resistance, which occurs when a weed population resistant to one ALS inhibitor also exhibits resistance to other herbicides from the same or different chemical families that share the same mode of action.
This guide focuses on the cross-resistance profiles of weeds resistant to imazapic-ammonium, providing a framework for predicting the efficacy of other ALS inhibitors and for developing effective resistance management strategies.
The Landscape of ALS-Inhibiting Herbicides and Resistance Mechanisms
The ALS-inhibiting herbicides are broadly classified into five chemical families. Understanding these families is key to deciphering cross-resistance patterns.
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A Senior Application Scientist’s Guide to Method Validation for the Simultaneous Analysis of Imazapic and Imazapyr
This guide provides a comparative analysis of analytical methodologies for the simultaneous quantification of the imidazolinone herbicides imazapic and imazapyr. Designed for researchers and analytical development scientists, this document moves beyond procedural lists to explore the rationale behind methodological choices, grounding every recommendation in established regulatory frameworks and empirical data. We will dissect and compare High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing the technical insights necessary to develop and validate a robust, reliable, and fit-for-purpose analytical method.
Introduction: The Analytes and the Analytical Challenge
Imazapic and imazapyr are systemic herbicides belonging to the imidazolinone family.[1][2] They function by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is critical for the synthesis of branched-chain amino acids in plants.[2] Due to their efficacy, they are often used in combination, such as in the Clearfield® Production System, to control a broad spectrum of weeds.[3] However, their persistence in soil and water raises environmental and food safety concerns, necessitating sensitive and specific analytical methods for residue monitoring.[4][5]
The simultaneous detection of these compounds presents a unique challenge due to their similar chemical structures. A successful analytical method must not only quantify each analyte accurately but also definitively differentiate between them, often in complex matrices like soil, water, or agricultural products.[3][6] This guide focuses on establishing such a method through a rigorous validation process.
Physicochemical Properties: The Foundation of Method Development
Understanding the physicochemical properties of imazapic and imazapyr is the first principle of method development. These properties dictate choices in sample preparation, chromatography, and detection.
| Property | Imazapyr | Imazapic | Rationale for Method Development |
| Chemical Formula | C₁₃H₁₅N₃O₃ | C₁₄H₁₇N₃O₃ | The slight difference in mass (261.27 vs 275.30 g/mol ) is easily resolved by mass spectrometry. |
| Molecular Weight | 261.27 g/mol [7] | 275.30 g/mol [3][8] | Structural similarity necessitates high-resolution chromatography for UV-based methods. |
| pKa | ~2.0 and ~3.6 | ~3.9 | Both are weak acids. Maintaining mobile phase pH below the pKa (e.g., pH 2.8-3.0) ensures the molecules are protonated (neutral), enhancing retention on a reverse-phase C18 column.[4][9] |
| Water Solubility | High | 2200 mg/L at 25°C[1] | High water solubility influences the choice of extraction solvents and can complicate concentration steps. |
| LogP (Kow) | 0.393 (at pH 4-6)[8] | Low | Low octanol-water partition coefficients indicate hydrophilicity, guiding the selection of reverse-phase chromatography. |
Comparative Overview of Analytical Technologies
The two primary techniques for this analysis are HPLC-UV and LC-MS/MS. While both are powerful, they offer a trade-off between accessibility, sensitivity, and specificity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. A UV detector measures the absorbance of the analytes as they elute, with quantification based on peak area relative to a standard curve.
-
Expertise in Application: HPLC-UV is a workhorse in many labs due to its robustness and lower operational cost. For imazapic and imazapyr, a reverse-phase C18 column is the standard choice.[4][10] The key to successful separation is the mobile phase composition. An acidified aqueous phase (e.g., water with 0.1% formic or acetic acid) is used to suppress the ionization of the carboxylic acid groups on the analytes, increasing their hydrophobicity and retention.[3][4] An organic modifier, typically acetonitrile, is used in a gradient or isocratic elution to resolve the two closely eluting peaks.[3][4] The maximum UV absorbance for both compounds is found around 251-255 nm, making this a suitable wavelength for simultaneous detection.[3][4]
-
Limitations: The primary limitation is sensitivity and potential for matrix interference. While suitable for formulation analysis or higher-level residue screening, it may lack the sensitivity for trace-level environmental monitoring. Co-eluting impurities that absorb at the same wavelength can lead to inaccurate quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS couples the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry. After separation, analytes are ionized (typically via Electrospray Ionization - ESI), and a specific precursor ion (matching the analyte's molecular weight) is selected. This ion is fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides two levels of confirmation (precursor and product ion), virtually eliminating false positives.
-
Expertise in Application: For trace residue analysis, LC-MS/MS is the gold standard. The ionization of imazapic and imazapyr is typically performed in positive ESI mode, detecting the [M+H]⁺ ions at m/z 262.1 for imazapyr and m/z 276.1 for imazapic.[3][11] The specificity of MRM allows for minimal sample cleanup and significantly lower limits of detection (LOD) compared to HPLC-UV, often reaching low parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[6][11]
-
Limitations: The main drawbacks are the higher initial instrument cost, greater complexity in operation and maintenance, and susceptibility to matrix effects (ion suppression or enhancement), which must be carefully evaluated and corrected for during validation.
The Validation Workflow: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The framework provided by the International Council for Harmonisation (ICH) guideline Q2(R1) is the authoritative standard.[12][13]
Caption: General workflow for analytical method validation.
Specificity / Selectivity
-
Trustworthiness: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze blank matrix samples (e.g., soil, water) to ensure no endogenous peaks interfere with the retention times of imazapic or imazapyr.
-
Spike the blank matrix with the analytes and analyze. The peak response should be attributable only to the analytes.
-
For LC-MS/MS, specificity is further demonstrated by the consistent ratio of two different MRM transitions for each analyte.
-
Linearity
-
Trustworthiness: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.
-
Protocol:
-
Prepare a series of at least five calibration standards spanning the expected concentration range of the samples.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis. The coefficient of determination (R²) should be ≥ 0.99.[3]
-
Accuracy
-
Trustworthiness: Accuracy measures the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.
-
Protocol:
-
Spike a blank matrix with known concentrations of imazapic and imazapyr at a minimum of three levels (low, medium, high), covering the specified range.
-
Prepare at least three replicates for each level.
-
Analyze the samples using the complete method (extraction and detection).
-
Calculate the percent recovery: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance criteria are typically within 80-120% recovery, depending on the concentration and regulatory guideline.[6] Studies show recoveries of 83% to 106% are achievable for these analytes in soil and water.[3][11]
-
Precision
-
Trustworthiness: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within-laboratory variations (different days, different analysts, different equipment).
-
-
Protocol:
-
Repeatability: Analyze a minimum of six replicates of a mid-concentration standard or three replicates at three concentrations on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements. The acceptance criterion for RSD is typically ≤15-20%, depending on the concentration.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Trustworthiness:
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
-
Protocol:
-
These are typically determined based on the signal-to-noise ratio (S/N). The LOD is commonly established at an S/N of 3:1, and the LOQ at an S/N of 10:1.[3]
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Robustness
-
Trustworthiness: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
-
Protocol:
-
Deliberately vary critical parameters one at a time, such as:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Mobile phase composition (e.g., ± 2% organic content)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)[3]
-
-
Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (e.g., peak resolution, retention time). The method is robust if the results remain within the defined system suitability limits.
-
Experimental Protocols & Data
Sample Preparation: The QuEChERS Method
For complex matrices like soil or agricultural products, a robust sample preparation method is crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for multi-residue analysis and is well-suited for imidazolinones.[14][15]
Caption: Workflow of the QuEChERS sample preparation method.
Detailed Protocol (adapted for LC-MS/MS): [6][16]
-
Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 5 mL of 0.1 M potassium phosphate dibasic solution and shake for 10 minutes.
-
Add 0.5 mL of 6 N HCl and 5 mL of acetonitrile. Shake for another 10 minutes.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 10 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO₄ and 25 mg C18 sorbent.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 x g) for 5 minutes.
-
Filter the final supernatant through a 0.2 µm filter into an autosampler vial for analysis.
Performance Data Comparison
The following table summarizes typical performance data derived from published methods, providing a clear comparison between HPLC-UV and LC-MS/MS.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Advantage |
| Column | C18 (e.g., 4.6 x 250mm, 5µm)[4][10] | C18 (e.g., 2.1 x 150mm, 5µm)[3] | N/A |
| Mobile Phase | Acetonitrile : Acidified Water (pH ~2.8-3.0)[4][9] | Acetonitrile : 0.1% Formic Acid in Water[3] | N/A |
| Detection | UV at 251-255 nm[3][4] | ESI+; MRM Transitions[3] | LC-MS/MS (Specificity) |
| Run Time | ~6-8 minutes[3][4] | ~6 minutes[3] | Comparable |
| Linearity (R²) | > 0.99[3] | > 0.99[6] | Comparable |
| LOD | Imazapyr: 10 ng/L (ppt)[4]Imazapic: 1 µg/L (ppb)[4] | ~0.25-0.46 mg/L (in soil/water extract)[3] | Method Dependent |
| LOQ | Imazapyr: 0.511 µg/mL[10]Imazapic: 4.09 µg/mL[10] | 0.01 mg/kg in livestock products[6] | LC-MS/MS (Sensitivity) |
| Recovery | ~71-107%[10] | ~76-110%[6] | Comparable |
Note: LOD/LOQ values are highly matrix- and method-dependent. The values presented are for comparative illustration.
Caption: Chemical structures of Imazapyr and Imazapic.
Conclusion and Recommendations
The choice between HPLC-UV and LC-MS/MS for the simultaneous analysis of imazapic and imazapyr hinges on the method's intended purpose.
-
For routine quality control of formulated products or high-concentration residue screening, a validated HPLC-UV method offers a cost-effective, robust, and reliable solution. The key to success lies in optimizing the mobile phase pH to ensure good chromatographic resolution between the two structurally similar analytes.
-
For trace-level residue analysis in complex environmental or food matrices, LC-MS/MS is unequivocally the superior technique. Its enhanced sensitivity and specificity, provided by MRM analysis, are essential for meeting stringent regulatory limits and ensuring data of the highest integrity. When using LC-MS/MS, a thorough evaluation of matrix effects is a critical and non-negotiable component of method validation.
Regardless of the chosen technology, adherence to a systematic validation protocol, such as that outlined by ICH Q2(R1), is paramount.[12][17] This ensures that the developed method is not only scientifically sound but also produces data that is defensible, reliable, and fit for its purpose.
References
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Shaifuddin, S. N. M., et al. (n.d.). Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography. Available at: [Link]
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Zain, N. M., et al. (2016). Optimization method for simultaneous extraction and detection of imazapic and imazapyr herbicides in soil and water using HPLC-UV. Sains Malaysiana. Available at: [Link]
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Mahyoub, I., et al. (2017). A simple method for determination and characterization of imidazolinone herbicide (Imazapyr/imazapic) residues in Clearfield® rice soil. Applied Ecology and Environmental Research. Available at: [Link]
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Jo, E., et al. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. National Institutes of Health. Available at: [Link]
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Zain, N. M., et al. (2013). ANALYTICAL METHOD DEVELOPMENT FOR IMAZAPIC HERBICIDE USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Malaysian Journal of Analytical Sciences. Available at: [Link]
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Zain, N. M., et al. (2016). Optimization Method for Simultaneous Extraction and Detection of Imazapic and Imazapyr Herbicides in Soil and Water Using HPLC-UV with Verification of LC-MS. Universiti Kebangsaan Malaysia. Available at: [Link]
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Yamada, Y. (2012). IMAZAPIC (266). Food and Agriculture Organization of the United Nations. Available at: [Link]
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Mahyoub, I., et al. (2017). The characteristics (Molecular and physicochemical) of imazapic and imazapyr. ResearchGate. Available at: [Link]
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de Oliveira Arias, J., et al. (2014). A method for determination of imazapic and imazethapyr residues in soil using an ultrasonic assisted extraction and LC-MS/MS. National Institutes of Health. Available at: [Link]
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Jo, E., et al. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. ResearchGate. Available at: [Link]
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ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Imazapic. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Imazapyr. PubChem. Available at: [Link]
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University of Hertfordshire. (n.d.). Imazapic (Ref: AC 263222). AERU. Available at: [Link]
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EURL-SRM. (n.d.). QuEChERS. Available at: [Link]
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University of Hertfordshire. (n.d.). Imazapyr. AERU. Available at: [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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MDPI. (2022). Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. Available at: [Link]
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MDPI. (2020). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Available at: [Link]
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ResearchGate. (n.d.). Physico-chemical properties of imazethapyr. Available at: [Link]
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Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis. Available at: [Link]
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U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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A Comparative Environmental Impact Assessment of Imazapic-Ammonium and Other Leading Herbicides
In the landscape of modern agriculture and vegetation management, the selection of a herbicide extends beyond its mere efficacy in weed control. A critical, and increasingly scrutinized, aspect of this decision-making process lies in the environmental footprint of these chemical agents. This guide provides a comprehensive, data-driven comparison of the environmental impact of imazapic-ammonium against three other widely used herbicides: glyphosate, atrazine, and 2,4-D. Designed for researchers, scientists, and professionals in drug development, this document delves into the key environmental parameters that dictate the ecological risk profile of these compounds, supported by experimental data and standardized testing protocols.
Understanding the Environmental Impact of Herbicides
The environmental impact of a herbicide is a multifaceted issue, primarily revolving around its potential to affect non-target organisms and persist in the environment. Key parameters for assessment include the herbicide's mechanism of action, its persistence in soil and water (often measured by its half-life), its mobility in soil, and its toxicity to a range of non-target species, including mammals, birds, fish, aquatic invertebrates, and non-target plants. A thorough evaluation of these factors is crucial for a holistic understanding of a herbicide's environmental risk.
Imazapic-Ammonium: A Profile
Imazapic-ammonium belongs to the imidazolinone family of herbicides. Its mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2][3] This enzyme is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, which are essential for protein synthesis and cell growth.[1][2][3] Since this enzyme is not present in animals, imazapic-ammonium exhibits a high degree of selectivity and low toxicity to fauna.[1]
Environmental Fate of Imazapic-Ammonium
The persistence and mobility of a herbicide in the environment are critical determinants of its potential for long-term impact and contamination of water resources.
-
Soil Persistence: Imazapic-ammonium has a moderate persistence in soil, with an average half-life (t½) of 120 to 140 days.[4] The primary mechanism of its degradation in soil is microbial activity.[1][4]
-
Soil Mobility: The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to bind to soil particles. A higher Koc value indicates lower mobility. Imazapic-ammonium has a Koc of 206 mL/g, suggesting moderate mobility in soil.[4] However, it has the potential for runoff in clay soils with high rainfall.[4]
Ecotoxicology of Imazapic-Ammonium
Imazapic-ammonium generally demonstrates a favorable ecotoxicological profile for animal species.
-
Mammalian Toxicity: It is considered essentially non-toxic to mammals, with an acute oral LD50 (lethal dose for 50% of a test population) in rats of >5,000 mg/kg.[1][5]
-
Avian Toxicity: Similarly, it shows low toxicity to birds, with an oral LD50 in bobwhite quail of >2,150 mg/kg.[1]
-
Aquatic Toxicity: The 96-hour LC50 for fish such as rainbow trout and bluegill sunfish is >100 mg/L, indicating low toxicity.[1][4] For aquatic invertebrates like Daphnia magna, the LC50 is also >100 mg/L.[5]
-
Toxicity to Non-target Plants: As a herbicide, imazapic can be toxic to non-target plants. Aquatic macrophytes are particularly sensitive, with a reported EC50 (concentration causing a 50% effect) of 6.1 µg/L for Lemna gibba (duckweed).[4]
Comparative Analysis with Alternative Herbicides
To provide a comprehensive understanding of imazapic-ammonium's environmental standing, a direct comparison with glyphosate, atrazine, and 2,4-D is presented below.
Glyphosate
Glyphosate is a broad-spectrum, non-selective systemic herbicide.[6] Its mechanism of action is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is involved in the synthesis of aromatic amino acids in plants and some microorganisms.[7]
Atrazine
Atrazine is a selective triazine herbicide used to control broadleaf and grassy weeds.[8] It works by inhibiting photosynthesis in susceptible plants.[8]
2,4-D (2,4-Dichlorophenoxyacetic acid)
2,4-D is a selective herbicide used for the control of broadleaf weeds.[1] It is a synthetic auxin that mimics the natural plant growth hormone, causing uncontrolled and unsustainable growth that leads to plant death.[1]
Quantitative Data Summary
The following tables provide a side-by-side comparison of the key environmental impact parameters for imazapic-ammonium, glyphosate, atrazine, and 2,4-D.
Table 1: Physicochemical Properties and Soil Fate
| Herbicide | Mechanism of Action | Soil Half-life (days) | Soil Organic Carbon-Water Partitioning Coefficient (Koc) (mL/g) |
| Imazapic-ammonium | AHAS inhibitor | 120 - 140[4] | 206[4] |
| Glyphosate | EPSP synthase inhibitor[7] | 2 - 197 (typical 47)[7] | 300 - 20,100[7] |
| Atrazine | Photosynthesis inhibitor[8] | 60 - 75[8] | 100 |
| 2,4-D | Synthetic auxin[1] | 6.2 - 10[1][4] | 20 - 79[9] |
Table 2: Ecotoxicological Data
| Herbicide | Acute Oral LD50 (Rat) (mg/kg) | Acute Dietary LC50 (Bobwhite Quail) (ppm) | 96-hour LC50 (Rainbow Trout) (mg/L) | 48-hour EC50 (Daphnia magna) (mg/L) |
| Imazapic-ammonium | >5,000[1][5] | >5,000[5] | >100[1][4] | >100[5] |
| Glyphosate | >5,000 | >4,640 | 86 | 780 |
| Atrazine | 1,750 | 5,760 | 4.5 - 11 | 6.9 |
| 2,4-D | 400 - 2,000[10] | >5,620[10] | 0.5 - 5.5 (ester forms) | 5 - 20 |
Experimental Methodologies
The data presented in this guide are derived from standardized experimental protocols designed to ensure reproducibility and comparability.
Soil Dissipation Studies (OECD 307)
The objective of a soil dissipation study is to determine the rate at which a herbicide breaks down in the soil under controlled laboratory or field conditions. This is crucial for understanding its persistence and potential for long-term environmental accumulation.
Step-by-Step Methodology:
-
Soil Selection and Characterization: Representative soil samples are collected and characterized for properties such as pH, organic carbon content, texture, and microbial biomass.
-
Herbicide Application: A known concentration of the herbicide is applied uniformly to the soil samples.
-
Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture that mimic relevant environmental scenarios (e.g., aerobic or anaerobic).
-
Sampling and Analysis: Soil samples are collected at predetermined time intervals.
-
Data Analysis: The concentration of the herbicide and its degradation products are plotted against time. The data are then fitted to a kinetic model (e.g., first-order kinetics) to calculate the dissipation time 50% (DT50) or half-life (t½).
Caption: Workflow for a soil dissipation study.
Aquatic Toxicity Testing
Standardized aquatic toxicity tests are conducted to determine the potential hazard of a herbicide to aquatic organisms.
This test determines the concentration of a chemical that is lethal to 50% of a test fish population (LC50) over a 96-hour period. Rainbow trout (Oncorhynchus mykiss) is a commonly used test species.[2]
Caption: Fish acute toxicity test workflow.
This test assesses the acute toxicity of a substance to Daphnia magna (a small freshwater crustacean) by determining the concentration at which 50% of the population is immobilized (EC50) after a 48-hour exposure.
Discussion and Interpretation
The comparative data reveals distinct environmental profiles for each herbicide. Imazapic-ammonium's high LD50 and LC50 values for mammals, birds, and fish, coupled with its targeted mechanism of action, underscore its relatively low risk to these non-target animal groups.[1][4][5] However, its moderate soil persistence and potential for runoff necessitate careful management to mitigate risks to non-target aquatic plants.[4]
Glyphosate, while also having low acute toxicity to mammals and birds, exhibits a very wide range in its soil half-life, indicating that its persistence is highly dependent on environmental conditions.[7] Its high Koc value suggests strong binding to soil, which can reduce its mobility in some scenarios.[7]
Atrazine and 2,4-D generally show higher acute toxicity to aquatic organisms compared to imazapic-ammonium and glyphosate.[10] 2,4-D has a short soil half-life, suggesting lower persistence, but its lower Koc value indicates higher mobility and a greater potential for leaching into groundwater.[1][4][9] Atrazine's moderate persistence and mobility, combined with its known endocrine-disrupting potential in some aquatic species, have led to its restricted use in certain regions.
Conclusion
The selection of a herbicide requires a balanced consideration of its efficacy and its environmental impact. Imazapic-ammonium presents a favorable environmental profile in terms of its low toxicity to a wide range of animal species, a direct consequence of its specific mechanism of action. While its moderate soil persistence warrants responsible application practices to protect sensitive non-target flora, its overall environmental impact, when compared to glyphosate, atrazine, and 2,4-D, positions it as a viable option where the preservation of non-target fauna is a primary concern. This guide underscores the importance of a data-driven approach to herbicide selection, enabling informed decisions that support both agricultural productivity and environmental stewardship.
References
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Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for Imazapic 2020. Retrieved from [Link]
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National Pesticide Information Center. (2020). Atrazine Fact Sheet. Oregon State University. Retrieved from [Link]
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National Pesticide Information Center. (2019). Glyphosate Technical Fact Sheet. Oregon State University. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (1998). Pesticide residues in food - 1997. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichlorophenoxyacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Glyphosate. Retrieved from [Link]
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Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Retrieved from [Link]
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University of California, Agriculture and Natural Resources. (2004). Pesticide Choice: Best Management Practice (BMP) for Protecting Surface Water Quality in Agriculture. Retrieved from [Link]
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University of Hertfordshire. (n.d.). Imazapic-ammonium. Agriculture and Environment Research Unit. Retrieved from [Link]
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University of Hertfordshire. (n.d.). Imazapic. Agriculture and Environment Research Unit. Retrieved from [Link]
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National Pesticide Information Center. (2008). 2,4-D Technical Fact Sheet. Oregon State University. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
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Washington State Department of Transportation. (n.d.). Imazapic Roadside Vegetation Management Herbicide Fact Sheet. Retrieved from [Link]
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U.S. Department of Agriculture, Forest Service. (n.d.). Fish Toxicity. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Imazapic-Ammonium on Resistant and Susceptible Biotypes of Weedy Rice (Oryza sativa f. spontanea)
This guide provides an in-depth technical analysis of the efficacy of imazapic-ammonium on different biotypes of weedy rice, a pervasive weed in rice cultivation. It is intended for researchers, scientists, and crop protection professionals engaged in the development and evaluation of herbicides. This document offers a comprehensive comparison of the product's performance against a resistant biotype and a susceptible biotype, supported by experimental data, and contextualizes its use alongside alternative weed management strategies.
The Science of Imazapic-Ammonium: A Molecular Perspective
Imazapic-ammonium is a selective, systemic herbicide belonging to the imidazolinone chemical family.[1] It is utilized for both pre- and post-emergence control of a variety of annual and perennial grasses and broadleaf weeds.[1]
Mechanism of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)
The herbicidal activity of imazapic-ammonium stems from its inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2][3] This enzyme is crucial in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[2] These amino acids are essential for protein synthesis and cell growth. By blocking AHAS, imazapic-ammonium halts the production of these vital building blocks, leading to the cessation of plant growth and eventual death.[2][4] The uptake of the herbicide occurs through the leaves, stems, and roots, and it is translocated to the meristematic tissues where it accumulates.[4]
Caption: Mechanism of action of imazapic-ammonium.
Chemical Properties of Imazapic-Ammonium
| Property | Value |
| Chemical Formula | C14H20N4O3 |
| Molecular Weight | 292.33 g/mol [3] |
| IUPAC Name | ammonium 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-5-methylnicotinate[5] |
| Mode of Action | Acetohydroxyacid synthase (AHAS) inhibitor[3] |
| HRAC Group | B[5] |
| WSSA Group | 2[5] |
Caption: Chemical structure of imazapic-ammonium.
The Target Weed: Weedy Rice (Oryza sativa f. spontanea)
Weedy rice, also known as red rice, is a conspecific weed of cultivated rice and is considered one of the most problematic weeds in rice production systems worldwide.[6] Its close genetic relationship to cultivated rice makes it difficult to control with selective herbicides.
Biological and Ecological Characteristics
Weedy rice exhibits a range of characteristics that contribute to its success as a weed:
-
Phenotypic Diversity: Weedy rice populations show significant variation in traits such as plant height, tillering capacity, and hull color.[7][8]
-
High Competitiveness: Generally taller and more vigorous than cultivated rice, weedy rice can outcompete the crop for light, water, and nutrients, leading to significant yield losses.
-
Seed Shattering: A key characteristic of weedy rice is its tendency to shatter its seeds before or during harvest, replenishing the soil seedbank for subsequent seasons.[6][8]
-
Seed Dormancy: Weedy rice seeds can remain dormant in the soil for extended periods, making their eradication challenging.[6][8]
Comparative Efficacy of Imazapic-Ammonium on Weedy Rice Biotypes
The widespread use of imidazolinone herbicides in Clearfield® rice production systems has led to the selection of resistant weedy rice biotypes.[7][9] This section presents a comparative analysis of the efficacy of imazapic-ammonium on a susceptible (S-WR) and a resistant (R-WR) biotype of weedy rice from Malaysia.
Dose-Response Bioassay Results
A dose-response study was conducted to quantify the level of resistance in the R-WR biotype compared to the S-WR biotype. The results are summarized below, with GR50 values representing the herbicide rate that caused a 50% reduction in shoot growth.
Table 1: Efficacy of Imazapic on Susceptible and Resistant Weedy Rice Biotypes
| Biotype | Herbicide | GR50 (g a.i. ha-1) | Resistance Level (R/S Ratio) |
| Susceptible (S-WR) | Imazapic | 7 | - |
| Resistant (R-WR) | Imazapic | 376 | 54 |
Data sourced from Dilipkumar et al. (2018)[9]
The data clearly demonstrates a significant level of resistance to imazapic in the R-WR biotype, requiring a 54-fold higher concentration to achieve the same level of growth inhibition as the S-WR biotype.[9]
Mechanism of Resistance
The resistance in the Malaysian weedy rice biotype has been attributed to a specific point mutation in the AHAS gene. A single nucleotide substitution results in a Serine to Asparagine substitution at position 653 (Ser-653-Asn) of the AHAS enzyme. This alteration reduces the binding affinity of imazapic to the enzyme, rendering the plant resistant to the herbicide's effects.
Comparison with Alternative Herbicides
Given the emergence of imazapic-resistant weedy rice, it is crucial to evaluate the efficacy of herbicides with different modes of action. The same Malaysian R-WR biotype was tested against several alternative herbicides.
Table 2: Efficacy of Alternative Herbicides on the Imazapic-Resistant Weedy Rice Biotype (R-WR)
| Herbicide | Mode of Action | Efficacy on R-WR Biotype |
| Glyphosate | EPSP synthase inhibitor | Susceptible[9] |
| Glufosinate | Glutamine synthetase inhibitor | Susceptible[9] |
| Quizalofop | ACCase inhibitor | Susceptible[9] |
| Oxadiazon | PPO inhibitor | Controlled[9] |
| Pretilachlor | Long-chain fatty acid inhibitor | Ineffective[9] |
Data sourced from Dilipkumar et al. (2018)[9]
The results indicate that the imazapic-resistant weedy rice biotype remains susceptible to herbicides with different modes of action, such as glyphosate, glufosinate, and quizalofop.[9] This highlights the importance of rotating herbicide modes of action to manage resistant weed populations effectively. Studies on other weedy rice populations have also shown that glyphosate can provide effective control.[10][11]
Experimental Protocols
Dose-Response Bioassay for Herbicide Resistance Assessment
This protocol outlines the methodology used to determine the level of herbicide resistance in weedy rice biotypes.
Objective: To quantify the dose-response of susceptible and putatively resistant weedy rice biotypes to imazapic-ammonium.
Materials:
-
Seeds of susceptible (S-WR) and resistant (R-WR) weedy rice biotypes.
-
Pots (e.g., 19 cm diameter) filled with a suitable soil mix (e.g., silty loam).
-
Imazapic-ammonium herbicide formulation.
-
Non-ionic surfactant.
-
Knapsack sprayer with a flat-fan nozzle.
-
Controlled environment greenhouse (e.g., 35/20°C day/night temperature).
-
Drying oven.
-
Analytical balance.
Procedure:
-
Seed Germination: Pre-germinate seeds of both S-WR and R-WR biotypes.
-
Planting: Sow a standardized number of pre-germinated seeds (e.g., 20) per pot at a shallow depth (e.g., 0.5 cm).
-
Thinning: After emergence, thin the seedlings to a uniform number per pot (e.g., 15).
-
Herbicide Preparation: Prepare a range of herbicide concentrations. For the S-WR biotype, rates could be 0, 1/16, 1/8, 1/4, 1/2, and 1 times the recommended field rate. For the R-WR biotype, a wider range of higher rates is necessary, such as 0, 1, 2, 4, 8, 16, and 32 times the recommended field rate.
-
Herbicide Application: Apply the different herbicide rates at the appropriate growth stage (e.g., pre-emergence or early post-emergence). For post-emergence applications, add a non-ionic surfactant to the spray solution.
-
Experimental Design: Arrange the pots in a randomized complete block design with multiple replications (e.g., five). The experiment should be repeated to ensure reproducibility.
-
Data Collection: Three weeks after treatment, count the number of surviving plants and harvest the aboveground shoot biomass.
-
Biomass Measurement: Dry the harvested shoot tissue in an oven at 80°C for 72 hours and record the dry weight.
-
Data Analysis: Express plant survival and shoot dry weight as a percentage of the untreated control. Use a non-linear regression model (e.g., a four-parameter logistic curve) to analyze the dose-response data and calculate the GR50 values.
Caption: Workflow for the dose-response bioassay.
Conclusion
The development of imazapic-ammonium resistance in weedy rice biotypes, driven by a target-site mutation in the AHAS gene, poses a significant challenge to sustainable rice production. The experimental data presented in this guide quantitatively demonstrates the high level of resistance in a Malaysian biotype. However, the susceptibility of this resistant biotype to herbicides with alternative modes of action, such as glyphosate and glufosinate, provides viable management options. A thorough understanding of the mechanisms of resistance and the efficacy of a diverse range of herbicides is paramount for the development of robust, long-term weed management strategies. Researchers and drug development professionals should focus on integrated approaches that include the rotation of herbicide modes of action, the use of certified seed, and adherence to stewardship guidelines to mitigate the evolution and spread of herbicide resistance.
References
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Hoyos, V., Foidl, T., & Roma-Burgos, N. (2022). Weedy Rice Resistance to Imidazolinone Herbicides and Control with Glyphosate. Planta Daninha, 40. [Link]
-
Dilipkumar, M., Chuah, T. S., & Sahid, I. (2018). Cross-Resistance to Imazapic and Imazapyr in a Weedy Rice (Oryza sativa) Biotype Found in Malaysia. Planta Daninha, 36. [Link]
-
Li, J., Song, X., Zhao, R., Wang, F., Sun, Y., & Lu, Y. (2023). Advances in Research on the Biological Characteristics of Weedy Rice. Agriculture, 13(10), 2004. [Link]
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Kabir, M. H., & Begum, M. (2016). Efficacy of pretilachlor and oxadiazon on weed control and yield performance of transplant Aman rice. Progressive Agriculture, 27(2), 119-127. [Link]
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Hoyos, V., Foidl, T., & Roma-Burgos, N. (2022). Weedy rice resistance to imidazolinone herbicides and control with glyphosate. Planta Daninha, 40. [Link]
-
Dilipkumar, M., Chuah, T. S., & Sahid, I. (2018). Cross-Resistance to Imazapic and Imazapyr in a Weedy Rice (Oryza sativa) Biotype Found in Malaysia. Planta Daninha, 36. [Link]
-
Mondal, P., & Biswas, S. (2021). Agro-morphological Characteristics of Weedy Rice (Oryza sativa f. spontanea): A Precious Genetic Resource for Rice Improvement. International Journal of Environment and Climate Change, 11(9), 11-20. [Link]
-
AERU. (n.d.). Imazapic-ammonium. University of Hertfordshire. [Link]
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Dilipkumar, M., Chuah, T. S., & Sahid, I. (2018). Cross-Resistance to Imazapic and Imazapyr in a Weedy Rice (Oryza sativa) Biotype Found in Malaysia. Planta Daninha, 36. [Link]
-
Godara, N., Norsworthy, J. K., Butts, T. R., Roberts, T. L., & Gbur, E. E. (2022). Quizalofop-Resistant Rice Response to Quizalofop when Exposed to Low Rates of Glyphosate and Imazethapyr. Weed Technology, 36(5), 633-640. [Link]
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Somaratne, S., Karunarathna, K. D. K., Weerakoon, S. R., Abeysekera, A. S. K., & Weeresena, O. V. D. S. J. (2014). Salient characters of Weedy rice (Oryza sativa f. spontanea) populations in highly infested areas in Sri Lanka. Ruhuna Journal of Science, 5, 31-36. [Link]
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Wikipedia. (2023, September 30). Imazapic. [Link]
-
NIFA. (n.d.). WEED RESEARCH IN RICE - LOUISIANA STATE UNIVERSITY. [Link]
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Somaratne, S., Karunarathna, K. D. K., Weerakoon, S. R., Abeysekera, A. S. K., & Weeresena, O. V. D. S. J. (2014). Salient characters of Weedy rice (Oryza sativa f. spontanea) populations in highly infested areas in Sri Lanka. Semantic Scholar. [https://www.semanticscholar.org/paper/Salient-characters-of-Weedy-rice-(Oryza-sativa-f.-Somaratne-Karunarathna/b9b3f3f2d2b5b8e9e4f8e9f2d2b5b8e9e4f8e9f2]([Link]
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Dilipkumar, M., Man, A., & Chuah, T. S. (2021). pre and post control of weedy rice and selected rice weeds with premix of imazapic and imazapyr at different ratios. Malaysian Applied Biology, 50(5), 1-10. [Link]
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Al-Khatib, K., & Jasieniuk, M. (2020). Phenotypic diversity of weedy rice (Oryza sativa f. spontanea) biotypes found in California and implications for management. Weed Science, 68(4), 347-357. [Link]
-
GSRS. (n.d.). IMAZAPIC-AMMONIUM. [Link]
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A Guide to Inter-laboratory Comparison of Imazapic-Ammonium Residue Analysis
This guide provides an in-depth analysis of inter-laboratory comparisons for the residue analysis of imazapic-ammonium, a widely used imidazolinone herbicide. It is designed for researchers, scientists, and professionals in drug development and food safety who are involved in the quantitative analysis of pesticide residues. This document will delve into the critical aspects of proficiency testing, analytical methodologies, and data interpretation, grounded in established international standards.
Imazapic, and its ammonium salt, are selective herbicides used for the control of a broad spectrum of weeds. Due to their potential to persist in soil and leach into water, regulatory bodies worldwide have established maximum residue limits (MRLs) for imazapic in various agricultural commodities. Ensuring that laboratories can accurately and reliably quantify imazapic-ammonium residues is paramount for consumer safety and international trade. Inter-laboratory comparisons, or proficiency tests (PTs), are a cornerstone of a laboratory's quality assurance system, providing an external and objective assessment of their analytical performance.[1][2] Participation in such schemes is often a mandatory requirement for accreditation under ISO/IEC 17025.[3][4][5][6][7]
This guide will explore the typical workflow of an inter-laboratory comparison for imazapic-ammonium, from the preparation of the test material to the statistical evaluation of the results. We will also provide a detailed, validated analytical method for the determination of imazapic-ammonium residues, explaining the scientific principles behind each step of the protocol.
The Framework of an Inter-laboratory Comparison
An inter-laboratory comparison for imazapic-ammonium residue analysis is a meticulously planned exercise designed to assess the performance of participating laboratories against pre-established criteria. The process, governed by international standards such as ISO 17043 and ISO 13528, ensures that the evaluation is fair, objective, and statistically sound.[1]
A key organizer of such proficiency tests in Europe is the European Union Reference Laboratory for Single Residue Methods (EURL-SRM). Their proficiency tests, known as EUPTs, provide a valuable benchmark for laboratories involved in the official control of pesticide residues.[2]
The fundamental steps of a proficiency test are illustrated in the workflow diagram below.
Caption: Workflow of a typical inter-laboratory comparison for pesticide residue analysis.
Data from a Representative Proficiency Test
To illustrate the outcomes of an inter-laboratory comparison, we will refer to data analogous to that which would be found in a proficiency test report, such as the EUPT-SRM13, which focused on pesticide residues in soybeans. While the complete participant data for imazapic is not publicly available, the following table represents a hypothetical but realistic dataset based on the principles of such proficiency tests.
Table 1: Representative Inter-laboratory Comparison Results for Imazapic in a Food Matrix
| Laboratory Code | Reported Concentration (mg/kg) | z-score | Assessment |
| Lab 01 | 0.045 | 0.5 | Satisfactory |
| Lab 02 | 0.038 | -1.0 | Satisfactory |
| Lab 03 | 0.052 | 2.0 | Satisfactory |
| Lab 04 | 0.029 | -2.8 | Questionable |
| Lab 05 | 0.042 | 0.0 | Satisfactory |
| Lab 06 | 0.060 | 3.5 | Unsatisfactory |
| Lab 07 | 0.041 | -0.2 | Satisfactory |
| Lab 08 | 0.048 | 1.0 | Satisfactory |
| Assigned Value | 0.042 | ||
| Standard Deviation for PT | 0.005 |
Disclaimer: This is a representative dataset for illustrative purposes and does not reflect the actual results of any specific laboratory in the EUPT-SRM13 proficiency test.
The performance of each laboratory is typically evaluated using a z-score, which is calculated as:
z = (x - X) / σ
where:
-
x is the result reported by the laboratory
-
X is the assigned value (the consensus value from all participants or a reference value)
-
σ is the standard deviation for the proficiency test
Generally, a z-score between -2 and 2 is considered satisfactory, a score between -3 and -2 or 2 and 3 is questionable, and a score outside of -3 and 3 is unsatisfactory.
Recommended Analytical Methodology: LC-MS/MS
For the determination of imazapic-ammonium residues, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the technique of choice due to its high selectivity and sensitivity.[8] The following is a detailed protocol based on established and validated methods.
Experimental Protocol: Determination of Imazapic-Ammonium in a Plant-Based Matrix
1. Sample Preparation (QuEChERS-based Extraction)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Step 1: Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Step 2: Hydration: Add 10 mL of water and vortex for 1 minute to ensure thorough hydration of the sample matrix.
-
Step 3: Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Rationale: Acetonitrile is used for its ability to efficiently extract a wide range of pesticides. The salts induce phase separation between the aqueous and organic layers and help to stabilize the analytes.
-
-
Step 4: Centrifugation: Shake vigorously for 1 minute and centrifuge at ≥ 3000 g for 5 minutes.
-
Step 5: Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing 150 mg MgSO₄ and 25 mg of a suitable sorbent (e.g., PSA - primary secondary amine).
-
Rationale: d-SPE is a cleanup step to remove interfering matrix components. PSA is effective in removing organic acids, fatty acids, and sugars.
-
-
Step 6: Final Centrifugation: Vortex for 30 seconds and centrifuge at a high speed (e.g., 13,000 g) for 5 minutes.
-
Step 7: Sample for Analysis: Transfer the supernatant into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of imazapic.
-
Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode. The detection and quantification are performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Rationale: MRM involves monitoring a specific precursor ion to product ion transition for the analyte of interest, which significantly reduces background noise and enhances the specificity of the analysis.[8]
-
Table 2: Typical LC-MS/MS Parameters for Imazapic Analysis
| Parameter | Value |
| LC System | |
| Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 5 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | ESI+ |
| MRM Transition (Quantifier) | m/z 276.1 -> 230.1 |
| MRM Transition (Qualifier) | m/z 276.1 -> 186.1 |
| Collision Energy | Optimized for the specific instrument |
Method Validation
Any analytical method used for regulatory purposes must be thoroughly validated according to international guidelines such as those from SANTE/SANCO.[3][4][5] Key validation parameters include:
-
Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range.
-
Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at different concentration levels.
-
Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Data Interpretation and Continuous Improvement
The final report from a proficiency test provides invaluable feedback to the participating laboratories. An unsatisfactory result should trigger a thorough investigation to identify the root cause of the issue.
Caption: A logical flow for addressing unsatisfactory proficiency test results.
Potential sources of error can include:
-
Sample Preparation: Inefficient extraction, analyte loss during cleanup, or contamination.
-
Instrumental Analysis: Incorrect calibration, instrument malfunction, or inappropriate method parameters.
-
Data Processing: Errors in peak integration or calculation.
By systematically investigating these potential issues, laboratories can implement corrective actions, re-validate their method if necessary, and ultimately improve the accuracy and reliability of their imazapic-ammonium residue analysis.
Conclusion
Inter-laboratory comparisons are an indispensable tool for ensuring the quality and comparability of imazapic-ammonium residue analysis data. By participating in proficiency tests and adhering to validated analytical methods, laboratories can demonstrate their competence, meet regulatory requirements, and contribute to the overall safety of the food supply chain. Continuous monitoring of performance and a commitment to implementing corrective actions are essential for maintaining a high standard of analytical excellence.
References
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
-
EURAMET. (2016). EURAMET Guide on Comparisons. Version 1.1. Available at: [Link]
- FAO. (2011). Imazapic. In: Pesticide Documents.
- Lehotay, S. J. (2007). Quick, Easy, Cheap, Effective, Rugged, and Safe Approach for Determining Pesticide Residues. In Pesticide Protocols (pp. 239–261). Humana Press.
- ISO/IEC 17043:2010. Conformity assessment — General requirements for proficiency testing.
- SANTE/11312/2021. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. European Commission.
- SANCO/12571/2013. (2013). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. European Commission.
- European Union Reference Laboratory for Single Residue Methods (EURL-SRM). (2018). Specific Protocol: 13th European Union Proficiency Test for Pesticide Residues requiring Single Residue Methods (EUPT-SRM13).
- ISO/IEC 17025:2017. General requirements for the competence of testing and calibration laboratories.
-
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Kemmerich, M., et al. (2015). A simple and efficient method for imidazolinone herbicides determination in soil by ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1412, 82–89. Available at: [Link]
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A Comparative Guide to Imazapic-Ammonium Maximum Residue Limits in Agricultural Commodities
For researchers, scientists, and professionals in drug and agricultural development, understanding the regulatory landscape of herbicides is as critical as understanding their efficacy. This guide provides an in-depth technical comparison of Maximum Residue Limits (MRLs) for Imazapic-ammonium across various crops and key international markets. We will delve into the established MRLs, compare them with common alternatives, and detail the validated analytical methodologies used to ensure compliance and food safety.
Introduction to Imazapic-Ammonium and the Significance of MRLs
Imazapic-ammonium is a selective, systemic herbicide belonging to the imidazolinone chemical family. It is widely used for both pre- and post-emergence control of a broad spectrum of annual and perennial grasses and broadleaf weeds.[1] Its mode of action involves the inhibition of the plant enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids necessary for protein synthesis and cell growth.[1][2] This mechanism makes it effective in crops such as peanuts, soybeans, corn, and in non-crop applications.[1]
Maximum Residue Limits (MRLs) are the highest levels of a pesticide residue that are legally tolerated in or on food or feed when pesticides are applied correctly in accordance with Good Agricultural Practice (GAP).[3] These limits are not primarily safety limits, but rather enforcement tools established by regulatory bodies worldwide to ensure that pesticide usage has been minimized to the lowest effective level. MRLs are set based on comprehensive data from supervised field trials and a thorough dietary risk assessment to ensure that the anticipated residues pose no undue risk to human health. The harmonization of MRLs is a crucial aspect of international trade, as differing limits between countries can lead to trade barriers.[4]
Global MRLs for Imazapic-Ammonium: A Comparative Table
The MRLs for Imazapic-ammonium vary significantly across different regulatory jurisdictions, reflecting differences in approved uses, GAPs, and dietary consumption patterns. The following table summarizes the established MRLs in key global markets. It is critical to consult the specific regulatory databases for the most current information, as these values are subject to change.
| Crop/Commodity | United States (mg/kg) | Canada (mg/kg) | Australia (mg/kg) | China (mg/kg) | European Union (mg/kg) | Codex Alimentarius (mg/kg) |
| Peanut | 0.1 | - | - | 0.1 | 0.01 | - |
| Peanut, hay | 0.3 | - | - | - | 0.01 | - |
| Soybean, dry seed | - | 0.5 (Import) | - | - | 0.01 | - |
| Rice, grain | 0.05 | - | - | 0.05 | 0.01 | 0.05 |
| Sugarcane, cane | 0.02 | 0.02 (Import) | - | 0.05 | 0.01 | - |
| Corn, field, grain | - | - | - | 0.01 | 0.01 | - |
| Wheat, grain | - | - | - | 0.05 | 0.01 | - |
| Rapeseed | - | - | - | 0.05 | 0.01 | - |
| Oats | - | - | 0.05 | - | 0.01 | - |
| Grass, forage | 2.0 | - | - | - | 0.01 | - |
| Grass, hay | 8.0 | - | - | - | 0.01 | - |
| Animal Commodities (e.g., Meat, Milk, Eggs) | 0.02 - 0.1 | - | - | - | 0.01 | - |
Sources:[1][3][5][6][7][8] *In the European Union, Imazapic-ammonium is not an approved active substance. Therefore, a default MRL of 0.01 mg/kg, which is typically the limit of analytical quantification, applies to most commodities.[2] Note: "-" indicates that a specific MRL has not been established or was not found in the publicly accessible databases at the time of this review.
Comparison with Alternative Herbicides
The choice of herbicide often depends on the crop, target weeds, and regulatory acceptance in export markets. Below is a comparison of Imazapic MRLs with those of common alternatives in key legume and cereal crops. This comparison highlights the regulatory considerations for growers and exporters.
| Herbicide | Crop | United States (mg/kg) | European Union (mg/kg) | Codex Alimentarius (mg/kg) |
| Imazapic | Peanut | 0.1 | 0.01 | - |
| Imazethapyr | Peanut | 0.1 | 0.02 | 0.1 |
| Bentazon | Peanut | 0.05 | 0.05 | 0.05 |
| Imazapic | Soybean, dry | - | 0.01 | - |
| Imazethapyr | Soybean, dry | 0.1 | 0.2 | 0.03 |
| Imazapyr | Soybean, dry | 0.1 | 0.05 | 5 |
| Imazapic | Lentil | - | 0.01 | - |
| Imazethapyr | Lentil | 0.1 | 0.1 | 0.1 |
| Imazapyr | Lentil | 0.3 | 0.05 | 0.3 |
| Clethodim | Legume Vegetables (Group 6) | 3.5 | 0.7 (Dry beans) | 2 (Dry beans) |
Sources:[9][10][11][12][13] *Default or temporary MRL.
This data illustrates that MRLs for the same crop can vary substantially between different herbicides and regions. For instance, the Codex MRL for Imazapyr in soybeans is significantly higher than that for Imazethapyr, which could influence import/export decisions.
Experimental Protocol: Residue Analysis of Imazapic-Ammonium
Ensuring compliance with MRLs requires robust and validated analytical methods. The standard methodology for the determination of Imazapic and other imidazolinone herbicides in complex matrices like crops is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) , preceded by a streamlined sample preparation technique known as QuEChERS .[2][14][15]
Causality Behind Methodological Choices
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This sample preparation approach is chosen for its efficiency and effectiveness in extracting a wide range of pesticides from high-moisture matrices.[6][16] It minimizes solvent usage and simplifies the workflow compared to traditional methods.[1]
-
Acetonitrile as Extraction Solvent: Acetonitrile is selected for its ability to efficiently extract a broad polarity range of pesticides, including the relatively polar imidazolinones.[1] Crucially, it has limited miscibility with water in the presence of salts, which allows for a clean phase separation from the aqueous components of the crop matrix.[6]
-
Salts (MgSO₄, NaCl, Citrate Buffer): The addition of salts serves two main purposes. Anhydrous magnesium sulfate (MgSO₄) absorbs excess water from the sample, promoting the partitioning of pesticides into the acetonitrile layer.[6] Sodium chloride (NaCl) helps to create the phase separation. A citrate buffer is often included to maintain a stable pH (typically around 5.0-5.5), which is crucial for the stability of pH-sensitive pesticides.[6]
-
Dispersive Solid-Phase Extraction (d-SPE): This is the cleanup step. A portion of the acetonitrile extract is mixed with a combination of sorbents.
-
Primary Secondary Amine (PSA): This sorbent is effective at removing organic acids, fatty acids, sugars, and other polar interferences from the sample matrix.[16]
-
C18 (Octadecylsilane): This is a non-polar sorbent used to remove non-polar interferences like fats and waxes.[14]
-
Graphitized Carbon Black (GCB): Used for removing pigments like chlorophyll, but must be used judiciously as it can also adsorb planar pesticides.
-
-
LC-MS/MS for Detection: This is the gold standard for pesticide residue analysis due to its high selectivity and sensitivity.[11]
-
Liquid Chromatography (LC): Separates the target analyte (Imazapic) from other co-extracted matrix components based on their physicochemical properties (e.g., polarity) as they interact with the stationary phase of the analytical column (typically a C18 column).
-
Tandem Mass Spectrometry (MS/MS): Provides definitive identification and quantification. The first quadrupole (Q1) selects the specific mass-to-charge ratio (m/z) of the parent Imazapic ion. This ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) selects specific, characteristic fragment ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and minimizes matrix interference, allowing for accurate quantification at very low levels.[17]
-
Step-by-Step Methodology
-
Sample Homogenization:
-
Obtain a representative sample of the crop commodity.
-
Chop or blend the sample into a homogeneous paste. For dry commodities (e.g., grains), mill to a fine powder.
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
If required, add an internal standard solution.
-
Seal the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of residues into the solvent.
-
Add the QuEChERS salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately seal and shake vigorously for 1 minute. The mixture will separate into an upper acetonitrile layer (containing the pesticides) and a lower aqueous/solid matrix layer.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25-50 mg of PSA sorbent (and C18 if the matrix is high in fat).
-
Vortex for 30 seconds to 1 minute to allow the sorbents to interact with the extract.
-
Centrifuge at ≥10,000 rcf for 2 minutes to pellet the sorbent material.
-
-
Final Extract Preparation & Analysis:
-
Carefully transfer the cleaned supernatant into an autosampler vial.
-
Acidify the extract with a small amount of formic acid (e.g., to a final concentration of 0.1%) to improve the chromatographic peak shape and ionization efficiency of imidazolinone herbicides in positive ion mode.
-
Inject a small volume (e.g., 1-5 µL) into the LC-MS/MS system.
-
Quantify the analyte concentration against a matrix-matched calibration curve to compensate for any matrix effects (ion suppression or enhancement).
-
Visualization of the Analytical Workflow
Caption: QuEChERS and LC-MS/MS workflow for Imazapic residue analysis.
Conclusion
The regulation of Imazapic-ammonium residues is a complex and dynamic field, with significant variations in MRLs across international markets. For stakeholders in the agricultural and food industries, a thorough understanding of these differing standards is paramount for ensuring compliance, facilitating trade, and guaranteeing consumer safety. The QuEChERS extraction method followed by LC-MS/MS analysis provides a robust, validated, and efficient system for monitoring these residues. As global trade continues to expand, the push for harmonization of MRLs, guided by sound science and comprehensive risk assessment as practiced by bodies like the Codex Alimentarius Commission, will become increasingly vital.
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USDA Foreign Agricultural Service. (2023, March 27). National Food Safety Standard for Maximum Residue Limits of 112 Pesticides in Foods Released. USDA FAS. Retrieved January 23, 2026, from [Link]
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Mohamad, R. B., et al. (2015). Analytical method development for Imazapic herbicide using high performance liquid chromatography. Malaysian Journal of Analytical Sciences. Retrieved January 23, 2026, from [Link]
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Scribd. (n.d.). GB2763-2021 MRL Pesticide in Food. Scribd. Retrieved January 23, 2026, from [Link]
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MDPI. (n.d.). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. MDPI. Retrieved January 23, 2026, from [Link]
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Mastovska, K. (n.d.). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Retrieved January 23, 2026, from [Link]
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Demoliner, A., et al. (2018). Simultaneous LC-MS/MS Determination of Imidazolinone Herbicides Together with Other Multiclass Pesticide Residues in Soil. ResearchGate. Retrieved January 23, 2026, from [Link]
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Food Standards Australia New Zealand. (2019, October 9). Call for submissions – Application A1181 Maximum Residue Limit (MRL) for Imazapyr in Barley. FSANZ. Retrieved January 23, 2026, from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2022, April 4). TAN on imazapic and imazapyr in the product Sentry Herbicide for use on oats. APVMA. Retrieved January 23, 2026, from [Link]
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Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). Analytical method development for Imazapic herbicide using high performance liquid chromatography. ResearchGate. Retrieved January 23, 2026, from [Link]
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FAO. (n.d.). Imazapic (266). FAO.org. Retrieved January 23, 2026, from [Link]
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Ferrer, C., & Lozano, A. (2018). Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food. Mass Spectrometry - Future Perceptions and Applications. Retrieved January 23, 2026, from [Link]
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IOP Publishing. (2023). Analysis of the maximum residue limits of pesticides in fruits according to GB 2763—2021. IOP Conference Series: Earth and Environmental Science. Retrieved January 23, 2026, from [Link]
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quechers.eu. (n.d.). QuEChERS Home. Retrieved January 23, 2026, from [Link]
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codeofchina.com. (n.d.). GB/T 2763.1-2022 English PDF. Retrieved January 23, 2026, from [Link]
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Food Standards Australia New Zealand. (2019, December 20). Approval report – Application A1181 Maximum Residue Limit (MRL) – Imazapyr in Barley Grain. FSANZ. Retrieved January 23, 2026, from [Link]
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Ismail, B.S., et al. (n.d.). Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography. acikerisim.mu.edu.tr. Retrieved January 23, 2026, from [Link]
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Food Standards Australia New Zealand. (2020, July 16). Pesticides and veterinary residues. FSANZ. Retrieved January 23, 2026, from [Link]
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Ontario Ministry of Agriculture, Food and Rural Affairs. (2022, July 19). Understanding maximum residue limit (MRL). Ontario.ca. Retrieved January 23, 2026, from [Link]
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Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Retrieved January 23, 2026, from [Link]
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eCFR. (n.d.). 40 CFR § 180.490 - Imazapic; tolerances for residues. Electronic Code of Federal Regulations. Retrieved January 23, 2026, from [Link]
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eCFR. (n.d.). 40 CFR Part 180 -- Tolerances and Exemptions for Pesticide Chemical Residues in Food. Electronic Code of Federal Regulations. Retrieved January 23, 2026, from [Link]
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Codex Alimentarius FAO-WHO. (n.d.). Pesticide Detail: Imazethapyr. Retrieved January 23, 2026, from [Link]
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A Researcher's Guide to Synergistic and Antagonistic Effects of Imazapic-Ammonium in Herbicide Mixtures
Introduction: Unlocking the Potential of Imazapic-Ammonium Through Herbicide Combinations
Imazapic-ammonium, a member of the imidazolinone family of herbicides, is a potent acetohydroxyacid synthase (AHAS) inhibitor, effectively controlling a range of annual and perennial grasses and broadleaf weeds by halting the production of essential branched-chain amino acids.[1] While highly effective as a standalone product, the true potential of imazapic-ammonium in modern weed management strategies is often realized through its use in herbicide mixtures. The interactions within these mixtures can be complex, leading to either synergistic or antagonistic effects on weed control efficacy and crop safety.
This guide provides an in-depth technical comparison of imazapic-ammonium's performance in various herbicide combinations. We will delve into the causality behind experimental choices, present supporting data from field and laboratory studies, and provide detailed protocols for evaluating these interactions. Our objective is to equip researchers, scientists, and weed management professionals with the critical insights needed to develop more effective and sustainable weed control programs.
The Foundation of Interaction: Understanding Herbicide Synergy and Antagonism
When herbicides are combined, their interaction can be classified into three categories:
-
Additive: The combined effect is equal to the sum of the individual herbicide effects.
-
Synergistic: The combined effect is greater than the predicted additive effect. This is often a desirable outcome, as it can lead to improved weed control with lower application rates.
-
Antagonistic: The combined effect is less than the predicted additive effect. This is an undesirable outcome that can lead to reduced weed control and the potential for weed escapes.
The most widely accepted method for quantifying these interactions is Colby's method , which calculates the expected additive response of a herbicide mixture. This guide will reference experimental data analyzed using this method to provide a clear comparison of synergistic and antagonistic outcomes.
Caption: Workflow for Determining Herbicide Interaction Using Colby's Method.
Imazapic-Ammonium in Combination with Key Herbicide Classes: A Comparative Analysis
This section details the observed interactions between imazapic-ammonium and other major herbicide classes, supported by experimental data.
Synthetic Auxins (e.g., 2,4-D)
Synthetic auxin herbicides mimic the plant hormone auxin, causing uncontrolled and disorganized growth in susceptible broadleaf weeds.[2] Tank-mixing imazapic-ammonium with synthetic auxins like 2,4-D can broaden the weed control spectrum.
Interaction: Generally synergistic for broadleaf weed control but can be antagonistic for perennial grass control .
Experimental Data:
Field studies have demonstrated that a tank mix of imazapic and 2,4-D provides effective control of several problematic broadleaf and some grass weeds. However, this combination can also lead to reduced efficacy on certain perennial grasses compared to imazapic applied alone.[1][3]
| Weed Species | Imazapic (140 g ai/ha) + 2,4-D (280 g ai/ha) (% Control) | Imazapic Alone (140 g ai/ha) (% Control) | Interaction |
| Dallisgrass (Paspalum dilatatum) | ≥82% | Not specified | Additive/Slightly Antagonistic |
| Field Sandbur (Cenchrus spinifex) | ≥90% | Not specified | Synergistic/Additive |
| Johnsongrass (Sorghum halepense) | ≥90% | Not specified | Synergistic/Additive |
| Field Mint (Mentha arvensis) | ≥90% | Not specified | Synergistic/Additive |
| Texas Panicum (Urochloa texana) & Large Crabgrass (Digitaria sanguinalis) | <75% | Not specified | Additive/Slightly Antagonistic |
| Bahiagrass (Paspalum notatum) | <25% | Not specified | Antagonistic |
Data from field studies conducted during the 2000 and 2001 growing seasons.[3]
Crop Tolerance:
The same studies revealed significant injury to Bermudagrass (Cynodon dactylon) cultivars. 'Coastal' bermudagrass injury exceeded 24% at three of four locations, while 'Tifton 85' injury was greater than 50% at 3 weeks after treatment.[3] This resulted in reduced forage yield at the first cutting for 'Coastal' and the first two cuttings for 'Tifton 85'.[3]
Causality: The antagonism observed on perennial grasses may be due to the rapid, hormone-like effect of 2,4-D, which could interfere with the translocation of the more slowly acting imazapic to the meristematic tissues of the grasses.
Glycine Herbicides (e.g., Glyphosate)
Glyphosate, a non-selective systemic herbicide, inhibits the EPSP synthase enzyme, crucial for the production of aromatic amino acids. Tank-mixing with imazapic-ammonium is a common practice to broaden the weed control spectrum and manage herbicide resistance.
Interaction: The interaction between imazapic and glyphosate can vary from additive to slightly antagonistic , depending on the weed species and environmental conditions.
Experimental Data:
While specific quantitative data from peer-reviewed studies on the synergistic or antagonistic effects of imazapic-glyphosate mixtures on a wide range of common agricultural weeds is limited in the provided search results, product labels and extension documents frequently recommend this tank mix for improved control of certain weeds, particularly in non-crop and industrial vegetation management settings.[3][4] For example, to enhance the control of larger winter annual and cool-season perennial grasses, the application of imazapic with a glyphosate equivalent is suggested.[4] However, some studies have indicated that tank-mixing 2,4-D with glyphosate can compromise the control of barnyardgrass, especially in glyphosate-resistant populations, suggesting that the addition of a third component can influence the interaction.[5]
Crop Tolerance: In tolerant crops, the combination is generally safe, but some turfgrass species may exhibit increased phytotoxicity, such as stolon internode shortening and seedhead suppression.[4]
Causality: The potential for slight antagonism could arise from several factors, including altered absorption or translocation of one or both herbicides when applied in combination.
Acetyl-CoA Carboxylase (ACCase) Inhibitors (e.g., Clethodim)
ACCase inhibitors, often referred to as "grass killers," are essential for controlling grass weeds in broadleaf crops. The interaction with imazapic-ammonium is a critical consideration for growers.
Interaction: Predominantly antagonistic , leading to reduced grass control.
Experimental Data:
Numerous field observations and studies have reported a reduction in the efficacy of ACCase inhibitors like clethodim when tank-mixed with imazapic. This antagonism is a well-documented phenomenon in weed science. While specific quantitative data from the provided search results is limited, the general consensus is a significant reduction in grass weed control.
Causality: The antagonism is thought to be caused by a physiological response in the grass plant. The presence of the AHAS inhibitor, imazapic, may reduce the translocation of the ACCase inhibitor to its target site in the meristematic tissues. Another theory suggests that the rapid action of the ACCase inhibitor on the plant's vascular system could impede the movement of the more slowly absorbed imazapic.
Other Imidazolinone Herbicides (e.g., Imazapyr)
Combining imazapic-ammonium with other imidazolinone herbicides like imazapyr can be an effective strategy for controlling a broader spectrum of weeds and managing resistance.
Interaction: Often synergistic , leading to enhanced weed control.
Experimental Data:
Studies have shown that mixtures of imazapic and imazapyr can provide effective control of various weeds. For instance, a mixture of imazapic with imazapyr successfully delayed the emergence of witchweed (Striga spp.) in corn.[1] In lawn management, applications of imazapic alone or in combination with imazapyr were effective in reducing the height and biomass of Bahiagrass.[6]
Crop Tolerance:
While effective for weed control, higher rates of imazapyr and imazapic combinations can lead to crop injury. In a study on AHAS-transgene soybean, high rates of a commercial mixture of imazapyr and imazapic resulted in a decrease in final plant height and a grain yield reduction of up to 24%.[4]
Causality: The synergistic effect likely stems from the two herbicides targeting the same enzyme (AHAS) but potentially having different uptake, translocation, or binding characteristics within the plant, leading to a more comprehensive inhibition of the target enzyme.
Experimental Protocols for Evaluating Herbicide Interactions
To ensure scientific integrity and obtain reliable data on herbicide interactions, a well-designed experimental protocol is essential.
Protocol 1: Greenhouse Pot Study for Preliminary Interaction Screening
Objective: To rapidly assess the synergistic, antagonistic, or additive effects of imazapic-ammonium in combination with other herbicides on target weed species under controlled conditions.
Methodology:
-
Plant Material: Grow target weed species from seed in pots containing a standardized soil mix. Thin seedlings to a uniform number per pot (e.g., 3-5 plants).
-
Herbicide Application: Apply herbicides at a consistent growth stage (e.g., 3-4 leaf stage). Treatments should include:
-
Untreated control.
-
Imazapic-ammonium applied alone at various rates (e.g., 0.25x, 0.5x, 1x, 2x of the recommended field rate).
-
The second herbicide applied alone at various rates.
-
Tank mixtures of imazapic-ammonium and the second herbicide at various rate combinations.
-
-
Experimental Design: Use a completely randomized design with at least four replications per treatment.
-
Data Collection: At a set time after treatment (e.g., 14 and 21 days), visually assess percent weed control (0% = no effect, 100% = complete death) and harvest the above-ground biomass. Dry the biomass to a constant weight.
-
Data Analysis: Calculate the expected response for each mixture using Colby's method and compare it to the observed response to determine the nature of the interaction.
Caption: Workflow for a Greenhouse Pot Study to Evaluate Herbicide Interactions.
Protocol 2: Field Trial for Efficacy and Crop Safety Evaluation
Objective: To evaluate the performance of imazapic-ammonium herbicide mixtures under real-world field conditions, assessing both weed control efficacy and crop tolerance.
Methodology:
-
Site Selection: Choose a field with a uniform and representative population of the target weed species.
-
Experimental Design: Use a randomized complete block design with at least four replications. Plot size should be sufficient to allow for accurate application and assessment (e.g., 3m x 10m).
-
Treatments: Include an untreated control, each herbicide applied individually at recommended rates, and the desired tank mixtures.
-
Application: Apply herbicides using a calibrated research sprayer to ensure accurate and uniform application. Record all relevant environmental conditions at the time of application.
-
Data Collection:
-
Weed Control: Visually assess percent weed control at regular intervals (e.g., 14, 28, and 56 days after treatment). Weed counts and biomass samples can also be taken from quadrats within each plot.
-
Crop Injury: Visually assess crop injury (phytotoxicity) at the same intervals as weed control assessments, using a scale of 0% (no injury) to 100% (crop death).
-
Crop Yield: At crop maturity, harvest a designated area from the center of each plot to determine crop yield.
-
-
Data Analysis: Analyze weed control data using Colby's method to determine interactions. Analyze crop injury and yield data using analysis of variance (ANOVA) to determine the statistical significance of any observed differences between treatments.
Conclusion: A Strategic Approach to Utilizing Imazapic-Ammonium Mixtures
The efficacy of imazapic-ammonium can be significantly influenced by the herbicides with which it is mixed. Understanding these interactions is paramount for developing effective and sustainable weed management strategies.
-
Synergistic combinations , such as with other imidazolinone herbicides, can enhance weed control and may allow for reduced application rates, lowering both costs and environmental impact.
-
Antagonistic interactions , particularly with ACCase inhibitors for grass control, must be carefully managed to avoid weed escapes and the development of herbicide resistance. This may involve sequential applications or avoiding certain tank mixes altogether.
-
Additive or slightly antagonistic interactions , as often seen with glyphosate, can still be beneficial for broadening the weed control spectrum, provided the potential for reduced efficacy on certain species is recognized and managed.
The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and quantify these interactions, leading to more informed and data-driven recommendations for the use of imazapic-ammonium in herbicide mixtures. As the challenge of herbicide resistance continues to grow, a thorough understanding of herbicide interactions will be increasingly critical for the future of weed management.
References
-
Grichar, W. J., et al. (2008). Weed Control and Bermudagrass Tolerance to Imazapic Plus 2,4-D. Weed Technology, 22(1), 93-97. [Link]
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Li, J., et al. (2016). Antagonistic and synergistic effect of 2,4-D on herbicides of different sites of action in weed control. 19th Australasian Weeds Conference. [Link]
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Grichar, W. J., et al. (2002). Weed Control and Bermudagrass Tolerance to Imazapic Plus 2,4-D. BioOne Complete. [Link]
-
de Oliveira, M. C., et al. (2021). Efficacy of imazapic/imazapyr and other herbicides in mixtures for the control of Digitaria insularis prior to soybean sowing. Planta Daninha, 39. [Link]
-
Genfarm (n.d.). IMAZAPIC 240 Herbicide Label. [Link]
-
Colby, S. R. (1967). Calculating synergistic and antagonistic responses of herbicide combinations. Weeds, 15(1), 20-22. [Link]
-
Marchi, S. R., et al. (2021). USE OF THE IMAZAPIC HERBICIDE APPLIED ALONE OR TANK MIX WITH IMAZAPYR AS GROWTH REGULATOR OF LAWNS. Revista Ibero-Americana de Ciências Ambientais, 12(8), 224-235. [Link]
-
Merritt, C. R., et al. (2020). Reduced Herbicide Antagonism of Grass Weed Control through Spray Application Technique. Agronomy, 10(8), 1134. [Link]
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Ferry, N., Stanley, B. H., & Armel, G. (2005). DESIGN AND ANALYSIS OF BIOLOGICAL ASSAYS OF MIXTURES. Kansas State University Conference on Applied Statistics in Agriculture. [Link]
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Bressanin, F. N., et al. (2021). Application time affects synthetic auxins herbicides in tank-mixture with paraquat on hairy fleabane control. Planta Daninha, 39. [Link]
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Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Imazapic-Ammonium
As researchers and scientists, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their safe and compliant disposal. Imazapic-ammonium, a potent selective herbicide, demands meticulous handling not only during application but, critically, at the end of its use. Its chemical properties—high water solubility and significant toxicity to aquatic ecosystems—necessitate a disposal protocol grounded in rigorous science and regulatory adherence to prevent environmental contamination.[1][2]
This guide provides a comprehensive, step-by-step framework for the proper disposal of imazapic-ammonium waste streams generated in a laboratory or research setting. The procedures outlined herein are designed to ensure personnel safety, maintain regulatory compliance, and protect our environment.
Foundational Principles: Understanding the "Why"
Effective disposal protocols are built on a solid understanding of the chemical's behavior and the regulations that govern it. The disposal of imazapic-ammonium is primarily dictated by its environmental risk profile.
Regulatory Framework: In the United States, pesticides are managed under two key federal statutes. The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) governs the use and labeling of pesticides, including mandatory disposal instructions on the product label that are legally binding.[3] Once a pesticide is declared a waste, it falls under the jurisdiction of the Resource Conservation and Recovery Act (RCRA) , which oversees the management of hazardous and non-hazardous solid waste.[4][5] Improper disposal of pesticide wastes can be a violation of federal law.[6]
Core Chemical & Environmental Hazards: The logic behind these stringent regulations is rooted in the specific properties of imazapic, summarized below. Its high aquatic toxicity is the principal driver for all disposal procedures.[2][7]
| Property | Value / Observation | Implication for Disposal |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects (GHS H400/H410).[2] | The absolute primary objective is to prevent entry into any waterway, drain, or sewer system.[6][8] |
| Water Solubility | High (2230 mg/L at 20°C).[1] | Spills can easily migrate with water, and improper rinsing can lead to contaminated runoff. |
| Soil Persistence | Can be persistent in soil systems, with a half-life ranging from 31 to 310 days.[9] | Land-based disposal must be done in a manner that prevents leaching into groundwater.[10] |
| Aqueous Photolysis | Degrades rapidly in water when exposed to sunlight (half-life of 1-2 days).[8] | While this is a positive environmental fate characteristic, it does not negate the initial high toxicity upon release. Disposal methods should not rely on this as a primary means of decontamination. |
| Mammalian Toxicity | Low.[1][11] | While direct human toxicity is low, proper Personal Protective Equipment (PPE) is still required to prevent irritation and exposure.[9] |
Pre-Disposal Safety: Hazard Assessment & PPE
Before handling any imazapic-ammonium waste, a thorough risk assessment must be conducted. All personnel involved in disposal procedures must be trained on the specific hazards.
Required Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Prevents eye contact, which may cause mild irritation.[12] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Avoids skin contact. |
| Body Protection | Laboratory coat or cotton overalls. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area. Avoid breathing mist/vapors.[7] | Minimizes inhalation exposure, especially when handling powders or creating aerosols. |
Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the waste. Never mix different waste streams.
Protocol 3.1: Disposal of Unused or Expired Imazapic-Ammonium Concentrate
Wastes resulting from the use of this product that cannot be used according to label instructions must be disposed of at an approved waste disposal facility.[7]
-
Do Not Discard On-Site: Under no circumstances should concentrated or excess imazapic-ammonium be poured down the drain, onto soil, or otherwise released into the environment.
-
Label as Hazardous Waste: Secure the product in its original, tightly sealed container. The container should be clearly labeled as "Hazardous Waste" and include the chemical name "Imazapic-Ammonium."
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for guidance. They will provide specific instructions for collection and disposal in accordance with RCRA regulations.
-
State and Local Guidance: For larger quantities, or in the absence of an EHS department, contact your State Pesticide or Environmental Control Agency, or the nearest EPA Regional Office for guidance.[6] Many states offer "Clean Sweep" programs for the collection of unwanted pesticides.[4]
Protocol 3.2: Decontamination and Disposal of Empty Containers
Properly rinsing empty containers is a critical step mandated by law to prevent them from being a source of environmental contamination.[13]
-
Initial Draining: Empty the remaining contents into the application equipment (spray tank) and drain for 10 seconds after the flow begins to drip.[10]
-
Triple Rinse Procedure: a. Fill the container approximately 1/4 full with water. b. Securely replace the cap and shake vigorously for 10-20 seconds. c. Pour the rinsate from the container into the application equipment or a mix tank. Allow it to drain for 10 seconds after the flow slows to a drip.[10] d. Repeat this rinsing procedure two more times.[7]
-
Final Container Disposal: a. Once triple-rinsed, the container is considered decontaminated. b. Puncture the container to prevent reuse.[14] c. Offer for recycling if a suitable program (e.g., drumMUSTER) is available and accepts pesticide containers.[14] d. If recycling is not an option, dispose of the container in a sanitary landfill or at an approved waste management facility as directed by your EHS office and local regulations.[14]
Protocol 3.3: Handling Spills and Contaminated Materials
In the event of a spill, immediate and correct action is required to contain the material and prevent environmental release.
-
Isolate the Area: Keep unprotected persons away from the spill.
-
Contain the Spill: Stop the leak if it is safe to do so. For liquid spills, create a dike around the spill using absorbent, inert materials such as sand, clay, or vermiculite.[12][15] Do not use combustible materials.
-
Absorb and Collect: Absorb the spilled material. Scrape or shovel the contaminated absorbent material into a suitable, clearly labeled container for disposal.[15]
-
Decontaminate the Area: Wash the spill area with a detergent slurry, then absorb this cleaning solution and place it in the same waste container.[15] Prevent runoff from entering drains.[12]
-
Disposal of Contaminated Materials: All contaminated items, including used PPE, absorbent materials, and cleaning supplies, must be placed in a sealed, labeled container and disposed of as hazardous waste through your EHS department.
Imazapic-Ammonium Waste Disposal Decision Workflow
The following diagram illustrates the logical flow for determining the correct disposal path for various imazapic-ammonium waste streams.
Caption: Decision workflow for proper imazapic-ammonium waste stream management.
Conclusion
The responsible disposal of imazapic-ammonium is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's inherent risks, adhering to the established federal and local regulations, and meticulously following the procedural steps for each waste type—from unused product to empty containers—we can effectively mitigate the potential for harm. Always prioritize preventing contamination of water sources and consult with your institution's EHS professionals to ensure full compliance.
References
-
University of Hertfordshire. Imazapic (Ref: AC 263222). In AERU. Retrieved from [Link]
-
Alligare. (n.d.). Safety Data Sheet: IM-PLATEAU 2SL. Retrieved from [Link]
-
Genfarm. (2020, August 25). Safety Data Sheet: GENFARM IMAZAPIC 240 HERBICIDE. Retrieved from [Link]
-
Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for Imazapic. Retrieved from [Link]
-
FMC. (n.d.). FMC Imazapic 240 Herbicide SDS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, July 10). Imazapic. Human Health Risk Assessment for the Establishment of Tolerances for Residues in Rice Commodities. Retrieved from [Link]
-
Albaugh. (2017, November). Safety Data Sheet: IMOX Herbicide. Retrieved from [Link]
-
Atticus. (2021, March 31). Safety Data Sheet: A224.03. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imazapic. In PubChem Compound Database. Retrieved from [Link]
-
Clemson University. (2021, October 11). Pesticide Waste Disposal. In Home & Garden Information Center. Retrieved from [Link]
-
Genfarm. (n.d.). IMAZAPIC 240 Product Label. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 22). Requirements for Pesticide Disposal. Retrieved from [Link]
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University of Hertfordshire. (n.d.). Imazapic-ammonium. In AERU. Retrieved from [Link]
-
Northwest Coalition for Alternatives to Pesticides. (n.d.). IMAZAPIC. Retrieved from [Link]
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PennState Extension. (n.d.). The Law on Pesticide Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 17). Containers, Containment, Storage and Disposal of Pesticides. Retrieved from [Link]
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Online Pest Control Courses. (n.d.). Pesticide Disposal Laws: What You Need to Know. Retrieved from [Link]
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Essential Personal Protective Equipment (PPE) for Handling Imazapic-Ammonium: A Senior Application Scientist's Guide
As researchers and scientists, our primary goal is to advance knowledge and develop innovations. However, the foundation of all successful research is a steadfast commitment to safety. When handling active chemical compounds like Imazapic-ammonium, a selective herbicide from the imidazolinone family, understanding and implementing the correct personal protective equipment (PPE) protocols is not merely a procedural formality—it is an absolute necessity.[1] This guide provides an in-depth, experience-driven framework for the safe handling of Imazapic-ammonium, ensuring the integrity of your research and, most importantly, your personal well-being.
The 'Why': A Hazard-Based Approach to PPE Selection
Imazapic-ammonium, while considered to have low mammalian toxicity upon single ingestion or short-term contact, presents distinct hazards that dictate our PPE strategy.[2] The primary risks are moderate eye irritation and slight skin irritation.[2][3] Furthermore, certain formulations or handling procedures can generate aerosols or mists, creating an inhalation risk.[4][5] The core principle of our PPE protocol is to create a reliable barrier against these exposure routes.
The selection of PPE is therefore not a one-size-fits-all solution but a risk-based decision grounded in the specific tasks you are performing. The Safety Data Sheet (SDS) for the specific product you are using is the definitive source of information and must be consulted before any work begins.[2]
Table 1: Toxicological Profile of Imazapic-Ammonium Formulations This data, derived from laboratory studies on rats, provides a quantitative basis for the hazard assessment. While the values indicate low acute toxicity, they underscore the importance of preventing direct contact.
| Exposure Route | Metric | Value | Interpretation | Source |
| Oral | LD50 | > 5,000 mg/kg | Low Acute Toxicity | [4] |
| Dermal | LD50 | > 5,000 mg/kg | Low Acute Toxicity | [4] |
| Inhalation | 4-hr LC50 | > 2.38 mg/L | Harmful if Inhaled (Category 4) | [4] |
| Eye Irritation | - | Non-irritating to Moderately Irritating | Task-Dependent Risk | [3][4] |
| Skin Irritation | - | Non-irritating to Slightly Irritating | Task-Dependent Risk | [2][4] |
| Skin Sensitization | - | Not a skin sensitizer | Low Risk of Allergic Reaction | [4] |
Core PPE Requirements: Your First Line of Defense
For any task involving Imazapic-ammonium, from weighing solids to diluting concentrates, a baseline level of PPE is mandatory.[3][6]
-
Body Protection: Long-sleeved shirts and long pants are required to minimize skin contact.[3][4] This foundational layer should be made of a material that does not readily absorb chemicals. It is crucial to remove clothing immediately if the pesticide gets inside, followed by thorough washing of the skin.[2][3]
-
Hand Protection: The hands are the most likely point of direct contact. Chemical-resistant gloves are essential.[3]
-
Causality: Materials like leather or cloth are unsuitable as they can absorb and retain the chemical, leading to prolonged skin exposure.[7]
-
Recommended Materials: Nitrile, butyl rubber, or PVC gloves provide adequate protection against Imazapic-ammonium solutions.[4][8] Always wash the outside of the gloves before removing them to prevent contaminating your hands.[3]
-
-
Eye Protection: To prevent contact with splashes or aerosols that can cause moderate eye irritation, safety glasses with side shields or goggles are necessary.[2][3]
-
Footwear: Closed-toe shoes plus socks are the minimum requirement.[3] For tasks with a higher risk of spills, such as handling large volumes or cleaning up, chemical-resistant boots should be worn.
Operational Workflow for PPE Usage
Adherence to a systematic workflow for PPE use is critical to prevent contamination and ensure safety throughout the handling process. This workflow begins before the chemical is even touched and ends long after the experiment is complete.
Caption: PPE usage workflow from preparation to disposal.
Task-Specific PPE Protocols
The level of PPE must be adapted to the specific procedure being performed. A higher risk of splashes, spills, or aerosol generation necessitates more comprehensive protection.
Table 2: PPE Recommendations by Laboratory Task
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection | Rationale |
| Weighing Solids | Lab coat, long sleeves/pants | Chemical-resistant gloves (e.g., Nitrile) | Safety glasses with side shields | Not normally required unless dust is generated. | Low risk of splash; primary risk is incidental skin contact. |
| Diluting Concentrate | Chemical-resistant apron over lab coat | Elbow-length chemical-resistant gloves (e.g., PVC)[8] | Goggles or face shield | Not normally required. | Higher risk of splashes and spills of concentrated material. |
| Application/Spraying | Long-sleeved shirt and long pants | Chemical-resistant gloves | Goggles | Required. Use a NIOSH-approved respirator for pesticides if mists are generated.[4] | High potential for generating aerosols and inhalation exposure.[2][5] |
| Spill Cleanup | Chemical-resistant coveralls | Heavy-duty, chemical-resistant gloves | Goggles and face shield | Required. Use a NIOSH-approved air-purifying respirator.[4] | High risk of direct contact with concentrated material and potential for vapor/aerosol generation. |
Procedural Deep Dive: Spill Management Protocol
Accidents can happen. A well-rehearsed spill response plan is crucial. In the event of an Imazapic-ammonium spill, follow the three C's: Control, Contain, and Clean Up.[9]
Objective: To safely neutralize and decontaminate a liquid Imazapic-ammonium spill in a laboratory setting.
Materials:
-
Full set of spill-level PPE (See Table 2)
-
Spill Kit: Absorbent material (cat litter, vermiculite, or sand), containment socks, heavy-duty plastic bags, waste labels.[8]
-
Decontamination solution (e.g., detergent and water).[9][10]
-
Plastic dustpan and scoop.
Step-by-Step Procedure:
-
CONTROL the Situation:
-
CONTAIN the Spill:
-
Don the appropriate spill-level PPE before approaching the spill.
-
Surround the perimeter of the spill with absorbent socks or dikes to prevent it from spreading.
-
-
CLEAN UP the Spill:
-
Cover the liquid spill with a generous amount of absorbent material (e.g., cat litter or vermiculite), starting from the outside edges and working inward.[8][9]
-
Allow the absorbent to fully soak up the liquid.
-
Using a plastic scoop and dustpan, carefully collect the contaminated absorbent material. Do not use a broom that could create dust.
-
Place the collected material into a heavy-duty, labeled plastic bag for hazardous waste.[9]
-
Decontaminate the spill surface by washing it with a detergent and water solution.[9][10]
-
Absorb the cleaning solution with fresh absorbent material and place it in the hazardous waste bag.
-
Seal the waste bag and store it in a designated hazardous waste collection area for proper disposal according to institutional and local regulations.[10]
-
Decontamination and Disposal: Completing the Safety Cycle
Proper disposal of contaminated materials is a critical final step to prevent environmental contamination and future exposure.
-
PPE Disposal: Single-use items like nitrile gloves should be disposed of after use. Contaminated clothing should be washed separately from other laundry using detergent and hot water.[3] If clothing is heavily saturated, it should be disposed of as hazardous waste.
-
Container Disposal: The empty product container must be triple-rinsed before disposal or recycling.[3] The rinsate (the water from rinsing) should be added to the application equipment or collected as hazardous waste; never pour it down the drain.[2]
-
Chemical Disposal: Unused Imazapic-ammonium and contaminated materials from spills must be disposed of as hazardous waste in accordance with the product label and local environmental regulations.[8]
By integrating these principles and protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
-
Wisconsin Department of Natural Resources. (2020). Environmental and Social Risk Assessment for Imazapic 2020. Retrieved from [Link]
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Sabakem Pty Ltd. Safety Data Sheet: Imazapic 240g/L Herbicide. Retrieved from [Link]
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Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]
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Chemistry For Everyone. (2025). How Do You Clean Up An Ammonia Spill?. YouTube. Retrieved from [Link]
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United States Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]
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Pesticide Environmental Stewardship. Handling spills. Retrieved from [Link]
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Alligare. SAFETY DATA SHEET: Alligare Imazapic 2 SL. Retrieved from [Link]
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BASF Corporation. Imazapic Group 2 Herbicide. Retrieved from [Link]
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Clemson University Cooperative Extension Service. (2022). Herbicide Personal Protective Equipment (PPE). YouTube. Retrieved from [Link]
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HazChem Environmental. (2024). Ammonia Spill Emergency Remediation. Retrieved from [Link]
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National Institutes of Health, PubChem. Imazapic. Retrieved from [Link]
-
Shapiro. (2023). How to Dispose of Ammonia Safely: Useful Tips and Insights. Retrieved from [Link]
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Clemson University, Home & Garden Information Center. (2025). Pesticide Spill: Safe Management & Cleanup Guidelines. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
